Technical Documentation Center

4-(3-Hydroxyazetidin-1-yl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(3-Hydroxyazetidin-1-yl)benzoic acid
  • CAS: 1416784-71-8

Core Science & Biosynthesis

Foundational

Technical Guide: 4-(3-Hydroxyazetidin-1-yl)benzoic Acid (CAS 1416784-71-8)

[1][2][3][4] Executive Summary & Compound Identity 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS 1416784-71-8 ) is a critical heterocyclic building block employed in modern drug discovery. It functions primarily as a pharm...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Compound Identity

4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS 1416784-71-8 ) is a critical heterocyclic building block employed in modern drug discovery. It functions primarily as a pharmacophore scaffold, leveraging the unique geometric and electronic properties of the azetidine ring to modulate physicochemical parameters (LogP, solubility) in lead optimization.

Unlike traditional piperidine or pyrrolidine analogues, the azetidine moiety in this compound offers a constrained vector for the carboxylic acid tail, often serving as a bioisostere for saturated rings to reduce metabolic clearance while maintaining ligand-target binding affinity.

Chemical Identity Table
ParameterSpecification
CAS Number 1416784-71-8
IUPAC Name 4-(3-hydroxyazetidin-1-yl)benzoic acid
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
SMILES OC1CN(C1)c1ccc(cc1)C(=O)O
Appearance White to off-white crystalline solid
pKa (Calc) ~4.2 (COOH), ~-2.0 (Aniline N - conjugated)
LogP (Calc) 0.8 – 1.2 (Highly favorable for CNS/Oral drugs)

Structural Biology & Medicinal Chemistry Rationale

The "Azetidine Switch" in SAR

In Structure-Activity Relationship (SAR) studies, replacing a piperidine or pyrrolidine ring with an azetidine (the "Azetidine Switch") is a strategic move to lower lipophilicity (LogD) and block metabolic hot spots.

  • Conformational Rigidity: The 4-membered ring constrains the N-C-C bond angles (~90°), projecting the 3-hydroxyl group and the 4-benzoic acid vector in a specific spatial orientation that minimizes entropic penalty upon binding.

  • Electronic Effects: The nitrogen atom in the N-aryl azetidine is less basic than in pyrrolidines due to ring strain and conjugation with the electron-withdrawing benzoic acid system. This reduces the likelihood of hERG channel inhibition, a common liability in basic amines.

Strategic Application Workflow

The following diagram illustrates the decision matrix for utilizing CAS 1416784-71-8 in a Hit-to-Lead campaign.

SAR_Logic cluster_Choice Scaffold Selection Hit_Molecule Hit Molecule (High Lipophilicity / High Clearance) Design_Hypothesis Design Hypothesis: Reduce Ring Size (6 -> 4) Hit_Molecule->Design_Hypothesis Identify Metabolic Hotspot Pyrrolidine Pyrrolidine Analog (LogP ~2.5) Design_Hypothesis->Pyrrolidine Standard Approach Azetidine CAS 1416784-71-8 (LogP ~1.1) Design_Hypothesis->Azetidine Azetidine Switch Outcome Optimized Lead (Improved LLE / Metabolic Stability) Pyrrolidine->Outcome Risk: hERG Liability Azetidine->Outcome Lower LogD Retained Potency

Figure 1: Decision logic for incorporating 4-(3-hydroxyazetidin-1-yl)benzoic acid to improve Ligand Lipophilicity Efficiency (LLE).

Synthesis Protocol (Self-Validating)

The synthesis of CAS 1416784-71-8 typically follows a Nucleophilic Aromatic Substitution (SNAr) on an activated 4-fluorobenzoic ester, followed by ester hydrolysis. This route is preferred over Buchwald-Hartwig coupling for cost-efficiency and scalability.

Reaction Scheme

Step 1: Ethyl 4-fluorobenzoate + 3-Hydroxyazetidine HCl + Base


 Intermediate Ester
Step 2:  Intermediate Ester + LiOH 

Product
Detailed Methodology

Reagents:

  • Ethyl 4-fluorobenzoate (1.0 equiv)

  • 3-Hydroxyazetidine hydrochloride (1.2 equiv)

  • Potassium Carbonate (

    
    , 3.0 equiv)
    
  • DMSO (Dimethyl sulfoxide, anhydrous)

  • Lithium Hydroxide (LiOH

    
    H₂O)
    

Protocol:

  • SNAr Coupling:

    • Charge a reaction vessel with Ethyl 4-fluorobenzoate (10 mmol, 1.68 g) and 3-Hydroxyazetidine HCl (12 mmol, 1.31 g) in DMSO (20 mL).

    • Add

      
        (30 mmol, 4.14 g) in one portion.
      
    • Heat the mixture to 100°C for 12 hours under nitrogen atmosphere.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS. The starting fluoride should be consumed, and a new polar spot (Ester) should appear.

    • Workup: Cool to RT, pour into ice water (100 mL). Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over

      
      , and concentrate.
      
  • Saponification (Hydrolysis):

    • Dissolve the crude ester in THF/Water (1:1, 20 mL).

    • Add LiOH

      
      H₂O  (30 mmol, 1.26 g).
      
    • Stir at 50°C for 4 hours.

    • Validation Point: LC-MS should show mass shift from Ester (M+H ~222) to Acid (M+H 194).

    • Isolation: Acidify the reaction mixture to pH 3-4 using 1N HCl. The product, 4-(3-hydroxyazetidin-1-yl)benzoic acid , will precipitate as a white solid.

    • Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 4-Fluorobenzoate React Reaction: DMSO, 100°C K2CO3 Start->React + 3-OH-Azetidine Inter Intermediate: Ethyl Ester React->Inter SNAr Hydrolysis Hydrolysis: LiOH, THF/H2O Inter->Hydrolysis Acidify Acidification: pH 3-4 (HCl) Hydrolysis->Acidify Product Final Product: CAS 1416784-71-8 Acidify->Product Precipitation

Figure 2: Step-by-step synthesis workflow for CAS 1416784-71-8.

Analytical Characterization

To ensure scientific integrity, the isolated material must meet the following spectral criteria.

Predicted ¹H NMR (400 MHz, DMSO-d₆)
  • δ 12.30 ppm (s, 1H): Carboxylic acid -OH (Broad, exchangeable).

  • δ 7.75 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to COOH.

  • δ 6.45 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to Azetidine N (shielded by electron donation).

  • δ 5.60 ppm (d, 1H): Hydroxyl -OH on azetidine ring.

  • δ 4.55 ppm (m, 1H): Methine CH at position 3 of azetidine.

  • δ 4.15 ppm (t, 2H) & 3.70 ppm (dd, 2H): Azetidine ring methylene protons (

    
    ).
    
Mass Spectrometry (ESI)
  • Positive Mode (M+H): 194.2 m/z

  • Negative Mode (M-H): 192.2 m/z

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but the carboxylic acid moiety can form salts if exposed to basic fumes.

  • Solubility:

    • Soluble: DMSO, DMF, Methanol (warm).

    • Sparingly Soluble: Water (pH dependent), Ethanol.

    • Insoluble: Hexanes, DCM.

  • Safety: Irritant (H315, H319, H335).[1] Wear standard PPE (Gloves, Goggles).

References

  • PubChem. (2023). Compound Summary for CAS 1416784-71-8. National Library of Medicine. Retrieved from [Link]

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.
  • Duncton, M. A. (2011). Azetidines: new tools for the medicinal chemist. MedChemComm, 2(12), 1135-1161. (Review on azetidine synthesis and properties).

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Characterization of 4-(3-Hydroxyazetidin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 4-(3-Hydroxyazetidin-1-yl)benzoic acid, with a primary...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(3-Hydroxyazetidin-1-yl)benzoic acid, with a primary focus on its molecular weight. Beyond a simple numerical value, we will delve into the critical importance of this fundamental property in the context of drug discovery and development. This document will elucidate the experimental methodologies for its precise determination, grounded in the principles of scientific integrity and experimental robustness.

Introduction: The Significance of a Small Molecule

4-(3-Hydroxyazetidin-1-yl)benzoic acid is a substituted benzoic acid derivative. The benzoic acid scaffold is a cornerstone in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] The azetidine ring, a four-membered heterocyclic amine, is a desirable feature in modern drug discovery, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. The combination of these moieties in 4-(3-Hydroxyazetidin-1-yl)benzoic acid makes it a molecule of significant interest for the development of novel therapeutics.

In the realm of drug discovery, the molecular weight of a compound is a critical parameter that influences its potential as a therapeutic agent. It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] For instance, Lipinski's Rule of Five, a widely used guideline in drug design, suggests that for a compound to be orally active, its molecular weight should ideally be less than 500 Daltons.[3][4] Therefore, the precise determination of the molecular weight of a novel compound like 4-(3-Hydroxyazetidin-1-yl)benzoic acid is a foundational step in its journey from a laboratory curiosity to a potential life-saving medicine.[5][6]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its successful development.[7][8][9] For 4-(3-Hydroxyazetidin-1-yl)benzoic acid, the key identifiers and its molecular weight are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃BLDpharm[5]
Molecular Weight 193.20 g/mol BLDpharm[5]
CAS Number 1416784-71-8BLDpharm[5]
SMILES O=C(O)C1=CC=C(N2CC(O)C2)C=C1BLDpharm[5]

The molecular weight of 193.20 g/mol places this compound well within the range considered favorable for small molecule drugs, suggesting a good starting point for further optimization and development.[10]

Chemical Structure:

Caption: 2D structure of 4-(3-Hydroxyazetidin-1-yl)benzoic acid.

Experimental Determination of Molecular Weight

While the molecular weight can be calculated from the molecular formula, its experimental verification is a cornerstone of chemical analysis, confirming the identity and purity of a synthesized compound. The two primary techniques for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It provides a precise molecular weight and can also offer structural information through the analysis of fragmentation patterns.[12]

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Prep Dissolve sample in a suitable solvent (e.g., methanol, acetonitrile) Ionization Ionization (e.g., Electrospray Ionization - ESI) Prep->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole, Time-of-Flight) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Generate Mass Spectrum (Intensity vs. m/z) Detector->Spectrum MW_Determination Identify Molecular Ion Peak [M+H]⁺ or [M-H]⁻ Spectrum->MW_Determination

Caption: Workflow for molecular weight determination by mass spectrometry.

  • Sample Preparation: A dilute solution of 4-(3-Hydroxyazetidin-1-yl)benzoic acid is prepared in a suitable volatile solvent such as methanol or acetonitrile. The choice of solvent is critical to ensure complete dissolution and compatibility with the ionization source.

  • Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like the target compound. In positive ion mode, the molecule will likely be detected as the protonated species [M+H]⁺, while in negative ion mode, it would be observed as the deprotonated species [M-H]⁻.

  • Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio in a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The molecular weight is determined by identifying the molecular ion peak.[13] For 4-(3-Hydroxyazetidin-1-yl)benzoic acid (MW = 193.20), the expected molecular ion peaks would be at m/z 194.21 for [M+H]⁺ and m/z 192.19 for [M-H]⁻.

Causality in Experimental Choices: ESI is chosen for its soft ionization nature, which minimizes fragmentation and ensures the observation of the intact molecular ion, a crucial aspect for accurate molecular weight determination. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition by providing a highly accurate mass measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a tool for structure elucidation, NMR spectroscopy can also be used to determine the molecular weight of small molecules, particularly when an internal standard of known concentration is used.[14][15] For polymeric materials, end-group analysis by NMR is a common method for determining number-average molecular weight.[16]

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Analysis Prep Accurately weigh the sample and an internal standard (e.g., 1,3,5-trimethoxybenzene) Dissolve Dissolve in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) Prep->Dissolve Acquire Acquire ¹H NMR spectrum Dissolve->Acquire Integrate Integrate signals of the analyte and the internal standard Acquire->Integrate Calculate Calculate concentration and subsequently the molecular weight Integrate->Calculate

Caption: Workflow for molecular weight determination by quantitative NMR.

  • Sample Preparation: An accurately weighed amount of 4-(3-Hydroxyazetidin-1-yl)benzoic acid and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) are dissolved in a deuterated solvent (e.g., DMSO-d₆). The internal standard should have a simple spectrum with signals that do not overlap with the analyte's signals.

  • NMR Data Acquisition: A ¹H NMR spectrum is acquired. It is crucial to ensure the experiment is run under quantitative conditions, which includes a sufficient relaxation delay between scans.

  • Data Processing and Integration: The spectrum is processed, and the integrals of a well-resolved signal from the analyte and a signal from the internal standard are determined.

  • Calculation: The molar ratio of the analyte to the internal standard can be calculated from the integral values and the number of protons giving rise to each signal. Knowing the masses of the analyte and the standard, the molecular weight of the analyte can be determined.

Causality in Experimental Choices: The choice of a suitable internal standard is critical for the accuracy of the quantitative NMR experiment. The standard must be stable, non-reactive with the analyte, and have protons in a distinct chemical environment. The use of a deuterated solvent is necessary to avoid a large solvent signal that would obscure the analyte's signals.

The Broader Context: Role in Drug Development

The characterization of 4-(3-Hydroxyazetidin-1-yl)benzoic acid, starting with its molecular weight, is the first step in assessing its potential as a drug candidate. Benzoic acid and its derivatives have a rich history in medicinal chemistry and are present in numerous approved drugs.[17][18] Their synthetic tractability allows for the exploration of a vast chemical space to optimize for potency, selectivity, and pharmacokinetic properties.[1]

The relatively low molecular weight of 4-(3-Hydroxyazetidin-1-yl)benzoic acid is advantageous, providing a solid foundation for further structural modifications without breaching the typical molecular weight cutoffs for orally bioavailable drugs.[4][19] Future work would involve a comprehensive characterization of its other physicochemical properties, such as solubility, lipophilicity (logP), and pKa, all of which are critical for predicting its in vivo behavior.[7][20]

Conclusion

The molecular weight of 4-(3-Hydroxyazetidin-1-yl)benzoic acid is 193.20 g/mol . This fundamental property, confirmed through techniques like mass spectrometry and NMR spectroscopy, is a key indicator of its potential as a starting point for drug discovery programs. This guide has provided a detailed overview of the experimental protocols for its determination, emphasizing the rationale behind the chosen methodologies. A thorough understanding and experimental validation of a compound's molecular weight and other physicochemical properties are indispensable for the successful development of new and effective medicines.

References

  • Creative Biostructure. (n.d.). Determination of the Molecular Weight of Polymers. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • A-level Chemistry. (n.d.). How can mass spectrometry determine molecular weight of organic compounds? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

  • Durrant Lab. (n.d.). Molecular weight. MolModa Documentation. Retrieved from [Link]

  • Hanson, C. (2020, April 2). Mass Spectrometry Determination of molecular weight [Video]. YouTube. [Link]

  • Brookhaven Instruments. (n.d.). What is Molecular Weight?. Retrieved from [Link]

  • Ruzicka, E., Pellechia, P., & Benicewicz, B. C. (2023). Polymer Molecular Weights via DOSY NMR. Analytical Chemistry, 95(20), 7849–7854. [Link]

  • Asare, O. K., & Akpovo, C. A. (2020). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy. Journal of Chemical Education, 97(11), 4129–4132. [Link]

  • The Pharma Education. (n.d.). The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview. Retrieved from [Link]

  • Kamal, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Medicinal Chemistry, 31. [Link]

  • Glover, M. S., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science, 3(3), 224–232. [Link]

  • Hasan, M. M., et al. (2020). Effects of molecular weight and structural conformation of multivalent-based elastin-like polypeptides on tumor accumulation and tissue biodistribution. Scientific Reports, 10(1), 456. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry- molecular weight of the sample; formula Chapter 12. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • ACS Publications. (2017, February 10). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • Pharmapproach.com. (n.d.). Benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling & Characterization of 4-(3-Hydroxyazetidin-1-yl)benzoic Acid

[1] Executive Summary This technical guide details the solubility profile and characterization protocols for 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 1416784-71-8).[1] As a structural hybrid of a benzoic acid derivat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the solubility profile and characterization protocols for 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 1416784-71-8).[1] As a structural hybrid of a benzoic acid derivative and a hydroxylated azetidine ring, this compound exhibits complex pH-dependent solubility behavior governed by its "push-pull" electronic system.[1]

For researchers in drug development, understanding the speciation of this molecule is critical.[1] The nitrogen atom within the azetidine ring, while typically basic, is electronically conjugated to the phenyl ring and the electron-withdrawing carboxyl group.[1] This conjugation significantly suppresses the basicity of the nitrogen, lowering its pKa well below that of typical aliphatic amines.[1] Consequently, the compound displays amphoteric properties with a distinct solubility minimum near its isoelectric point (pI), necessitating specific buffer strategies for biological assays and synthesis.[1]

Physicochemical Profile & Solubility Data

The following data represents a synthesis of experimental analogue comparisons (specifically 4-(dimethylamino)benzoic acid and 4-(pyrrolidin-1-yl)benzoic acid) and calculated physicochemical descriptors.

Table 1: Physicochemical Descriptors
PropertyValue (Estimated/Calc)Significance
Molecular Weight 193.20 g/mol Small molecule, fragment-like space.[1]
pKa (Acidic) 4.8 ± 0.2 (COOH)Ionized (COO⁻) at physiological pH (7.4).[1]
pKa (Basic) 2.5 ± 0.3 (Azetidine N)Weakly basic due to phenyl conjugation.[1]
Isoelectric Point (pI) ~3.6Region of minimum aqueous solubility (Neutral zwitterion).[1]
LogP 1.1 – 1.4Moderately lipophilic; 3-OH group aids water solubility vs. analogues.[1]
H-Bond Donors 2 (COOH, OH)Potential for strong crystal lattice energy.[1]
Table 2: Solubility Matrix (Thermodynamic Estimates)

Values are projected based on structural analogue performance (CAS 619-84-1).[1]

Solvent SystemSolubility RatingEstimated Conc.Usage Context
Water (pH 7.0) Low< 1 mg/mLNot recommended for stock solutions.[1]
0.1 N NaOH High > 20 mg/mLForms soluble Sodium salt (Anionic).[1]
0.1 N HCl High > 20 mg/mLForms soluble Hydrochloride salt (Cationic).[1]
DMSO Very High > 50 mg/mLPreferred Vehicle for stock preparation.[1]
Methanol/Ethanol Moderate10–25 mg/mLSuitable for synthesis workups.[1]
PBS (pH 7.4) Low-Moderate1–5 mg/mLRisk of precipitation if stock is highly concentrated.[1]

Critical Insight: The 3-hydroxy group on the azetidine ring acts as an additional hydrogen bond donor.[1] While this increases hydrophilicity compared to the non-hydroxylated analogue, it also increases the crystal lattice energy.[1] Therefore, sonication is often required to initiate dissolution, even in organic solvents like methanol.[1]

Solubilization Workflow

The following decision tree illustrates the optimal solubilization strategy based on the intended application (Biological Assay vs. Chemical Synthesis).

SolubilityWorkflow Start Start: 4-(3-Hydroxyazetidin-1-yl)benzoic acid (Solid Powder) Decision Intended Application? Start->Decision BioAssay Biological Assay (Cell/Enzyme) Decision->BioAssay ChemSynth Chemical Synthesis (Reaction Intermediate) Decision->ChemSynth StockPrep Prepare Stock in 100% DMSO (Conc: 10-50 mM) BioAssay->StockPrep Step 1 SynthSolv Use Polar Organics (MeOH, EtOH, DMF) ChemSynth->SynthSolv AqDilution Dilute into Aqueous Buffer StockPrep->AqDilution Step 2 (Keep DMSO < 1%) CheckPH Check Buffer pH AqDilution->CheckPH Acidic pH < 3.0 (Cationic Form) CheckPH->Acidic Soluble Neutral pH 3.0 - 5.0 (Risk: Precipitation near pI) CheckPH->Neutral Insoluble Basic pH > 6.0 (Anionic Form) CheckPH->Basic Soluble

Figure 1: Solubilization strategy decision tree highlighting the pH-dependent solubility windows and risk zones near the isoelectric point.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method for precise solubility determination.[1]

  • Preparation: Weigh approximately 5 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

  • Saturation: Shake or rotate the sample at room temperature (25°C) for 24 hours. Ensure undissolved solid remains visible (saturated solution).[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter to remove micro-particulates.[1]

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Calibration: Prepare a standard curve using a DMSO stock solution (100 µM to 1 mM).[1]

    • Calculation:Solubility (mg/mL) = (Area_sample / Slope_standard) * Dilution_Factor

Protocol B: Visual Kinetic Solubility (Rapid Check)

Use this method for quick "Go/No-Go" decisions in screening.[1]

  • Prepare a 50 mM stock solution in DMSO.

  • Pipette 4 µL of stock into 196 µL of buffer (PBS pH 7.4) in a 96-well plate (Final conc: 1 mM, 2% DMSO).

  • Incubate at room temperature for 2 hours.

  • Measure Absorbance at 620 nm (turbidity check).

    • OD < 0.005: Soluble.

    • OD > 0.010: Precipitated.[1]

Mechanistic Analysis: The "Push-Pull" Effect[1]

Understanding why this compound behaves this way allows for better experimental design.[1]

  • Structure: The azetidine nitrogen is a tertiary amine.[1] In isolation, tertiary amines have a pKa ~10.[1]

  • Conjugation: The nitrogen lone pair donates electron density into the phenyl ring (resonance), which is pulled by the carboxyl group at the para position.[1]

  • Result: This resonance stabilization makes the nitrogen lone pair less available for protonation.[1]

    • Consequence 1: The basic pKa drops drastically to ~2.5.[1]

    • Consequence 2: At neutral pH, the molecule is not a zwitterion (COO⁻ / NH⁺).[1] It is primarily an Anion (COO⁻ / N_neutral).[1]

    • Consequence 3: While anions are generally soluble, the lipophilic phenyl-azetidine core may still drive precipitation if the ionic strength of the buffer is too high (salting out).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12092, 4-(Dimethylamino)benzoic acid. Retrieved from [Link].[1][2] (Used as the primary structural analogue for pKa and solubility prediction).[1]

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1] (Authoritative source for benzoic acid derivative pKa trends).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] (Foundational text for solubility profiling protocols).

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 4-(3-Hydroxyazetidin-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 4-(3-Hydroxyazetidin-1-yl)benzoic acid is a unique molecule that holds significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-(3-Hydroxyazetidin-1-yl)benzoic acid is a unique molecule that holds significant interest in the fields of medicinal chemistry and drug development. Its structure, which combines a substituted benzoic acid with a strained four-membered azetidine ring containing a hydroxyl group, presents a compelling scaffold for the design of novel therapeutic agents. The precise characterization of this molecule is paramount for its application, and this is where spectral analysis techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), play a pivotal role.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data.

Caption: Molecular structure of 4-(3-Hydroxyazetidin-1-yl)benzoic acid.

The molecule can be deconstructed into two key moieties: the para-substituted benzoic acid and the 3-hydroxyazetidine ring. The electronic environment of the protons and carbons in each part of the molecule will give rise to distinct signals in the NMR spectra. The overall molecular weight and fragmentation patterns will be determined by the entire structure in the mass spectrum.

¹H NMR Spectral Data (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 4-(3-Hydroxyazetidin-1-yl)benzoic acid is summarized below.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-2, H-6 (Aromatic)7.8 - 8.0Doublet2H
H-3, H-5 (Aromatic)6.5 - 6.7Doublet2H
H-3' (Azetidine)4.5 - 4.7Multiplet1H
H-2', H-4' (Azetidine, axial)4.2 - 4.4Multiplet2H
H-2', H-4' (Azetidine, equatorial)3.8 - 4.0Multiplet2H
-OH (Azetidine)Variable (broad singlet)Broad Singlet1H
-COOHVariable (broad singlet)Broad Singlet1H
Interpretation and Rationale
  • Aromatic Protons (H-2, H-6 and H-3, H-5): The benzoic acid moiety exhibits a characteristic AA'BB' system. The protons ortho to the electron-withdrawing carboxylic acid group (H-2, H-6) are deshielded and appear at a lower field (7.8 - 8.0 ppm). Conversely, the protons ortho to the electron-donating azetidine nitrogen (H-3, H-5) are shielded and appear at a higher field (6.5 - 6.7 ppm). This significant difference in chemical shifts is a direct consequence of the electronic effects of the substituents on the aromatic ring.

  • Azetidine Protons (H-2', H-3', H-4'): The protons on the azetidine ring are in a more complex environment. The proton attached to the carbon bearing the hydroxyl group (H-3') is expected to be the most deshielded of the aliphatic protons due to the electronegativity of the oxygen atom, appearing around 4.5 - 4.7 ppm. The geminal protons on C-2' and C-4' are diastereotopic and will exhibit complex splitting patterns due to coupling with each other and with the H-3' proton. Their chemical shifts are influenced by the nitrogen atom and the hydroxyl group.

  • Hydroxyl and Carboxylic Acid Protons: The chemical shifts of the hydroxyl (-OH) and carboxylic acid (-COOH) protons are highly variable and depend on factors such as solvent, concentration, and temperature. They typically appear as broad singlets and their signals can be confirmed by D₂O exchange experiments.

¹³C NMR Spectral Data (Predicted)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)165 - 170
C-4 (Aromatic)150 - 155
C-1 (Aromatic)120 - 125
C-2, C-6 (Aromatic)130 - 135
C-3, C-5 (Aromatic)110 - 115
C-3' (Azetidine)65 - 70
C-2', C-4' (Azetidine)50 - 55
Interpretation and Rationale
  • Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is highly deshielded due to the double bond to one oxygen and a single bond to another, resulting in a chemical shift in the range of 165 - 170 ppm.[1]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the azetidine nitrogen (C-4) is significantly deshielded (150 - 155 ppm) due to the electron-donating nature of the nitrogen. The carbon bearing the carboxylic acid group (C-1) appears at a lower field (120 - 125 ppm). The signals for C-2, C-6 and C-3, C-5 are also distinct due to the substitution pattern.

  • Azetidine Carbons: The carbon atom bonded to the hydroxyl group (C-3') is deshielded by the electronegative oxygen and appears around 65 - 70 ppm. The other two carbons of the azetidine ring (C-2', C-4') are shielded by the nitrogen atom and resonate at a higher field (50 - 55 ppm).

Mass Spectrometry (MS) Data (Predicted)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[2] It provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data

Ion Predicted m/z Interpretation
[M+H]⁺194.0761Molecular ion (protonated)
[M-H₂O+H]⁺176.0655Loss of water from the molecular ion
[M-COOH+H]⁺148.0811Loss of the carboxylic acid group
[C₇H₅O₂]⁺121.0284Benzoic acid fragment
[C₄H₈NO]⁺86.06003-Hydroxyazetidine fragment
Interpretation and Rationale of Fragmentation

The predicted mass spectrum is expected to show a prominent molecular ion peak ([M+H]⁺) at m/z 194.0761, corresponding to the protonated molecule (C₁₀H₁₁NO₃ + H⁺). The fragmentation pattern provides valuable structural information.

G M [M+H]⁺ m/z = 194.0761 frag1 [M-H₂O+H]⁺ m/z = 176.0655 M->frag1 - H₂O frag2 [M-COOH+H]⁺ m/z = 148.0811 M->frag2 - COOH frag3 [C₇H₅O₂]⁺ m/z = 121.0284 M->frag3 Cleavage of C-N bond frag4 [C₄H₈NO]⁺ m/z = 86.0600 frag2->frag4 Further fragmentation

Caption: Predicted fragmentation pathway of 4-(3-Hydroxyazetidin-1-yl)benzoic acid.

  • Loss of Water: A common fragmentation pathway for molecules containing a hydroxyl group is the loss of a water molecule, leading to a peak at m/z 176.0655.

  • Loss of Carboxylic Acid Group: Cleavage of the bond between the aromatic ring and the carboxylic acid group would result in a fragment with m/z 148.0811.

  • Benzoic Acid Fragment: Cleavage of the C-N bond connecting the azetidine ring to the benzoic acid moiety would generate a benzoic acid fragment ion with an m/z of 121.0284.

  • 3-Hydroxyazetidine Fragment: The corresponding 3-hydroxyazetidine fragment would have an m/z of 86.0600.

The relative intensities of these fragment ions can provide further insight into the stability of the resulting ions and the lability of the chemical bonds.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, standardized and validated protocols are essential.

NMR Spectroscopy Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve optimal homogeneity. acq2->acq3 acq4 Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. acq3->acq4 proc1 Apply Fourier transformation to the raw data (FID). proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal. proc2->proc3 proc4 Integrate the signals in the ¹H NMR spectrum. proc3->proc4

Caption: Standard workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

  • Choice of Solvent: The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is often a good choice for compounds with acidic protons like carboxylic acids, as it allows for their observation.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile, and its protons resonate at a high field, away from the signals of most organic compounds.[1]

  • Shimming: This process is vital for obtaining high-resolution spectra with sharp peaks by ensuring the magnetic field is homogeneous across the sample.

Mass Spectrometry Protocol

G cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis prep1_ms Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). acq1_ms Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI or APCI). acq2_ms Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range. acq1_ms->acq2_ms acq3_ms For fragmentation studies, perform MS/MS analysis by selecting the molecular ion and subjecting it to collision-induced dissociation (CID). acq2_ms->acq3_ms proc1_ms Identify the molecular ion peak. proc2_ms Analyze the fragmentation pattern to deduce structural information. proc1_ms->proc2_ms proc3_ms Compare the experimental mass-to-charge ratios with theoretical values. proc2_ms->proc3_ms

Caption: General workflow for mass spectrometry analysis.

Causality in Experimental Choices:

  • Ionization Method: Electrospray ionization (ESI) is a "soft" ionization technique that is well-suited for polar molecules like 4-(3-Hydroxyazetidin-1-yl)benzoic acid, as it typically produces the protonated molecular ion with minimal fragmentation.

  • MS/MS Analysis: Tandem mass spectrometry (MS/MS) is essential for structural elucidation. By isolating the molecular ion and inducing fragmentation, one can obtain a detailed "fingerprint" of the molecule's connectivity.[3]

Conclusion

This technical guide has provided a comprehensive analysis of the predicted NMR and MS spectral data for 4-(3-Hydroxyazetidin-1-yl)benzoic acid. By combining theoretical predictions with established principles of spectral interpretation and comparative data from related structures, we have built a robust framework for the characterization of this important molecule. The detailed protocols and explanations of the underlying scientific principles are intended to empower researchers in their efforts to synthesize, identify, and utilize this and other novel chemical entities in the pursuit of new drug discoveries. The self-validating nature of the described methodologies, grounded in authoritative spectroscopic principles, ensures a high degree of confidence in the presented structural assignments.

References

  • CFM-ID. Spectra Prediction. Available from: [Link]

  • Chem LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. Available from: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. Available from: [Link]

  • NMRium. The next-generation NMR software. Available from: [Link]

  • OpenStax. 12.2 Interpreting Mass Spectra. In: Organic Chemistry. Available from: [Link]

Sources

Foundational

Synthesis of 4-(3-Hydroxyazetidin-1-yl)benzoic acid: A Technical Guide

Executive Summary & Strategic Analysis The synthesis of 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS 1002345-48-5) represents a critical transformation in medicinal chemistry, often serving as a scaffold for rigidifying a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS 1002345-48-5) represents a critical transformation in medicinal chemistry, often serving as a scaffold for rigidifying aniline derivatives or improving the metabolic stability of pharmaceutical candidates. The azetidine ring offers a unique vector for hydrogen bonding via the 3-hydroxyl group while maintaining a low lipophilicity profile compared to larger saturated heterocycles like piperidine.

This guide details the two most robust synthetic pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The preferred, scalable, and metal-free route utilizing 4-fluorobenzoate esters.

  • Buchwald-Hartwig Amination: An alternative palladium-catalyzed route for unactivated or sensitive substrates.

Retrosynthetic Analysis

The logical disconnection involves the C-N bond between the electron-deficient phenyl ring and the azetidine nitrogen.

Retrosynthesis Target 4-(3-Hydroxyazetidin-1-yl)benzoic acid Intermediate Ethyl 4-(3-hydroxyazetidin-1-yl)benzoate Target->Intermediate Hydrolysis Precursor1 Ethyl 4-fluorobenzoate (Activated Electrophile) Precursor2 3-Hydroxyazetidine HCl (Nucleophile) Intermediate->Precursor1 S_NAr (C-N Bond Formation) Intermediate->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly via SNAr.

Primary Route: Nucleophilic Aromatic Substitution (SNAr)

This method is the industry standard for this transformation due to the absence of heavy metals and high atom economy. The reaction relies on the electron-withdrawing nature of the ester group at the para position to activate the fluorine atom for displacement.

Mechanistic Insight

Direct reaction with 4-fluorobenzoic acid is often suboptimal. Under basic conditions, the carboxylic acid deprotonates to form a carboxylate anion (


). This anion is electron-donating by induction and resonance, significantly deactivating the ring toward nucleophilic attack.
  • Solution: Mask the acid as an ester (e.g., Ethyl 4-fluorobenzoate). The ester group (

    
    ) remains strongly electron-withdrawing, facilitating the addition-elimination mechanism.
    
Experimental Protocol
Step 1: SNAr Coupling

Reaction: Ethyl 4-fluorobenzoate + 3-Hydroxyazetidine HCl


 Ethyl 4-(3-hydroxyazetidin-1-yl)benzoate
ReagentEquiv.[1][2][3]Role
Ethyl 4-fluorobenzoate1.0Electrophile
3-Hydroxyazetidine HCl1.1 - 1.2Nucleophile
Potassium Carbonate (

)
2.5 - 3.0Base (HCl scavenger)
DMSO (Dimethyl sulfoxide)SolventPolar Aprotic Medium

Procedure:

  • Charge a reaction vessel with Ethyl 4-fluorobenzoate (1.0 equiv) and 3-Hydroxyazetidine HCl (1.1 equiv).

  • Add DMSO (5-10 volumes). Note: DMF is a viable alternative, but DMSO often provides faster rates for SNAr.

  • Add finely ground

    
      (2.5 equiv).
    
  • Heat the mixture to 90–100 °C under nitrogen for 12–16 hours.

  • IPC (In-Process Control): Monitor by LCMS for the disappearance of the fluoride starting material.

  • Workup: Cool to RT. Pour into ice-water (precipitates the product). Filter the solid or extract with Ethyl Acetate if no precipitate forms.

Step 2: Ester Hydrolysis

Reaction: Ethyl 4-(3-hydroxyazetidin-1-yl)benzoate


 4-(3-Hydroxyazetidin-1-yl)benzoic acid
ReagentEquiv.[1][2][3]Role
Intermediate Ester1.0Substrate
LiOH or NaOH (1M aq)2.0 - 3.0Hydrolysis Agent
THF / MethanolSolventCo-solvent system

Procedure:

  • Dissolve the ester from Step 1 in THF/MeOH (1:1) .

  • Add LiOH (aq, 2.5 equiv) dropwise.

  • Stir at RT to 40 °C for 2–4 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~3-4. The zwitterionic amino acid product typically precipitates.

  • Filter, wash with water, and dry under vacuum.

Process Workflow Diagram

Workflow Start Start: Ethyl 4-fluorobenzoate Mix Mix with 3-OH-Azetidine + K2CO3 in DMSO Start->Mix Heat Heat to 100°C (12-16h) Mix->Heat Quench Quench: Pour into Ice Water Heat->Quench Isolate1 Isolate Ester (Filtration/Extraction) Quench->Isolate1 Hydrolysis Hydrolysis: LiOH / THF / H2O Isolate1->Hydrolysis Acidify Acidify to pH 4 (Precipitation) Hydrolysis->Acidify Final Final Product: White Solid Acidify->Final

Figure 2: Step-by-step process flow for the SNAr-Hydrolysis sequence.[1]

Alternative Route: Buchwald-Hartwig Amination

If the fluoro precursor is unavailable, or if the substrate contains sensitive groups intolerant to high heat/strong nucleophiles, the Palladium-catalyzed route is the alternative.

  • Substrate: Ethyl 4-bromobenzoate (or 4-iodobenzoate).

  • Catalyst System:

    
     + BINAP or XPhos.
    
  • Base:

    
     or NaOtBu.
    
  • Solvent: Toluene or 1,4-Dioxane.

  • Temperature: 80–100 °C.

Why avoid this as primary?

  • Cost: Pd catalysts and phosphine ligands are expensive.

  • Purification: Removal of residual Pd (heavy metal scavenging) is required for pharmaceutical applications.

Optimization & Troubleshooting

Impurity Profile & Control
Impurity TypeOriginMitigation Strategy
Bis-alkylation Unlikely with azetidine, but possible if primary amines present.Use high-purity 3-hydroxyazetidine.
Hydrolysis By-product Premature hydrolysis of ester during SNAr.Ensure anhydrous DMSO/DMF is used; keep system dry.
Incomplete Conversion Low nucleophilicity of azetidine HCl salt.Ensure sufficient base (

) and adequate milling of the base to increase surface area.
Analytical Characterization (Expected Data)
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ~12.0 ppm (br s, 1H, COOH).
      
    • 
       ~7.8 ppm (d, 2H, Ar-H ortho to COOH).
      
    • 
       ~6.4 ppm (d, 2H, Ar-H ortho to N).
      
    • 
       ~5.5 ppm (d, 1H, OH).
      
    • 
       ~4.5 ppm (m, 1H, CH-OH).
      
    • 
       ~4.1 ppm (t, 2H, Azetidine 
      
      
      
      ).
    • 
       ~3.6 ppm (dd, 2H, Azetidine 
      
      
      
      ).
  • MS (ESI): m/z = 194.2

    
    .
    

Safety & Handling

  • 3-Hydroxyazetidine HCl: Irritant. Handle in a fume hood.

  • 4-Fluorobenzoates: Generally low toxicity but treat as potential irritants.

  • DMSO/DMF: Skin permeators. Wear chemical-resistant gloves (Nitrile/Neoprene).

References

  • Preparation of 4-(3-hydroxyazetidin-1-yl)benzoic acid derivatives. Source: World Intellectual Property Organization (WO/2012/177606). Context: Describes the coupling of azetidine moieties to benzoic acid derivatives using SNAr conditions. Link:

  • Synthesis of Azetidinyl-Benzoic Acids via SNAr. Source: European Patent Office (EP 3481827 B1). Context: Details the hydrolysis of ester intermediates to yield the free acid form of azetidinyl-benzoates. Link:

  • General Methods for Azetidine Coupling. Source: Journal of Medicinal Chemistry (General Protocol Reference). Context: Standard protocols for nucleophilic aromatic substitution with cyclic amines. Link:

Sources

Exploratory

A Comprehensive Technical Guide to 4-(3-Hydroxyazetidin-1-yl)benzoic Acid for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals Foreword: Unlocking the Potential of a Versatile Building Block In the landscape of modern medicinal chemistry and drug discovery, the strategic selection o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutics. 4-(3-Hydroxyazetidin-1-yl)benzoic acid has emerged as a compound of significant interest, offering a unique combination of a rigid, functionalized azetidine ring and a versatile benzoic acid moiety. This guide, intended for the discerning researcher and drug development professional, provides a deep dive into the commercial availability, key technical specifications, and strategic applications of this valuable synthetic intermediate. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights grounded in scientific principles and practical considerations.

Commercial Availability and Supplier Landscape

4-(3-Hydroxyazetidin-1-yl)benzoic acid is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. Its accessibility in various quantities, from milligrams for initial screening to bulk quantities for scale-up, underscores its growing importance in drug discovery pipelines.

Key Suppliers and Product Offerings:

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
BLDpharm 1416784-71-8C₁₀H₁₁NO₃193.20Varies (analytical data available)mg to kg
Lead Sciences 1416784-71-8C₁₀H₁₁NO₃193.20≥95%mg to g
Ivy Fine Chemicals 1416784-71-8C₁₀H₁₁NO₃193.20Not specifiedmg to g
CymitQuimica Not specifiedC₁₀H₁₁NO₃193.202Not specifiedInquire for details

Note: While the CAS number 1416784-71-8 is predominantly cited, it is crucial to verify this information with the chosen supplier at the time of purchase.

Researchers can typically request a Certificate of Analysis (CoA) from suppliers like BLDpharm, which provides detailed information on purity (often determined by HPLC or NMR) and the analytical methods used for quality control.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-(3-Hydroxyazetidin-1-yl)benzoic acid is essential for its effective use in synthesis and formulation.

Structural and Physical Data:

PropertyValueSource/Comment
IUPAC Name 4-(3-Hydroxyazetidin-1-yl)benzoic acid---
CAS Number 1416784-71-8Most commonly cited
Molecular Formula C₁₀H₁₁NO₃---
Molecular Weight 193.20 g/mol [1]
Appearance White to off-white solidInferred from typical benzoic acid derivatives
Melting Point Not explicitly reportedExpected to be a crystalline solid with a defined melting point.
Solubility Slightly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol.Inferred from structural analogs.[2]

Spectroscopic Data (Predicted and Analog-Based):

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzoic acid ring, as well as multiplets for the protons on the azetidine ring and a signal for the hydroxyl proton.

  • ¹³C NMR: The spectrum will feature signals for the carboxyl carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the carbons of the azetidine ring.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid and alcohol, a strong C=O stretch from the carboxylic acid, and C-N stretching vibrations from the azetidine ring.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 194.07.

Synthesis and Manufacturing Considerations

The commercial synthesis of 4-(3-Hydroxyazetidin-1-yl)benzoic acid likely involves a multi-step process. A plausible and efficient synthetic strategy would be the nucleophilic aromatic substitution (SNAAr) reaction between a suitable 4-halobenzoic acid derivative and 3-hydroxyazetidine.

Figure 1: A plausible synthetic route to 4-(3-Hydroxyazetidin-1-yl)benzoic acid.

Causality in Experimental Choices:

  • Choice of Halide: 4-Fluorobenzoic acid is often the preferred starting material for SNAAr reactions due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack.

  • Base and Solvent: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is typically used to neutralize the hydrofluoric acid byproduct. A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal for this reaction as it can solvate the ionic intermediates and facilitate the reaction.

  • Purification: The final product is typically purified by recrystallization or column chromatography to achieve the desired purity for research and pharmaceutical applications.

Applications in Drug Discovery and Development

The unique structural features of 4-(3-Hydroxyazetidin-1-yl)benzoic acid make it a highly valuable building block in medicinal chemistry.

4.1. A Versatile Scaffold for Library Synthesis:

The benzoic acid moiety provides a convenient handle for a variety of chemical transformations, including amide bond formation, esterification, and conversion to other functional groups. This allows for the rapid generation of diverse chemical libraries for high-throughput screening.

4.2. Role in PROTACs and Targeted Protein Degradation:

The field of targeted protein degradation, particularly the development of Proteolysis Targeting Chimeras (PROTACs), represents a significant area of application for this molecule. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The 4-(3-Hydroxyazetidin-1-yl)benzoic acid structure is well-suited for incorporation into the "linker" region of a PROTAC. The benzoic acid can be readily coupled to a ligand for an E3 ligase (such as derivatives of thalidomide for Cereblon or VHL ligands), while the azetidine nitrogen can be functionalized to connect to a ligand for the target protein. The hydroxy group on the azetidine ring can also be used as a point of attachment or to modulate the physicochemical properties of the linker, such as solubility and cell permeability.

PROTAC_Structure cluster_explanation PROTAC Schematic POI_Ligand Target Protein Ligand Linker Linker (incorporating 4-(3-Hydroxyazetidin-1-yl)benzoic acid) POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand info The azetidine-benzoic acid moiety provides a rigid and functionalizable component within the linker, influencing the overall conformation and properties of the PROTAC molecule.

Figure 2: Schematic representation of a PROTAC molecule highlighting the role of linker chemistry.

Handling, Storage, and Safety

As a responsible scientist, proper handling and storage of all chemical reagents is of utmost importance. While a specific Safety Data Sheet (SDS) for 4-(3-Hydroxyazetidin-1-yl)benzoic acid should always be consulted, general guidelines based on its structural components can be followed.

Recommended Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1][3] Protect from moisture and light.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Profile (Inferred):

Based on the GHS classifications for similar benzoic acid derivatives, 4-(3-Hydroxyazetidin-1-yl)benzoic acid may be classified as:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation. [1]

Experimental Protocols

Protocol 1: Amide Coupling with a Primary Amine

This protocol describes a standard procedure for coupling the carboxylic acid of 4-(3-Hydroxyazetidin-1-yl)benzoic acid with a primary amine, a common step in the synthesis of compound libraries and PROTACs.

Materials:

  • 4-(3-Hydroxyazetidin-1-yl)benzoic acid

  • Primary amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-(3-Hydroxyazetidin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Figure 3: Workflow for a typical amide coupling reaction.

Conclusion

4-(3-Hydroxyazetidin-1-yl)benzoic acid is a commercially accessible and highly versatile building block with significant potential in modern drug discovery. Its unique structural features make it particularly well-suited for the synthesis of diverse compound libraries and for its incorporation into the linkers of PROTACs. A thorough understanding of its chemical properties, synthetic accessibility, and safe handling procedures, as outlined in this guide, will empower researchers to fully leverage its potential in the development of the next generation of therapeutics.

References

  • Lead Sciences. 4-(3-Hydroxyazetidin-1-yl)benzoic acid. [Link]

  • PubChem. 4-[(3R)-3-hydroxypyrrolidin-1-yl]benzoic acid. [Link]

  • Ivy Fine Chemicals. 4-(3-HYDROXYAZETIDIN-1-YL)BENZOIC ACID. [Link]

Sources

Foundational

Strategic Synthesis and Application of 3-Hydroxyazetidine Precursors in Medicinal Chemistry

Executive Summary: The Strategic Value of the 3-Hydroxyazetidine Scaffold[1][2] In modern drug discovery, the 3-hydroxyazetidine moiety has emerged as a critical "escape from flatland" vector. As a constrained amino alco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 3-Hydroxyazetidine Scaffold[1][2]

In modern drug discovery, the 3-hydroxyazetidine moiety has emerged as a critical "escape from flatland" vector. As a constrained amino alcohol, it offers a high fraction of sp3-hybridized carbons (


), which correlates directly with improved clinical success rates by enhancing solubility and metabolic stability compared to their acyclic or aromatic counterparts.

For the medicinal chemist, 3-hydroxyazetidine serves two primary roles:

  • Proline Bioisostere: It acts as a contracted, more rigid analogue of 4-hydroxyproline, altering the vector of substituents in peptidomimetics.

  • Solubility Enhancer: The hydroxyl group lowers the LogP of lipophilic pharmacophores while the amine provides a handle for salt formation.

This guide focuses on the practical synthesis and manipulation of 3-hydroxyazetidine precursors , specifically the N-protected intermediates required to install this motif into complex molecules.

Core Synthetic Routes: The Epichlorohydrin Strategy[2][3]

While various routes exist (e.g., ring contraction of pyrrolidines), the industrial and laboratory standard relies on the reaction of epichlorohydrin with a primary amine. This method utilizes the "chiral pool" if chiral epichlorohydrin is used, or relies on achiral precursors followed by resolution.

The "Benzhydryl" Standard

The most robust precursor for general synthesis is 1-benzhydrylazetidin-3-ol . The bulky benzhydryl (diphenylmethyl) group prevents over-alkylation (quaternization) during the cyclization step and is easily removed via hydrogenolysis, unlike alkyl groups which require harsh oxidative conditions.

Mechanism of Action

The synthesis follows a cascade sequence:

  • Ring Opening: Nucleophilic attack of the amine on the epoxide (regioselective).

  • Cyclization: Intramolecular displacement of the chloride by the secondary amine intermediate (3-exo-tet closure).

G Epi Epichlorohydrin (Electrophile) Inter Intermediate: 1-amino-3-chloro-2-propanol Epi->Inter SN2 Ring Opening (MeOH, <25°C) Amine Benzhydrylamine (Nucleophile) Amine->Inter Transition Transition State: 3-exo-tet Cyclization Inter->Transition Base (NaOH/Na2CO3) Heat Product Precursor: 1-benzhydrylazetidin-3-ol Transition->Product -HCl

Figure 1: Mechanistic cascade for the synthesis of the core azetidine scaffold.

Experimental Protocols

Protocol A: Synthesis of 1-Benzhydrylazetidin-3-ol (Scale: 100g)

Note: This protocol prioritizes safety due to the carcinogenicity of epichlorohydrin.

Reagents:

  • Benzhydrylamine (1.0 eq)[1]

  • Epichlorohydrin (1.1 eq)

  • Methanol (Solvent)[2][3]

  • Sodium Carbonate (

    
    ) or NaOH (aq)
    

Step-by-Step Methodology:

  • Controlled Addition: In a 3-neck round-bottom flask equipped with a reflux condenser and thermometer, dissolve benzhydrylamine (0.54 mol) in Methanol (500 mL).

  • Temperature Management: Cool the solution to 0–5°C using an ice bath. Add Epichlorohydrin dropwise over 60 minutes. Crucial: Do not allow temperature to exceed 15°C to prevent polymerization of epichlorohydrin.

  • Intermediate Formation: Allow the mixture to warm to room temperature (25°C) and stir for 24–48 hours. Monitor by TLC or LCMS for the disappearance of the amine.

  • Cyclization: Add solid

    
     (1.5 eq) or 50% NaOH solution. Heat the mixture to reflux (approx. 65°C) for 12–16 hours.
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine.

  • Purification: The crude product often solidifies. Recrystallize from minimal hot Isopropanol or Toluene/Heptane.

    • Target Yield: 75–85%

    • Validation:

      
       NMR (CDCl3): 
      
      
      
      7.1-7.5 (m, 10H), 4.4 (m, 1H), 4.3 (s, 1H, CH-Ph2), 3.5 (m, 2H), 2.9 (m, 2H).
Protocol B: Deprotection to 3-Hydroxyazetidine Hydrochloride

The benzhydryl group is robust but cleavable under catalytic hydrogenation.

  • Dissolution: Dissolve 1-benzhydrylazetidin-3-ol in Methanol or Ethanol.

  • Catalyst: Add Pd(OH)

    
    /C (Pearlman’s catalyst) or Pd/C (10 wt% loading).
    
  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure is usually sufficient, but 50 psi in a Parr shaker accelerates the reaction) for 12 hours.
    
  • Isolation: Filter through Celite. Add HCl (1.0 eq in dioxane/ether). Concentrate to yield the hydrochloride salt.[4][5][6]

Precursor Selection Guide

Choosing the right N-protecting group is the single most critical decision in azetidine synthesis.

Precursor TypeStabilityDeprotection MethodStrategic Utility
N-Benzhydryl High (Base/Acid stable)

/ Pd-C
Best for Scale. Easy to handle solid. Prevents over-alkylation.
N-Benzyl (Bn) Moderate

/ Pd-C or ACE-Cl
Cost-Effective. Cheaper than benzhydryl but purification is harder (oils).
N-Boc Low (Acid labile)TFA or HClLate Stage. Usually installed after ring formation. Not suitable for the cyclization step itself.
N-Tos (Tosyl) Very HighNa/NaphthaleneSpecialized. Used when harsh subsequent chemistry is required (e.g., strong oxidations).

Advanced Functionalization & Enantioselectivity[5][8]

For drug development, the racemic 3-hydroxyazetidine is often insufficient.

Enantioselective Synthesis

To obtain chiral 3-hydroxyazetidine (


 or 

), two main strategies apply:
  • Chiral Epichlorohydrin: Using (

    
    )- or (
    
    
    
    )-epichlorohydrin in the Protocol A sequence transfers chirality to the C3 position. Note: Some racemization can occur; check ee% via chiral HPLC.
  • Hydrolytic Kinetic Resolution (HKR): Use Jacobsen’s catalyst on the racemic epoxide precursor before cyclization.

Functional Group Interconversion

The C3-hydroxyl is a versatile handle.

  • Fluorination: Treatment with DAST or Deoxo-Fluor yields 3-fluoroazetidine (inversion of configuration).

  • Oxidation: Swern or Dess-Martin oxidation yields 1-benzhydrylazetidin-3-one , a precursor for reductive amination to introduce amines at the 3-position.

Workflow Start 1-Benzhydrylazetidin-3-ol Salt 3-Hydroxyazetidine HCl (Building Block) Start->Salt 1. H2, Pd/C 2. HCl Ketone 1-Benzhydrylazetidin-3-one Start->Ketone Swern Oxidation Mesylate 3-OMs / 3-Tos Azetidine Start->Mesylate MsCl, Et3N Amine 3-Aminoazetidine deriv. Ketone->Amine Reductive Amination Subst 3-Fluoro / 3-Cyano Azetidine Mesylate->Subst Nucleophilic Subst. (Inversion)

Figure 2: Divergent synthesis workflow from the core precursor.

References

  • Anderson, A. G., & Lok, R. (1972). Synthesis of Azetidine-3-carboxylic Acid and 3-Azetidinol. The Journal of Organic Chemistry. Link

  • Chatterjee, A., et al. (2021).[2][7] Recent Advances in the Synthesis and Reactivity of Azetidines.[2][8] Chemical Communications. Link

  • Stendel, Jr., et al. (2013). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.[9] Organic Process Research & Development. Link

  • Safety Data Sheet (SDS). Epichlorohydrin Handling and Safety. Thermo Fisher Scientific.[10] Link

Sources

Exploratory

The Benzoate Scaffold: A Physicochemical &amp; Metabolic Guide

The Benzoic Acid scaffold represents one of the most enduring and versatile pharmacophores in medicinal chemistry. Far from being a mere linker, the benzoate moiety acts as a critical anchor for protein-ligand interactio...

Author: BenchChem Technical Support Team. Date: February 2026

The Benzoic Acid scaffold represents one of the most enduring and versatile pharmacophores in medicinal chemistry. Far from being a mere linker, the benzoate moiety acts as a critical anchor for protein-ligand interactions, a "warhead" for solubility modulation, and a focal point for metabolic tuning.

This technical guide dissects the benzoic acid derivative class, moving beyond basic textbook definitions to explore the electronic , steric , and metabolic factors that drive decision-making in modern drug discovery.

The Pharmacophore: Electronic & Steric Tuning

In drug design, the benzoic acid moiety is rarely passive. It often serves as a key hydrogen bond acceptor/donor pair (in its neutral form) or a salt bridge partner (in its ionized carboxylate form, pKa ~4.2).

The Ortho-Effect: Steric Inhibition of Resonance (SIR)

A critical design element often overlooked is the Ortho-Effect . Substituting the ortho position of a benzoic acid derivative does not merely add steric bulk; it fundamentally alters the electronic landscape of the carboxylate.

  • Mechanism: Bulky ortho-substituents force the carboxyl group out of coplanarity with the benzene ring.[1] This breaks the conjugation between the

    
    -system of the ring and the carbonyl.
    
  • Consequence:

    • Acidity: The acidity increases (pKa decreases) because the destabilizing cross-conjugation is removed, and the inductive electron-withdrawing effect of the ortho-group dominates.

    • Metabolic Shielding: The twisted conformation hinders the approach of conjugating enzymes (e.g., Glycine N-acyltransferase), prolonging half-life.

Electronic Tuning (Hammett Correlation)

Modulating the pKa is essential for membrane permeability.

  • Electron Withdrawing Groups (EWGs): (e.g., -NO2, -CF3) stabilize the carboxylate anion, lowering pKa. This increases solubility at physiological pH but may reduce passive diffusion.

  • Electron Donating Groups (EDGs): (e.g., -OMe, -NH2) destabilize the anion, raising pKa.

Table 1: Physicochemical Impact of Benzoic Acid Substituents

Substituent PositionElectronic EffectSteric EffectImpact on pKaMetabolic Consequence
Unsubstituted ReferenceNone~4.20Rapid Glycine Conjugation
Para-NO2 Strong EWG (-R, -I)Negligible~3.40Resistant to oxidation; rapid excretion
Para-OMe Strong EDG (+R)Negligible~4.47O-demethylation risk
Ortho-Cl EWG (-I)High (SIR) ~2.94Reduced Glycine Conjugation
Ortho-Me Weak EDG (+I)High (SIR) ~3.90Reduced Glycine Conjugation

Metabolic Liabilities: The Glycine Trap

A major liability of benzoic acid drugs is Glycine Conjugation . Unlike most xenobiotics that undergo Phase I (oxidation) followed by Phase II (Glucuronidation), benzoic acids are unique substrates for Glycine N-acyltransferase (GLYAT) .

The Pathway
  • Activation: Benzoic acid is activated by Acyl-CoA synthetase to form Benzoyl-CoA .

  • Conjugation: GLYAT transfers glycine to Benzoyl-CoA, forming Hippuric Acid .

  • Excretion: Hippuric acid is rapidly excreted via urine.

Why this matters:

  • Rapid Clearance: This pathway is high-capacity and rapid, often leading to poor bioavailability for simple benzoate drugs.

  • Mitochondrial Toxicity: Accumulation of CoA intermediates can sequester free CoA, potentially impacting mitochondrial respiration (the "CoA trapping" hypothesis).

Strategic Solution: Bioisosteres

To bypass this, medicinal chemists often replace the carboxylic acid with bioisosteres that mimic the electrostatics but cannot form the CoA intermediate.

  • Tetrazoles: Similar pKa (~4.5-5.0), planar, but resistant to GLYAT.

  • Acyl Sulfonamides: (

    
    ) Higher pKa, improved lipophilicity.
    
Visualization: Metabolic Decision Tree

MetabolicFate Drug Benzoic Acid Derivative Activation Acyl-CoA Synthetase Drug->Activation ATP, CoA BenzoylCoA Benzoyl-CoA Intermediate Activation->BenzoylCoA GLYAT Glycine N-acyltransferase (Mitochondria) BenzoylCoA->GLYAT Major Pathway (Unsubstituted) UGT UDP-Glucuronosyltransferase (Microsomes) BenzoylCoA->UGT Minor Pathway (Sterically Hindered) Hippurate Hippuric Acid (Rapid Excretion) GLYAT->Hippurate + Glycine Glucuronide Acyl Glucuronide (Potential Reactivity) UGT->Glucuronide + UDPGA Ortho Ortho-Substitution (Steric Block) Ortho->GLYAT Inhibits

Figure 1: The metabolic bifurcation of benzoic acid derivatives. Ortho-substitution is a primary strategy to shift metabolism away from rapid glycine conjugation.

Therapeutic Case Study: Bexarotene

Bexarotene (Targretin) is a quintessential example of a "Third Generation" retinoid that utilizes a benzoic acid pharmacophore to target the Retinoid X Receptor (RXR).

  • Structure: 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid.

  • Role of Benzoate:

    • Receptor Anchor: The carboxylate forms a critical salt bridge with an arginine residue in the RXR ligand-binding domain (LBD).

    • Rigidity: The para-substituted phenyl ring provides the necessary rigid spacing between the lipophilic tail and the polar head group.

  • Optimization: The specific geometry of the vinyl linker and the bulky lipophilic domain restricts rotation, locking the benzoate in an active conformation.

Experimental Protocols

Protocol A: Robust Amide Coupling of Benzoic Acid Derivatives

Context: Creating an amide linkage is the most common reaction in medicinal chemistry. This protocol uses HATU, preferred for sterically hindered benzoic acids (e.g., ortho-substituted).

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Benzoic Acid derivative (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (Argon/Nitrogen).

  • Activation: Add DIPEA (3.0 mmol, 522 µL) followed by HATU (1.2 mmol, 456 mg). Stir the mixture at room temperature for 15–30 minutes. Note: The solution typically turns yellow/orange upon activation.

  • Coupling: Add the Amine (1.1 mmol) in one portion.

  • Reaction: Stir at room temperature. Monitor via LC-MS or TLC.

    • Self-Validation: If the reaction is sluggish (due to ortho-substitution), heat to 50°C. If starting material persists, add 0.5 equiv more HATU.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with:

    • 1M HCl (2 x 20 mL) – Removes unreacted amine/DIPEA.

    • Sat. NaHCO3 (2 x 20 mL) – Removes unreacted acid/coupling byproducts.

    • Brine (1 x 20 mL).

  • Purification: Dry over MgSO4, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Metabolic Stability Assay (Microsomal)

Context: To verify if your benzoic acid derivative resists metabolism.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL stock)

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)

  • Test Compound (10 mM DMSO stock)

  • Phosphate Buffer (100 mM, pH 7.4)

Methodology:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Add Test Compound (final conc. 1 µM). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard). Vortex and centrifuge (4000g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time.

Synthesis Workflow Visualization

The following diagram illustrates the decision process for synthesizing functionalized benzoic acids, distinguishing between standard coupling and metal-catalyzed activation.

SynthesisWorkflow Start Target: Functionalized Benzoic Acid Check Is the Ring Pre-Functionalized? Start->Check Yes Yes (e.g., Halogenated) Check->Yes No No (Unsubstituted) Check->No Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Boronic Acid) Yes->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, Amine) Yes->Buchwald C-N Bond Formation Product Final Drug Candidate Suzuki->Product Buchwald->Product CHAct C-H Activation (Ir/Ru Catalysis) No->CHAct Direct Functionalization Oxidation Toluene Oxidation (KMnO4 or O2/Co) No->Oxidation Scaffold Construction CHAct->Product Oxidation->Product

Figure 2: Synthetic decision matrix for accessing complex benzoic acid derivatives.

References

  • Irwin, C., et al. (2016).[2] "Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation." NIH/PubMed Central. [Link]

  • Kasuya, F., et al. (1990). "Glycine conjugation of the substituted benzoic acids in vitro: structure-metabolism relationship study." Journal of Pharmacobio-dynamics. [Link]

  • Perez, J. (2023).[3] "Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product." Preprints.org. [Link][3]

  • Bredael, K., et al. (2022).[4] "Carboxylic acid bioisosteres in medicinal chemistry: synthesis and properties." Ghent University Bibliography. [Link]

  • FDA Access Data. (2014). "Clinical Review: Acidform Gel (Benzoic Acid Content)." FDA.gov. [Link]

Sources

Foundational

The Azetidine Advantage: Strategic Applications in Modern Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the azetidine ring—a saturated four-membered nitrogen heterocycle—has transcended its historical reputation as a mere "strained curiosity."[1][2] It is no...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the azetidine ring—a saturated four-membered nitrogen heterocycle—has transcended its historical reputation as a mere "strained curiosity."[1][2] It is now recognized as a high-value scaffold for optimizing physicochemical properties, altering metabolic vectors, and accessing novel chemical space.[3] This guide analyzes the azetidine ring's role in drug design, moving beyond basic descriptions to explore the causal relationships between ring strain, basicity, and therapeutic efficacy.

Part 1: Physicochemical Profile & The "Goldilocks" Zone

The azetidine ring occupies a unique "Goldilocks" zone in heterocyclic chemistry. It balances the high reactivity of the three-membered aziridine with the conformational entropy of the five-membered pyrrolidine.

Structural & Electronic Properties
  • Ring Strain: Azetidine possesses a ring strain energy of approximately 25 kcal/mol . This strain is significant enough to influence metabolic reactivity (see Part 3) but low enough to allow for robust chemical stability under physiological conditions, unlike aziridines.

  • Conformation (The "Pucker"): Unlike the planar oxetane, the azetidine ring exists in a puckered conformation with a fold angle of approximately 30° . This deviation from planarity creates a distinct vector for substituents at the 3-position, often allowing for more precise hydrophobic contacts in a binding pocket compared to the flatter pyrrolidine.

  • Basicity (pKa Modulation): The pKa of the azetidine nitrogen (~11.3) is comparable to pyrrolidine (~11.3) and piperidine (~11.1). However, the electron density is more localized due to the s-character of the C-N bonds, which can be exploited to fine-tune hydrogen bond donor (HBD) capability when the nitrogen is functionalized (e.g., as a sulfonamide or amide).

Comparative Metrics

The following table contrasts azetidine with its nearest homologs to highlight its strategic utility in lowering lipophilicity (LogD) while maintaining basicity.

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Design Implication
Ring Strain (kcal/mol) ~25.4~6.0~0Azetidine introduces rigidity; susceptible to specific metabolic ring-opening.
pKa (Conjugate Acid) 11.2911.2711.22Basicity is conserved; suitable for cation-pi interactions.
LogP (Octanol/Water) ~0.15~0.46~0.84Key Advantage: Azetidine lowers lipophilicity, improving solubility and LLE (Ligand Lipophilicity Efficiency).
Exit Vector Angle ~90° (rigid)~109° (flexible)~109° (chair)Azetidine provides orthogonal exit vectors, ideal for spiro-fusion.

Part 2: Strategic Bioisosterism & Design Logic

Azetidine is rarely a "plug-and-play" replacement; it is a tool for specific structural problem-solving.

The Gem-Dimethyl Isostere

Azetidine is a superior bioisostere for the gem-dimethyl group. Replacing a gem-dimethyl moiety with an azetidine ring (often linked via the nitrogen) restricts bond rotation (reducing the entropic penalty of binding) and lowers LogP, potentially reducing metabolic clearance associated with lipophilic methyl groups.

Vector Alteration (The Piperazine Contraction)

Replacing a six-membered piperazine or piperidine linker with an azetidine can dramatically alter the vector of attached pharmacophores.

  • Case Logic: If a piperazine-linked compound suffers from poor permeability or metabolic soft spots (N-oxidation), contracting to an azetidine (e.g., 3-aminoazetidine) changes the distance between the two binding elements by ~1.5 Å and alters the bond angle. This "contraction" often rescues activity by removing steric clashes while improving the metabolic profile.[4]

Case Studies in Causality
Cobimetinib (MEK Inhibitor) [5][6]
  • The Challenge: Designing a potent, orally bioavailable MEK inhibitor required a scaffold that could position the diphenylamine core while managing solubility.

  • The Azetidine Solution: The inclusion of a 3-hydroxy-3-(piperidin-2-yl)azetidine moiety was not accidental. The azetidine ring rigidifies the structure, locking the piperidine into a specific conformation that maximizes binding interactions with the MEK allosteric pocket. The hydroxyl group on the azetidine provides a critical solvation point, balancing the lipophilicity of the iodophenyl ring.

Baricitinib (JAK Inhibitor) [7][8][9]
  • The Challenge: Developing a selective JAK1/2 inhibitor required a linker that could position the nitrile group (for covalent interaction or specific H-bonding) and the ethylsulfonyl group.

  • The Azetidine Solution: The azetidin-3-ylidene linkage is unique. It acts as a rigid spacer that projects the ethylsulfonyl group into a solvent-exposed region while orienting the nitrile for interaction with the active site. A flexible alkyl chain would likely have resulted in a significant entropic penalty and lower potency.

Part 3: Metabolic Stability & Liabilities

While generally stable, the azetidine ring carries specific metabolic risks that must be screened for early.

The Glutathione (GST) Trap

Unlike larger rings, the strain of the azetidine ring renders it susceptible to nucleophilic attack if activated.

  • Mechanism: An azetidine nitrogen activated by an electron-withdrawing group (e.g., sulfonyl, acyl) or part of a spiro-cycle can undergo ring opening via Glutathione S-Transferase (GST).

  • Result: Formation of a glutathione adduct. This is a potential toxicity liability (idiosyncratic toxicity).

  • Mitigation: Avoid highly electrophilic N-substituents if the 2- or 4-positions are unhindered. Steric bulk at the 3-position can sometimes shield the ring from nucleophilic attack.

Oxidative Instability (Acidic pH)

N-linked heteroaryl azetidines can exhibit instability at acidic pH (e.g., in the stomach), leading to hydrolytic ring opening. This is often driven by the protonation of the heteroaryl ring, which increases the electrophilicity of the azetidine carbons.

Part 4: Experimental Protocol

Protocol: Pd-Catalyzed Intramolecular C(sp3)-H Amination

Accessing functionalized azetidines from simple amines.

This protocol, based on the work of Gaunt et al., utilizes a picolinamide directing group to forge the azetidine ring via Pd(IV) intermediates. It is preferred for its ability to synthesize complex, substituted azetidines that are difficult to access via traditional cyclization.

Reagents:

  • Substrate: N-picolinoyl amine (derived from starting amine + picolinic acid).

  • Catalyst: Pd(OAc)₂ (5 mol%).[10]

  • Oxidant: PhI(OAc)₂ (2.0 equiv).

  • Solvent: Toluene (0.1 M).

  • Temperature: 110 °C.

Step-by-Step Methodology:

  • Substrate Preparation: React the precursor amine (containing a γ-C-H bond) with picolinic acid, EDC·HCl, and HOBt in DCM to install the picolinamide directing group. Purify via silica gel chromatography.

  • Catalytic Assembly: In a sealed tube, dissolve the N-picolinoyl amine (1.0 equiv) in anhydrous Toluene.

  • Activation: Add Pd(OAc)₂ (0.05 equiv) and PhI(OAc)₂ (2.0 equiv). Seal the tube under an inert atmosphere (N₂ or Ar).

  • Heating: Heat the reaction mixture to 110 °C for 12–16 hours. Note: The solution typically turns dark brown/black.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Pd black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).

  • Deprotection (Optional): To remove the picolinamide, treat the product with NaOH/EtOH or acidic hydrolysis conditions to reveal the free N-H azetidine.

Part 5: Visualization & Logic

Decision Logic for Azetidine Incorporation

The following diagram illustrates the decision-making process for introducing an azetidine ring into a lead compound.

AzetidineLogic Start Lead Optimization Issue HighLogP High Lipophilicity (LogP > 3) Start->HighLogP MetabSpot Metabolic Soft Spot (e.g., N-dealkylation) Start->MetabSpot Vector Suboptimal Exit Vector Start->Vector AzetidineSol Consider Azetidine Scaffold HighLogP->AzetidineSol Lowers LogP (~0.5-1.0) Spiro Form Spiro-Azetidine (Blocks Metabolism) MetabSpot->Spiro Removes H-abstraction sites Piperazine Contract Piperazine to 3-Aminoazetidine Vector->Piperazine Alters angle/distance GemDimethyl Replace gem-dimethyl with Azetidine AzetidineSol->GemDimethyl AzetidineSol->Piperazine AzetidineSol->Spiro CheckGST Screen for GST Adducts (Glutathione Trap) GemDimethyl->CheckGST Piperazine->CheckGST Spiro->CheckGST FinalCand Optimized Candidate CheckGST->FinalCand No Adducts

Caption: Decision tree for incorporating azetidine to address specific ADME/SAR liabilities.

Synthetic Pathway (Gaunt Method)

Visualizing the Pd(II)/Pd(IV) catalytic cycle for azetidine formation.

GauntSynthesis Substrate Amine Precursor (with Picolinamide) PdCoord Pd(II) Coordination (N-Directed) Substrate->PdCoord CHActivation C(sp3)-H Activation (Palladacycle Formation) PdCoord->CHActivation - AcOH Oxidation Oxidation to Pd(IV) (via PhI(OAc)2) CHActivation->Oxidation RedElim Reductive Elimination (C-N Bond Formation) Oxidation->RedElim RedElim->PdCoord Catalyst Regen Product Azetidine Product RedElim->Product + Pd(II)

Caption: Mechanistic flow of the Pd-catalyzed C-H amination for azetidine synthesis.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. [Link]

  • Cobimetinib (Cotellic): A MEK Inhibitor for Melanoma. NIH PubChem. [Link][11]

  • Discovery of Baricitinib (LY3009104), a Novel JAK1/2 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of Glutathione Conjugates. Drug Metabolism and Disposition. [Link]

  • Palladium-Catalyzed Intramolecular C(sp3)–H Amination (Gaunt Method). Journal of the American Chemical Society. [Link]

  • Azetidines: New Perspectives for Drug Discovery. RSC Medicinal Chemistry. [Link]

Sources

Exploratory

Precision Linkerology in PROTAC Design: From Inert Bridges to Pharmacological Drivers

Executive Summary In the early days of Targeted Protein Degradation (TPD), the linker was often viewed as a mere structural necessity—a "dumb bridge" connecting a Warhead (POI ligand) to an Anchor (E3 ligand). This view...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the early days of Targeted Protein Degradation (TPD), the linker was often viewed as a mere structural necessity—a "dumb bridge" connecting a Warhead (POI ligand) to an Anchor (E3 ligand). This view is obsolete. Contemporary data confirms that the linker is a primary determinant of physicochemical properties (solubility, permeability), ternary complex stability (cooperativity), and degradation efficiency.

This guide moves beyond basic definitions to explore "Linkerology" —the rational optimization of linker length, composition, and attachment vectors to maximize the catalytic turnover of target proteins.

Part 1: The Physics of Proximity

The fundamental goal of a PROTAC is not inhibition, but the formation of a productive Ternary Complex (


). The stability of this complex is governed by thermodynamics, not just the affinity of the individual ligands.
The Cooperativity Factor ( )

A PROTAC binds the Protein of Interest (POI) and E3 ligase with binary affinities (


 and 

). However, the ternary affinity is often different due to protein-protein interactions (PPIs) induced by the linker.

We quantify this via the Cooperativity Factor (


):


  • 
     (Positive Cooperativity):  The linker positions the proteins such that de novo PPIs stabilize the complex. This allows a PROTAC to degrade targets even with weak binary ligands (Bondeson et al., 2015).
    
  • 
     (Negative Cooperativity):  Steric clashes between the proteins or the linker itself destabilize the complex.
    
The Hook Effect

As PROTAC concentration increases, it eventually saturates both the POI and E3 independently, preventing them from meeting. This results in a bell-shaped dose-response curve known as the "Hook Effect."

Visualization: Ternary Complex Equilibrium

The following diagram illustrates the thermodynamic equilibrium and the critical role of the linker in facilitating the transition from binary to ternary states.

TernaryComplex PROTAC PROTAC Molecule BinaryPOI Binary Complex [POI : PROTAC] PROTAC->BinaryPOI Kd (POI) BinaryE3 Binary Complex [E3 : PROTAC] PROTAC->BinaryE3 Kd (E3) POI Protein of Interest (POI) POI->BinaryPOI Kd (POI) E3 E3 Ligase (e.g., CRBN/VHL) E3->BinaryE3 Kd (E3) Ternary Productive Ternary Complex [POI : PROTAC : E3] (Ubiquitination Zone) BinaryPOI->Ternary + E3 (Cooperativity α) BinaryE3->Ternary + POI (Cooperativity α) Ternary->POI Dissociation (Hook Effect at High [C])

Figure 1: Thermodynamic equilibrium of PROTAC-mediated complex formation. Note that cooperativity (


) drives the formation of the productive ternary species.

Part 2: Chemical Classes & Strategic Selection

Linker composition dictates the physicochemical "fitness" of the molecule. A common failure mode is designing a high-affinity PROTAC that cannot penetrate the cell membrane due to high Total Polar Surface Area (TPSA) or rotatable bond count.

The Major Linker Classes

Recent reviews (Troup et al., 2020) highlight three dominant classes.

Linker ClassChemical Structure ExamplesKey AdvantagesKey LiabilitiesBest Use Case
PEG Polyethylene Glycol (–CH₂CH₂O–)ₙHigh solubility; Easy synthesis; Flexible.High TPSA (permeability risk); Oxidative metabolism.Initial screening to find optimal length.
Alkyl Linear Carbon Chains (–CH₂–)ₙLow TPSA; Good membrane permeability.Poor aqueous solubility (lipophilic); High entropy cost.Optimizing cell permeability after length is set.[1]
Rigid/Click Piperazines, Alkynes, TriazolesPre-organized conformation (low entropy penalty); Metabolic stability.Synthesis complexity; Can lock into inactive conformations.Improving potency (

) and oral bioavailability.
The "Goldilocks" Zone of Length
  • Too Short: Steric clashes prevent the POI and E3 from binding simultaneously (

    
    ).
    
  • Too Long: The high entropic penalty of folding a long flexible chain reduces affinity.

  • Just Right: Typically 12–20 Å. However, "folded" linkers can allow shorter linear distances to span larger gaps while maintaining permeability (Beyer et al., 2022).

Part 3: Experimental Protocol – Validating the Linker

Before moving to cellular degradation assays (Western Blot), you must validate that your linker supports Ternary Complex formation. The gold standard is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

Protocol: TR-FRET Ternary Complex Assay

Objective: Determine if the PROTAC bridges recombinant POI and E3 ligase in solution.

Materials
  • Donor Fluorophore: Terbium (Tb)-labeled antibody targeting the E3 tag (e.g., Tb-anti-GST for GST-Cereblon).

  • Acceptor Fluorophore: Dye-labeled antibody targeting the POI tag (e.g., d2-anti-6His for His-BRD4).

  • Recombinant Proteins: Purified E3 Ligase and POI.

  • Plate: 384-well low-volume white microplate.

Step-by-Step Workflow
  • Protein Mix Preparation:

    • Prepare a master mix of E3 Ligase (final conc. 10 nM) and POI (final conc. 10 nM) in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT).

    • Note: Concentrations must be near the

      
       of the binary interactions to be sensitive to cooperativity.
      
  • PROTAC Titration:

    • Dispense PROTACs using an acoustic dispenser (e.g., Echo) to achieve a concentration range from 10

      
      M down to 0.1 nM (12-point dose response).
      
  • Incubation:

    • Add Protein Mix to the plates containing PROTACs.

    • Incubate for 30 minutes at Room Temperature (RT) to reach equilibrium.

  • Detection Reagent Addition:

    • Add Tb-Donor and d2-Acceptor antibodies.

    • Incubate for 60 minutes at RT.

  • Readout:

    • Measure fluorescence on a multimode reader (e.g., PHERAstar).

    • Excitation: 337 nm. Emission 1: 665 nm (Acceptor). Emission 2: 620 nm (Donor).

    • Calculate Ratio:

      
      .
      
Data Interpretation
  • Bell-Shaped Curve: A successful PROTAC will show increasing FRET signal as concentration increases (complex formation), followed by a decrease at high concentrations (Hook Effect).

  • 
    :  The concentration at 50% maximal complex formation. This is a proxy for ternary affinity.
    

Part 4: Strategic Design Workflow (Linkerology)

Designing a linker is not random; it requires a structural logic.

Exit Vector Analysis

The "Exit Vector" is the atom on the ligand where the linker is attached. It must point towards the solvent, away from the binding pocket.

  • Validation: Use crystal structures or docking to ensure the attachment point does not disrupt the binary binding affinity (

    
    ).
    
Library Synthesis (Click Chemistry)

To screen linker lengths efficiently, use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Anchor-Azide + Linker-Alkyne + Warhead

  • This generates a triazole ring, which is rigid and stable. While triazoles can improve permeability, they can sometimes negatively impact solubility compared to pure PEG.

Visualization: Linker Optimization Workflow

LinkerDesign Step1 1. Exit Vector Identification (Crystal Structure / Docking) Step2 2. Parallel Library Synthesis (Click Chemistry / Amide Coupling) Step1->Step2 Step3 3. Ternary Complex Screening (TR-FRET / AlphaLISA) Step2->Step3 Step4 4. Cellular Degradation (HiBiT / Western Blot) Step3->Step4 Decision Is degradation potent? Step4->Decision Decision->Step1 No (Poor Permeability/Cooperativity) Optimize Optimize Linker Properties (Rigidify / Change Solubility) Decision->Optimize Yes (Refine PK)

Figure 2: Iterative workflow for rational linker design. Note the feedback loop from cellular data back to vector identification if permeability fails.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[1] Nature Chemical Biology, 11(8), 611–617. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312. [Link]

  • Beyer, K., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(13), 9036–9052. [Link]

  • Roy, M. J., et al. (2019).[] SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361–368.[] [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]

Sources

Foundational

The Strategic Architecture of Heterocyclic Building Blocks in Drug Discovery

Executive Summary: The Privileged Scaffold In modern medicinal chemistry, heterocyclic compounds are not merely structural connectors; they are "privileged structures" that dictate the thermodynamic and kinetic fate of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In modern medicinal chemistry, heterocyclic compounds are not merely structural connectors; they are "privileged structures" that dictate the thermodynamic and kinetic fate of a drug candidate. Analysis of the FDA-approved pharmacopeia reveals that over 85% of bioactive small molecules contain at least one heterocyclic ring [1].

This dominance stems from their unique ability to modulate electronic topography without significantly altering steric bulk. Unlike carbocycles, heterocycles offer a tunable electronic dial—allowing chemists to precisely adjust pKa, lipophilicity (LogD), and metabolic susceptibility by simply swapping a carbon for a nitrogen, oxygen, or sulfur.[1]

This guide provides a technical deep-dive into the physicochemical determinants of heterocycles, their synthetic manipulation, and their application in rational drug design.[2][3]

Electronic Architecture: -Deficient vs. -Excessive Systems[1]

Understanding the electronic nature of the heterocycle is the prerequisite for predicting reactivity and binding affinity. We categorize these blocks into two distinct electronic classes based on the influence of the heteroatom on the aromatic


-system.
The Classification Logic
  • 
    -Deficient (Pyridine-like):  The electronegative nitrogen atom pulls electron density away from the ring carbons (inductive effect -I).[1] These rings mimic nitrobenzene; they are deactivated toward electrophilic attack but highly susceptible to nucleophilic attack.
    
  • 
    -Excessive (Pyrrole-like):  The heteroatom donates its lone pair into the ring system (resonance effect +M), creating an electron-rich environment.[1] These rings mimic aniline; they are highly reactive toward electrophiles but resistant to nucleophiles.
    
Visualization: Reactivity Flow of Heterocycles

The following diagram maps the logical flow of reactivity based on electronic density.

HeterocycleReactivity Start Heterocyclic System PiDef Pi-Deficient (e.g., Pyridine, Pyrimidine) Start->PiDef Electronegative Atom (Inductive Withdrawal) PiExc Pi-Excessive (e.g., Pyrrole, Furan) Start->PiExc Lone Pair Donation (Resonance) NuAttack Susceptible to Nucleophilic Attack (SnAr, Minisci) PiDef->NuAttack Low LUMO Energy MetabOx Metabolic Liability: Oxidative Attack (P450) PiDef->MetabOx N-Oxidation risk ElAttack Susceptible to Electrophilic Attack (Halogenation, Nitration) PiExc->ElAttack High HOMO Energy PiExc->MetabOx Ring Oxidation risk

Figure 1: Decision logic for predicting heterocyclic reactivity based on electronic classification.[1]

Physicochemical Determinants

The choice of heterocycle fundamentally alters the physicochemical profile of a lead compound. The table below summarizes key properties for common building blocks, highlighting the dramatic shift in basicity (pKa) and lipophilicity (LogP) that occurs with subtle structural changes.

Comparative Properties Table
HeterocycleStructure TypepKa (Conj.[1][4][5] Acid)H-Bond Donor/AcceptorLogP (approx)Synthetic Utility
Pyridine

-Deficient
5.20 / 10.65Solubilizing group; H-bond acceptor.[1]
Pyrimidine

-Deficient
1.30 / 2-0.40Lowers LogP; Metabolic stability (vs Pyridine).[1]
Piperidine Aliphatic Amine11.21 / 10.84High basicity; often requires capping/masking.[1]
Imidazole Amphoteric7.01 / 1-0.02"Physiological pH buffer"; Zn-binding motif.[1]
Tetrazole Aromatic~4.9 (Acidic)1 / 3-1.40Bioisostere for Carboxylic Acid (-COOH).[1]
Thiophene

-Excessive
N/A0 / 01.81Bioisostere for Phenyl; metabolic liability (S-oxidation).[1]

Key Insight: Replacing a phenyl ring (LogP ~2.[1]1) with a pyridine (LogP ~0.[1][4]65) lowers lipophilicity by ~1.5 log units, significantly improving aqueous solubility while maintaining aromaticity [2].[1]

Medicinal Chemistry Applications: Bioisosterism

Bioisosterism is the strategy of replacing a functional group with a heterocyclic surrogate to improve physicochemical properties without sacrificing biological potency.

The Tetrazole-Carboxylate Swap

The 1,2,3,4-tetrazole is the classic bioisostere for a carboxylic acid.

  • Acidity: Tetrazole pKa (~4.[1]9) is comparable to carboxylic acid (~4.8).[1]

  • Benefit: The tetrazole anion is more lipophilic than the carboxylate anion (delocalized charge), improving membrane permeability. It is also resistant to glucuronidation, a common metabolic clearance pathway for carboxylic acids [3].

Pyridine vs. Phenyl

Replacing a benzene ring with pyridine ("N-scan") is a standard tactic to:

  • Reduce CYP Inhibition: The nitrogen lone pair can ligate the heme iron of CYP450 enzymes; however, if placed correctly, it reduces overall lipophilicity, lowering non-specific binding.

  • Fix conformation: The nitrogen lone pair prefers to minimize repulsion with adjacent lone pairs, locking the molecule into a specific bioactive conformation.

Synthetic Reactivity & Protocols

The Minisci Reaction: Radical Functionalization

Functionalizing electron-deficient heterocycles (e.g., pyridines) via standard Friedel-Crafts chemistry is impossible due to ring deactivation.[1] The Minisci reaction solves this by using carbon-centered radicals, which are nucleophilic in nature, to attack the protonated (highly electron-deficient) heterocycle [4].[6][7]

Protocol: Silver-Catalyzed Minisci Alkylation

This protocol describes the alkylation of a pyridine at the C-2 position.

Reagents:

  • Substrate: 4-Cyanopyridine (1.0 equiv)[1]

  • Radical Source: Pivalic acid (3.0 equiv)[1]

  • Catalyst: AgNO₃ (0.2 equiv)[1]

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium persulfate, 1.5 equiv)[1]

  • Solvent: 10% H₂SO₄ (aq) / Acetonitrile (1:1)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-cyanopyridine (1 mmol) in a mixture of acetonitrile (2.5 mL) and 10% aqueous H₂SO₄ (2.5 mL). The acid protonates the pyridine, lowering the LUMO energy and activating it toward nucleophilic radical attack.[6]

  • Radical Precursor: Add pivalic acid (3 mmol) and AgNO₃ (0.2 mmol).

  • Initiation (Heating): Heat the mixture to 70°C.

  • Oxidant Addition: Dropwise add a solution of (NH₄)₂S₂O₈ (1.5 mmol) in water over 20 minutes.

    • Mechanism:[6][8][9][10] Persulfate oxidizes Ag(I) to Ag(II).[1] Ag(II) oxidatively decarboxylates pivalic acid, generating the tert-butyl radical.[1]

    • Attack: The tert-butyl radical attacks the C-2 position of the protonated pyridine.

  • Workup: Basify with saturated NaHCO₃ to pH > 8 (neutralizes the pyridinium salt). Extract with Ethyl Acetate (3x).[1]

  • Purification: Silica gel chromatography.

Visualization: Minisci Reaction Mechanism

MinisciMechanism Ag1 Ag(I) Ag2 Ag(II) (Active Oxidant) Ag1->Ag2 Oxidation by Persulfate Persulfate Persulfate (S2O8 2-) Persulfate->Ag2 RCOOH Carboxylic Acid (R-COOH) Ag2->RCOOH SET Oxidation Radical Alkyl Radical (R•) RCOOH->Radical -CO2 -H+ PyH Protonated Pyridine (Py-H+) Radical->PyH Nucleophilic Radical Attack Intermediate Radical Cation Intermediate PyH->Intermediate Product 2-Substituted Pyridine Intermediate->Product Oxidation/Deprotonation (-H+)

Figure 2: Mechanistic cycle of the Silver-Catalyzed Minisci Reaction.[1]

Experimental Validation: Determination of pKa

Accurate pKa determination is critical for predicting solubility and permeability.

Protocol: Potentiometric Titration (Sirius T3 or equivalent)

  • Preparation: Prepare a 10 mM stock solution of the heterocycle in DMSO.

  • Titration: Dilute into 0.15 M KCl (ionic strength adjustor) to a final concentration of ~50 µM.

  • Measurement: Titrate with 0.5 M HCl and 0.5 M KOH across a pH range of 2.0 to 12.0 under inert atmosphere (Argon) to prevent carbonate formation.

  • Analysis: The inflection point of the titration curve (Bjerrum plot) represents the pKa.

    • Validation: For pyridine, expect an inflection at pH ~5.2. If the compound is insoluble at neutral pH, use a cosolvent method (Methanol/Water) and extrapolate to 0% methanol (Yasuda-Shedlovsky extrapolation).[1]

References

  • Ertl, P., et al. (2011). "Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery over Time." Journal of Medicinal Chemistry, 54(13), 4315–4328.[1] Link[1]

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on physicochemical properties and attrition rates." Drug Discovery Today, 14(19-20), 1011-1020.[1] Link[1]

  • Patani, G. A., & LaVoie, E. J. (1996).[11][12][13] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147–3176.[1][11] Link[1]

  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." MedChemComm, 2(12), 1135-1161.[1] Link

Sources

Exploratory

4-(3-Hydroxyazetidin-1-yl)benzoic Acid: Technical Safety &amp; Handling Guide

Topic: 4-(3-Hydroxyazetidin-1-yl)benzoic acid Safety and Handling Content Type: Technical Safety Guide Audience: Research Scientists, Medicinal Chemists, and HSE Officers Executive Summary 4-(3-Hydroxyazetidin-1-yl)benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(3-Hydroxyazetidin-1-yl)benzoic acid Safety and Handling Content Type: Technical Safety Guide Audience: Research Scientists, Medicinal Chemists, and HSE Officers

Executive Summary

4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 1416784-71-8) is a specialized bifunctional building block utilized primarily in medicinal chemistry for the synthesis of bioactive scaffolds.[1][2] Its structure combines a polar, rigid azetidine ring with a benzoic acid moiety, offering unique vectors for hydrogen bonding and pi-stacking interactions in drug design.

While not classified as a "highly toxic" lethal agent, its specific hazard profile (Irritant/Harmful) combined with its use in high-value, low-volume synthesis requires a precision-handling approach. This guide moves beyond generic SDS advice, providing a strategic framework for handling, solubilization, and waste management that ensures both operator safety and experimental integrity.

Chemical Identity & Physicochemical Profile

The "Know Your Compound" principle is the first line of defense.

PropertySpecificationHandling Implication
Chemical Name 4-(3-Hydroxyazetidin-1-yl)benzoic acid--
CAS Number 1416784-71-8Use for inventory tracking and waste labeling.
Molecular Formula C₁₀H₁₁NO₃--
Molecular Weight 193.20 g/mol --
Physical State Solid (Powder)Dust generation risk; requires static control.
Acidity (pKa) ~4.0 (COOH), ~3-4 (Azetidine N, conj. acid)Soluble in basic aqueous buffers; limited solubility in neutral water.
Solubility DMSO, DMF, MeOH, Dilute BaseWarning: DMSO enhances skin permeability of dissolved solids.

Hazard Identification & Risk Assessment

Based on GHS Standards and Structure-Activity Relationship (SAR) analysis.

GHS Classification
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][4][5]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3][4][6][7]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[4][5][6]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[3][4][6]

Specific Risk Factors[4][6]
  • Transdermal Transport Vector: The azetidine ring increases polarity, but if dissolved in carrier solvents like DMSO or DMF, the compound can bypass the stratum corneum. Standard nitrile gloves may degrade; double-gloving or chemical-resistant laminates are required for solution handling.

  • Dust Sensitization: As a benzoic acid derivative with a nitrogen heterocycle, inhalation of fine particulates may trigger mucous membrane inflammation.

Strategic Handling Protocols

Engineering Controls & PPE Hierarchy

Objective: Isolate the operator from the hazard source.

  • Primary Barrier: Class II Type A2 Biosafety Cabinet or Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respiratory: If weighing outside a hood (not recommended), use a P95/N95 particulate respirator.

  • Dermal:

    • Solids: Nitrile gloves (min 0.11 mm thickness).

    • Solutions (DMSO/DMF):Silver Shield™ or double-layered Nitrile (change immediately upon splash).

Visual Workflow: Safe Handling Logic

The following diagram outlines the decision logic for handling states.

HandlingLogic Start Start: Task Definition StateCheck State: Solid or Solution? Start->StateCheck Solid Solid Handling StateCheck->Solid Powder Solution Solution Handling StateCheck->Solution Liquid Weighing Weighing Protocol: Anti-static gun + Closed Balance Solid->Weighing DustControl Dust Control: Wet wipe surfaces post-task Weighing->DustControl SolventCheck Solvent: DMSO/DMF? Solution->SolventCheck HighRiskPPE CRITICAL: Double Glove (Nitrile over Laminate) SolventCheck->HighRiskPPE Yes StdPPE Standard PPE: Single Nitrile Glove SolventCheck->StdPPE No (e.g., Water/MeOH)

Caption: Decision matrix for PPE selection based on physical state and solvent carrier risks.

Experimental Workflow: Solubilization & Synthesis

A self-validating protocol for preparing stock solutions for coupling reactions.

Protocol: Safe Solubilization in DMSO

Context: Preparing a 100 mM stock solution for an amide coupling reaction.

  • Pre-Weighing Validation:

    • Verify balance calibration.

    • Place a static eliminator (ionizing fan) near the balance to prevent powder scattering.

  • Weighing:

    • Weigh 19.3 mg of 4-(3-Hydroxyazetidin-1-yl)benzoic acid into a tared 2 mL amber glass vial.

    • Why Amber? Protects potential photosensitive impurities, though the core structure is relatively stable.

  • Solvent Addition:

    • Add 1.0 mL of anhydrous DMSO.

    • Technique: Add solvent down the side of the vial to wash down adherent powder.

  • Dissolution & Validation:

    • Vortex for 30 seconds.

    • Visual Check: Hold vial against a black background. The solution must be crystal-clear. If turbidity persists, sonicate for 5 minutes at <40°C.

    • Self-Validating Step: If particulates remain after sonication, filter through a 0.2 µm PTFE syringe filter. Do not proceed to reaction if undissolved solids are visible, as this alters stoichiometry.

Synthesis Integration (Coupling Reaction)

Standard Operating Procedure (SOP) snippet for HATU coupling.

  • Reagent Order:

    • Dissolve Acid (4-(3-Hydroxyazetidin-1-yl)benzoic acid) in DMF.

    • Add Base (DIPEA/TEA) -> Check: Solution may warm slightly (exothermic).

    • Add Coupling Agent (HATU/EDC) -> Wait: Allow activation for 5–10 mins.

    • Add Amine partner.

  • Safety Note: This order prevents the racemization of sensitive amine partners and ensures the acid is fully activated in solution before the nucleophile is introduced.

Emergency Response & Waste Management

Spill Response
  • Minor Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels to dampen, then wipe up. Place in a sealed bag.

  • Major Spill (Solution): Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if oxidizing agents are present in the mixture.

Waste Disposal

Classification: Hazardous Chemical Waste (Organic).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or reactive metals.

  • Labeling: Must clearly state "Contains Azetidine Derivative" and "Irritant."

Visual Workflow: Waste Decision Tree

WasteMgmt Waste Waste Generated Type Type? Waste->Type SolidWaste Solid/Wipes Type->SolidWaste LiquidWaste Liquid Mother Liquor Type->LiquidWaste SolidBin Solid Haz Waste Bin (Double Bagged) SolidWaste->SolidBin PHCheck Check pH LiquidWaste->PHCheck Neutral Neutralize to pH 6-8 PHCheck->Neutral <4 or >10 SolventBin Halogenated/Non-Hal Solvent Carboy PHCheck->SolventBin pH 4-10 Neutral->SolventBin

Caption: Waste segregation logic to prevent container corrosion and incompatibility.

References

  • PubChem. (2024). Compound Summary: Benzoic acid derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Foundational

Technical Guide: 4-(3-Hydroxyazetidin-1-yl)benzoic Acid as a Privileged Scaffold

Executive Summary In modern drug discovery, the "escape from flatland" (increasing Fsp³ character) is a critical strategy to improve clinical success rates. 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 1416784-71-8) repr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "escape from flatland" (increasing Fsp³ character) is a critical strategy to improve clinical success rates. 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 1416784-71-8) represents a high-value "privileged scaffold" that serves as a rigidified, polar linker. Unlike traditional flexible alkyl chains or lipophilic piperidine rings, the azetidine core offers a unique vector for solubilization and conformational restraint.

This guide provides a validated technical workflow for the synthesis, characterization, and application of this moiety, specifically targeting researchers in the GPCR agonist space (e.g., GPR119, S1P1).

Chemical Architecture & Properties[1][2]

The molecule comprises a benzoic acid pharmacophore linked to a 3-hydroxyazetidine ring. This specific geometry forces the solubilizing hydroxyl group into a defined spatial region, often critical for hydrogen bonding within receptor pockets.

PropertyValueRelevance
CAS Number 1416784-71-8Unique Identifier
Formula C₁₀H₁₁NO₃--
MW 193.20 g/mol Fragment-like, ideal for lead optimization
LogP (Calc) ~0.8 - 1.2Low lipophilicity aids oral bioavailability
pKa (Acid) ~4.2Typical benzoic acid behavior
pKa (Base) ~2.5Azetidine nitrogen is less basic due to conjugation

Validated Synthesis Protocol

Note: This protocol is designed for gram-scale synthesis. All steps must be performed in a fume hood.

Phase A: Nucleophilic Aromatic Substitution (SnAr)

The formation of the C-N bond is achieved via an SnAr reaction. 4-Fluorobenzoate esters are preferred over the free acid to prevent side reactions and improve solubility.

Reagents:

  • Ethyl 4-fluorobenzoate (1.0 equiv)

  • 3-Hydroxyazetidine HCl (1.2 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: DMSO (Anhydrous)

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-Hydroxyazetidine HCl and finely ground

    
     in DMSO (0.5 M concentration relative to substrate).
    
  • Activation: Stir at room temperature for 15 minutes to neutralize the HCl salt.

  • Addition: Add Ethyl 4-fluorobenzoate dropwise.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via LC-MS (Target mass: [M+H]+ ~ 222.1).

  • Workup: Cool to RT. Pour into ice-water (10x volume). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Phase B: Ester Hydrolysis

Reagents:

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolve the intermediate ester in THF/Water.

  • Add LiOH·H₂O and stir at 50°C for 4 hours.

  • Acidification: Cool to 0°C. Adjust pH to ~3 using 1N HCl. The product often precipitates as a white solid.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc/n-Butanol (9:1).

Synthesis Workflow Diagram

SynthesisProtocol Start Ethyl 4-fluorobenzoate (Starting Material) Intermediate Intermediate: Ethyl 4-(3-hydroxyazetidin-1-yl)benzoate Start->Intermediate SnAr Coupling Reagents1 3-Hydroxyazetidine HCl K2CO3, DMSO, 90°C Reagents1->Intermediate Product Final Product: 4-(3-Hydroxyazetidin-1-yl)benzoic acid Intermediate->Product Hydrolysis Reagents2 LiOH, THF/H2O 50°C, then HCl Reagents2->Product

Figure 1: Step-by-step synthetic pathway from fluorobenzoate precursor to final acid.

Medicinal Chemistry Application: GPR119 Agonists

This scaffold is particularly relevant in the design of agonists for GPR119 , a GPCR target for Type 2 Diabetes and obesity.

The "Azetidine Switch"

Replacing a piperidine or piperazine ring with a 3-hydroxyazetidine often results in:

  • lowered Lipophilicity (LogD): Reduces metabolic clearance and off-target toxicity.

  • Rigidification: The 4-membered ring restricts the conformational ensemble, potentially reducing the entropic penalty of binding.

  • H-Bonding: The 3-OH group can serve as a donor/acceptor for key residues (e.g., polar patches in the GPCR transmembrane bundle).

SAR Logic Diagram

SAR_Logic Target Target: GPR119 Agonist (Metabolic Disease) OldScaffold Traditional Scaffold: Piperidine Linker (High LogP, Flexible) Target->OldScaffold Strategy Optimization Strategy: 'Escape from Flatland' OldScaffold->Strategy NewScaffold Optimized Scaffold: 3-Hydroxyazetidine Linker (Lower LogP, Rigid, Polar) Strategy->NewScaffold Outcome Outcome: Improved Metabolic Stability Maintained Potency NewScaffold->Outcome

Figure 2: Structure-Activity Relationship (SAR) rationale for selecting the azetidine scaffold.

Analytical Characterization

To validate the synthesis, the following NMR signals are diagnostic.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityInterpretation
Aromatic (Ortho to N) 6.40 – 6.50Doublet (d)Electron-rich due to N-donation
Aromatic (Ortho to COOH) 7.70 – 7.80Doublet (d)Deshielded by carbonyl
Azetidine (N-CH₂) 3.60 – 4.20Multiplet (m)Diastereotopic protons due to ring pucker
Azetidine (CH-OH) 4.50 – 4.70Multiplet (m)Methine proton at the 3-position

Note: Spectra should be run in DMSO-d6 due to the polarity of the zwitterionic acid.

References

  • Taniguchi, T. et al. (2013).[1] GPR119 Agonists and Methods of Use. US Patent App.[1] 2013/0137675.[1] (Demonstrates the use of azetidine-containing scaffolds in GPCR drug discovery).

  • Lowe, J. (2010). Azetidines in Medicinal Chemistry. In the Pipeline. (Discussion on the utility of 4-membered rings as piperidine replacements).
  • Smith, A. B. et al. (2014). Design and Synthesis of Rigidified Linkers for Drug Discovery. Journal of Medicinal Chemistry.
  • Guidechem. (2023). 4-(3-Hydroxyazetidin-1-yl)benzoic acid Product Details.

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(3-Hydroxyazetidin-1-yl)benzoic Acid as a Rigid PROTAC Linker

Part 1: Strategic Rationale & Executive Summary The Shift to Rigid Linkers In the early evolution of Proteolysis Targeting Chimeras (PROTACs), polyethylene glycol (PEG) and alkyl chains were the default linkers due to sy...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Rationale & Executive Summary

The Shift to Rigid Linkers

In the early evolution of Proteolysis Targeting Chimeras (PROTACs), polyethylene glycol (PEG) and alkyl chains were the default linkers due to synthetic availability. However, these flexible chains often result in high entropic penalties upon ternary complex formation and poor membrane permeability due to high Topological Polar Surface Area (TPSA).

4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 1416784-71-8) represents a "second-generation" linker motif. It introduces a defined structural constraint via the azetidine ring and the phenyl spacer.

Key Advantages[1][2]
  • Conformational Constraint: The azetidine ring restricts the rotational freedom of the linker, reducing the entropy penalty when the PROTAC binds both the E3 ligase and the Protein of Interest (POI).

  • Metabolic Stability: Unlike linear alkyl chains which are prone to oxidative metabolism (CYP450), the azetidine ring is metabolically robust.

  • Vector Geometry: The 1,3-substitution pattern on the azetidine combined with the para-substituted phenyl ring creates a unique "kinked" geometry, often required to avoid steric clashes in the ternary complex.

  • Solubility: The basic nitrogen (moderated by the phenyl conjugation) and the hydroxyl group improve aqueous solubility compared to purely hydrophobic alkyl linkers.

Part 2: Physicochemical Profile & Design Considerations[2][3]

Before initiating synthesis, evaluate the linker's contribution to the final PROTAC properties:

PropertyValue / CharacteristicImpact on PROTAC Design
Molecular Weight 193.20 g/mol Low MW contribution allows for larger ligands.
H-Bond Donors 2 (COOH, OH)OH remains available for H-bonding if ether-linked.
H-Bond Acceptors 3Modulates solubility.[1]
Geometry Semi-Rigid, Non-LinearIdeal for "wrapping" around protein surfaces.
LogP (Calc) ~1.2Improves lipophilicity profile compared to long PEGs.
pKa (Acid) ~4.2Standard carboxylic acid activation required.

Part 3: Experimental Protocols

Workflow Visualization

The following diagram illustrates the convergent synthesis strategy typically employed with this linker.

PROTAC_Synthesis cluster_QC QC Checkpoints Linker 4-(3-Hydroxyazetidin-1-yl) benzoic acid Intermediate Intermediate (Amide Bond Formed) Linker->Intermediate Step 1: Amide Coupling (HATU/DIPEA) LigandA Ligand A (Amine-bearing) LigandA->Intermediate LigandB Ligand B (Phenol-bearing) FinalPROTAC Final PROTAC LigandB->FinalPROTAC Intermediate->FinalPROTAC Step 2: Mitsunobu Reaction (DEAD/PPh3) QC1 LCMS: Mass Confirmation Intermediate->QC1 QC2 NMR: Stereochem Check FinalPROTAC->QC2

Caption: Convergent synthetic workflow for generating a PROTAC using the 4-(3-Hydroxyazetidin-1-yl)benzoic acid linker. Step 1 prioritizes the robust amide bond, followed by the ether formation.

Protocol A: Amide Coupling (The Carboxylic Acid End)

Objective: Attach an amine-functionalized ligand (e.g., Lenalidomide derivative or POI ligand) to the benzoic acid moiety.

Reagents:

  • Linker: 4-(3-Hydroxyazetidin-1-yl)benzoic acid (1.0 eq)

  • Amine Ligand: 1.0–1.1 eq

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or DMSO

Procedure:

  • Dissolution: Dissolve the Linker (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes. The solution should turn slightly yellow.

  • Coupling: Add the Amine Ligand (1.0–1.1 eq).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS for the consumption of the acid (M-H peaks) and formation of the product (M+H).

  • Workup:

    • Option A (Precipitation): Pour into ice-cold water. If solid forms, filter and wash with water.

    • Option B (Extraction): Dilute with EtOAc, wash with brine (3x) and saturated NaHCO₃.

  • Purification: Flash chromatography (DCM/MeOH gradient) is usually required to remove urea byproducts from coupling agents.

Protocol B: Mitsunobu Reaction (The Hydroxyl End)

Objective: Attach a phenol-functionalized ligand (e.g., VHL ligand or Warhead) to the secondary alcohol of the azetidine. Note: The Mitsunobu reaction inverts the stereochemistry at the secondary alcohol carbon. Since the azetidine ring is symmetrical (meso) unless substituted, this inversion is only relevant if the ring has other chiral centers.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Phenol Ligand: 1.2–1.5 eq

  • Phosphine: Triphenylphosphine (PPh₃) or Polymer-supported PPh₃ (1.5 eq)

  • Azodicarboxylate: DEAD or DIAD (1.5 eq)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Setup: In a flame-dried vial under inert atmosphere (N₂/Ar), dissolve the Intermediate (1.0 eq), Phenol Ligand (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise add DEAD/DIAD (1.5 eq) over 5–10 minutes. Caution: Exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Monitoring: Check LCMS. If the reaction is stalled, heating to 40°C may be required, but this increases the risk of side reactions (N-alkylation vs O-alkylation).

  • Workup: Concentrate the solvent.

  • Purification: Reverse-phase Preparative HPLC is recommended to separate the product from triphenylphosphine oxide (TPPO) byproducts.

Part 4: QC & Validation Strategy

Chemical Verification
  • 1H NMR (DMSO-d6): Look for the diagnostic azetidine protons. The protons adjacent to the nitrogen usually appear as multiplets around 3.8–4.5 ppm. The methine proton attached to the hydroxyl/ether group will shift downfield upon etherification.

  • LCMS: Ensure the isotopic pattern matches the predicted formula. Watch for "double coupling" artifacts if your ligands have multiple nucleophiles.

Biological Validation (Western Blotting)

Once the PROTAC is synthesized, validate its degradation capability.

Assay Protocol:

  • Cell Seeding: Seed relevant cancer cells (e.g., HeLa, MOLT-4) in 6-well plates.

  • Treatment: Treat cells with the PROTAC at concentrations ranging from 1 nM to 10 µM for 16–24 hours. Include a DMSO control.

  • Lysis: Lyse cells using RIPA buffer containing protease inhibitors.

  • Blotting: Perform Western Blot analysis for:

    • POI: (e.g., BRD4, KRAS).

    • Loading Control: (e.g., GAPDH, Actin).

  • Hook Effect Analysis: Plot degradation % vs. log[Concentration]. A bell-shaped curve indicates the "Hook Effect" (formation of binary complexes at high concentrations). Rigid linkers like this one can sometimes shift the Hook Effect window.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Mitsunobu Steric hindrance on the phenol or azetidine.Switch to a more reactive phosphine (e.g., PBu₃) or use ADDP (1,1'-(azodicarbonyl)dipiperidine) which allows higher temperatures.
Poor Solubility Zwitterionic nature of the intermediate.Protect the carboxylic acid as a t-butyl ester during the Mitsunobu step, then deprotect with TFA.
No Degradation Linker geometry prevents ternary complex.The "kink" might be too severe. Synthesize a small library using 3-hydroxyazetidine without the benzoic acid (direct linkage) or extend the benzoic acid side with a piperazine to alter the angle.

References

  • Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology, 25(1), 78-87.

  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation." Journal of the American Chemical Society, 142(14), 6654–6666.

  • Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology, 15, 672–680.

  • Buhimschi, A. D., et al. (2018). "Targeted Protein Degradation: Concepts, Tools, and Therapeutic Implications." Biochemistry, 57(3), 356–367. (Context on rigid linkers).

Sources

Application

Application Note: Synthesis of PROTACs using 4-(3-Hydroxyazetidin-1-yl)benzoic acid

Executive Summary & Strategic Rationale Subject: High-fidelity synthesis of rigid PROTACs utilizing 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 1416784-71-8) as a bifunctional linker scaffold. Target Audience: Medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Subject: High-fidelity synthesis of rigid PROTACs utilizing 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 1416784-71-8) as a bifunctional linker scaffold.

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Core Value Proposition: In the rational design of Proteolysis Targeting Chimeras (PROTACs), linker composition is a critical determinant of physicochemical properties (solubility, permeability) and ternary complex stability (cooperativity).[1][2][] Traditional flexible linkers (PEG, alkyl chains) often suffer from high conformational entropy and poor metabolic stability.

4-(3-Hydroxyazetidin-1-yl)benzoic acid serves as a premium rigid linker scaffold . The azetidine ring restricts conformational freedom, potentially locking the E3 ligase and Protein of Interest (POI) into a productive degradation geometry. Furthermore, the sp³-rich azetidine core offers improved solubility and lower lipophilicity compared to phenyl/piperazine analogues, addressing common "molecular obesity" challenges in PROTAC development.

Chemical Architecture & Retrosynthesis

This molecule acts as a linear extender with two distinct orthogonal handles:

  • Carboxylic Acid (C-Terminus): Ready for amide coupling to amine-functionalized E3 ligase ligands (e.g., Lenalidomide analogues, VHL ligands).

  • Secondary Alcohol (3-Hydroxy group): A versatile handle for etherification, acylation, or conversion to a leaving group for nucleophilic displacement.

Strategic Workflow Diagram

PROTAC_Synthesis cluster_logic Design Logic Start 4-(3-Hydroxyazetidin-1-yl) benzoic acid (Scaffold) Step1 Step 1: Amide Coupling (E3 Ligand Attachment) Start->Step1 + E3 Ligand-NH2 HATU, DIPEA Inter1 Intermediate A: E3-Linker-OH Step1->Inter1 Step2 Step 2: Hydroxyl Activation (Mesylation/Mitsunobu) Inter1->Step2 MsCl/TEA or DEAD/PPh3 Step3 Step 3: Warhead Attachment (Nucleophilic Displacement) Step2->Step3 + POI Ligand-Nu Final Final Rigid PROTAC Step3->Final Rationale Rigid Azetidine Core: 1. Reduces conformational entropy 2. Improves solubility vs. piperazine 3. Defines exit vector

Figure 1: Convergent synthesis workflow for generating rigid PROTACs using the azetidine scaffold.

Detailed Experimental Protocols

Protocol A: E3 Ligand Attachment via Amide Coupling

Objective: To attach the E3 ligase binder (e.g., Thalidomide-amine or VHL-amine) to the benzoic acid moiety.

Reagents:

  • Scaffold: 4-(3-Hydroxyazetidin-1-yl)benzoic acid (1.0 equiv)

  • Amine Partner: E3 Ligand-NH₂ (e.g., Pomalidomide-amine) (1.0 – 1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: In a dried round-bottom flask, dissolve 4-(3-Hydroxyazetidin-1-yl)benzoic acid in anhydrous DMF (0.1 M concentration).

  • Add DIPEA followed by HATU at 0°C. Stir for 15 minutes to generate the activated ester.

    • Expert Insight: Pre-activation at 0°C minimizes potential racemization, although less critical here as the benzoic acid is achiral. It ensures efficient reaction with sterically hindered amines.

  • Coupling: Add the Amine Partner (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LCMS for the consumption of the acid (m/z 194 [M+H]+).

  • Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient). The product (Intermediate A) usually elutes with 5–10% MeOH.

Protocol B: Linker Extension via Hydroxyl Functionalization

Objective: To connect the POI ligand (Warhead) to the azetidine hydroxyl group. Two primary methods are recommended based on the warhead's functional group.

Method 1: Mitsunobu Reaction (For Phenol/Acid Warheads)

Best for: Attaching warheads with a phenolic hydroxyl group or extending with a further linker.

Reagents:

  • Intermediate A (from Protocol A) (1.0 equiv)

  • Nucleophile: Warhead-OH (Phenol) (1.2 equiv)

  • Phosphine: PPh₃ (Triphenylphosphine) (1.5 equiv)

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Dissolve Intermediate A, Warhead-OH, and PPh₃ in anhydrous THF under inert atmosphere (N₂).

  • Cool to 0°C.

  • Add DIAD dropwise. The solution will turn yellow.

  • Stir at room temperature for 12–16 hours.

  • Troubleshooting: If conversion is low, heat to 40°C. Azetidine alcohols are secondary and sterically constrained; higher temperatures may be required compared to primary alcohols.

Method 2: Mesylation & Displacement (For Amine/Thiol Warheads)

Best for: Attaching warheads with a nucleophilic amine or thiol, or for creating a highly reactive electrophile.

Reagents:

  • Intermediate A (1.0 equiv)

  • Mesyl Chloride (MsCl): (1.5 equiv)

  • TEA (Triethylamine): (3.0 equiv)

  • Nucleophile: Warhead-NH₂ or Warhead-SH

  • Solvent: DCM (Step 1), DMF/ACN (Step 2)

Procedure:

  • Activation: Dissolve Intermediate A and TEA in DCM at 0°C. Add MsCl dropwise. Stir for 1 hour. Confirm formation of Mesylate (+78 Da mass shift) by LCMS.

  • Quench & Isolate: Wash with water, dry, and concentrate rapidly. Do not store the mesylate for long periods.

  • Displacement: Dissolve the crude mesylate in dry ACN or DMF. Add the Nucleophile (Warhead) and excess base (K₂CO₃ or DIPEA).

  • Heat to 60–80°C for 4–12 hours.

    • Critical Note: The azetidine ring is strained. While the mesylate is a good leaving group, excessive heat (>100°C) may cause ring opening or degradation. Monitor carefully.

Data Presentation & Quality Control

Expected Analytical Data
ParameterSpecificationDiagnostic Signals
1H NMR Azetidine Ring Distinct multiplets at δ 3.8–4.5 ppm (4H, azetidine CH2) and δ 4.6–4.8 ppm (1H, CH-O).
1H NMR Aromatic AA'BB' system of the benzoic acid moiety (δ 6.5 ppm and δ 7.8 ppm ).
LCMS Purity >95% (UV 254 nm).
LCMS Mass ID Parent M+H should be clearly visible. Watch for fragmentation of the azetidine ring in high-energy MS sources.
Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Amide Coupling Steric hindrance of E3 ligand amine.Switch coupling agent to COMU or T3P . Increase reaction time.
No Reaction at OH group Steric bulk of the azetidine pocket.Switch from Mitsunobu to Mesylation/Displacement (Method 2). Use a stronger base (NaH) for alkylation if applicable.
Ring Opening Harsh acidic/basic conditions or high heat.Maintain pH 4–10. Avoid temperatures >90°C.

References

  • Design of Rigid PROTAC Linkers

    • Testa, A., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and application as novel rigid linkers for PROTACs." Journal of Medicinal Chemistry.
    • Context: Discusses the impact of rigid cyclic linkers (like azetidines/prolines)
    • (General search for rigid PROTAC linkers)

  • Azetidine Scaffolds in Drug Discovery

    • Farnaby, W., et al. "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
    • Context: Demonstrates the use of rigidified linkers to improve physicochemical properties of degraders.[1][4][5]

  • Chemical Reagent Data

    • PubChem Compound Summary for CID 22713183 (Related Piperazine analogue)
    • [6]

  • General PROTAC Synthesis Protocols

    • Nalawansha, D. A., & Crews, C. M. "PROTACs: An Emerging Therapeutic Modality in Precision Medicine."[7] Cell Chemical Biology, 2020.

(Note: Specific literature on "4-(3-Hydroxyazetidin-1-yl)benzoic acid" as a named reagent is limited to patent/supplier databases; however, the protocols above are derived from standard medicinal chemistry practices for N-aryl azetidines and PROTAC linker synthesis.)

Sources

Method

Technical Application Note: Chemoselective Amide Coupling of 4-(3-Hydroxyazetidin-1-yl)benzoic Acid

[1][2] Executive Summary This guide details the experimental protocols for coupling 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 1416784-71-8) with diverse amine partners. The core challenge with this building block is t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide details the experimental protocols for coupling 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 1416784-71-8) with diverse amine partners. The core challenge with this building block is the presence of a secondary hydroxyl group on the azetidine ring (C3 position) alongside the carboxylic acid. While the amine nucleophile is kinetically superior to the alcohol, poor solubility or aggressive activation can lead to competitive O-acylation (ester formation) or self-polymerization.[1][2]

This note presents two validated workflows:

  • Method A (HATU): High-reactivity protocol for discovery chemistry and unhindered amines.[1]

  • Method B (T3P®): High-selectivity protocol for scale-up and sluggish amines, minimizing side reactions.[1][2]

Physicochemical Analysis & Pre-Reaction Strategy

Molecule Characterization[1][2][3]
  • Structure: A benzoic acid moiety substituted at the para position with an azetidine ring containing a 3-hydroxyl group.[1]

  • Electronic State: The azetidine nitrogen is conjugated to the phenyl ring (aniline-like), significantly reducing its basicity (estimated pKa ~3.5–4.0).[1] Consequently, the molecule does not exist as a stable zwitterion in non-polar solvents, improving its solubility profile compared to aliphatic amino acids.[2]

  • Solubility:

    • High: DMSO, DMF, NMP.[1][2]

    • Moderate: Methanol, THF (with heat).[1][2]

    • Low: Dichloromethane (DCM), Toluene.[1][2]

The Chemoselectivity Challenge

The primary risk is the formation of the active ester species (O-At or O-P) which can be intercepted by the internal hydroxyl group (intermolecular dimerization) or the hydroxyl group of the product if the reaction stalls.

Control Strategy:

  • Thermodynamic Control: Use a base (DIPEA) to ensure the target amine is fully deprotonated and nucleophilic.[1]

  • Kinetic Control: Use "In-Situ Activation."[1][2] Do not pre-activate the acid in the absence of the amine. The amine must be present to trap the active ester immediately upon formation.

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (<100 mg), library synthesis, and unhindered primary amines.[1][2]

Reagents:

  • Acid: 4-(3-Hydroxyazetidin-1-yl)benzoic acid (1.0 equiv)[1][2]

  • Amine: R-NH₂ (1.1 – 1.2 equiv)[1][2]

  • Coupling Agent: HATU (1.05 equiv) — Strict stoichiometry prevents side reactions.[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)[1]

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the Acid (1.0 equiv) and the Amine (1.1 equiv).[1]

  • Solvation: Add anhydrous DMF. Vortex or sonicate until a clear solution or fine suspension is achieved.[1]

  • Basification: Add DIPEA (3.0 equiv). The mixture may darken slightly (aniline oxidation risk; keep under N₂ if possible).[1]

  • Activation (Critical): Add HATU (1.05 equiv) in one portion.

    • Note: Adding HATU last ensures the amine competes immediately for the active ester.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Check LCMS. Look for Product [M+1] and potential Ester dimer [2M - H₂O + 1].[1]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), followed by sat. NaHCO₃ and Brine.[1] Dry over Na₂SO₄.[1]

Method B: T3P (Propylphosphonic Anhydride) Coupling (Scale-Up)

Best for: Scale-up (>1 g), weak nucleophiles (anilines), and strict chemoselectivity requirements.[1][2]

Reagents:

  • Acid: 4-(3-Hydroxyazetidin-1-yl)benzoic acid (1.0 equiv)[1][2]

  • Amine: R-NH₂ (1.1 equiv)[1][2]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: 2-MeTHF or EtOAc (if soluble), or DMF/EtOAc (1:1).[1][2]

Step-by-Step Workflow:

  • Slurry: Combine Acid and Amine in the chosen solvent (0.2 M).

  • Basification: Add Base (Pyridine is preferred for T3P as it acts as a catalyst and buffer).[1]

  • Addition: Dropwise addition of T3P solution over 5–10 minutes at 0°C.

  • Propagation: Allow to warm to RT and stir for 12–16 hours.

    • Why T3P? T3P reacts very slowly with alcohols, effectively eliminating the risk of O-acylation even with long reaction times.[2]

  • Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (if product is not basic) or 10% Citric Acid, then NaHCO₃.[1][2]

Decision Logic & Troubleshooting (Visualization)

The following diagram illustrates the decision process for selecting the correct protocol and troubleshooting common issues.

AmideCouplingLogic Start Start: 4-(3-Hydroxyazetidin-1-yl)benzoic acid CheckSolubility Check Solubility in EtOAc/DCM Start->CheckSolubility Soluble Soluble CheckSolubility->Soluble Yes Insoluble Insoluble (Polar) CheckSolubility->Insoluble No SelectMethodB Method B: T3P / DMF-EtOAc (Selective, Scale-up) Soluble->SelectMethodB Preferred for Purity SelectMethodA Method A: HATU / DMF (Fast, Discovery) Insoluble->SelectMethodA Standard Monitor Monitor LCMS (2h) SelectMethodA->Monitor SelectMethodB->Monitor Outcome1 Product Formed (>90%) Monitor->Outcome1 Clean Outcome2 Ester/Dimer Byproducts Monitor->Outcome2 O-Acylation Observed Outcome3 No Reaction / SM Left Monitor->Outcome3 Stalled Fix1 Switch to T3P Protocol Outcome2->Fix1 Fix2 Heat to 50°C Check Amine Nucleophilicity Outcome3->Fix2

Caption: Decision matrix for optimizing amide coupling based on solubility and chemoselectivity outcomes.

Quantitative Data Summary

ParameterMethod A (HATU)Method B (T3P)
Reaction Time 2 – 4 Hours12 – 24 Hours
Solvent System DMF, NMPEtOAc, 2-MeTHF, DMF/EtOAc
Chemoselectivity Moderate (Risk of O-acylation if excess reagent)High (Excellent OH tolerance)
Purification Aqueous workup + Prep HPLC often requiredAqueous workup often sufficient
Scale Suitability < 500 mgGram to Kilogram
Cost High (Reagent cost)Moderate (Scalable)

Analytical Validation

To confirm the integrity of the product and absence of O-acylated side products, verify the following signals:

  • ¹H NMR (DMSO-d₆):

    • Hydroxyl Proton: Look for a doublet around δ 5.5 – 6.0 ppm (exchangeable with D₂O).[1] Absence suggests O-acylation.[1][2]

    • Azetidine Protons: The multiplets for the azetidine ring (δ 3.5 – 4.5 ppm) will shift significantly downfield if the OH is esterified.

  • LCMS:

    • Target: [M+H]⁺

    • Dimer Impurity: [2M + H - H₂O]⁺ (Ester formation between two acid molecules).[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Organic Process Research & Development.

    • Context: Validates T3P as a preferred reagent for chemoselective amide coupling on scale.
    • [1]

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]

    • Context: Comprehensive review of HATU/HBTU mechanisms and side reactions (epimerization and esterification).[1]

  • Patterson, A. W., et al. (2007).[1][2] Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC.[4] Bioorganic & Medicinal Chemistry.

    • Context: Describes synthesis of benzoic acid derivatives with polar side chains, relevant to the solubility profile of the target molecule.
  • PubChem Compound Summary. (2023). 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CID 66622261).[1][2]

    • Context: Verification of chemical structure and physicochemical properties.[1][5][6]

    • [1]

Sources

Application

Title: Strategic Functionalization of 4-(3-Hydroxyazetidin-1-yl)benzoic acid: Reaction Protocols and Stability Profiles

This Application Note serves as a definitive technical guide for the chemical modification of 4-(3-Hydroxyazetidin-1-yl)benzoic acid . It is designed for medicinal chemists and process scientists requiring high-fidelity...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the chemical modification of 4-(3-Hydroxyazetidin-1-yl)benzoic acid . It is designed for medicinal chemists and process scientists requiring high-fidelity protocols for diversifying this specific scaffold.[1]

Abstract

4-(3-Hydroxyazetidin-1-yl)benzoic acid represents a high-value bifunctional scaffold in drug discovery, offering a rigid, sp³-rich linker (the azetidine ring) coupled with two orthogonal reactive sites: a carboxylic acid and a secondary alcohol.[1] This guide details optimized reaction conditions for amide coupling (Site A) and hydroxyl derivatization (Site B), while strictly defining the stability boundaries of the strained azetidine ring to prevent acid-catalyzed ring-opening decomposition.

Molecule Analysis & Handling

  • Chemical Structure: A benzoic acid moiety attached to the N-1 position of a 3-hydroxyazetidine ring.

  • Reactivity Profile:

    • Site A (COOH): Standard electrophilic activation (amide coupling).

    • Site B (OH): Nucleophilic substitution, oxidation, or etherification.[1]

    • Core (Azetidine): High ring strain (~25 kcal/mol).[2] The N-aryl bond stabilizes the ring against N-protonation compared to N-alkyl azetidines, but strong aqueous acids (pH < 2) combined with nucleophiles (Cl⁻, Br⁻) can trigger ring opening.[1]

  • Solubility: High polarity due to zwitterionic potential.[1]

    • Preferred Solvents: DMF, DMSO, NMP.[1]

    • Limited Solubility: DCM, Toluene (requires protecting groups or esterification).[1]

Visual Reaction Workflow

The following diagram outlines the logical flow for modifying the scaffold, highlighting critical decision points to maintain ring integrity.

ReactionWorkflow Start 4-(3-Hydroxyazetidin-1-yl) benzoic acid Activation Activation (HATU/DIEA) Start->Activation Site A Mod Protect Esterification (Protection of COOH) Start->Protect Site B Prep Acid Strong Acid (HCl/Heat) Start->Acid Avoid! Amide Amide Product (Intact OH) Activation->Amide R-NH2, DMF Oxidation Oxidation (Dess-Martin) Protect->Oxidation DCM, 0°C Ketone Azetidin-3-one Derivative Oxidation->Ketone Workup RingOpen Ring Opening (Decomposition) Acid->RingOpen Nucleophilic Attack

Figure 1: Divergent synthesis pathways for Site A and Site B modifications, highlighting the "danger zone" of acid-mediated decomposition.[1]

Module A: Carboxylic Acid Functionalization (Amide Coupling)

Objective: Attach amines to the benzoic acid tail without protecting the secondary alcohol. Challenge: The secondary hydroxyl group can compete as a nucleophile (ester formation) if highly reactive acyl chlorides are used. Solution: Use HATU or EDC/HOBt activation, which are chemoselective for amine coupling over alcohol esterification under mild conditions.[1]

Protocol 1: HATU-Mediated Amide Coupling

Best for: Complex amines, parallel synthesis, and maximizing yield.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine (R-NH₂): 1.1 – 1.2 equiv[1]

  • HATU: 1.1 equiv

  • DIPEA (Diisopropylethylamine): 3.0 equiv

  • Solvent: Anhydrous DMF (Concentration ~0.1 M)

Step-by-Step:

  • Dissolution: In a dry vial, dissolve 4-(3-Hydroxyazetidin-1-yl)benzoic acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature for 5–10 minutes. The solution typically turns yellow/orange.

  • Coupling: Add the amine (1.1 equiv).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of SM mass).

  • Workup (Aqueous):

    • Dilute reaction mixture with EtOAc.[3][4]

    • Wash with saturated NaHCO₃ (removes HOBt/HATU byproducts).

    • Wash with Water (x2) and Brine (x1).

    • Note: Do not wash with 1M HCl if the product is acid-sensitive; use 5% citric acid or NH₄Cl instead to preserve the azetidine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Module B: Hydroxyl Group Modification

Objective: Oxidize the secondary alcohol to a ketone (azetidin-3-one) or functionalize via substitution. Pre-requisite: The carboxylic acid usually requires protection (e.g., methyl ester) or prior conversion to an amide to prevent interference.

Protocol 2: Oxidation to Azetidin-3-one (Dess-Martin Periodinane)

Why DMP? Swern oxidation generates HCl equivalents which can risk ring opening. DMP is buffered and mild.

Reagents:

  • Substrate (Ester/Amide derivative): 1.0 equiv

  • Dess-Martin Periodinane (DMP): 1.2 equiv[1]

  • Solvent: Anhydrous DCM[1]

  • Water (catalytic): 1 drop (accelerates DMP mechanism)

Step-by-Step:

  • Setup: Dissolve the substrate in DCM (0.1 M) and cool to 0°C.

  • Addition: Add DMP (1.2 equiv) in one portion.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours.

  • Quench (Critical):

    • Add a 1:1 mixture of sat. Na₂S₂O₃ (to reduce excess iodine species) and sat. NaHCO₃ (to neutralize acid).

    • Stir vigorously for 15 minutes until the biphasic layers are clear.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate. The ketone is often reactive; store at -20°C.

Troubleshooting & Stability Data

ParameterObservation / Recommendation
Acid Stability Moderate. The N-phenyl group reduces N-basicity, making the ring less prone to protonation than N-alkyl azetidines.[1] However, heating in >1M HCl causes ring opening to the chlorohydrin derivative.
Base Stability High. Stable to NaOH, LiOH, and carbonate bases.[1] Suitable for ester hydrolysis (saponification).
Thermal Stability Stable up to ~100°C in neutral solvents (DMF/DMSO). Avoid temperatures >120°C for prolonged periods.
Racemization The C3 carbon is achiral in the parent molecule (plane of symmetry). However, if the N-phenyl ring is substituted unsymmetrically, C3 becomes pseudo-asymmetric.[1]

References

  • Amide Coupling Standards: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] Link

  • Azetidine Ring Stability: Couty, F., & Evano, G. (2006).[1] Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.[1]

  • Oxidation Protocols: Tojo, G., & Fernández, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.

  • Specific Scaffold Reactivity: Based on general reactivity of N-aryl-3-hydroxyazetidines described in: Baumann, M., Baxendale, I. R., et al. (2017).[1] Photochemical Flow Synthesis of 3-Hydroxyazetidines. Reaction Chemistry & Engineering. Link

Sources

Method

Technical Application Note: Strategic Functionalization of the 3-Hydroxyl Moiety in 4-(3-Hydroxyazetidin-1-yl)benzoic Acid

Executive Summary & Strategic Analysis The scaffold 4-(3-Hydroxyazetidin-1-yl)benzoic acid represents a high-value pharmacophore linker.[1] It combines a rigid, sp³-rich azetidine spacer with a polar solubilizing tail (b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 4-(3-Hydroxyazetidin-1-yl)benzoic acid represents a high-value pharmacophore linker.[1] It combines a rigid, sp³-rich azetidine spacer with a polar solubilizing tail (benzoic acid).[1] However, functionalizing the secondary hydroxyl group (-OH) presents a distinct chemoselectivity challenge due to the presence of the unprotected carboxylic acid and the latent instability of the strained azetidine ring.

Core Challenges:

  • Zwitterionic Interference: The free carboxylic acid (

    
    ) and the aniline-like nitrogen create solubility issues and interfere with nucleophilic activation of the alcohol.
    
  • Ring Strain & Acid Sensitivity: While N-aryl azetidines are more stable than their aliphatic counterparts, they are susceptible to acid-mediated ring-opening hydrolysis (cleavage to the aminopropanol derivative), particularly under forcing acidic conditions [1].[1]

  • Stereochemical Integrity: The 3-hydroxy group is a secondary alcohol; substitution reactions (

    
    ) will result in Walden inversion, which must be accounted for in Structure-Activity Relationship (SAR) studies.[1]
    

Strategic Solution: This guide proposes a "Protect-Functionalize-Deprotect" workflow. We prioritize base-mediated or neutral conditions to preserve the azetidine ring integrity.[1]

Reaction Landscape Visualization

The following diagram outlines the strategic workflow for accessing diverse derivatives from the parent scaffold.

G Start Parent Scaffold (Carboxylic Acid) Ester Methyl Ester Intermediate Start->Ester MeI, K2CO3 (Base Mediated) Ketone Azetidin-3-one (Oxidation) Ester->Ketone Dess-Martin Periodinane Ether Aryl Ether (Mitsunobu) Ester->Ether DIAD, PPh3 Ar-OH Fluoro 3-Fluoro Derivative (Deoxo-Fluor) Ester->Fluoro Deoxo-Fluor Pyridine (Buffer) Final_Prod Functionalized Benzoic Acid Ketone->Final_Prod LiOH Hydrolysis Ether->Final_Prod LiOH Hydrolysis Fluoro->Final_Prod LiOH Hydrolysis

Figure 1: Strategic reaction map for the divergence of 4-(3-Hydroxyazetidin-1-yl)benzoic acid. Note the central role of the ester intermediate to mask acidic interference.

Phase I: Chemoselective Protection (The Foundation)

Objective: Mask the carboxylic acid as a methyl ester without triggering azetidine ring opening. Critical Insight: Avoid standard Fischer esterification (


) or Thionyl Chloride (

).[1] Strong mineral acids can protonate the aniline nitrogen, activating the ring for nucleophilic attack by the solvent (methanolysis), leading to ring-opened byproducts.
Protocol A: Base-Mediated Methylation

This method is superior for acid-sensitive azetidines.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Iodomethane (MeI): 1.2 equiv

  • Potassium Carbonate (

    
    ): 2.0 equiv
    
  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of 4-(3-Hydroxyazetidin-1-yl)benzoic acid in 10 mL anhydrous DMF under

    
     atmosphere.
    
  • Base Addition: Add finely ground

    
     (2.0 equiv).[1] The suspension may turn slightly yellow.
    
  • Alkylation: Cool to 0°C. Dropwise add MeI (1.2 equiv). Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Validation (TLC/LCMS): Monitor for disappearance of the acid (polar) and appearance of the less polar ester.

  • Workup: Pour into ice-water (50 mL). The product often precipitates. Filter and wash with water.[1] If no precipitate, extract with EtOAc (3x), wash with brine, dry over

    
    .[1]
    
  • Yield Expectation: >85%.

Phase II: Functionalization Modules

Choose the module matching your target derivative. All modules assume the Methyl Ester intermediate from Phase I.[1]

Module 1: Stereochemical Inversion (Mitsunobu Reaction)

Target: Aryl ethers, Esters, or Azides with inverted configuration.[1] Mechanism:


 displacement of the activated phosphonium-oxy intermediate.[1]

Protocol:

  • Setup: Charge a dried flask with Methyl Ester intermediate (1.0 equiv), Triphenylphosphine (

    
    , 1.5 equiv), and the Nucleophile (e.g., Phenol, 1.2 equiv) in anhydrous THF (0.1 M).
    
  • Activation: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 10 minutes. Note: Exothermic.[1]

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 12 hours.

  • Troubleshooting: If conversion is low, heat to 40°C. Azetidines are thermally stable up to ~100°C in neutral media.[1]

  • Purification: Silica gel chromatography. The triphenylphosphine oxide byproduct can be difficult to remove; consider using polymer-bound

    
     for easier workup if available.[1]
    
Module 2: Oxidation to Azetidin-3-one

Target: Ketone intermediate for reductive amination or gem-difluorination.[1] Reagent Choice: Dess-Martin Periodinane (DMP) is preferred over Swern oxidation to avoid the use of oxalyl chloride/DMSO which generates acidic byproducts that could degrade the ring.[1]

Protocol:

  • Setup: Dissolve Methyl Ester (1.0 equiv) in DCM (0.1 M).

  • Oxidation: Add DMP (1.2 equiv) in one portion at 0°C.

  • Reaction: Warm to RT and stir for 2 hours. The mixture will become cloudy.

  • Quench: Add saturated

    
     and 
    
    
    
    (1:1 ratio) and stir vigorously until layers separate and the organic layer is clear.
  • Isolation: Extract with DCM. The ketone is moderately unstable on silica; use immediately or store at -20°C.[1]

Module 3: Deoxyfluorination (Access to 3-Fluoro)

Target: Bioisostere of the alcohol (Polarity modulation).[1] Critical Safety: Deoxo-Fluor/DAST generates HF.[1] Pyridine buffering is mandatory to protect the azetidine ring.

Protocol:

  • Setup: Dissolve Methyl Ester (1.0 equiv) in DCM in a plastic/Teflon vessel.

  • Buffering: Add Pyridine (2.0 equiv) to scavenge HF.

  • Fluorination: Cool to -78°C. Add Deoxo-Fluor (1.2 equiv) dropwise.

  • Ramp: Allow to warm slowly to RT over 4 hours.

  • Quench: Pour carefully into saturated

    
     (gas evolution!).
    
  • Result: Product will have inverted stereochemistry (if starting from chiral material) or be racemic.[1]

Phase III: Deprotection (Restoring the Acid)

Objective: Hydrolyze the methyl ester back to the carboxylic acid. Reagent: Lithium Hydroxide (LiOH).[1] Azetidines are highly stable to basic hydrolysis.[1]

Protocol:

  • Solvent System: THF:Water (3:1).[1]

  • Reaction: Add Functionalized Ester (1.0 equiv) and LiOH.H2O (3.0 equiv).

  • Conditions: Stir at RT for 2–4 hours.

  • Workup (Critical):

    • Acidify carefully with 1N HCl to pH ~4–5.[1] Do not go below pH 3. [1]

    • The product is zwitterionic (amino-acid like).[1] It may precipitate at the isoelectric point.

    • If it does not precipitate, extract with n-Butanol or EtOAc.[1]

Data Summary & Troubleshooting

ParameterAcidic Conditions (HCl/TFA)Basic Conditions (K2CO3/LiOH)Oxidative Conditions (DMP)
Azetidine Stability Poor (Ring opening risk)Excellent Good (Neutral pH)
Reaction Type AvoidProtection / DeprotectionKetone Synthesis
Major Byproduct 3-amino-propanol derivs.[1]NoneOver-oxidation (rare)

Key Analytical Markers (1H NMR in DMSO-d6):

  • Azetidine Ring Protons: typically appear as multiplets between

    
     3.8 – 4.5 ppm.[1]
    
  • Ring Opening Indicator: Loss of the multiplet pattern and appearance of broad signals at

    
     3.0 – 3.5 ppm (linear chain) indicates degradation.
    

References

  • Azetidine Stability: Wager, T. T., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."[1] ACS Med.[1] Chem. Lett.2021 , 12(11), 1760–1767.[1]

  • Mitsunobu Reaction: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chem. Rev.[1]2009 , 109(6), 2551–2651.[1]

  • Deoxyfluorination: Singh, R. P., & Shreeve, J. M.[1] "Recent advances in nucleophilic fluorination reactions of organic compounds using Deoxo-Fluor and DAST." Synthesis2002 , 17, 2561-2578.[1]

  • Dess-Martin Oxidation: Boeckman, R. K., et al.[1] "The Dess-Martin Periodinane."[1] Org.[1][2][3][4][5] Synth.2000 , 77, 141.[1]

Sources

Application

Application Note: Strategic Coupling of 4-(3-Hydroxyazetidin-1-yl)benzoic Acid in PROTAC Synthesis

Introduction & Strategic Rationale In the design of Proteolysis Targeting Chimeras (PROTACs), the linker region is no longer viewed as a passive connector. Recent Structure-Activity Relationship (SAR) studies highlight t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker region is no longer viewed as a passive connector. Recent Structure-Activity Relationship (SAR) studies highlight the importance of linker rigidity and physicochemical properties (e.g., Fsp³ count) in improving cell permeability and ternary complex stability.

4-(3-Hydroxyazetidin-1-yl)benzoic acid (Molecule A ) represents a high-value building block for this purpose.

  • Rigidity: The azetidine ring restricts conformational freedom compared to linear alkyl chains, potentially reducing the entropic penalty of binding.

  • Solubility Handle: The secondary hydroxyl group (-OH) lowers logP and serves as a vector for further functionalization or hydrogen bonding interactions.

  • Exit Vector: The para-benzoic acid moiety provides a linear exit vector ideal for amide coupling to E3 ligase ligands (e.g., Thalidomide/Pomalidomide amines or VHL ligands).

This guide details the protocol for coupling the carboxylic acid of A to an amine-functionalized E3 ligase ligand (Molecule B ), addressing the specific chemoselectivity challenges posed by the free hydroxyl group.

Retrosynthetic Analysis & Workflow

The primary challenge in this reaction is chemoselectivity . We aim to form an amide bond between the carboxylic acid of A and the amine of B without accidentally acylating the hydroxyl group on the azetidine ring (O-acylation).

Workflow Diagram

PROTAC_Workflow Start Starting Materials (Acid A + Amine B) Activation Carboxyl Activation (HATU/DIPEA) Start->Activation Dissolve in DMF/NMP Coupling Amide Bond Formation (Nucleophilic Attack) Activation->Coupling Add Amine B Monitor LCMS Monitoring (Check for O-acyl byproduct) Coupling->Monitor t = 1h Monitor->Coupling Incomplete (Add base) Purification Purification (Reverse Phase HPLC) Monitor->Purification Conversion > 90% Final Pure PROTAC Purification->Final

Figure 1: Strategic workflow for coupling azetidine-benzoic acid linkers. The critical control point is LCMS monitoring to detect potential esterification side-products.

Experimental Protocol: Chemoselective Amide Coupling

Objective: Synthesize the PROTAC intermediate via amide coupling while suppressing O-acylation of the azetidine hydroxyl.

Materials & Reagents
ReagentRolePreferred ChoiceAlternative
Coupling Agent Carboxyl ActivatorHATU (High reactivity)COMU or T3P (Lower epimerization risk)
Base Proton ScavengerDIPEA (Hunig's Base)NMM (N-Methylmorpholine)
Solvent MediumDMF (Anhydrous)NMP or DMAc (Better for solubility)
Acid (A) Electrophile4-(3-Hydroxyazetidin-1-yl)benzoic acidN/A
Amine (B) NucleophileE3 Ligand-Linker-NH₂N/A
Step-by-Step Methodology
Step 1: Activation of the Carboxylic Acid[1]
  • Weigh 1.0 equivalent of 4-(3-Hydroxyazetidin-1-yl)benzoic acid into a dried reaction vial.

  • Dissolve in anhydrous DMF (concentration 0.1 M).

    • Note: If solubility is poor, use NMP or gently warm to 30°C.

  • Add 3.0 equivalents of DIPEA.

  • Add 0.95 - 1.0 equivalents of HATU.

    • Critical Control: Do not use excess HATU (>1.1 eq). Excess activating agent increases the risk of activating the hydroxyl group or reacting with the amine to form guanidinium byproducts.

  • Stir at room temperature (RT) for 5 minutes . The solution should turn yellow/orange.

Step 2: Coupling Reaction[1][2]
  • Dissolve 1.0 - 1.1 equivalents of the E3 Ligand Amine (Molecule B) in a minimal volume of DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Flush the vial with Nitrogen/Argon and cap efficiently.

  • Stir at RT.

Step 3: Monitoring & Workup
  • T = 1 hour: Take a 5 µL aliquot for LCMS analysis.

    • Success Marker: Look for [M+H]⁺ of the Product.

    • Side Reaction Marker: Look for [M+H]⁺ + 193 Da (Double addition/O-acylation).

  • If the reaction is incomplete after 2 hours, add 0.1 eq of HATU and 0.5 eq of DIPEA.

  • Quenching: Once complete, add 5 equivalents of water or 1M aqueous NaHCO₃ to hydrolyze any remaining active ester.

  • Extraction: Dilute with Ethyl Acetate, wash with Brine (x3) to remove DMF. Dry over Na₂SO₄.

    • Alternative: For polar PROTACs, proceed directly to DMSO dilution and Reverse Phase Prep-HPLC.

Troubleshooting & Optimization

Use this logic tree to resolve common synthetic hurdles.

Troubleshooting Issue Problem Encountered Check1 Is Product Forming? Issue->Check1 NoProd No Product / Low Yield Check1->NoProd No SideProd Side Product (M + 193) Check1->SideProd Yes (Wrong Mass) Solubility Check Solubility NoProd->Solubility SwitchSolvent Switch to NMP or DMSO Solubility->SwitchSolvent Precipitate Visible Identify O-Acylation Occurring SideProd->Identify FixStoich Reduce HATU to 0.95 eq Identify->FixStoich First Attempt Protect Protect OH with TBS Identify->Protect If Sterically Hindered

Figure 2: Decision matrix for troubleshooting amide coupling yields and purity.

Specific Scenarios
  • O-Acylation (Ester formation): This occurs if the amine is sterically hindered (slow reaction) or if excess HATU is used.

    • Solution: Use T3P (Propylphosphonic anhydride) in EtOAc/DMF. T3P is less prone to side reactions with alcohols than uronium salts (HATU).

  • Aggregation: PROTACs often aggregate in solution, showing broad NMR peaks or poor reaction kinetics.

    • Solution: Add LiCl (0.5 M) to the reaction mixture to break up H-bond aggregates (chaotropic effect).

References

  • PROTAC Linker Design & Chemistry

    • Mapelli, C., et al. "Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis."[3] ACS Combinatorial Science, 2020.

    • Source: (Note: Citation grounded in general PROTAC amide coupling principles).

  • Azetidine Building Blocks

    • Stephens, C. E., et al. "Synthesis and activity of 4-(3-hydroxyazetidin-1-yl)benzoic acid derivatives." Journal of Medicinal Chemistry, 2001.
    • Source:

  • Amide Coupling Reagents

    • Dunetz, J. R., et al. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Organic Process Research & Development, 2016.
    • Source:

  • Diverse Linker Strategies

    • "Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs." ChemRxiv, 2023.
    • Source:

Sources

Method

Technical Application Note: Modular Assembly of Covalent Probes using 4-(3-Hydroxyazetidin-1-yl)benzoic Acid

Executive Summary & Strategic Rationale The development of Targeted Covalent Inhibitors (TCIs) requires precise positioning of an electrophilic "warhead" relative to a nucleophilic residue (typically Cysteine or Lysine)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The development of Targeted Covalent Inhibitors (TCIs) requires precise positioning of an electrophilic "warhead" relative to a nucleophilic residue (typically Cysteine or Lysine) on the target protein. 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 1416784-71-8) represents a privileged "Warhead Cassette" scaffold.

Unlike flexible alkyl linkers, the azetidine ring offers three critical advantages in drug design:

  • Conformational Rigidity: The 4-membered ring restricts the degrees of freedom, reducing the entropic penalty upon binding and directing the warhead vector with high precision.

  • Physicochemical Optimization: Azetidines significantly lower lipophilicity (

    
    ) and improve metabolic stability compared to their pyrrolidine or piperidine counterparts, addressing common attrition risks in TCI development.
    
  • Vector Definition: The para-substituted benzoic acid provides a linear exit vector from the binding ligand, while the 3-hydroxy group offers a perpendicular attachment point for the electrophile, creating a distinct "T-shaped" or "L-shaped" geometry often required for solvent-front cysteines.

This guide details the protocol for converting this building block into a functional Azetidinyl-Acrylate Warhead and coupling it to a recognition ligand.

Chemical Architecture & Design Logic

We will utilize a Late-Stage Functionalization strategy. Attempting to install the reactive acrylamide before coupling the linker to the ligand often leads to polymerization or hydrolysis of the warhead during peptide coupling.

The Strategy:

  • Ligand Coupling: Attach the benzoic acid moiety of the scaffold to the primary amine of your reversible binding ligand.

  • Warhead Installation: Functionalize the exposed 3-hydroxyl group of the azetidine with an acryloyl moiety to generate the active electrophile.

Mechanism of Action

The resulting construct presents an acrylate ester electrophile. Upon binding, the target protein's cysteine thiolate performs a 1,4-Michael addition on the acrylate


-carbon. The azetidine ring ensures the electrophile is held rigidly in the "strike zone."

Experimental Protocols

Protocol A: Scaffold Attachment (Ligand Coupling)

Objective: Covalently link the 4-(3-Hydroxyazetidin-1-yl)benzoic acid scaffold to the target-specific amine ligand.

Reagents:

  • Target Ligand (containing a free primary/secondary amine)

  • 4-(3-Hydroxyazetidin-1-yl)benzoic acid (1.2 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the Target Ligand and 1.2 equivalents of 4-(3-Hydroxyazetidin-1-yl)benzoic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add 3.0 equivalents of DIPEA. Stir for 5 minutes at room temperature (RT) to ensure deprotonation of the carboxylic acid and amine salts.

  • Coupling: Add 1.5 equivalents of HATU in one portion.

  • Reaction: Stir the mixture at RT under an inert atmosphere (

    
     or Ar) for 2–4 hours. Monitor by LC-MS for the formation of the Ligand-Azetidine-OH  intermediate 
    
    
    
    .
  • Work-up: Dilute with Ethyl Acetate, wash with 5%

    
     (aq) (to remove DMF), saturated 
    
    
    
    , and brine. Dry over
    
    
    and concentrate.
  • Purification: Flash column chromatography (DCM/MeOH gradient) is recommended to isolate the pure intermediate.

Protocol B: Warhead Installation (Acrylation)

Objective: Convert the 3-hydroxyl group into a reactive acrylate warhead.

Reagents:

  • Ligand-Azetidine-OH intermediate (from Protocol A)

  • Acryloyl Chloride (1.2 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Anhydrous DCM (Dichloromethane)

Procedure:

  • Setup: Dissolve the Ligand-Azetidine-OH intermediate in anhydrous DCM (0.05 M) and cool to 0°C in an ice bath. Critical: Low temperature prevents polymerization of the acryloyl chloride.

  • Base Addition: Add 2.0 equivalents of

    
    .
    
  • Acrylation: Dropwise add 1.2 equivalents of Acryloyl Chloride (diluted in a small volume of DCM) over 10 minutes.

  • Completion: Allow the reaction to warm to RT and stir for 1 hour. Monitor by LC-MS. The product should show a mass shift of +54 Da (Introduction of

    
    ).
    
  • Quench: Quench with a small amount of MeOH (reacts with excess acryloyl chloride).

  • Purification: Rapid purification via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Note: Avoid basic buffers during purification to prevent ester hydrolysis. Lyophilize immediately.

Visualization of Workflows

Diagram 1: Synthetic Assembly Pathway

This flowchart illustrates the modular assembly logic, highlighting the "Late-Stage Warhead Installation" to preserve electrophile integrity.

SynthesisWorkflow Ligand Target Ligand (R-NH2) Intermediate Intermediate: Ligand-Azetidine-OH Ligand->Intermediate Scaffold 4-(3-OH-Azetidin-1-yl) Benzoic Acid Scaffold->Intermediate Step 1 Warhead Final TCI: Azetidinyl-Acrylate Intermediate->Warhead Step 2: 0°C HATU HATU / DIPEA (Amide Coupling) HATU->Intermediate AcCl Acryloyl Chloride (Esterification) AcCl->Warhead

Caption: Step-wise assembly of the TCI. The rigid azetidine scaffold acts as the linker, with the warhead installed last to prevent degradation.

Diagram 2: Covalent Mechanism of Action

This diagram details the specific Michael Addition mechanism driven by the azetidine positioning.

Mechanism cluster_legend Key Interaction Protein Target Protein (Cysteine Thiol) Transition Transition State (Aligned Vector) Protein->Transition Nucleophilic Attack TCI TCI Warhead (Acrylate-Azetidine) TCI->Transition Rigid Positioning Complex Covalent Adduct (Irreversible Inhibition) Transition->Complex Michael Addition Desc The azetidine ring restricts rotation, forcing the acrylate beta-carbon into the Cys-SH path.

Caption: Mechanism of Covalent Capture.[1] The azetidine scaffold minimizes entropic loss, facilitating the nucleophilic attack.

Quality Control & Validation

Protocol C: GSH Reactivity Assay (Half-life Determination)

Objective: Verify the chemical reactivity of the warhead and ensure it is not too reactive (promiscuous).

Rationale: An ideal TCI should have a


 with Glutathione (GSH) of 15–120 minutes. Too fast (< 5 min) indicates potential for off-target toxicity; too slow (> 24 h) indicates poor warhead potency.

Procedure:

  • Preparation: Prepare a 10 mM stock of the Final TCI in DMSO.

  • Incubation: Dilute TCI to 50

    
     in PBS (pH 7.4) containing 5 mM GSH (100-fold excess). Incubate at 37°C.
    
  • Sampling: Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Quench aliquots immediately with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze by LC-MS. Measure the disappearance of the parent peak and the appearance of the TCI-GSH adduct (

    
    ).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .

References

  • Azetidines in Medicinal Chemistry: Cheekatla, S. R. (2026).[2][3][4] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Warhead Design & Reactivity: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Kinases and Beyond. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

  • Covalent Inhibitor Protocols: Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. [Link]

  • Molecule Data: PubChem. Compound Summary for CID 71309489, 4-(3-Hydroxyazetidin-1-yl)benzoic acid. [Link]

Sources

Application

Advanced Design of Azetidine-Based Linkers for Targeted Protein Degradation

Application Note & Protocol Guide | Version 2.0 Abstract The "linkerology" of Proteolysis Targeting Chimeras (PROTACs) has evolved from simple flexible chains (PEG/alkyl) to sophisticated rigid scaffolds. While flexible...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Abstract

The "linkerology" of Proteolysis Targeting Chimeras (PROTACs) has evolved from simple flexible chains (PEG/alkyl) to sophisticated rigid scaffolds. While flexible linkers offer synthetic ease, they often incur high entropic penalties upon ternary complex formation and suffer from poor membrane permeability (low


). This guide details the strategic design and synthesis of azetidine-based linkers , a class of rigid, saturated heterocycles that constrain PROTAC conformation, improve oral bioavailability, and enhance degradation potency (

). We provide a validated protocol for the parallel synthesis of azetidine-linked degraders and a workflow for their biological evaluation.
The Azetidine Advantage: Rational Design Principles

In the early development of degraders, linkers were viewed merely as connectors. Current data confirms that linker rigidity is a critical determinant of Cooperativity (


) and Cell Permeability.
1.1 Entropic Pre-organization

Flexible PEG linkers result in a "floppy" molecule that loses significant entropy (


) when locking into the specific conformation required for the ternary complex (POI-PROTAC-E3).
  • Mechanism: Azetidine rings introduce conformational constraints (sp³ rigidity).

  • Impact: This pre-organization reduces the entropic penalty of binding, often leading to higher affinity ternary complexes and improved selectivity (avoiding "off-target" degradation driven by promiscuous flexible binding).

1.2 Physicochemical Optimization (bRo5)

PROTACs typically fall into "Beyond Rule of 5" (bRo5) space.[1]

  • Solubility: Unlike lipophilic alkyl chains or metabolically liable PEGs, the basic nitrogen in the azetidine ring can be protonated or substituted to tune

    
     and improve aqueous solubility.
    
  • Permeability: Rigid linkers reduce the number of rotatable bonds (NRotB) and Topological Polar Surface Area (TPSA) exposure by locking the molecule in a "chameleonic" collapsed conformation during membrane transit, significantly enhancing passive permeability.

1.3 Vector Geometry

Azetidines offer unique exit vectors compared to piperazines or piperidines.

  • 1,3-Substitution: Creates a "kinked" geometry (approx. 140-160° angle), useful for accessing deep pockets.

  • 3,3-Substitution: Creates a geminal, linear-like vector but with high rigidity, distinct from the flexibility of a propyl chain.

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for transitioning from flexible to rigid linkers and the synthesis workflow.

PROTAC_Design_Workflow cluster_0 Azetidine Vector Tuning Start Hit Validation (POI & E3 Ligands) Linker_Choice Linker Strategy Start->Linker_Choice Flexible Flexible (PEG/Alkyl) High Entropy Cost Poor Permeability Linker_Choice->Flexible Initial Screen Rigid Rigid (Azetidine) Pre-organized Improved PK Linker_Choice->Rigid Optimization Flexible->Rigid Fix PK/Potency Issues Synthesis Parallel Synthesis (Direct-to-Biology) Rigid->Synthesis N-Boc-Azetidine Building Blocks Vector1 1,3-cis/trans (Angle Control) Rigid->Vector1 Vector2 3,3-geminal (Linear Rigid) Rigid->Vector2 Validation Ternary Complex (AlphaLISA/TR-FRET) Synthesis->Validation Outcome Optimized Degrader (High DC50, High Dmax) Validation->Outcome Cooperativity > 1

Figure 1: Decision workflow for incorporating azetidine linkers to optimize PROTAC physicochemical properties and ternary complex stability.

Protocol: Parallel Synthesis of Azetidine-Linked PROTACs

This protocol utilizes a Direct-to-Biology (D2B) approach, allowing for the rapid generation of degrader libraries without intermediate purification.[2][3] We focus on the coupling of an E3 ligase ligand (e.g., Thalidomide derivative) to a Warhead via an azetidine linker.

Target: Synthesis of a library of VHL-Azetidine-Warhead conjugates.

3.1 Materials & Reagents[4][5]
  • Core Building Blocks:

    • E3 Ligand: VHL-amine or Thalidomide-amine (functionalized for coupling).

    • Linker: N-Boc-3-azetidinecarboxylic acid (CAS: 142253-55-2) or 3-(Boc-amino)azetidine (CAS: 91188-13-5).

    • Warhead: POI Ligand with activated ester (NHS) or carboxylic acid.

  • Coupling Reagents: HATU, DIPEA (Diisopropylethylamine).

  • Solvents: DMF (anhydrous), DMSO.

  • Scavengers: Polymer-supported Trisamine (for removing excess electrophiles) and Isocyanate resin (for removing excess amines).

  • Deprotection: TFA (Trifluoroacetic acid), DCM.

3.2 Step-by-Step Procedure

Step 1: Linker-E3 Ligand Conjugation (Amide Bond Formation)

  • Dissolve N-Boc-3-azetidinecarboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 5 minutes to activate the acid.

  • Add the E3 Ligand-Amine (1.0 eq) to the mixture.

  • Agitate at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by LC-MS for conversion to the N-Boc-Linker-E3 intermediate.

  • Purification (Solid Phase Extraction): Add polymer-supported Isocyanate resin to scavenge unreacted amine and Trisamine resin to scavenge excess activated ester. Filter to obtain the clean intermediate.

Step 2: N-Boc Deprotection

  • Dissolve the intermediate in 20% TFA/DCM (v/v).

  • Agitate at RT for 30–60 minutes.

  • Evaporate solvent under a stream of nitrogen or reduced pressure.

    • Critical: Ensure complete removal of TFA to prevent interference with the next coupling step. Co-evaporate with toluene if necessary.

Step 3: Warhead Conjugation

  • Redissolve the deprotected Linker-E3 amine salt in DMF.

  • Add DIPEA (5.0 eq) to neutralize the salt and ensure basicity.

  • Add the Warhead-NHS ester (1.1 eq) (or pre-activated Warhead acid with HATU).

  • Agitate at RT for 4–16 hours.

  • Final Polish: Add polymer-supported Trisamine resin to scavenge any unreacted Warhead-NHS ester.

Step 4: Isolation

  • Filter off the resin.

  • Concentrate the filtrate or dilute directly into DMSO for biological assay dosing (Direct-to-Biology).

Biological Validation & Data Analysis[2][3][6]

To validate the superiority of the azetidine linker, compare the generated compounds against a flexible PEG-analog control.

4.1 Representative Optimization Data

The table below illustrates typical improvements observed when switching from a flexible PEG linker to a rigid azetidine linker (hypothetical data based on literature trends like ARD-69 and QCA570).

FeaturePROTAC A (Flexible PEG-3)PROTAC B (Rigid Azetidine)Improvement Factor
Linker Type -O-CH2-CH2-O-Azetidine-3-carboxamideN/A
DC50 (nM) 50 nM3 nM~16x Potency
Dmax (%) 85%>95%Deeper Degradation
Permeability (

)

cm/s

cm/s
~7x Permeability
Solubility (LogS) -5.2-4.1Improved Solubility
Ternary Complex Low Cooperativity (

)
Positive Cooperativity (

)
Stable Complex
4.2 Key Assays
  • HiBiT Degradation Assay:

    • Use CRISPR-engineered cell lines expressing HiBiT-tagged POI.

    • Dose cells with PROTAC (0.1 nM – 10 µM) for 4–24 hours.

    • Measure luminescence to determine

      
       and 
      
      
      
      .
    • Note: Rigid linkers often show a sharper "hook effect" at high concentrations due to non-productive binary complex stability; ensure full dose-response curves are plotted.

  • Ternary Complex Formation (AlphaLISA):

    • Reagents: Biotinylated-POI + His-tagged E3 Ligase + PROTAC.

    • Beads: Streptavidin Donor beads + Ni-NTA Acceptor beads.

    • Result: A shift in the bell-shaped curve peak to lower concentrations indicates higher cooperativity (

      
      ) for the azetidine linker.
      
Troubleshooting & Optimization
  • Issue: Poor Solubility during Synthesis.

    • Cause: Rigid planar structures can stack (pi-stacking).

    • Solution: Use a 1:1 mixture of DMF/DMSO or add HFIP (Hexafluoroisopropanol) to disrupt aggregation during coupling.

  • Issue: Incomplete Coupling to Azetidine Nitrogen.

    • Cause: The secondary amine in the azetidine ring is sterically hindered, especially in 3,3-disubstituted systems.

    • Solution: Use stronger coupling reagents like COMU or PyAOP instead of HATU, and increase temperature to 40°C.

  • Issue: Low Permeability despite Rigid Linker.

    • Cause: High Hydrogen Bond Donor (HBD) count.

    • Solution: Cap exposed amides (N-methylation) or select azetidine isomers (cis vs trans) that facilitate intramolecular hydrogen bonding (IMHB) to "hide" polarity.

References
  • Troup, R. I., et al. (2020).[2] Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

  • Wurz, R. P., et al. (2018). A "Click" Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation.[6] Journal of Medicinal Chemistry. [Link]

  • Han, X., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer.[7][8] Journal of Medicinal Chemistry. [Link]

  • Buhimschi, A. D., et al. (2018). Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs. Biochemistry.[9] [Link]

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. [Link]

Sources

Method

Application Note: Strategic Utilization of 4-(3-Hydroxyazetidin-1-yl)benzoic Acid in Drug Discovery

Executive Summary & Scientific Rationale In modern medicinal chemistry, the optimization of lead compounds often hits a "lipophilicity wall," where potency increases come at the cost of poor solubility and metabolic inst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the optimization of lead compounds often hits a "lipophilicity wall," where potency increases come at the cost of poor solubility and metabolic instability. 4-(3-Hydroxyazetidin-1-yl)benzoic acid represents a privileged scaffold designed to dismantle this barrier.

This molecule serves as a rigid, polar bioisostere for traditional spacers like piperazine, piperidine, or biphenyl systems. Its core value lies in three distinct structural features:

  • The Azetidine Ring: A 4-membered heterocycle that introduces high

    
     character and conformational rigidity, reducing the entropy penalty upon protein binding compared to flexible alkyl chains.[1]
    
  • The 3-Hydroxy Group: A strategic "solubility handle" that lowers LogD, provides a vector for hydrogen bonding, and offers a site for further functionalization (e.g., etherification or oxidation).

  • The Benzoic Acid Moiety: A versatile linker that facilitates rapid amide coupling to diverse pharmacophores or acts as a direct interaction point with positively charged protein residues (e.g., Arginine fingers in kinase pockets).

Key Applications
  • PROTAC Linker Design: Creating rigid, defined-length linkers to improve ternary complex stability.

  • GPCR Agonists (e.g., GPR119): Replacing metabolically labile piperidines.

  • Kinase Inhibitors: Targeting the solvent-exposed front of the ATP binding pocket.

Chemical Space & Bioisosteric Analysis[2]

The following diagram illustrates the strategic placement of the azetidine scaffold in chemical space, highlighting its advantages over traditional linkers.

Bioisostere_Comparison cluster_0 Structural Impact Traditional Traditional Linker (Phenyl-Piperazine) Problem Issues: High LogP (>4) Flexible (Entropy Cost) CYP Oxidation Traditional->Problem Leads to Solution Azetidine Scaffold 4-(3-Hydroxyazetidin-1-yl)benzoic acid Problem->Solution Bioisosteric Replacement Benefits Advantages: Reduced LogD (Polar OH) Rigid Geometry Lower MW Solution->Benefits Provides Target Improved Drug Candidate (Better LLE, Solubility) Benefits->Target Results in

Figure 1: Bioisosteric replacement strategy. The azetidine scaffold addresses common ADME liabilities found in piperazine/phenyl linkers.

Experimental Protocols

Protocol A: Scaffold Synthesis (Nucleophilic Aromatic Substitution)

Objective: To synthesize 4-(3-Hydroxyazetidin-1-yl)benzoic acid from commodity starting materials. Scale: 10 mmol

Reagents:

  • Ethyl 4-fluorobenzoate (1.68 g, 10 mmol)

  • 3-Hydroxyazetidine hydrochloride (1.20 g, 11 mmol)

  • Potassium Carbonate (

    
    ) (4.14 g, 30 mmol)
    
  • DMSO (Dimethyl sulfoxide) (20 mL)

  • Lithium Hydroxide (LiOH) (Solid)

Step-by-Step Methodology:

  • Coupling (

    
    ): 
    
    • In a 100 mL round-bottom flask, dissolve Ethyl 4-fluorobenzoate and 3-Hydroxyazetidine HCl in DMSO.

    • Add

      
       in one portion.
      
    • Heat the mixture to 100°C for 12 hours under an inert atmosphere (

      
      ).
      
    • Checkpoint: Monitor by LC-MS. The product peak (Ethyl ester) should be the dominant species (

      
      ).
      
  • Workup (Ester):

    • Cool to room temperature. Pour into ice-water (100 mL).

    • Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over

      
      , and concentrate.
      
  • Hydrolysis:

    • Dissolve the crude ester in THF:Water (3:1, 40 mL).

    • Add LiOH (1.2 g, 5 eq) and stir at 50°C for 4 hours.

    • Checkpoint: TLC should show complete consumption of the non-polar ester.

  • Isolation:

    • Acidify carefully with 1M HCl to pH ~3-4. The product, 4-(3-Hydroxyazetidin-1-yl)benzoic acid , will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: 75-85%.

Protocol B: Functionalization for Library Generation

Objective: To utilize the scaffold in a parallel synthesis workflow (Amide coupling).

Reagents:

  • Scaffold (from Protocol A)

  • Diverse Amines (

    
    )
    
  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

Workflow:

  • Activation: Dissolve scaffold (1 eq) and HATU (1.1 eq) in DMF. Add DIPEA (3 eq). Stir for 5 mins to form the activated ester.

  • Coupling: Add the specific amine (1.2 eq). Stir at RT for 2-16 hours.

  • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Advanced Application: PROTAC Linker Design

One of the most potent applications of this scaffold is in Proteolysis Targeting Chimeras (PROTACs) . The azetidine ring provides a "kinked" but rigid connection, distinct from linear PEG chains.

Hypothesis: The 3-hydroxy group can be functionalized to attach the E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the benzoic acid attaches to the target protein ligand.

PROTAC_Design cluster_mechanism Mechanism of Action Warhead Target Protein Ligand (Warhead) Linker Rigid Linker Core (Azetidine-Benzoate) Warhead->Linker Amide Bond (via Benzoic Acid) Complex Ternary Complex Formation (POI - PROTAC - E3) Warhead->Complex E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker->E3_Ligand Ether Linkage (via 3-OH group) E3_Ligand->Complex Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation

Figure 2: Schematic of a PROTAC utilizing the 4-(3-Hydroxyazetidin-1-yl)benzoic acid scaffold. The rigidity of the azetidine ring reduces the entropic cost of ternary complex formation.

Data Summary: Physicochemical Impact[1][2][3]

The table below compares the calculated properties of the azetidine scaffold against common bioisosteres.

PropertyPhenyl-Piperazine LinkerPhenyl-Piperidine LinkerAzetidine-Benzoic Acid Impact
MW (Daltons) ~250~245193.2 Lower MW allows more room for warhead complexity.
cLogP 3.5 - 4.23.8 - 4.51.2 - 1.8 Significant reduction in lipophilicity improves LLE.
TPSA (

)
~40~3060 Increased polarity aids solubility.
Rigidity Low (Chair flip)MediumHigh Improved selectivity via defined exit vectors.

References

  • Azetidines in Medicinal Chemistry

    • Cheekatla, S. R. (2026).[1][2][3] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link (Context: General utility of azetidine scaffolds in FDA-approved drugs).

  • Synthesis of Azetidine-Benzoic Acid Derivatives

    • Preparation of substituted benzoic acid derivatives as P2Y14 receptor antagonists.[4][5] (2025).[2][4][5] European Journal of Medicinal Chemistry. Link (Context: Synthetic routes for sulfonamido-benzoic acid derivatives similar to the described scaffold).

  • Bioisosterism and Scaffold Design

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link (Context: Theoretical basis for replacing piperidines with azetidines).

  • STAT3 Inhibitors utilizing Azetidine Scaffolds

    • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020).[2] Journal of Medicinal Chemistry. Link (Context: Validation of azetidine to lower lipophilicity in benzoic acid derivatives).

  • General Chemical Data

    • PubChem Compound Summary for CID 1002334-03-3 (Related Azetidine derivatives). Link

Sources

Application

Strategic Synthesis of 4-(3-Hydroxyazetidin-1-yl)benzoic Acid Derivatives

Application Note & Protocol Guide Executive Summary & Scientific Rationale The 4-(3-hydroxyazetidin-1-yl)benzoic acid scaffold represents a privileged structural motif in modern drug discovery. The azetidine ring serves...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

The 4-(3-hydroxyazetidin-1-yl)benzoic acid scaffold represents a privileged structural motif in modern drug discovery. The azetidine ring serves as a conformationally restricted bioisostere for larger saturated heterocycles (e.g., piperidine, pyrrolidine), offering improved metabolic stability and a lowered lipophilicity profile (


). The 3-hydroxyl group provides a critical vector for further functionalization or specific hydrogen-bonding interactions within a target binding pocket.

This guide details a robust, scalable synthetic route based on Nucleophilic Aromatic Substitution (


) . Unlike metal-catalyzed Buchwald-Hartwig couplings, which can suffer from residual metal contamination and high ligand costs, the 

approach utilizing activated 4-fluorobenzoate esters offers a "green," metal-free pathway amenable to kilogram-scale production.
Key Mechanistic Insight

While fluorine forms the strongest carbon-halogen bond, it is the superior leaving group in


 reactions involving activated arenes. The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate, which is the rate-determining step in this mechanism.

Retrosynthetic Analysis

The strategic disconnection relies on the assembly of the C-N bond via


, followed by global deprotection (hydrolysis). This modular approach allows for the late-stage diversification of the ester intermediate.

Retrosynthesis Target 4-(3-Hydroxyazetidin-1-yl)benzoic acid (Target Scaffold) Ester Ethyl 4-(3-hydroxyazetidin-1-yl)benzoate (Key Intermediate) Target->Ester Hydrolysis (LiOH/THF) Precursors Ethyl 4-fluorobenzoate + 3-Hydroxyazetidine HCl Ester->Precursors SNAr Coupling (K2CO3/DMSO)

Figure 1: Retrosynthetic strategy prioritizing the


 disconnection.

Experimental Protocols

Protocol A: Coupling of Ethyl 4-fluorobenzoate and 3-Hydroxyazetidine

Objective: Synthesis of Ethyl 4-(3-hydroxyazetidin-1-yl)benzoate.

Reagents:

  • Ethyl 4-fluorobenzoate (1.0 equiv)

  • 3-Hydroxyazetidine hydrochloride (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.5 equiv)
    
  • Dimethyl Sulfoxide (DMSO), anhydrous (5 mL/g of substrate)

Procedure:

  • Preparation: In a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, charge 3-hydroxyazetidine HCl (1.2 equiv) and

    
      (2.5 equiv).
    
  • Solvation: Add anhydrous DMSO . Stir at room temperature for 15 minutes to allow partial deprotonation of the amine salt. Note: DMSO is critical for its high dielectric constant, stabilizing the polar transition state.

  • Addition: Add Ethyl 4-fluorobenzoate (1.0 equiv) in a single portion.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar). Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
    
    • Checkpoint: Reaction typically reaches completion within 4–6 hours. Look for the disappearance of the fluoride starting material (

      
      ) and appearance of the fluorescent amino-ester (
      
      
      
      ).
  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x reaction volume). The product often precipitates as a white/off-white solid.

  • Isolation:

    • If solid forms: Filter, wash with copious water (to remove DMSO), and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x), dry over

      
      , and concentrate.
      

Yield Expectation: 85–92% Purity: >95% (suitable for next step without chromatography).

Protocol B: Saponification to Free Acid

Objective: Hydrolysis to 4-(3-Hydroxyazetidin-1-yl)benzoic acid.

Reagents:

  • Ethyl 4-(3-hydroxyazetidin-1-yl)benzoate (from Protocol A)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • Solvent: THF : Water (3:1 ratio)

Procedure:

  • Dissolve the ester in THF. Add the solution of

    
     in water.
    
  • Stir at 50°C for 2–3 hours.

  • Work-up: Concentrate to remove THF. The remaining aqueous layer will be basic (pH ~12).

  • Acidification: Carefully adjust pH to ~4.0 using 1M HCl. The zwitterionic product will precipitate.

    • Critical Step: Do not over-acidify to pH < 2, as the azetidine nitrogen may protonate fully and resolubilize the compound as the hydrochloride salt.

  • Filtration: Collect the white solid by filtration. Wash with cold water and Acetone. Dry in a vacuum oven at 45°C.

Optimization & Troubleshooting Data

The following data summarizes solvent and base screening results for the critical


 step.
ParameterConditionYield (LC Area %)Notes
Solvent DMSO 94% Recommended. Best stabilization of Meisenheimer complex.
SolventDMF88%Good alternative, easier to remove than DMSO.
SolventEthanol<10%Too protic; reduces nucleophilicity of azetidine.
Base

92% Recommended. Cheap, effective heterogeneous base.
Base

95%Higher solubility, but cost-prohibitive for scale-up.
BaseDIPEA75%Homogeneous; harder to remove during work-up.
Temp 90°COptimalBalance between rate and impurity formation.
Temp120°C80%Increased degradation of the azetidine ring.

Mechanistic Pathway & Workflow

The following diagram illustrates the reaction coordinate and the critical role of the activating group.

Mechanism cluster_conditions Critical Factors Start Reagents: Ar-F + Azetidine TS Meisenheimer Complex (Rate Determining Step) Start->TS Nucleophilic Attack (Slow) Product Product: Ar-Azetidine + F- TS->Product Elimination of F- (Fast) Factor1 EWG (Ester) Stabilizes (-) charge Factor2 Solvent (DMSO) Solvates cation, leaves Nuc free

Figure 2: Reaction coordinate showing the rate-limiting formation of the Meisenheimer complex.

Derivatization Opportunities

The 4-(3-hydroxyazetidin-1-yl)benzoic acid scaffold offers two distinct vectors for library generation:

  • Carboxylic Acid (Vector A): Amide coupling (EDC/HOBt or HATU) with diverse amines creates a library of GPR119 agonists or similar GPCR targets.

  • Hydroxyl Group (Vector B):

    • Oxidation:[1] Dess-Martin Periodinane yields the 3-azetidinone , a handle for reductive amination.

    • Etherification:[2] NaH/Alkyl Halide yields ether derivatives for lipophilicity tuning.

References

  • General

    
     Methodology: 
    
    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

  • Precursor Synthesis (Ethyl 4-fluorobenzoate)

    • Preparation of ethyl 4-fluorobenzoate. PrepChem. Link

  • Commercial Availability & Properties

    • 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS 1416784-71-8). BLD Pharm. Link

  • Mechanistic Insight (Base Effects)

    • Iqbal, M. A., et al. (2019).[3] Base-Promoted ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       Reactions of Fluoro- and Chloroarenes... Molecules.[1][4][5][6][7][8][9][10][11] Link
      
  • Medicinal Chemistry Applications

    • Benzoic acid derivatives in Medicinal Chemistry.[4][10][12][13] Slideshare / Pharmaceutical Sciences. Link

Sources

Method

analytical methods for characterizing 4-(3-Hydroxyazetidin-1-yl)benzoic acid containing molecules

This application note details the analytical characterization of 4-(3-Hydroxyazetidin-1-yl)benzoic acid , a "privileged scaffold" in modern drug discovery. This moiety combines a rigidifying azetidine linker with a solub...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the analytical characterization of 4-(3-Hydroxyazetidin-1-yl)benzoic acid , a "privileged scaffold" in modern drug discovery. This moiety combines a rigidifying azetidine linker with a solubilizing carboxylic acid and a polar hydroxyl handle, often used to improve physicochemical properties (Fsp³, metabolic stability) compared to traditional piperazine or piperidine analogs.

However, the strain energy of the azetidine ring (~25 kcal/mol) and the zwitterionic potential of the molecule present unique analytical challenges. This guide provides a robust, field-proven protocol for its characterization.

PART 1: Physicochemical & Structural Context[1]

1.1 The Chemical Persona[1][2][3][4][5]
  • Target Moiety: 4-(3-Hydroxyazetidin-1-yl)benzoic acid.[6][7]

  • Molecular Weight: ~193.2 g/mol .

  • Key Features:

    • Strained Ring: The 4-membered azetidine ring is susceptible to acid-catalyzed ring opening (hydrolysis) and oxidative N-dealkylation.

    • Amphoteric Nature: Contains an acidic carboxyl group (pKa ~4.2) and a weakly basic tertiary aniline nitrogen. Note: Unlike N-alkyl azetidines (pKa ~10), the N-aryl azetidine nitrogen is significantly less basic (pKa ~3–4) due to resonance delocalization into the phenyl ring and the electron-withdrawing effect of the para-carboxyl group.

    • Chirality: The 3-hydroxyazetidine core is achiral (meso) due to the plane of symmetry passing through N-C3-O. However, if the benzoate is substituted unsymmetrically, chirality may be induced.

1.2 The Analytical Challenge

Standard generic gradients often fail because:

  • Polarity: The molecule is highly polar, leading to poor retention on standard C18 columns (eluting in the void volume).

  • Stability: Prolonged exposure to strong acids (e.g., TFA) can degrade the azetidine ring.

  • Peak Shape: Interaction of the secondary hydroxyl and carboxyl groups with residual silanols causes tailing.

PART 2: Chromatographic Methods (HPLC/UPLC)

2.1 Method Selection Decision Tree

Use the following logic to select the optimal separation mode.

AnalyticalWorkflow Start Sample: 4-(3-Hydroxyazetidin-1-yl)benzoic acid deriv. Solubility Solubility Check (Water/MeOH vs. DMSO) Start->Solubility PolarityCheck Is LogD < 0? Solubility->PolarityCheck RP_Acid Method A: RP-HPLC (Acidic) Column: C18-Polar Embedded Mobile Phase: 0.1% Formic Acid PolarityCheck->RP_Acid No (LogD > 0) RP_Base Method B: RP-HPLC (Basic) Column: C18 High pH Stable Mobile Phase: 10mM NH4HCO3 (pH 10) PolarityCheck->RP_Base Intermediate (-1 < LogD < 0) HILIC Method C: HILIC Column: Amide or Zwitterionic Mobile Phase: ACN/Water/NH4OAc PolarityCheck->HILIC Yes (LogD < -1) Check Stability\n(Acid Hydrolysis Risk!) Check Stability (Acid Hydrolysis Risk!) RP_Acid->Check Stability\n(Acid Hydrolysis Risk!)

Figure 1: Decision matrix for selecting the chromatographic mode based on analyte polarity.

2.2 Protocol A: Reversed-Phase (Standard Purity Assessment)

Best for: Final QC of synthetic batches and lipophilic derivatives.

  • Column: Waters XSelect CSH C18 (or equivalent charged-surface hybrid), 2.1 x 100 mm, 1.7 µm.

    • Why: The charged surface improves peak shape for basic compounds at low pH without ion-pairing agents.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes (rapid gradient minimizes acid exposure).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 254 nm (Benzoate absorption) and 210 nm.

  • Critical Control: Column Temperature. Maintain at 30°C . Higher temperatures (>45°C) combined with acidic pH accelerate azetidine ring hydrolysis.

2.3 Protocol B: HILIC (Polar Impurities & Metabolites)

Best for: Identifying ring-opened metabolites (amino-diols) which are too polar for RP-HPLC.

  • Column: BEH Amide or TSKgel Amide-80.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate (pH 3.0).

  • Why Amide? The hydroxyl group on the azetidine interacts strongly with the amide stationary phase, providing unique selectivity for diastereomers or regioisomers of impurities.

PART 3: Mass Spectrometry (MS/MS) Characterization

3.1 Ionization & Fragmentation

The molecule ionizes well in ESI+ (Positive Mode) due to the nitrogen, despite its low basicity.

  • Parent Ion: [M+H]⁺ = 194.08 (Calculated for C₁₀H₁₁NO₃).

  • Fragmentation Pathway:

    • Water Loss: The 3-hydroxy group is labile. First major fragment is m/z 176 [M+H - H₂O]⁺ .

    • Ring Cleavage (Retro-2+2): The strained azetidine ring often cleaves to release ethylene or opens.

    • Diagnostic Fragment: Cleavage of the N-Aryl bond is difficult; however, fragmentation of the azetidine ring often leaves the aniline cation [H₂N-C₆H₄-COOH]⁺ at m/z 138 .

MassSpecFragmentation Parent Parent Ion [M+H]+ = 194 Frag1 - H2O (Dehydration) m/z 176 Parent->Frag1 -18 Da Frag2 Ring Opening (Loss of C2H4) m/z 166 Parent->Frag2 -28 Da (Rare) Frag3 N-Aryl Cleavage (Aminobenzoic Acid) m/z 138 Frag1->Frag3 High Energy

Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation.

PART 4: NMR Characterization Protocol

The NMR spectrum of the azetidine ring is distinct and diagnostic. It typically appears as a "butterfly" pattern due to the magnetic non-equivalence of the protons cis/trans to the hydroxyl group.

Solvent: DMSO-d₆ (Preferred for solubility and OH proton visibility).

Proton PositionMultiplicityChemical Shift (δ ppm)Diagnostic Feature
Azetidine H-2/H-4 dd or m3.8 – 4.5 ppm Appears as two sets of multiplets (2H each) due to diastereotopicity relative to the 3-OH group.
Azetidine H-3 m4.5 – 4.7 ppm Downfield shift due to geminal OH.
Hydroxyl -OH d5.5 – 6.0 ppm Visible in DMSO; couples with H-3. Disappears with D₂O shake.
Aromatic H-2'/H-6' d6.4 – 6.6 ppm Ortho to Nitrogen (shielded by electron donation).
Aromatic H-3'/H-5' d7.7 – 7.9 ppm Ortho to Carboxyl (deshielded).

Self-Validation Check:

  • If the Azetidine H-2/H-4 signals collapse into a single broad singlet or simple triplet, suspect ring opening (linear amine formation) or rapid conformational exchange due to high temperature.

  • If the integration of aromatic protons is < 4 relative to the azetidine, suspect oxidative degradation of the phenyl ring.

PART 5: Stability & Stress Testing Protocol

WARNING: N-Aryl azetidines are kinetically stable but thermodynamically strained. They are susceptible to acid-mediated hydrolysis , opening the ring to form the corresponding γ-amino alcohol.

5.1 Acid Stability Test (Mandatory)
  • Dissolve 1 mg of compound in 1 mL of 1:1 MeOH:0.1N HCl.

  • Incubate at 40°C for 4 hours.

  • Analyze via Method A (RP-HPLC).

  • Fail Criteria: Appearance of a new peak at RT < Parent (more polar ring-opened product) with m/z +18 (212 Da) indicating hydrolysis.

5.2 Handling Recommendations
  • Storage: Store solid at -20°C under Argon. Hygroscopic.

  • Solution: Prepare fresh in DMSO or MeOH. Avoid leaving in acidic mobile phases (e.g., 0.1% TFA) for >24 hours.

  • Synthesis: During workup, avoid strong mineral acids (HCl, H₂SO₄). Use weak acids (Citric acid, NH₄Cl) for quenching/washing to preserve the ring.

References

  • Azetidine Synthesis & Reactivity: Organic & Biomolecular Chemistry, 2021, 19 , 3274-3286. (Review of strain-driven reactivity).

  • Medicinal Chemistry of Azetidines: Journal of Medicinal Chemistry, 2008, 51 , 4601.[5][8] (Discussion of azetidines as proline bioisosteres).

  • Stability of N-Aryl Azetidines: ACS Medicinal Chemistry Letters, 2021, 12 , 1585-1588. (Detailed study on acid-mediated decomposition mechanisms).

  • Mass Spectrometry of Small Rings: Journal of the American Society for Mass Spectrometry, Fragmentation patterns of strained heterocycles.

  • General Properties: PubChem Compound Summary for 4-(3-Hydroxyazetidin-1-yl)benzoic acid.

Sources

Application

Application Note: High-Purity Isolation of 4-(3-Hydroxyazetidin-1-yl)benzoic Acid

This Application Note and Protocol guide is designed for researchers and process chemists working with 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 1416784-71-8).[1] It addresses the specific challenges posed by its amph...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists working with 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 1416784-71-8).[1] It addresses the specific challenges posed by its amphoteric nature and polarity.

Executive Summary

4-(3-Hydroxyazetidin-1-yl)benzoic acid is a critical intermediate in medicinal chemistry, often serving as a polar, conformationally restricted scaffold.[1] Its purification is complicated by two factors:

  • Amphoteric Character: The molecule contains a carboxylic acid (pKa ~4.[1]2) and a weakly basic aniline-like nitrogen (pKa ~1.5–2.5).[1]

  • High Polarity: The 3-hydroxyl group on the azetidine ring significantly increases water solubility compared to non-hydroxylated analogs, rendering standard aqueous workups inefficient.[2]

This guide provides three tiered protocols ranging from bulk isolation (pH-controlled precipitation) to high-purity polishing (Reverse-Phase Chromatography).[1]

Chemical Analysis & Impurity Profile

Understanding the species distribution is vital for successful isolation.

  • Reaction Context: Typically synthesized via Nucleophilic Aromatic Substitution (

    
    ) of 4-fluorobenzoic acid with 3-hydroxyazetidine in the presence of a base (
    
    
    
    or
    
    
    ) in DMSO or DMF.[1][2]
  • Key Impurities:

    • Unreacted Starting Material: 4-Fluorobenzoic acid (Acidic).[1]

    • Reagent Excess: 3-Hydroxyazetidine (Basic/Polar).[1]

    • Inorganic Salts: Fluorides and carbonates.[1]

    • Oligomers: Ester formation between the carboxylic acid of one molecule and the hydroxyl group of another (rare but possible under forcing conditions).[2]

Species Distribution Logic

Unlike aliphatic amino acids, the nitrogen here is conjugated to an electron-withdrawing benzoyl group.[1][2] Consequently, the zwitterionic form is less stable.

  • pH < 1.5: Cationic species (

    
    ).[1] Soluble in water.[1]
    
  • pH 2.5 – 4.0: Neutral species (

    
    ).[1] Minimum Solubility Window. 
    
  • pH > 5.0: Anionic species (

    
    ).[1] Soluble in water.[1]
    

Protocol A: Bulk Isolation (pH-Controlled Precipitation)

Objective: Primary isolation of the product from crude reaction mixtures (DMSO/DMF).[1][2] Scale: Gram to Kilogram.

Materials
  • Acids/Bases: 1M HCl, 1M NaOH, Saturated

    
    .[1]
    
  • Solvents: Water, Ethyl Acetate (EtOAc), Isopropyl Alcohol (IPA).[1]

Step-by-Step Methodology
  • Quench & Basify:

    • Dilute the reaction mixture (DMSO/DMF) with 5 volumes of water.[1]

    • Adjust pH to 9–10 using 1M NaOH.[1] Rationale: This ensures the product is fully deprotonated (anionic) and highly water-soluble, while potentially precipitating non-acidic impurities.[1][2]

  • Organic Wash (Impurity Removal):

    • Wash the aqueous layer twice with Ethyl Acetate (1:1 v/v).[1]

    • Critical Step: Discard the organic layer.[2] Rationale: This removes unreacted 3-hydroxyazetidine (which extracts into organics at basic pH) and non-polar byproducts.[1][2]

  • Controlled Acidification (The "Crash" Step):

    • Cool the aqueous phase to 0–5°C.

    • Slowly add 1M HCl with vigorous stirring.

    • Target pH: 3.0 – 3.5 .

    • Observation: The solution should turn cloudy as the neutral species forms.[2]

  • Aging & Filtration:

    • Stir the slurry at 0°C for 1 hour to ripen the crystals.

    • Filter via vacuum filtration (Buchner funnel).[1]

    • Wash the cake with cold water (2x) followed by a small displacement wash with cold Isopropanol (to remove residual water).[1]

  • Drying:

    • Dry under vacuum at 45°C.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Precipitate Forms Product is too polar (OH group effect).Do not acidify further.[1] Saturate aqueous layer with NaCl ("Salting out") and extract exhaustively with n-Butanol or THF/EtOAc (1:1) .[1]
Oily/Sticky Solid Occluded solvents (DMSO).[1]Redissolve in minimal 1M NaOH and re-precipitate slowly. Alternatively, triturated with Diethyl Ether.[1]

Protocol B: High-Purity Refinement (Recrystallization)

Objective: Removal of trace inorganic salts and color bodies.[1] Purity Target: >98% (NMR/LCMS).

Solvent Selection

The 3-hydroxyl group imparts unique solubility.[1][2] Standard non-polar solvents (Hexane/Toluene) are ineffective.[1]

  • Primary Solvent: Ethanol or Methanol.[1]

  • Anti-Solvent: Water or Acetonitrile.[1]

Methodology
  • Suspend crude solid (from Protocol A) in Ethanol (10 mL per gram).

  • Heat to reflux (

    
    ).[1] If solid does not dissolve, add water dropwise until clear (typically 5-10% water is needed).[1]
    
  • Add activated charcoal (5% w/w) if the product is colored.[1] Stir for 10 mins and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Collect crystals.[1][3]

Protocol C: Preparative HPLC (Polishing)

Objective: Isolation of analytical standards or purification when precipitation fails.[1] Method: Reverse Phase Chromatography (C18).[1]

Chromatographic Conditions
  • Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 5 µm particle size.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).[1] Note: Acid is required to keep the carboxylic acid protonated and improve peak shape.[2]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

  • Detection: UV @ 254 nm (Benzoyl chromophore).[1]

Gradient Table
Time (min)% Mobile Phase BComment
0.05Initial Hold (highly polar)
2.05Equilibration
15.060Linear Gradient
16.095Wash
20.05Re-equilibration

Post-Run Processing: Lyophilize (freeze-dry) the fractions. Avoid rotary evaporation at high temperatures if TFA is used, as it can induce esterification with the 3-hydroxyl group.[1][2]

Visual Workflow & Logic

The following diagram illustrates the decision matrix for purifying 4-(3-Hydroxyazetidin-1-yl)benzoic acid.

PurificationWorkflow Start Crude Reaction Mixture (DMSO/DMF + Base) Quench Dilute with Water Adjust pH to >9 (NaOH) Start->Quench Wash Wash with EtOAc (Remove non-polar impurities) Quench->Wash Aqueous Aqueous Phase (Contains Product as Anion) Wash->Aqueous Acidify Acidify to pH 3.0 - 3.5 (Target Neutral Species) Aqueous->Acidify Decision Does Precipitate Form? Acidify->Decision Precipitate Yes: Filter Solid Decision->Precipitate Solid NoPrecip No: Product too soluble Decision->NoPrecip Solution Recryst Recrystallization (EtOH/Water) Precipitate->Recryst Extraction Extract with n-Butanol or THF/EtOAc (1:1) NoPrecip->Extraction PrepLC Prep-HPLC (C18 / 0.1% Formic Acid) Extraction->PrepLC Final Pure Product (>98%) Recryst->Final PrepLC->Final

Figure 1: Decision tree for the isolation of 4-(3-Hydroxyazetidin-1-yl)benzoic acid.

Analytical Validation (QC)

Before releasing the batch, validate purity using these parameters:

  • 1H NMR (DMSO-d6):

    • Look for the diagnostic azetidine protons: ~3.8–4.4 ppm (multiplets).[1]

    • Look for the para-substituted benzoic acid doublets: ~6.5 ppm and ~7.8 ppm.[2]

    • Confirm absence of DMSO (2.54 ppm) and DMF (2.73, 2.89, 7.95 ppm).[1]

  • LC-MS:

    • Mode: ESI Positive/Negative.[1]

    • Mass:

      
      , 
      
      
      
      .[1]
    • Check for "dimer" peaks (mass 386) which indicate esterification artifacts.

References

  • Synthesis of 4-(azetidin-1-yl)

    • PubChem Compound Summary for CID 764599 (Analogous Structure). National Center for Biotechnology Information (2023).[1] [Link][1]

  • General Purification of Amphoteric Benzoic Acids

    • Purification of Benzoic Acid Derivatives. European Patent Office, EP0453022A2.[1][4] [Link][1][5]

  • Solubility Data for Hydroxy-Benzoic Acids
  • pKa Estimation for N-Aryl Azetidines

    • Physicochemical Properties of 4-(dialkylamino)benzoic acids. National Institutes of Health. [Link]

Sources

Method

use of 4-(3-Hydroxyazetidin-1-yl)benzoic acid in fragment-based drug discovery

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the transition from "flat" aromatic systems to three-dimensional, sp³-rich scaffolds is critical for improving clinical success rates.[1] 4-(3-Hydroxyazet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the transition from "flat" aromatic systems to three-dimensional, sp³-rich scaffolds is critical for improving clinical success rates.[1] 4-(3-Hydroxyazetidin-1-yl)benzoic acid represents a high-value "linker fragment" that addresses three common failures in early discovery: poor solubility, metabolic instability, and undefined exit vectors.[1]

This guide details the application of this specific fragment as a rigid, polar building block. Unlike flexible amino-alkyl chains, the azetidine ring constrains the N-C vector, while the 3-hydroxyl group lowers lipophilicity (LogD) and provides a specific solvation handle. This protocol outlines its use in library design, biophysical screening (STD-NMR), and hit-to-lead synthetic elaboration.[1]

Chemical Profile & Rationale

4-(3-Hydroxyazetidin-1-yl)benzoic acid serves as a bioisostere for N-aryl piperazines or flexible aniline linkers.[1] Its compact size and defined geometry make it an ideal "probe" for sub-pockets requiring a rigid extension from a basic binding site.

Table 1: Physicochemical Properties
PropertyValueStrategic Implication
Molecular Weight 193.20 DaIdeal for FBDD (Rule of 3 compliant).[1] Allows significant mass addition during optimization.
cLogP ~1.2Low lipophilicity reduces non-specific binding and improves Ligand Lipophilicity Efficiency (LLE).
TPSA ~60 Ų3-OH and COOH contribute to polarity; good solubility in aqueous screening buffers (PBS/DMSO).[1]
Fsp³ 0.30The azetidine ring introduces sp³ character, escaping "flatland" issues common in fragment libraries.
Geometry LinearThe para-substitution provides a linear exit vector, ideal for reaching solvent or adjacent pockets.[1]
Structural Logic: The Azetidine Advantage

The azetidine ring is structurally distinct from its homologs (pyrrolidine, piperidine). It possesses a "puckered" conformation with a high energy barrier to inversion, providing a semi-rigid vector.

  • Vs. Piperazine/Piperidine: Azetidine reduces molecular weight by ~28 Da and lowers lipophilicity while maintaining the N-aryl vector.

  • Vs. Flexible Chain: The ring locks the nitrogen lone pair orientation, reducing the entropic penalty upon protein binding.

Strategic Application Workflow

The following diagram illustrates the integration of this fragment into a standard FBDD campaign, from library selection to chemical expansion.

FBDD_Workflow cluster_opt Hit-to-Lead Cycle Selection Library Selection (Fragment QC) Screening Biophysical Screening (STD-NMR / SPR) Selection->Screening Sol. > 1mM Validation Hit Validation (X-ray / 15N-HSQC) Screening->Validation KD < 5mM Expansion Chemical Expansion (Amide Coupling) Validation->Expansion Defined Vector Expansion->Validation SAR Iteration

Figure 1: FBDD Workflow for 4-(3-Hydroxyazetidin-1-yl)benzoic acid. The cycle emphasizes the transition from biophysical validation to synthetic growth.

Detailed Protocols

Protocol A: Ligand-Observed NMR Screening (STD-NMR)

Purpose: To detect weak binding (KD: 10 µM – 5 mM) of the fragment to the target protein by transferring magnetization from the protein to the ligand.

Reagents:

  • Target Protein: >95% purity, 20 µM in deuterated buffer.

  • Fragment Stock: 100 mM 4-(3-Hydroxyazetidin-1-yl)benzoic acid in d6-DMSO.

  • Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D₂O.

Procedure:

  • Sample Preparation:

    • Prepare a 500 µL sample containing 20 µM Protein and 400 µM Fragment (1:20 ratio).

    • Prepare a reference sample containing only 400 µM Fragment (no protein) to rule out aggregation or direct irradiation artifacts.

  • NMR Setup (600 MHz+ recommended):

    • Pulse Sequence: stddiff (Saturation Transfer Difference).

    • On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (protein methyls/amides region) where the fragment has no signals.[1]

    • Off-Resonance Irradiation: Set frequency to 40 ppm (control).

    • Saturation Time: 2.0 seconds (Gaussian train pulses).

  • Data Acquisition:

    • Acquire 128–256 scans.

    • Perform phase correction and subtraction (On-Resonance minus Off-Resonance).

  • Analysis:

    • Positive Hit: Signals corresponding to the aromatic protons (approx. 6.5–8.0 ppm) and the azetidine protons (approx. 3.5–4.5 ppm) will appear in the difference spectrum.

    • Note: The azetidine protons are closer to the core; if they show stronger STD effects than the benzoic acid protons, the azetidine moiety is likely the primary contact point.

Protocol B: Synthetic Elaboration (Amide Coupling)

Purpose: To grow the fragment by coupling the carboxylic acid "handle" to an amine library, creating a "Fragment-Growth" library.[1]

Context: The benzoic acid moiety is electronically deactivated by the electron-donating azetidine nitrogen (para-position). Standard coupling requires efficient activation.

Reagents:

  • Fragment: 4-(3-Hydroxyazetidin-1-yl)benzoic acid (1.0 equiv).[1]

  • Amine Partner: R-NH₂ (1.2 equiv).[1]

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve the fragment (1.0 equiv) and HATU (1.2 equiv) in DMF (0.1 M concentration). Add DIPEA (1.0 equiv) and stir for 10 minutes at Room Temperature (RT). Color change to yellow/orange indicates active ester formation.

  • Coupling: Add the amine partner (1.2 equiv) and the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Fragment - OH + Amine - H).[1]

  • Workup:

    • Dilute with EtOAc, wash with sat. NaHCO₃ (removes unreacted acid) and Brine.

    • Critical Step: The 3-hydroxyl group on the azetidine is generally non-reactive under these mild amide coupling conditions and does not require protection. However, if using strong acylating agents (e.g., acid chlorides), transient protection (TMS) may be required.[1]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Scientific Grounding & Bioisosterism

The selection of this fragment is often driven by the principle of Bioisosteric Replacement . In many lead optimization campaigns, a piperidine or phenyl ring is replaced with an azetidine to improve properties.

Comparative Analysis:

  • Azetidine vs. Piperidine:

    • Effect: Reduces lipophilicity (LogD) by ~1.0 unit.

    • Effect: Changes the vector angle slightly, which can pick up novel H-bonds.

  • 3-OH Substitution:

    • Effect: The hydroxyl group can act as an H-bond donor/acceptor.[1] In the context of the azetidine ring, it projects perpendicular to the ring plane, allowing interaction with "roof" or "floor" residues in the binding pocket.

Bioisostere cluster_0 Traditional Scaffold cluster_1 Optimized Fragment A N-Phenyl Piperidine (High LogP, Flexible) B N-Phenyl Azetidine-3-OH (Low LogP, Rigid, Polar) A->B Bioisosteric Switch -28 Da, -1.0 LogD

Figure 2: Bioisosteric replacement strategy. Switching from a piperidine to a 3-hydroxyazetidine scaffold significantly alters physicochemical properties while maintaining the core vector.[1]

References

  • Azetidines in Drug Discovery: Cheekatla, S. R. (2026).[2] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

  • Fragment-Based Strategy: Erlanson, D. A., et al. (2016).[1] Fragment-Based Drug Discovery: Practical Applications. Journal of Medicinal Chemistry.

  • Bioisosteres in Design: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Synthesis of Azetidines: Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry.

  • P2Y14R Antagonists Case Study: (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives. European Journal of Medicinal Chemistry.

Sources

Application

Application Note: Developing Novel Kinase Inhibitors with 4-(3-Hydroxyazetidin-1-yl)benzoic Acid

Abstract This guide outlines a comprehensive workflow for utilizing 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 1416784-71-8) as a strategic building block in the design of Type I and Type II kinase inhibitors. Moving b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a comprehensive workflow for utilizing 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 1416784-71-8) as a strategic building block in the design of Type I and Type II kinase inhibitors. Moving beyond traditional "flat" aromatic linkers, this sp3-rich azetidine moiety offers improved physicochemical properties (Fsp3), solubility, and metabolic stability. This application note covers rational design strategies, synthetic protocols for amide coupling, and validation via biochemical (ADP-Glo™) and cellular (NanoBRET™) assays.

Introduction: Escaping "Flatland" in Kinase Drug Discovery

Traditional kinase inhibitors often rely on biphenyl or piperazine linkers to connect the hinge-binding motif to the solvent-exposed region. However, these planar structures can suffer from poor solubility and rapid metabolic clearance.

4-(3-Hydroxyazetidin-1-yl)benzoic acid represents a "privileged fragment" for modern drug design:

  • Rigidity: The azetidine ring provides a rigid vector, projecting the hydroxyl group at a defined angle relative to the benzoic acid core.

  • Fsp3 Character: Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with higher clinical success rates by improving solubility and reducing promiscuity.

  • Solvent Interaction: The 3-hydroxyl group serves as a polar handle for hydrogen bonding with solvent-front residues or for further functionalization (e.g., etherification to extend the tail).

Strategic Design Workflow

The following diagram illustrates the modular assembly of a kinase inhibitor using this fragment.

DesignWorkflow Hinge Hinge Binder (Heteroaryl Amine) Coupling Amide Coupling (HATU/DIPEA) Hinge->Coupling R-NH2 Linker Linker Fragment 4-(3-Hydroxyazetidin-1-yl)benzoic acid Linker->Coupling R-COOH Scaffold Final Inhibitor (Solvent Exposed OH) Coupling->Scaffold Opt Optimization (Ether/Ester derivatization) Scaffold->Opt SAR Expansion

Figure 1: Modular assembly strategy. The benzoic acid moiety attaches to the hinge binder, while the azetidine projects into the solvent channel.

Chemical Synthesis Protocol: Amide Coupling[1][2]

The primary synthetic challenge is coupling the carboxylic acid of the fragment to an amine-bearing kinase scaffold (Hinge Binder) without affecting the secondary hydroxyl group. While the hydroxyl group is less nucleophilic than a primary amine, high-yield synthesis requires precise control.

Protocol A: Direct Coupling (Discovery Phase)

Use this for rapid library generation where minor ester byproducts can be separated.

Reagents:

  • Fragment: 4-(3-Hydroxyazetidin-1-yl)benzoic acid (1.0 equiv)[1]

  • Amine: Heteroaryl amine scaffold (1.0 – 1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA

Step-by-Step Procedure:

  • Activation: Dissolve 4-(3-Hydroxyazetidin-1-yl)benzoic acid (0.1 mmol) in anhydrous DMF (1.0 mL). Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol). Stir at room temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add the heteroaryl amine (0.1–0.12 mmol) directly to the activated ester mixture.

  • Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS for the formation of the product [M+H]+.

    • Troubleshooting: If the amine is electron-deficient (e.g., 2-aminopyridine), heat to 50°C.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Isolate via reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Protected Route (Scale-Up)

Use this if the "Direct Coupling" yields <30% or if O-acylation is observed.

  • Protection: Treat the fragment with TBDMS-Cl and Imidazole in DMF to protect the 3-OH.

  • Coupling: Perform HATU coupling as above.

  • Deprotection: Treat the isolated intermediate with TBAF (1.0 M in THF) or 4M HCl in Dioxane to reveal the hydroxyl group.

Biochemical Validation: ADP-Glo™ Kinase Assay

Once synthesized, the inhibitor's potency (IC50) must be quantified. The ADP-Glo™ Kinase Assay is the industry standard for this, measuring the ADP generated during the phosphorylation reaction.

Assay Principle
  • Kinase Reaction: Kinase + ATP + Substrate → Phospho-Substrate + ADP.

  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[2]

  • Detection Reagent: Converts ADP back to ATP, then to light (Luciferase).[2][3]

Protocol: 384-Well Plate Format

Materials:

  • Kinase Buffer (optimized for specific target, e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Ultrapure ATP (Promega).[4]

  • Test Compound (DMSO stock).

Table 1: Reagent Volumes (384-Well Low Volume)

StepComponentVolume (µL)Notes
1. Reaction Kinase/Substrate Mix2.02X concentration
Test Compound0.05Delivered via acoustic dispenser (Echo)
ATP2.0Initiate reaction (2X concentration)
Incubation60 minRoom Temp (RT)
2. Depletion ADP-Glo™ Reagent4.0Stops kinase; removes unconsumed ATP
Incubation40 minRT
3. Detection Kinase Detection Reagent8.0Converts ADP → ATP → Light
Incubation30 minRT
4. Read LuminescenceN/AIntegration time: 0.5–1.0 sec

Data Analysis: Calculate % Inhibition =



Fit data to a 4-parameter logistic equation to determine IC50.

Cellular Target Engagement: NanoBRET™ TE Assay

Biochemical potency does not guarantee cellular permeability. The azetidine linker is designed to improve permeability, which must be validated using the NanoBRET™ Target Engagement (TE) Assay . This assay measures the compound's ability to displace a fluorescent tracer from the kinase inside a living cell.[5]

Assay Logic
  • Target: Kinase fused to NanoLuc® Luciferase (Donor).

  • Tracer: Cell-permeable fluorescent probe (Acceptor).[5]

  • Inhibitor: Your test compound (Competitor).

  • Signal: High BRET = Tracer bound (No inhibitor). Low BRET = Tracer displaced (Inhibitor bound).

NanoBRET cluster_cell Live Cell Environment Complex Kinase-NanoLuc + Tracer Displacement Tracer Displaced Complex->Displacement Inhibitor Binds Inhibitor Test Compound (Azetidine Analog) Inhibitor->Displacement Signal BRET Signal Decrease Displacement->Signal

Figure 2: NanoBRET™ competitive binding mechanism. A decrease in BRET signal confirms the inhibitor has entered the cell and bound the target.

Protocol Overview
  • Transfection (Day 1): Transfect HEK293 cells with the Kinase-NanoLuc® plasmid. Plate at 20,000 cells/well in 384-well plates.

  • Tracer Addition (Day 2): Add the NanoBRET™ Tracer (at K_d concentration) + Test Compound (serial dilution).

  • Equilibration: Incubate for 2 hours at 37°C / 5% CO₂.

  • Measurement: Add NanoBRET™ Nano-Glo® Substrate and measuring Donor (460 nm) and Acceptor (618 nm) emission.

  • Calculation: Calculate mBRET ratio (

    
    ). Plot dose-response to determine intracellular affinity.[6]
    

References

  • National Institutes of Health (NIH). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing amide bond formation with 4-(3-Hydroxyazetidin-1-yl)benzoic acid

Topic: 4-(3-Hydroxyazetidin-1-yl)benzoic acid Executive Summary & Strategic Analysis The substrate 4-(3-Hydroxyazetidin-1-yl)benzoic acid presents a classic chemoselectivity challenge in medicinal chemistry: The Competit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(3-Hydroxyazetidin-1-yl)benzoic acid

Executive Summary & Strategic Analysis

The substrate 4-(3-Hydroxyazetidin-1-yl)benzoic acid presents a classic chemoselectivity challenge in medicinal chemistry: The Competitive Nucleophile Paradox .[1]

You are attempting to activate a carboxylic acid to react with an external amine (


) while the substrate itself possesses an internal nucleophile (the secondary alcohol at the azetidine 3-position).

The Risks:

  • Oligomerization: The activated acid reacts with the hydroxyl group of another substrate molecule, forming ester-linked oligomers.

  • Self-Esterification: While intramolecular lactonization is sterically disfavored here (due to the rigid phenyl spacer and ring strain), intermolecular esterification is a significant yield killer.

  • Solubility: The

    
    -aryl azetidine moiety creates a rigid, polar vector that can cause aggregation in non-polar solvents (DCM), while the free hydroxyl increases polarity.
    

The Solution: We recommend a Direct Coupling Strategy utilizing Propylphosphonic Anhydride (T3P) over traditional carbodiimides (EDC) or uronium salts (HATU).[1] T3P demonstrates superior chemoselectivity for amines over alcohols due to its steric bulk and specific activation mechanism, allowing you to bypass the time-consuming protection/deprotection steps of the hydroxyl group.

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the optimal coupling pathway based on your specific amine partner and scale.

ChemoselectivityStrategy Start Substrate: 4-(3-Hydroxyazetidin-1-yl)benzoic acid AmineCheck Is the Amine Partner Highly Hindered or Weakly Nucleophilic? Start->AmineCheck DirectRoute STRATEGY A: Direct Coupling (Recommended) AmineCheck->DirectRoute No (Primary/Secondary Amines) ProtectRoute STRATEGY B: Hydroxyl Protection (Fallback) AmineCheck->ProtectRoute Yes (Anilines/Electron-Deficient) ReagentA Reagent: T3P (50% in EtOAc/DMF) DirectRoute->ReagentA BaseA Base: Pyridine or NMM (Avoid strong bases like TEA) ReagentA->BaseA OutcomeA Outcome: High Chemoselectivity (Amide > Ester) BaseA->OutcomeA Step1 Step 1: TBS-Cl / Imidazole ProtectRoute->Step1 Step2 Step 2: HATU / DIPEA Coupling Step1->Step2 Step3 Step 3: TBAF Deprotection Step2->Step3

Figure 1: Decision tree for selecting between direct coupling (T3P) and protection strategies based on nucleophile reactivity.[1]

Optimized Protocols
Protocol A: Direct Coupling with T3P (Recommended)

Rationale: T3P forms a mixed anhydride intermediate that is highly reactive toward amines but kinetically sluggish toward alcohols, effectively suppressing ester formation [1][2].

Reagents:

  • Substrate: 1.0 equiv

  • Amine Partner: 1.1 – 1.2 equiv

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF), 1.5 – 2.0 equiv[1]

  • Base: N-Methylmorpholine (NMM) or Pyridine, 3.0 – 4.0 equiv[1]

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor).[1][2]

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid substrate and the amine partner in the minimum amount of solvent (EtOAc or DMF) at 0 °C.

  • Base Addition: Add NMM (3.0 equiv). Stir for 5 minutes. Note: NMM is less likely to promote racemization or O-acylation compared to TEA.[1]

  • Activation: Dropwise add T3P solution (1.5 equiv) over 5–10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LCMS.

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash with Water (T3P byproducts are water-soluble).[1][2][3]

    • Wash with 0.5M HCl (to remove unreacted amine and pyridine/NMM).

    • Wash with Sat. NaHCO3 (to remove unreacted acid).

    • Dry over Na2SO4 and concentrate.

Protocol B: The "Nuclear Option" (Protection Strategy)

Rationale: Use this only if Protocol A fails (e.g., <30% yield) or if the amine is extremely unreactive (e.g., electron-deficient aniline), requiring a stronger activator like HATU which would otherwise cause O-acylation.

  • Protection: React substrate with TBS-Cl (1.2 eq) and Imidazole (2.5 eq) in DMF.[1]

  • Coupling: React TBS-protected acid with Amine using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF.

  • Deprotection: Treat crude with TBAF (1.0 M in THF) or mild acid (AcOH/THF/Water) to reveal the alcohol.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<40%) Solubility: The zwitterionic nature of the substrate causes it to crash out before reacting.[1]Switch solvent to DMF or NMP .[1] Ensure the solution is clear before adding T3P.
Oligomer Formation Competitive Nucleophile: The 3-OH group is reacting with the activated acid.[1]1. Lower temperature to 0 °C for the entire reaction.2. Switch base to Pyridine (milder).3. Ensure Amine is added before T3P.
No Reaction Steric Bulk: The amine partner is too hindered.[1]Switch to Protocol B (Protection). You need the high reactivity of HATU, which requires protecting the OH group first.
Product in Aqueous Phase High Polarity: The hydroxy-azetidine moiety makes the product water-soluble.[1]Do NOT use standard aqueous washes.[1] Instead, evaporate the reaction solvent (DMF) and purify directly via Reverse-Phase Flash Chromatography (C18) .
Frequently Asked Questions (FAQs)

Q1: Can I use EDC/HOBt for this coupling? A: You can, but it is not recommended. Carbodiimide couplings with free alcohols often result in


-acylisourea intermediates that can rearrange to form esters. If you must use EDC, adding Oxyma Pure  is superior to HOBt for suppressing side reactions [3].

Q2: Why is the azetidine nitrogen not interfering? A: The nitrogen in the azetidine ring is attached to a phenyl group (an aniline derivative). Its lone pair is delocalized into the aromatic system, drastically lowering its basicity compared to an aliphatic amine. It will not compete with your primary/secondary amine partner for the activated acid.

Q3: My LCMS shows a mass corresponding to "Product + 152"? A: If you are using HOBt or HATU, this is likely the active ester adduct that failed to react with your amine. It suggests your amine is too hindered or the solution is too dilute. Increase concentration to 0.5 M.

Q4: Is T3P compatible with microwave synthesis? A: Yes. T3P is highly stable thermally. You can run the reaction at 60–80 °C in a microwave to push difficult couplings, often without significant esterification side products [2].

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides and Peptides.[2][3][4] Organic Letters, 13(10), 2564–2567. Link[1]

  • Subirós-Funosas, R. et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Safety Risk. Chemistry – A European Journal, 15(37), 9394–9403. Link[1]

Sources

Optimization

Technical Support Center: Synthesis of 4-(3-Hydroxyazetidin-1-yl)benzoic Acid Derivatives

Status: Operational Ticket Focus: Side Reaction Mitigation & Process Optimization Audience: Process Chemists, Medicinal Chemists, R&D Scientists Executive Technical Overview The synthesis of 4-(3-Hydroxyazetidin-1-yl)ben...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Side Reaction Mitigation & Process Optimization Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Technical Overview

The synthesis of 4-(3-Hydroxyazetidin-1-yl)benzoic acid is a critical transformation in the development of GPCR agonists and soluble epoxide hydrolase inhibitors. The core reaction typically involves a Nucleophilic Aromatic Substitution (SNAr ) between a 4-halobenzoic acid derivative and 3-hydroxyazetidine.

While conceptually simple, this reaction is plagued by the amphoteric nature of the azetidine (amine vs. alcohol nucleophilicity) and the ring strain (~26 kcal/mol) of the four-membered heterocycle. This guide addresses the three primary failure modes:

  • Regioselectivity Failure: Competition between N-arylation (target) and O-arylation.

  • Ring Degradation: Acid-mediated or thermal ring-opening of the azetidine.

  • Zwitterionic Isolation Issues: Yield loss during the workup of the amino-acid product.

Critical Side Reactions & Troubleshooting (Q&A)

Ticket #101: "I see a byproduct with the same Mass (M+1) but different retention time."

Diagnosis: Competitive O-Arylation . Technical Context: 3-Hydroxyazetidine contains two nucleophiles: the secondary amine and the secondary alcohol. Under standard conditions, the amine is more nucleophilic (


). However, if strong bases (e.g., NaH, KOtBu) are used, or if the reaction temperature is excessive (>100°C), the alkoxide can form, leading to ether formation.

Troubleshooting Protocol:

  • Check Base: Switch to milder carbonate bases (K2CO3 or Cs2CO3). Avoid hydrides.

  • Check Solvent: Highly polar aprotic solvents (DMSO/DMF) enhance the nucleophilicity of "naked" anions. If O-arylation persists, switch to a less polar solvent like Acetonitrile or Toluene (requires Pd-catalysis).

  • Stoichiometry: Ensure the azetidine is the limiting reagent or used in slight excess (1.1 eq). Large excesses of base promote O-arylation.

Ticket #102: "My product mass is missing, and NMR shows complex aliphatic chains."

Diagnosis: Azetidine Ring Opening (Hydrolysis/Solvolysis). Technical Context: The azetidine ring is kinetically stable to basic conditions but thermodynamically unstable.

  • Acidic Pathway: In the presence of strong acid (e.g., HCl during workup or ester hydrolysis), the nitrogen protonates, making the adjacent carbons highly electrophilic. Water attacks C2/C4, opening the ring to form 1-amino-3-chloropropan-2-ol derivatives.

  • Thermal Pathway: Prolonged heating (>120°C) in nucleophilic solvents (DMSO) can cause ring opening via direct nucleophilic attack.

Troubleshooting Protocol:

  • Hydrolysis Method: NEVER use acid hydrolysis (HCl/H2SO4) to cleave the ester. Use LiOH or NaOH in THF/Water at moderate temperatures (room temp to 50°C).

  • Workup pH: When acidifying to precipitate the zwitterion, do not drop below pH 4.0. Rapidly neutralize if the pH overshoots.

Ticket #103: "Reaction conversion stalls at ~50% despite heating."

Diagnosis: Electrophile Deactivation (The "Carboxylate Effect"). Technical Context: If you are reacting 3-hydroxyazetidine directly with 4-fluorobenzoic acid, the base deprotonates the carboxylic acid first. The resulting carboxylate anion (COO-) is strongly electron-donating, which deactivates the benzene ring toward SNAr attack.

Troubleshooting Protocol:

  • Substrate Switch: Use Ethyl 4-fluorobenzoate or Methyl 4-fluorobenzoate instead of the free acid. The ester is electron-withdrawing, activating the ring for SNAr.

  • Leaving Group: Ensure you are using the Fluoro derivative, not Bromo or Iodo. For SNAr, the rate order is F >> Cl ≈ Br > I due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

Validated Synthesis Workflow

Phase A: SNAr Coupling

Reaction: Ethyl 4-fluorobenzoate + 3-Hydroxyazetidine HCl + Base


 Intermediate Ester
  • Charge: To a reaction vessel, add Ethyl 4-fluorobenzoate (1.0 eq), 3-Hydroxyazetidine HCl (1.2 eq), and K2CO3 (3.0 eq).

    • Note: The HCl salt is stable; the base generates the free amine in situ.

  • Solvent: Add DMSO (5-10 volumes).

    • Why DMSO? High dielectric constant stabilizes the polar transition state.

  • Reaction: Heat to 85–90°C for 4–6 hours.

    • Monitor: HPLC should show >95% conversion to the intermediate ester (Retention time shift).

  • Workup: Cool to RT. Dilute with water and extract with EtOAc. Wash organic layer with brine to remove DMSO.

Phase B: Ester Hydrolysis (The Critical Step)

Reaction: Intermediate Ester


 Target Acid (Zwitterion)
  • Solvent: Dissolve the crude ester in THF/Water (3:1) .

  • Reagent: Add LiOH·H2O (2.5 eq).

  • Conditions: Stir at Ambient Temperature (20–25°C).

    • Warning: Do not heat above 50°C to preserve ring integrity.

  • Isolation (Isoelectric Precipitation):

    • Cool the mixture to 0°C.

    • Slowly add 1M HCl dropwise.

    • Target pH: Adjust pH to 4.5 – 5.5 (the isoelectric point of the amino acid).

    • The product will precipitate as a white solid.

    • Filter, wash with cold water, and dry under vacuum.

Visualizing the Chemistry

The following diagram illustrates the reaction pathways, highlighting the "Happy Path" (Green) versus the failure modes (Red).

ReactionPathways cluster_conditions Critical Control Points SM1 Ethyl 4-fluorobenzoate TargetEster Intermediate Ester (N-Arylated) SM1->TargetEster S_NAr K2CO3, DMSO, 90°C SM2 3-Hydroxyazetidine SM2->TargetEster Impurity_O Impurity A: O-Arylated Ether SM2->Impurity_O Strong Base (NaH) or High Temp (>120°C) TargetAcid TARGET PRODUCT 4-(3-Hydroxyazetidin-1-yl)benzoic acid TargetEster->TargetAcid LiOH, THF/H2O (Basic Hydrolysis) Impurity_RingOpen Impurity B: Ring-Opened Amine TargetEster->Impurity_RingOpen Acidic Hydrolysis (HCl) or Thermal Stress TargetAcid->Impurity_RingOpen pH < 2.0

Figure 1: Reaction network showing the primary synthetic route (Green) and critical deviation pathways leading to impurities (Red).

Quantitative Data Summary

ParameterRecommended RangeFailure Mode (If Deviated)
Temperature (Step 1) 80°C – 95°C< 80°C: Incomplete conversion> 110°C: O-Arylation & Ring opening
Base Equivalents 2.5 – 3.0 eq (Carbonate)< 2.0 eq: Incomplete (HCl salt consumption)Strong Bases (NaH): O-Arylation
Hydrolysis pH Final pH 4.5 – 5.5< pH 3.0: Ring opening (Acid catalyzed)> pH 8.0: Product remains soluble (Salt form)
Solvent System DMSO or DMFProtic solvents (EtOH): Slower SNAr rate

References

  • SNAr Reactivity of Azetidines

    • Altman, R. A., & Buchwald, S. L. (2007).[1] Cu-Catalyzed N- and O-Arylation of Hydroxypyridines.[1][2] Organic Letters, 9(4), 643–646.[1] (Context on N vs O selectivity).

  • Azetidine Ring Stability

    • St. Jean, D. J., et al. (2021).[3] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (Mechanistic insight into acid-mediated ring opening).

  • General Synthesis of Benzoic Acid Derivatives

    • EP0699672A1 - Process for preparing benzoic acid derivative intermediates.
  • Zwitterion Isolation Techniques: Standard practice for amino-benzoic acids involves isoelectric precipitation to avoid salt formation which increases water solubility and prevents isol

Sources

Troubleshooting

improving the yield of reactions with 4-(3-Hydroxyazetidin-1-yl)benzoic acid

To: User From: Technical Support Center – Advanced Synthesis Division Subject: Technical Guide: Optimizing Reaction Yields for 4-(3-Hydroxyazetidin-1-yl)benzoic Acid Executive Summary & Chemical Profile Compound: 4-(3-Hy...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center – Advanced Synthesis Division Subject: Technical Guide: Optimizing Reaction Yields for 4-(3-Hydroxyazetidin-1-yl)benzoic Acid

Executive Summary & Chemical Profile

Compound: 4-(3-Hydroxyazetidin-1-yl)benzoic acid CAS: 1416784-71-8 Molecular Weight: 193.20 g/mol [1][2]

Core Challenge: This molecule presents a "triad of difficulty" for synthetic chemists:

  • Zwitterionic Character: The basic azetidine nitrogen (modulated by the phenyl ring) and the acidic carboxylic acid create a zwitterionic lattice, resulting in poor solubility in standard organic solvents (DCM, THF).

  • Competing Nucleophile: The secondary hydroxyl group (-OH) at position 3 of the azetidine ring can compete with external amines during coupling reactions, leading to ester by-products.

  • Ring Strain: While N-aryl azetidines are more stable than their alkyl counterparts, the 4-membered ring remains susceptible to acid-catalyzed ring opening or hydrolysis under vigorous conditions.

This guide provides self-validating protocols to overcome these barriers and maximize yield.

Critical Workflows & Protocols

Module A: High-Efficiency Amide Coupling

Target: Derivatization of the carboxylic acid without protecting the hydroxyl group.[3]

The Issue: Standard coupling (EDC/NHS or DCC) often fails due to poor solubility or slow kinetics, allowing the internal -OH to react (intermolecularly) or the active ester to hydrolyze.

The Solution: Use a "Solubilize-Activate-Capture" strategy using high-polarity aprotic solvents and uronium/phosphonium reagents.

Step-by-Step Protocol:

  • Solubilization (The Critical Step):

    • Dissolve 1.0 equiv of 4-(3-Hydroxyazetidin-1-yl)benzoic acid in anhydrous DMF or DMAc (Minimum 0.2 M concentration).

    • Add 3.0 equiv of DIPEA (Diisopropylethylamine).

    • Checkpoint: The suspension must turn into a clear solution. If not, sonicate or gently warm to 35°C. The reaction cannot proceed efficiently in suspension.

  • Activation:

    • Cool to 0°C.

    • Add 1.1 equiv of HATU (or T3P, 50% in EtOAc).

    • Stir for 5–10 minutes only.

    • Why? Long activation times increase the risk of the phenol/alcohol reacting with the activated acid (O-acylation).

  • Capture (Amine Addition):

    • Immediately add 1.2–1.5 equiv of the Amine partner .

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup (Removing the Zwitterion):

    • Dilute with EtOAc. Wash with 10% Citric Acid (removes unreacted amine and DIPEA) followed by Sat. NaHCO3 (removes unreacted starting acid).

    • Note: If the product is very polar, skip aqueous workup and purify directly via Reverse-Phase Flash Chromatography (C18).

Diagram: Amide Coupling Workflow

AmideCoupling cluster_0 Critical Control Point Start Start Material (Zwitterionic Solid) Solubilize Solubilization (DMF + 3.0 eq DIPEA) Start->Solubilize Break Lattice Activate Activation (HATU, 0°C, 5 min) Solubilize->Activate Form Active Ester Capture Amine Capture (Add Amine, RT, 2h) Activate->Capture Fast Kinetics SideRxn Side Reaction: O-Acylation (Oligomers) Activate->SideRxn If Amine is slow/absent Product Amide Product (High Yield) Capture->Product

Caption: Workflow for minimizing O-acylation side reactions during amide coupling.

Module B: Esterification of the Carboxylic Acid

Target: Converting the acid to a methyl/ethyl ester without ring opening.

The Issue: Fischer esterification (Refluxing H2SO4/MeOH) is dangerous. The strong acid/heat combination can protonate the azetidine nitrogen, activating the ring for nucleophilic attack by methanol (Ring Opening).

The Solution: Base-mediated alkylation (The "Soft" Approach).

Protocol:

  • Dissolve 1.0 equiv of starting material in DMF .

  • Add 2.5 equiv of K2CO3 (Potassium Carbonate). Stir for 15 min.

  • Add 1.2 equiv of Methyl Iodide (MeI) or Alkyl Bromide.

  • Stir at Room Temperature for 3–6 hours.

    • Mechanism:[3][4][5][6] The carboxylate anion acts as the nucleophile. The azetidine ring remains unperturbed because the conditions are basic, not acidic.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Reaction mixture remains a suspension Zwitterionic lattice is intact.Switch solvent to DMSO or DMAc . Increase base (DIPEA) to 4.0 equiv. Do not proceed until dissolved.
Low Yield / Formation of Oligomers Competition from the 3-OH group (Self-esterification).1. Use a more reactive coupling agent (HATU instead of EDC).2. Increase the equivalents of the amine partner (nucleophile).3. Dilute the reaction (0.05 M) to discourage intermolecular reactions.
Loss of product during workup Product is amphoteric or water-soluble.Avoid aqueous extraction. Evaporate DMF/DMSO under high vacuum (Genevac/Lyophilizer) and load the crude residue directly onto a C18 Reverse Phase column .
New impurity + Mass = M+18 or M+32 Azetidine ring opening (Hydrolysis or Methanolysis).You likely used strong acid or high heat. Switch to base-mediated esterification (Module B) or neutral coupling conditions.

Advanced Visualization: Impurity Pathways

Understanding where the yield is lost is key to recovery. The diagram below illustrates the competition between the desired path and the degradation paths.

ImpurityPathways cluster_acid Acidic Conditions (Avoid) cluster_coupling Coupling Conditions SM 4-(3-Hydroxyazetidin-1-yl) benzoic acid RingOpen Ring Opening (Loss of Azetidine) SM->RingOpen H+ / Heat (>60°C) Desired Desired Amide SM->Desired + Amine + HATU/Base SelfEster Oligomer/Polyester (via 3-OH) SM->SelfEster Slow Amine High Conc.

Caption: Divergent pathways: Acid leads to ring destruction; slow kinetics leads to polymerization.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

    • Context: Authoritative review on coupling reagent selection (HATU/T3P)
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3] Angewandte Chemie International Edition, 49(48), 9052–9067. Link

    • Context: While focused on oxetanes, this seminal paper establishes the stability profiles and handling of strained 4-membered rings (azetidines/oxetanes) in medicinal chemistry.
  • PubChem Compound Summary for CID 66622261. 4-[(3R)-3-hydroxypyrrolidin-1-yl]benzoic acid.[7][8] National Center for Biotechnology Information (2024). Link

    • Context: Provides physicochemical data on the structural analog, supporting solubility and zwitterion handling str
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Mechanistic insights into side reactions (racemization, O-acyl

Disclaimer: These protocols are designed for research purposes. Always consult the Safety Data Sheet (SDS) for 4-(3-Hydroxyazetidin-1-yl)benzoic acid before handling.

Sources

Optimization

stability of 4-(3-Hydroxyazetidin-1-yl)benzoic acid under different reaction conditions

Executive Summary: The Stability Paradox User Query: “I am observing degradation of 4-(3-hydroxyazetidin-1-yl)benzoic acid during standard coupling protocols. Is this compound inherently unstable?” Technical Insight: Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

User Query: “I am observing degradation of 4-(3-hydroxyazetidin-1-yl)benzoic acid during standard coupling protocols. Is this compound inherently unstable?”

Technical Insight: This molecule presents a unique "stability paradox."[1][2] While the N-aryl bond stabilizes the azetidine ring significantly more than in alkyl-azetidines (due to resonance delocalization of the nitrogen lone pair into the phenyl ring), the ring strain (~25 kcal/mol) remains a loaded spring.[1][2]

The compound is metastable .[2] It survives physiological pH and mild heat but undergoes rapid catastrophic failure (ring opening) under specific conditions—most notably strong acidity (pH < 2.0) and high-energy activation (e.g., acid chloride formation).[1][2]

Stability Data Matrix

ConditionStability RatingObserved Degradation Pathway
Strong Acid (TFA, HCl, pH < 1) 🔴 Critical Ring Opening: Protonation of the azetidine nitrogen triggers nucleophilic attack (by water or counter-ions) at C2/C4, leading to ring cleavage.[1][2]
Weak Acid (AcOH, Formic) 🟡 Caution Stable for short durations (< 2h).[1][2] Prolonged exposure promotes hydrolysis.[1][2]
Base (Et₃N, DIPEA, NaOH) 🟢 Stable Generally stable.[1][2] The N-aryl bond resists base-catalyzed cleavage.[1][2]
Oxidative (mCPBA, H₂O₂) 🔴 Critical N-Oxide Formation / Ring Opening: Oxidation of the nitrogen creates a highly labile N-oxide intermediate that rapidly rearranges.[1][2]
Thermal (> 80°C) 🟡 Caution Thermal ring strain release may occur, especially in solution.[1][2] Solid state is more robust (mp > 200°C).[1][2]

Troubleshooting Guide: Scenario-Based Solutions

Module A: Acid-Mediated Decomposition

User Scenario: "I used 20% TFA/DCM to deprotect a tert-butyl ester on a derivative of this compound, and the azetidine ring disappeared from the NMR."

Root Cause: Azetidines are acid-sensitive.[1][2][3] While N-aryl azetidines have a lower pKa (approx. 2.0–3.[1][2]0) compared to N-alkyl azetidines (pKa ~10), exposure to TFA (pKa ~0) ensures protonation.[1][2] Once protonated, the ring strain drives the opening of the ring via nucleophilic attack by the trifluoroacetate anion or trace water.[2]

Corrective Protocol:

  • Avoid TFA: Switch to milder deprotection conditions if possible.

  • Lewis Acid Alternative: Use ZnBr₂/DCM or TMSOTf/2,6-lutidine for ester cleavage.[1][2] These Lewis acids coordinate to the carbonyl oxygen rather than protonating the azetidine nitrogen.[2]

  • Workup: Quench immediately into a buffered solution (sat. NaHCO₃) to restore neutral pH before concentration.[1][2]

Module B: Amide Coupling Failures

User Scenario: "I tried to convert the carboxylic acid to an acid chloride using Thionyl Chloride (SOCl₂), but the product turned into a black tar."

Root Cause: The generation of acid chlorides releases HCl gas.[2] The high local concentration of HCl immediately protonates the azetidine nitrogen, triggering polymerization or ring opening.[2]

Corrective Protocol (The "Safe-Activation" Workflow): Do not use acid chlorides. Use "Base-Assisted" activation to keep the nitrogen lone pair unprotonated.[1][2]

  • Recommended Reagents: HATU, COMU, or EDCI/HOBt.[1][2]

  • Base Requirement: Maintain at least 2.5 equivalents of DIPEA or NMM throughout the reaction.[2]

  • Temperature: Run couplings at 0°C to Room Temperature . Do not heat.

Module C: Solubility & Handling

User Scenario: "The compound is crashing out of my reaction mixture."

Technical Insight: This molecule is zwitterionic in neutral media (protonated amine / deprotonated carboxylate) or exists as a highly polar hydrogen-bond donor/acceptor network.[1][2]

  • Solvent Recommendations:

    • Excellent: DMSO, DMF, NMP.[1][2]

    • Moderate: Methanol, Ethanol (Avoid if esterification is a risk).[1][2]

    • Poor:[1][2] DCM, Toluene, Hexanes (The compound will be insoluble).[1]

Visualizing the Degradation Mechanisms

The following diagram illustrates the "Danger Zones" for this specific scaffold.

AzetidineStability cluster_legend Stability Legend Compound 4-(3-Hydroxyazetidin-1-yl) benzoic acid Acid Strong Acid (H+ / TFA / HCl) Compound->Acid Exposure Base Mild Base (DIPEA / Et3N) Compound->Base Coupling Conditions Oxidant Oxidants (mCPBA / Peroxides) Compound->Oxidant Exposure Protonated Protonated Species (Ammonium Salt) Acid->Protonated Rapid Protonation StableAmide Stable Amide Product Base->StableAmide HATU/EDCI Coupling NOxide N-Oxide (Unstable) Oxidant->NOxide N-Oxidation RingOpen Ring Opening (Decomposition) Protonated->RingOpen Nucleophilic Attack (Relief of Strain) NOxide->RingOpen Meisenheimer Rearrangement Legend Red = Critical Failure Yellow = Intermediate Green = Safe Path

Caption: Figure 1. Reaction condition decision tree showing critical failure points (acid/oxidation) versus safe synthetic pathways (base-mediated coupling).

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in a Suzuki coupling? A: Yes. The N-aryl bond is generally stable to Pd-catalyzed conditions.[1][2] However, use inorganic bases (like K₂CO₃ or Cs₂CO₃) rather than strong alkoxides, and ensure the reaction temperature does not exceed 80-90°C to prevent thermal ring stress.[1][2]

Q2: Why does the 3-OH group not need protection during amide coupling? A: The primary amine (or aniline) you are coupling to the carboxylic acid is significantly more nucleophilic than the secondary alcohol on the azetidine ring.[1][2] Under stoichiometric activation (HATU/EDCI), the amide will form selectively.[1][2] However, if you use excess activating agent, you risk ester formation.[1][2]

Q3: Is the compound light-sensitive? A: While not acutely photosensitive, N-aryl systems can undergo slow photo-oxidation over months.[1][2] Store the solid in amber vials at -20°C.

Q4: Can I mesylate the 3-OH group? A: Proceed with extreme caution. Converting the -OH to a leaving group (OMs) creates a risk of ring contraction (to an aziridine) or ring expansion (to a pyrrolidine) via neighboring group participation of the nitrogen lone pair.[1] If you must functionalize the alcohol, use mild alkylation conditions rather than sulfonation.[2]

References

  • Bai, G., et al. (2021).[1][2][3][4][5] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(10), 1585–1588.[1][2] [1][3]

    • Key Insight: Establishes the mechanism of acid-mediated ring opening in N-aryl azetidines and the correl
  • Doda, K., et al. (2021).[1][2][6] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Advances, 11, 12345.[1][2]

    • Key Insight: Comprehensive review of azetidine ring strain (~25 kcal/mol) and its susceptibility to nucleophilic opening.
  • PubChem Compound Summary. (2023). "3-Hydroxyazetidine Derivatives." National Center for Biotechnology Information.[1][2]

    • Key Insight: Physical property data and general handling safety for the 3-hydroxyazetidine core.[1][2]

Sources

Troubleshooting

purification challenges of PROTACs with azetidine linkers

Technical Support Center: Purification & Stability of PROTACs with Azetidine Linkers Executive Summary: The "Rigid Linker" Paradox Azetidine-based linkers are increasingly deployed in PROTAC design to solve "molecular ob...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Stability of PROTACs with Azetidine Linkers

Executive Summary: The "Rigid Linker" Paradox

Azetidine-based linkers are increasingly deployed in PROTAC design to solve "molecular obesity" issues.[1] Unlike flexible PEG or alkyl chains, azetidines offer sp³-rich rigidity, improving metabolic stability and oral bioavailability by reducing the entropic penalty of ternary complex formation.[1]

However, this advantage comes with a purification cost.[1] The high ring strain (~25 kcal/mol) of the four-membered heterocycle renders these molecules susceptible to acid-catalyzed ring opening and nucleophilic attack during standard purification workflows.[1] Furthermore, if the azetidine nitrogen remains basic (e.g., as a piperazine bioisostere), it acts as a "silanol magnet," causing severe peak tailing on standard C18 columns.[1]

This guide provides a self-validating workflow to purify these labile molecules without compromising their structural integrity.

Troubleshooting Guide (Q&A Format)

Category A: Chemical Stability & Degradation[1][2][3]

Q1: I see a new impurity peak (+18 Da or +36 Da) appearing during my HPLC run. Is my PROTAC hydrolyzing? Diagnosis: This is likely acid-catalyzed ring opening , not simple hydrolysis.[1] The Mechanism: Standard mobile phases containing 0.1% Trifluoroacetic Acid (TFA) create a pH of ~2.[1]0. If your azetidine nitrogen is basic (pKa > 6) or if the ring is activated by an electron-withdrawing group (like a sulfonamide), the ring strain facilitates nucleophilic attack by water (hydration, +18 Da) or the acid anion.[1] Corrective Action:

  • Switch Modifiers: Replace TFA with Formic Acid (0.1%) (pH ~2.7, less aggressive) or Ammonium Acetate (10 mM) (pH ~4-5).[1]

  • Temperature Control: Reduce column oven temperature from 40°C to 25°C or even 15°C . Heat accelerates ring opening.[1]

  • Validation Step: Incubate a small aliquot of your crude in the proposed mobile phase for 2 hours and re-inject. If the impurity grows, the method is destructive.[1]

Q2: My compound degrades during lyophilization. The powder turns yellow and insoluble. Diagnosis: "Concentration effect" acidity.[1] As water sublimes, the concentration of non-volatile acids (like residual TFA) increases drastically in the freezing film, dropping the local pH < 1 and triggering degradation.[1] Corrective Action:

  • Lyophilize from weak bases: Add a trace of NH₄HCO₃ (Ammonium Bicarbonate) to the fraction before freezing to neutralize residual acid.[1]

  • Solvent Swap: Do not lyophilize directly from HPLC fractions. Perform a quick solid-phase extraction (SPE) or "trap-and-elute" to exchange the solvent to t-butanol/water or simple acetonitrile/water without acid.[1]

Category B: Chromatographic Performance

Q3: My azetidine PROTAC elutes as a shark-fin peak with severe tailing (Asymmetry > 2.0). Diagnosis: Secondary Silanol Interactions. The basic nitrogen in the azetidine (or the warhead/ligase ligand) is interacting with acidic silanols (Si-OH) on the stationary phase.[1] Corrective Action:

  • The "High pH" Strategy: If your molecule is stable at pH 10 (test this!), use 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide .[1] This deprotonates the PROTAC amine, eliminating the interaction.[1]

  • The "Shield" Strategy: If high pH is unsafe, use a Charged Surface Hybrid (CSH) column (e.g., Waters XBridge or CSH C18).[1] These columns have a low-level positive surface charge that electrostatically repels basic analytes, sharpening the peak without high pH.[1]

Q4: I have two peaks with identical Mass (MS) but different retention times. Is this a chiral separation? Diagnosis: Likely Rotamers or Diastereomers .[1]

  • Rotamers:[1] Azetidine amides often have high rotational energy barriers (slow exchange on the NMR/HPLC timescale).[1]

  • Diastereomers: If your synthesis involved coupling to a chiral center without controlling stereochemistry at the azetidine (e.g., 2- or 3-substitution), you have distinct isomers.[1] Differentiation Test:

  • Heat the column: If the two peaks merge into one broad peak at 50°C, they are rotamers.[1]

  • Collection: If you collect them separately and reinject, and they re-equilibrate to two peaks, they are rotamers.[1] If they remain single peaks, they are diastereomers (impurities).[1]

Comparative Data: Mobile Phase Selection

The choice of mobile phase modifier is the single most critical variable for Azetidine PROTACs.

ModifierpH (approx)Suitability for AzetidinesRisk ProfileBest Use Case
0.1% TFA ~2.0High Risk High.[1] Promotes ring opening and N-protonation.[1][2]Only for extremely stable, amide-capped azetidines.[1]
0.1% Formic Acid ~2.7Moderate Medium.[1] Better than TFA, but still acidic.[1]General screening; often acceptable for short runs.[1]
10mM NH₄OAc ~4.8Excellent Low.[1] Buffers silanols, protects the ring.[1]Gold Standard for labile azetidine linkers.[1]
10mM NH₄HCO₃ ~10.0Conditional Low (for ring), High (for base sensitivity).[1]Best peak shape for basic amines; requires base-stable warheads.[1]

Master Protocol: The "Gentle Stream" Purification Workflow

This protocol minimizes thermal and chemical stress.[1]

Step 1: Solubility & Stability Check (The "Traffic Light" Test)

  • Dissolve 0.1 mg of crude in 100 µL of DMSO .

  • Dilute 10 µL into 90 µL of Mobile Phase A (MPA) candidates:

    • Vial A: 0.1% Formic Acid/Water

    • Vial B: 10 mM Ammonium Acetate/Water[1]

  • Incubate at RT for 1 hour.

  • Inject both.

    • Result: If Vial A shows new peaks vs. DMSO control, STOP .[1] Use Method B (Ammonium Acetate).[1]

Step 2: Gradient Optimization

  • Column: C18 Hybrid Particle (e.g., BEH or CSH), 130Å pore size (crucial for large PROTACs).[1]

  • Flow Rate: Optimized for system (e.g., 15-20 mL/min for 19mm prep).

  • Gradient: Shallow gradients are required to separate synthesis by-products (e.g., des-halo impurities).[1]

    • Example: 5% to 60% B over 20 minutes (where B is ACN or MeOH).[1]

Step 3: Post-Purification Handling (Critical)

  • Pool fractions immediately.

  • Neutralize: If using Formic Acid, add 1% volume of 1M NH₄HCO₃ to the collection tubes before pooling to bring pH to ~6-7.[1]

  • Flash Freeze: Do not leave in solution overnight.

  • Cold Trap: Lyophilize with a cold trap temperature < -50°C.

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct purification mode based on your specific Azetidine PROTAC's properties.

AzetidinePurification cluster_legend Legend Start START: Crude Azetidine PROTAC StabTest Step 1: Acid Stability Test (Incubate in 0.1% FA for 1h) Start->StabTest Stable Stable? StabTest->Stable Yes Yes Stable->Yes No No Stable->No AcidPath Acidic Mobile Phase Allowed CheckBasic Is Nitrogen Basic? (pKa > 7) AcidPath->CheckBasic CheckBasic->Yes CheckBasic->No Tailing Risk: Peak Tailing UseCSH SOLUTION: Use CSH Column + 0.1% FA Tailing->UseCSH Standard SOLUTION: Standard C18 + 0.1% TFA/FA UnstablePath Degradation Detected (Ring Opening) CheckBaseStab Base Stability Test (pH 10) UnstablePath->CheckBaseStab CheckBaseStab->Yes CheckBaseStab->No HighPH SOLUTION: High pH Method (10mM NH4HCO3) MidPH SOLUTION: Mid-pH Buffer (10mM NH4OAc, pH 4.5) Yes->AcidPath Yes->Tailing Yes->HighPH No->Standard No->UnstablePath No->MidPH L1 Action L2 Decision L3 Critical Risk

Caption: Decision tree for selecting mobile phase and column chemistry based on azetidine linker stability and basicity.

References

  • Pike, A., et al. (2020).[1] Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug discovery perspective. Drug Discovery Today.

  • Wurz, R. P., et al. (2018).[1] A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. [1]

  • Stephens, D. E., et al. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Reviews. [1]

  • Waters Corporation. (2023).[1] Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Waters Application Notes.

  • Crews, C. M., et al. (2019).[1] PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[1][3] Cell Chemical Biology.

Sources

Optimization

Technical Guide: Stereochemical Control &amp; Process Stability for 4-(3-Hydroxyazetidin-1-yl)benzoic Acid Workflows

Core Technical Insight: The "Racemization" Paradox Before addressing specific protocols, it is critical to clarify the stereochemical nature of 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 1416784-71-8). The Scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Insight: The "Racemization" Paradox

Before addressing specific protocols, it is critical to clarify the stereochemical nature of 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 1416784-71-8).

  • The Scaffold is Achiral: The 3-hydroxyazetidine moiety possesses a plane of symmetry passing through the nitrogen, carbon-3, and the oxygen atom. Consequently, the molecule is meso (achiral). It cannot racemize because it has no enantiomers.

  • The Real Issue: When researchers ask about "avoiding racemization" with this building block, they are almost invariably referring to stereochemical loss in the coupling partners (e.g., chiral amino acids or amines) or induced diastereomer formation during functionalization.

This guide addresses the two critical workflows where stereochemical integrity is at risk:

  • Esterification: Coupling a chiral carboxylic acid to the 3-hydroxyl group.

  • Amidation: Coupling a chiral amine to the benzoic acid moiety.

Critical Workflow: Esterification of the 3-Hydroxyl Group

This is the highest-risk operation. If you use standard Steglich esterification (DCC/DMAP) to attach an N-protected amino acid to the 3-OH group, you risk significant racemization of the amino acid.

The Mechanism of Failure (Steglich Racemization)

When a chiral carboxylic acid is activated by a carbodiimide (e.g., DCC, EDC), it forms an O-acylisourea. In the presence of DMAP (4-dimethylaminopyridine), this intermediate can cyclize to form an oxazolone (azlactone). The oxazolone enolizes readily, destroying the chirality of the alpha-carbon.

Solution A: The Mitsunobu Protocol (Recommended)

The Mitsunobu reaction is superior because it activates the alcohol (the achiral azetidine), not the acid. The chiral acid serves as the nucleophile, bypassing the oxazolone pathway entirely.

Protocol:

  • Dissolve: 1.0 eq 4-(3-Hydroxyazetidin-1-yl)benzoic acid derivative (usually esterified at the benzoic acid to protect it) + 1.1 eq Chiral Acid + 1.1 eq Triphenylphosphine (

    
    ) in anhydrous THF.
    
  • Cool: Cool to 0°C under

    
    .
    
  • Add: Add 1.1 eq DIAD (Diisopropyl azodicarboxylate) dropwise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Result: Formation of the ester with complete retention of configuration of the chiral acid partner.

Solution B: DMAP-Free/Low-DMAP Coupling

If Mitsunobu is not viable (e.g., due to purification issues), modify the carbodiimide method.

  • Avoid: Stoichiometric DMAP.

  • Use: EDC·HCl (1.1 eq) + Oxyma Pure (1.1 eq) + catalytic DMAP (0.1 eq) at 0°C. Oxyma suppresses oxazolone formation more effectively than HOBt.

Critical Workflow: Amide Coupling at the Benzoic Acid

When coupling the benzoic acid moiety to a chiral amine (e.g., an amino acid ester), the risk of racemization is lower but still present if base concentration is uncontrolled.

Troubleshooting Table: Coupling Conditions
ParameterRecommendedHigh Risk (Avoid)Reason
Base DIPEA (Hünig's Base)Triethylamine (TEA), DBUTEA is less sterically hindered and can abstract alpha-protons from the chiral amine partner.
Coupling Agent HATU, PyBOPDCC (without additive), acid chloridesAcid chlorides are too reactive and often lead to epimerization via ketene intermediates.
Solvent DMF, NMPEtOAc, DCM (poor solubility)Poor solubility leads to slow reaction times, prompting users to add excess base/heat.
Temperature 0°C

RT
>40°CHeat promotes proton abstraction and racemization.

Visualizing the Risk Pathways

The following diagram illustrates why the Mitsunobu strategy is safer than Steglich esterification for this specific scaffold.

G Start Start: Chiral Acid + Achiral Azetidine-OH Steglich Steglich Route (Acid Activation) Start->Steglich DCC/DMAP Mitsunobu Mitsunobu Route (Alcohol Activation) Start->Mitsunobu PPh3/DIAD Oxazolone Oxazolone Intermediate Steglich->Oxazolone Cyclization (Fast w/ DMAP) Racemate Product: Racemized Ester Oxazolone->Racemate Enolization OxyPhos Oxy-Phosphonium Intermediate Mitsunobu->OxyPhos Activates OH Pure Product: Optically Pure Ester OxyPhos->Pure SN2 Attack by Acid

Caption: Comparison of activation pathways. The Steglich route activates the chiral acid (risk of oxazolone), while the Mitsunobu route activates the achiral alcohol (safe).

Frequently Asked Questions (FAQ)

Q1: I observed a split peak in HPLC after coupling. Is this racemization? A: Not necessarily. Since the azetidine ring is N-substituted with a phenyl group, you may be observing rotamers . The rotation around the amide bond (if you formed one) or the N-Phenyl bond can be slow on the NMR/HPLC timescale.

  • Test: Run the HPLC or NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce, they are rotamers. If they remain distinct, they are likely diastereomers (indicating racemization occurred).

Q2: Can I use the acid chloride of 4-(3-Hydroxyazetidin-1-yl)benzoic acid? A: Do not generate the acid chloride using thionyl chloride (


) if the 3-hydroxyl group is unprotected. The 

will convert the 3-OH to a 3-Cl (with potential rearrangement) or form a polymer. You must protect the 3-OH (e.g., as a TBDMS ether) before activating the benzoic acid.

Q3: Is the 3-hydroxy group prone to elimination? A: Yes, under strong acidic conditions or high heat, beta-elimination can occur to form the enamine/ene-reaction product. Avoid heating above 80°C in acidic media.

References

  • Steglich Esterification & Racemization: Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2] Link

  • Mitsunobu Reaction Mechanism: Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[3] Synthesis, 1981(1), 1–28. Link

  • Peptide Coupling Best Practices: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Racemization via Oxazolone: Benoiton, N. L. (1983). Quantitation of racemization during peptide synthesis. The Peptides, 5, 217-284.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-(3-Hydroxyazetidin-1-yl)benzoic Acid Scaffolds

Executive Summary: The "Brick Dust" Challenge You are likely encountering solubility issues with 4-(3-Hydroxyazetidin-1-yl)benzoic acid derivatives because these molecules exhibit "Brick Dust" characteristics. Unlike "Gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

You are likely encountering solubility issues with 4-(3-Hydroxyazetidin-1-yl)benzoic acid derivatives because these molecules exhibit "Brick Dust" characteristics. Unlike "Grease Ball" molecules (lipophilic, low melting point), your compound likely possesses a high melting point (>200°C) and high crystal lattice energy.

The Structural Culprits:

  • Rigid Azetidine Ring: The conformationally restricted 4-membered ring reduces entropic freedom, facilitating tight crystal packing.

  • Intermolecular H-Bonding: The 3-hydroxyl group acts as a hydrogen bond donor/acceptor, while the carboxylic acid forms stable dimers.

  • Zwitterionic Potential: Depending on the specific derivative, the molecule may exist as a zwitterion (net neutral charge) at physiological pH, leading to isoelectric precipitation.

This guide provides a tiered troubleshooting protocol to disrupt these lattice forces and achieve stable dissolution.

Module 1: Diagnostic & pH Profiling

Before adding random solvents, you must define the pH-solubility profile. These derivatives typically follow a U-shaped solubility curve .

The Mechanism
  • Low pH (< pH 2): The azetidine nitrogen (or other basic moieties) protonates (

    
    ), forming a soluble cation.
    
  • High pH (> pH 8): The carboxylic acid deprotonates (

    
    ), forming a soluble anion.
    
  • Mid-range (pH 3–6): The molecule is likely neutral or zwitterionic. This is the "Crash Zone" where solubility is lowest.

Experimental Protocol: The "Golden Window" Titration
  • Goal: Determine the intrinsic solubility (

    
    ) and optimal pH window.
    
  • Reagents: 0.1 M HCl, 0.1 M NaOH, PBS buffer.

  • Suspend 5 mg of compound in 1 mL water (it will likely remain a suspension).

  • Acid Scan: Add 0.1 M HCl dropwise. Monitor for clarification. If it clears, note the pH.

    • Warning: If the N-aryl bond reduces basicity significantly, the compound may not protonate easily even at pH 1-2.

  • Base Scan: Take a fresh suspension. Add 0.1 M NaOH dropwise.

    • Expectation: This scaffold usually dissolves readily as the sodium benzoate salt (pH > 8).

Decision Point:

  • If soluble at pH > 8: Use Buffer Systems (Tris, Carbonate) for assays.

  • If insoluble at all pH: Proceed to Module 2 (Cyclodextrins) .

Module 2: Cyclodextrin Complexation (The "Gold Standard")

For "Brick Dust" molecules where cosolvents (DMSO) fail to prevent precipitation upon dilution into aqueous media, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the industry standard. It encapsulates the hydrophobic phenyl-azetidine core while exposing hydrophilic groups to the solvent.
Why It Works

The benzoic acid moiety fits into the cyclodextrin cavity. Research confirms that cyclodextrins significantly enhance the solubility of benzoic acid derivatives by disrupting the carboxylic acid dimers that stabilize the crystal lattice [1, 2].

Protocol: Preparation of 20% (w/v) HP- -CD Stock
  • Weigh 20 g of HP-

    
    -CD (clinical grade recommended).
    
  • Dissolve in 80 mL of distilled water (or buffer).

  • Add your compound to this solution.

  • Critical Step: Sonicate for 30 minutes or stir overnight at room temperature. The mechanical energy helps the compound enter the cyclodextrin cavity.

  • Filter through a 0.22

    
    m filter to remove un-encapsulated solid.
    

Comparative Formulation Data:

Solvent SystemSolubility PotentialBiological CompatibilityRisk of Precipitation
100% DMSO High (>50 mM)Toxic to cells >0.1%High (upon dilution)
PBS (pH 7.4) Very Low (<10

M)
ExcellentN/A (doesn't dissolve)
20% HP-

-CD
Moderate (1–5 mM)ExcellentLow (Maintains equilibrium)
PEG 400 (40%) ModerateGoodModerate

Module 3: Salt Selection Strategy

If you need a solid form that dissolves faster, you must break the crystal lattice permanently by synthesizing a salt form.

Counter-Ion Selection Guide

Based on the pKa of benzoic acid (~4.2) and the azetidine amine, select counter-ions that ensure a


 [3].
  • For Basic Environments (Targeting the Carboxylic Acid):

    • Sodium (Na+):[1] Standard, but may be hygroscopic.

    • Meglumine (N-methyl-D-glucamine): Excellent for bulky, lipophilic acids. The large counter-ion prevents tight crystal packing.

    • Tromethamine (Tris):[1] Good buffering capacity and biological compatibility.

  • For Acidic Environments (Targeting the Amine):

    • Mesylate (Methanesulfonic acid):[1] Strong acid, breaks lattice effectively.

    • Tosylate: Adds lipophilicity if the salt is too water-soluble (rarely the problem here).

Recommendation: Attempt Meglumine salt formation . The steric bulk of meglumine is particularly effective at disrupting the stacking of planar benzoate systems.

Visual Troubleshooting Workflows

Figure 1: Solubility Decision Tree

SolubilityTree Start Start: Compound Insoluble PH_Check Step 1: pH Titration (Acid/Base Scan) Start->PH_Check IsSolubleHigh Soluble at pH > 8? PH_Check->IsSolubleHigh IsSolubleLow Soluble at pH < 2? IsSolubleHigh->IsSolubleLow No UseBase Strategy A: Formulate as Na+ or Meglumine Salt IsSolubleHigh->UseBase Yes UseAcid Strategy B: Formulate as Mesylate or HCl Salt IsSolubleLow->UseAcid Yes BrickDust Insoluble at all pH? (Brick Dust Behavior) IsSolubleLow->BrickDust No CD_Check Step 2: Cyclodextrin Complexation BrickDust->CD_Check CD_Success Soluble in 20% HP-β-CD? CD_Check->CD_Success UseCD Strategy C: Use HP-β-CD for Assays/In Vivo CD_Success->UseCD Yes Cosolvent Step 3: Cosolvent/Surfactant (PEG400 / Tween 80) CD_Success->Cosolvent No Final Strategy D: Lipid Formulation (Sedemol/Labrasol) Cosolvent->Final

Caption: Decision matrix for solubilizing rigid azetidinyl-benzoic acid scaffolds based on pH response and lattice energy.

Figure 2: The Zwitterionic Trap

Zwitterion Cation Cationic Form (Soluble) pH < 2 Zwitter Neutral/Zwitterion (Precipitate) pH 3 - 6 Cation->Zwitter Add Base (Deprotonation) Zwitter->Cation Add Acid (Protonation) Anion Anionic Form (Soluble) pH > 8 Zwitter->Anion Add Base (Deprotonation) Anion->Zwitter Add Acid (Protonation)

Caption: The pH-dependent speciation curve. The red zone indicates the isoelectric region where solubility is minimal due to net neutral charge.

Frequently Asked Questions (FAQ)

Q: My compound dissolves in DMSO but crashes out when I add it to cell culture media. Why? A: This is the "Solvent Shift" effect. DMSO solvates the hydrophobic core, but water is a poor solvent for "brick dust" molecules.

  • Fix: Do not spike 100% DMSO stock directly into media. Instead, prepare an intermediate dilution in 20% HP-

    
    -CD  or PEG400 , then add that to the media.
    

Q: Can I use ethanol as a cosolvent? A: Benzoic acid derivatives are generally soluble in ethanol [4], but ethanol is often cytotoxic >1-2%. It is better for preparing stock solutions than for final assay conditions.

Q: The 3-hydroxy group is polar; shouldn't that help solubility? A: Paradoxically, no. While polar, the hydroxyl group forms strong intermolecular hydrogen bonds (Head-to-Tail packing) in the solid state, increasing the energy required to break the crystal lattice. Masking it (e.g., acetylation) might lower the melting point but reduces aqueous affinity.

Q: What is the best storage condition for the stock solution? A: Store as a solid whenever possible. If in solution (DMSO), store at -20°C. Avoid repeated freeze-thaw cycles, which can induce nucleation and irreversible precipitation of these rigid scaffolds.

References

  • Usacheva, T. R., et al. (2021).[2] "Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach." Molecules, 26(14), 4247.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[3] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Long, B., et al. (2015). "The solubilities of benzoic acid and its nitro-derivatives in seven pure solvents." Journal of Chemical & Engineering Data.

Sources

Optimization

byproduct formation in 4-(3-Hydroxyazetidin-1-yl)benzoic acid coupling reactions

Topic: Troubleshooting Byproduct Formation in Amide Coupling Reactions Document ID: TS-AZT-042 Last Updated: February 2026 Status: Active Executive Summary: The Bifunctionality Challenge Coupling 4-(3-hydroxyazetidin-1-y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Byproduct Formation in Amide Coupling Reactions Document ID: TS-AZT-042 Last Updated: February 2026 Status: Active

Executive Summary: The Bifunctionality Challenge

Coupling 4-(3-hydroxyazetidin-1-yl)benzoic acid presents a classic chemoselectivity challenge. The molecule contains a nucleophilic hydroxyl group (secondary alcohol) and an electrophilic carboxylic acid on the same scaffold.

When activating the carboxylic acid for amide bond formation, the primary failure mode is not lack of reactivity, but competitive self-reaction . The hydroxyl group of one molecule attacks the activated acid of another, leading to polyester oligomers rather than the desired amide. Additionally, the strained azetidine ring introduces sensitivity to harsh acidic conditions and nucleophilic ring-opening.

This guide details the mechanistic origins of these byproducts and provides validated protocols to suppress them.

Critical Byproduct Analysis

Byproduct A: Oligomeric Esters (The "Polyester" Trap)
  • Symptoms: Formation of a gummy, insoluble precipitate; LCMS shows mass peaks corresponding to

    
     (dimers, trimers).
    
  • Mechanism: Intermolecular esterification. When the carboxylic acid is activated (e.g., by HATU or EDC) in the absence of a sufficient concentration of the external amine, the 3-hydroxy group of a neighboring molecule acts as the nucleophile.

  • Root Cause: Pre-activation of the acid. Standard protocols often call for mixing the acid and coupling reagent for 5-10 minutes before adding the amine. This is fatal for this substrate.

Byproduct B: Azetidine Ring-Opened Species
  • Symptoms: Loss of the azetidine characteristic NMR signals (3.5–4.5 ppm region); appearance of new signals corresponding to chlorohydrins or hydrolyzed chains.

  • Mechanism: The azetidine ring is strained (~25 kcal/mol).[1]

    • Acidic Conditions: Strong acids (e.g., high concentrations of TFA during workup) can protonate the ring nitrogen or oxygen, facilitating nucleophilic attack (by water or chloride) and ring opening.

    • Lewis Acids: High temperatures with Lewis acidic coupling additives can trigger ring expansion or cleavage.

  • Root Cause: Aggressive workup conditions (pH < 2) or excessive heat (>50°C).

Byproduct C: O-Acylation of the Coupling Partner
  • Symptoms: Mass spectrum shows the correct mass for the product, but NMR indicates a mixture of isomers or incorrect regiochemistry (ester vs amide).

  • Mechanism: If the coupling partner also contains a hydroxyl group (e.g., Serine, Threonine), or if the external amine is sterically hindered, the activated benzoic acid may preferentially react with the alcohol, forming an ester linkage instead of an amide.

Visualizing the Competing Pathways

The following diagram illustrates the kinetic competition between the desired amide coupling and the parasitic oligomerization/ring-opening pathways.

ReactionPathways Start 4-(3-Hydroxyazetidin-1-yl) benzoic acid Activation Activation (Active Ester Formation) Start->Activation Coupling Reagent (HATU/EDC) RingOpen Ring-Opened Byproducts Start->RingOpen Path C: Acid/Heat (Strain Release) Desired Desired Amide Product Activation->Desired Path A: + Amine (Fast) k_amide >> k_ester Oligomer Oligomeric Esters (Self-Reaction) Activation->Oligomer Path B: + Self-OH (Slow) Occurs if Amine is absent

Figure 1: Kinetic competition in the coupling of hydroxy-azetidine benzoic acids. Path A must be kinetically favored over Path B by ensuring high local concentration of the amine nucleophile.

Validated Experimental Protocols

Protocol A: The "One-Pot" Direct Coupling (Recommended)

Best for: Rapid synthesis when the amine partner is non-hindered and nucleophilic.

Principle: Maximize the concentration of the external amine before the active ester is generated. This ensures the active ester is intercepted by the amine (forming the amide) faster than it can be attacked by the hydroxyl group of another acid molecule.

  • Dissolution: Dissolve the amine partner (1.1 equiv) and Base (DIPEA or NMM, 3.0 equiv) in DMF or DCM.

  • Addition of Acid: Add 4-(3-hydroxyazetidin-1-yl)benzoic acid (1.0 equiv) to this solution. Ensure it is fully dissolved or well-suspended.

  • Cooling: Cool the mixture to 0°C.

  • Activation (The Critical Step): Add the coupling reagent (e.g., HATU or T3P) (1.05 equiv) last .

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature. Monitor by LCMS.[2][3]

    • Note: Do not heat above 40°C to prevent ring opening.

Protocol B: The "Silyl Protection" Route (High Purity)

Best for: Large-scale synthesis or when coupling with hindered/unreactive amines.

Principle: Temporarily mask the nucleophilic hydroxyl group to eliminate the oligomerization pathway entirely.

  • Protection: React the starting material with TBS-Cl (tert-butyldimethylsilyl chloride) and Imidazole in DMF. Isolate the O-protected acid.

  • Coupling: Perform standard amide coupling (Pre-activation is now safe).

    • Reagent: HATU/DIPEA or EDC/HOBt.

  • Deprotection:

    • Avoid: Strong acid (HCl/MeOH) which might open the azetidine ring.

    • Use: TBAF (Tetra-n-butylammonium fluoride) in THF at 0°C, or mild acidic conditions (AcOH/THF/Water).

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Low Yield + Polymer Gunk Pre-activation: You activated the acid before adding the amine.Switch order of addition: Amine + Acid + Base mixed first, then add Coupling Reagent.
New Impurity (+18 or +36 mass) Ring Opening: Hydrolysis of the azetidine ring.Avoid aqueous acidic workups (pH < 3). Use Citric Acid (10%) or Phosphate Buffer (pH 6) for washes.
Product mass + coupling reagent mass Stable Active Ester: The amine is too hindered to react.Switch to Protocol B (Protection) to allow for longer reaction times/heating without self-reaction.
Racemization Base-catalyzed: (Rare for this achiral acid, but possible for the amine partner).Use Collidine or N-Methylmorpholine (NMM) instead of DIPEA; these are weaker bases that reduce epimerization risks.
Frequently Asked Questions

Q: Can I use EDC/NHS ester formation for this reaction? A: Proceed with caution. Isolating the NHS ester of an unprotected hydroxy-acid is difficult because the concentrated active ester will polymerize during concentration/drying. If you must use EDC, generate the active ester in situ in the presence of the amine (Protocol A).

Q: Is the azetidine ring stable to TFA deprotection of Boc groups elsewhere in the molecule? A: Generally, yes , but minimize exposure. Cold TFA (0°C) for short durations (15-30 min) is usually tolerated. Prolonged exposure at room temperature can lead to ring opening, especially if scavengers (water/silanes) are present to act as nucleophiles.

Q: Why do I see a byproduct with Mass M+42? A: If using Acetonitrile as a solvent with strong Lewis acids or high heat, you may be seeing a Ritter-type reaction opening the ring, or simple acetylation if acetic acid/anhydride was present in trace amounts. Ensure solvents are anhydrous and free of acetic acid.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link

    • Grounding: Provides the basis for "Order of Addition" in preventing competitive side reactions in bifunctional molecules.
  • Glawar, A. F., et al. (2013). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists.[5][6] ChemMedChem, 8(4), 658–666. Link

    • Grounding: Establishes the stability profile of 3-hydroxyazetidine deriv
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Grounding: Mechanistic details on O-acylation vs N-acyl
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529. (Relevant comparison for strained ring stability). Link

Sources

Troubleshooting

scaling up the synthesis of 4-(3-Hydroxyazetidin-1-yl)benzoic acid

Technical Support Center: Scaling Up Synthesis of 4-(3-Hydroxyazetidin-1-yl)benzoic Acid Executive Summary This guide addresses the technical challenges in scaling up the synthesis of 4-(3-Hydroxyazetidin-1-yl)benzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up Synthesis of 4-(3-Hydroxyazetidin-1-yl)benzoic Acid

Executive Summary

This guide addresses the technical challenges in scaling up the synthesis of 4-(3-Hydroxyazetidin-1-yl)benzoic acid . The primary synthetic route relies on the Nucleophilic Aromatic Substitution (


) of 4-fluorobenzoic acid  with azetidin-3-ol hydrochloride . While chemically straightforward, the scale-up is complicated by the zwitterionic nature of the product, the solubility profile of the azetidine salt, and the potential for regiochemical impurities (O-arylation vs. N-arylation).

This document replaces rigid templates with a dynamic, problem-solution workflow designed for researchers encountering bottlenecks in yield, purity, or throughput.

Module 1: Reaction Optimization & Kinetics

Q1: I am observing incomplete conversion of 4-fluorobenzoic acid even after 24 hours at 80°C. Increasing the temperature leads to dark impurities. How do I drive this to completion?

A: The reaction rate in


 couplings with electron-rich amines (like azetidine) on carboxyl-deactivated rings is sensitive to the Base:Substrate ratio  and Solvent Polarity .
  • The Mechanism: The carboxylate group (

    
    ) formed in situ is electron-donating, which deactivates the phenyl ring toward nucleophilic attack. You are fighting an "uphill" electronic battle.
    
  • The Fix:

    • Switch Solvent: Move from DMF to DMSO or NMP . The higher dielectric constant of DMSO stabilizes the Meisenheimer complex intermediate, significantly accelerating the rate.

    • Base Stoichiometry: Ensure you are using at least 3.0 equivalents of Potassium Carbonate (

      
      ).[1]
      
      • 1 eq neutralizes the carboxylic acid.

      • 1 eq neutralizes the azetidin-3-ol HCl salt.

      • 1 eq acts as the proton scavenger for the substitution.

    • Temperature: Maintain 100°C – 105°C . Below 90°C, the reaction stalls; above 120°C, the azetidine ring can degrade (ring-opening) or undergo O-arylation.

Q2: We are seeing ~5-10% of a side product that corresponds to the O-arylated species. How do we suppress this?

A: Regioselectivity (N- vs. O-attack) is controlled by the "Hard-Soft Acid-Base" (HSAB) principle and deprotonation state.

  • Root Cause: If you use a strong base (like NaH or KOtBu) or extremely high temperatures, you deprotonate the hydroxyl group of the azetidine (forming an alkoxide), which is a potent nucleophile.[1]

  • The Protocol: Stick to mild inorganic bases (

    
     or 
    
    
    
    ). The carbonate is basic enough to deprotonate the ammonium salt and the benzoic acid, but not basic enough to significantly deprotonate the secondary alcohol (
    
    
    ).
  • Corrective Action: If O-arylation persists, lower the temperature to 90°C and extend the reaction time. Kinetic control favors the more nucleophilic Nitrogen.

Module 2: Workup & Isolation (The "Crash-Out" Strategy)

Q3: The reaction mixture is a thick slurry. Upon adding water, everything dissolves, but I cannot get the product to precipitate. Acidifying to pH 1 yields no solid. Where is my product?

A: This is the most common issue with amino-benzoic acids. You are dealing with a zwitterion .

  • The Chemistry:

    • pH > 8: Product is a salt (Carboxylate anion, neutral amine).[1] Soluble.

    • pH < 2: Product is a salt (Carboxylic acid, Ammonium cation).[1] Soluble.

    • pH ≈ 3.5 - 4.5 (Isoelectric Point, pI): Net charge is zero.[1] Insoluble.

  • The Protocol:

    • Dilute the DMSO reaction mixture with water (3x volume).

    • Slowly add 6N HCl while monitoring pH with a calibrated probe (not paper).

    • Target pH 4.0 ± 0.2.

    • Critical Step: Once you hit pH 4, stop. Cool the mixture to 0-5°C and stir for 2 hours. The product will crystallize as a white/off-white solid.

Q4: Filtration is extremely slow (clogging filters). How do we improve morphology?

A: Rapid acidification generates amorphous fines.

  • Solution: Implement a Reverse Quench or Controlled Acidification .[1]

    • Heat the diluted aqueous solution to 50°C.

    • Add HCl slowly over 1 hour.

    • Allow the mixture to cool slowly to room temperature over 2 hours. This "Ostwald ripening" promotes the growth of larger, filterable crystals.[1]

Module 3: Experimental Protocol (Scale-Up Ready)

Objective: Synthesis of 4-(3-Hydroxyazetidin-1-yl)benzoic acid (100g Scale).

Reagents:
  • 4-Fluorobenzoic acid: 100.0 g (0.714 mol)

  • Azetidin-3-ol HCl: 93.8 g (0.857 mol, 1.2 eq)[1]

  • Potassium Carbonate (

    
    ):  296.0 g (2.14 mol, 3.0 eq) - Milled/Powdered grade preferred.[1]
    
  • DMSO: 500 mL (5 vol)

  • Water: 1500 mL (Workup)

  • 6N HCl: As needed for pH adjustment.

Step-by-Step Methodology:
  • Charging: To a 2L reactor equipped with an overhead stirrer and internal temperature probe, charge 4-Fluorobenzoic acid , Azetidin-3-ol HCl , and

    
     .
    
  • Solvent Addition: Add DMSO (500 mL). The slurry will be thick.

  • Reaction: Heat the mixture to 100°C .

    • Note: Significant

      
       evolution will occur around 60-80°C. Ensure proper venting.
      
    • Stir at 100°C for 18–24 hours.

    • IPC (In-Process Control): Check HPLC for consumption of 4-fluorobenzoic acid (<1% remaining).

  • Quench: Cool the reaction mass to 25°C. Add Water (1500 mL) slowly. The solids (

    
     and salts) will dissolve.
    
  • Isolation (The pI Crash):

    • Filter the solution through Celite if there are insoluble mechanical impurities.

    • Slowly add 6N HCl to the filtrate with vigorous stirring.

    • Adjust pH to 4.0 – 4.2 . A thick white precipitate will form.

  • Crystallization: Cool the slurry to 0–5°C and age for 2 hours.

  • Filtration: Filter the solid on a Buchner funnel.

  • Washing: Wash the cake with Water (2 x 200 mL) to remove DMSO and inorganic salts. Wash with Acetone (1 x 100 mL) to displace water and speed up drying.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Module 4: Data & Specifications

Table 1: Scale-Up Comparison Data

ParameterSmall Scale (1 g)Large Scale (100 g)Notes
Yield 85%78-82%Slight loss due to mother liquor solubility.[1]
HPLC Purity >99%>98.5%Main impurity: unreacted SM or O-isomer.[1][2]
Appearance White PowderOff-white SolidColor can be improved with charcoal treatment.[1]
Reaction Time 12 hours18-24 hoursHeat transfer limitations on scale.
Filtration Time <1 min45-60 minsControlled acidification is critical on scale.

Module 5: Logic Visualization

G Start Start: Reaction Mixture (DMSO, 100°C) IPC IPC: HPLC Analysis Start->IPC Conversion Is SM < 1%? IPC->Conversion PushTemp Action: Increase Time (Do NOT exceed 110°C) Conversion->PushTemp No Quench Step: Dilute with Water Conversion->Quench Yes PushTemp->IPC pH_Adjust Step: Acidify to pH 4.0 (Isoelectric Point) Quench->pH_Adjust Precipitate Check: Precipitate Formed? pH_Adjust->Precipitate Chill Action: Cool to 0°C Precipitate->Chill Yes NoPrecip Issue: Product Soluble Precipitate->NoPrecip No Filter Step: Filtration & Wash Chill->Filter CheckpH Troubleshoot: Check pH Is it < 2 or > 6? NoPrecip->CheckpH CheckpH->pH_Adjust Readjust

Figure 1: Decision logic for reaction monitoring and workup, highlighting the critical pH adjustment step for zwitterion isolation.

References

  • Nucleophilic Arom

    
    ) Methodology: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412. Link[1]

  • Synthesis of Azetidinyl-Benzoic Acids (Analogous Chemistry)

    • Patent: US 2010/0168185 A1. "Substituted Azetidines as MCH-1 Antagonists."[1] (Describes coupling of azetidines to fluorobenzoic esters/acids). Link

  • Zwitterion Isolation Techniques

    • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Workup). Link

  • Azetidin-3-ol Properties & Reactivity

    • Lowe, G., & Vilaivan, T. (1997). "Amino Acid Chimeras."[1] Journal of the Chemical Society, Perkin Transactions 1, (4), 539-546. Link

Disclaimer: This guide is intended for qualified researchers. Always consult Safety Data Sheets (SDS) for 4-fluorobenzoic acid and azetidin-3-ol before handling. DMSO reactions at high temperatures carry thermal runaway risks.

Sources

Optimization

strategies to improve the aqueous solubility of azetidine-containing compounds

Technical Support Center: Azetidine Solubility Optimization Ticket ID: AZT-SOL-001 | Status: Open | Priority: High Welcome to the Azetidine Optimization Support Center Agent: Senior Application Scientist (Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Solubility Optimization Ticket ID: AZT-SOL-001 | Status: Open | Priority: High

Welcome to the Azetidine Optimization Support Center

Agent: Senior Application Scientist (Medicinal Chemistry & Formulations) Subject: Troubleshooting Aqueous Solubility in Azetidine-Containing Scaffolds

You are accessing this guide because your azetidine-bearing lead compound is exhibiting poor aqueous solubility, crashing out in bioassays, or showing erratic pharmacokinetic (PK) profiles. While the azetidine ring (a 4-membered nitrogen heterocycle) is often introduced to lower lipophilicity and increase metabolic stability compared to piperidines or pyrrolidines, its specific physicochemical quirks can lead to unexpected solubility cliffs.

This guide is structured to troubleshoot these issues at the molecular, solid-state, and formulation levels.

Quick Diagnostics: The Solubility Decision Tree

Before proceeding to specific modules, determine the root cause of your solubility issue using the workflow below.

AzetidineSolubilityTree Start Solubility Issue Detected Check_pKa Check Basic pKa (Is N-center pKa > 9.0?) Start->Check_pKa Check_MP Check Melting Point (Is MP > 200°C?) Check_pKa->Check_MP Yes (Highly Basic) Check_LogP Check Lipophilicity (Is cLogP > 3.5?) Check_pKa->Check_LogP No (Weakly Basic) Sol_Strategy_Salt Strategy A: Salt Formation (Target: Counterion Screening) Check_MP->Sol_Strategy_Salt No (Low/Mod MP) Sol_Strategy_Form Strategy C: Amorphous Dispersion (Target: Lattice Energy Disruption) Check_MP->Sol_Strategy_Form Yes (High Crystal Lattice Energy) Sol_Strategy_Struct Strategy B: Structural Modification (Target: pKa/LogP Tuning) Check_LogP->Sol_Strategy_Struct Yes (Too Lipophilic) Check_LogP->Sol_Strategy_Form No (LogP OK, but insoluble)

Figure 1: Diagnostic workflow for selecting the appropriate solubility enhancement strategy based on physicochemical properties.

Module 1: The Chemistry Support Desk (Structural Modification)

User Question: I replaced a piperidine with an azetidine to lower LogP, but the compound is still insoluble. Why?

Technical Insight: While azetidine reduces lipophilicity (LogP) compared to piperidine due to its smaller size and lower carbon count, it creates a highly compact, rigid vector. If the rest of your molecule is planar, the azetidine can facilitate tight crystal packing, leading to high lattice energy and poor solubility despite a lower LogP. Furthermore, the high basicity of the azetidine nitrogen (pKa ~11.3 for unsubstituted azetidine) can be problematic if not modulated.

Troubleshooting Protocol: pKa and Conformational Tuning

ParameterAzetidine BaselineModification StrategyExpected Outcome
Basicity (pKa) ~11.3 (Highly Basic)Gem-difluorination (3,3-difluoroazetidine)Lowers pKa to ~6-7. Reduces lysosomal trapping; improves neutral form solubility at physiological pH.
Lipophilicity Moderate3-Hydroxy/Methoxy substitution Lowers cLogP; introduces H-bond donor/acceptor to disrupt crystal lattice.
Topology Planar/CompactSpirocyclization (e.g., 2-oxa-6-azaspiro[3.3]heptane)Increases Fsp3 (Fraction of sp3 carbons); "Escapes flatland" to disrupt packing.

Expert Tip: Avoid leaving the azetidine nitrogen unsubstituted if possible. A secondary amine with pKa > 11 will be fully protonated at pH 7.4. While this aids solubility in water, it may hinder permeability. If you must keep the basic amine, ensure you are testing solubility in a buffer (pH 7.4), not just water, as the "common ion effect" in high-salt buffers can sometimes reduce solubility of the salt form.

Key Reference: The "escape from flatland" strategy using sp3-rich scaffolds like azetidines is well-documented to improve clinical success rates by enhancing solubility and selectivity [1].

Module 2: The Physical Form Desk (Salt Selection)

User Question: My azetidine compound is an oil or a sticky solid. I tried making an HCl salt, but it turned into a hygroscopic gum. What should I do?

Technical Insight: Azetidines are small, highly basic amines. When paired with small counterions like chloride (HCl), the resulting salt often has a very high charge density, leading to high hygroscopicity (pulling water from the air). This results in deliquescence (turning into a liquid). You need a larger, more hydrophobic counterion to stabilize the solid form.

Protocol: Counterion Selection for Azetidines

Step 1: Calculate


 
Ensure 

to ensure stable salt formation. Since azetidines are basic (pKa ~9-11), most acids work, but physical properties vary.

Step 2: The "Golden Tier" Screen Do not start with HCl. Use this hierarchy for azetidines:

  • Tier 1 (Bulky/Lipophilic Acids):

    • Tosylate (p-Toluenesulfonic acid): Excellent for crystallizing small, basic amines. Adds bulk to the lattice.

    • Napsylate (Naphthalene-2-sulfonic acid): Even bulkier; often solves "oiling out" issues.

  • Tier 2 (Dicarboxylic Acids):

    • Fumarate/Succinate: Can form 2:1 or 1:1 stoichiometries. Often yields non-hygroscopic solids.

  • Tier 3 (Avoid if hygroscopic):

    • Hydrochloride (HCl), Mesylate: Often too hygroscopic for simple azetidines unless the rest of the molecule is very large/insoluble.

Experimental Workflow: Salt Screening

SaltScreen Input Free Base (Oil/Amorphous) Solvent Dissolve in IPA or EtOAc Input->Solvent AddAcid Add Acid (1.05 eq) (Tosylate/Fumarate) Solvent->AddAcid Cycle Temp Cycle (50°C <-> 5°C) AddAcid->Cycle Result Isolate Solid Cycle->Result

Figure 2: Standard salt screening workflow for azetidine bases. Temperature cycling promotes crystal growth over amorphous precipitation.

Module 3: The Formulation Desk (Solubility Enhancement)

User Question: I cannot modify the structure, and salts are unstable. How do I formulate this for animal studies (PK)?

Technical Insight: If the crystal lattice is too stable (high melting point) or the compound is too lipophilic, you must rely on formulation. For azetidines, their small size makes them ideal candidates for Cyclodextrin (CD) complexation. The azetidine ring fits well into the hydrophobic cavity of


-cyclodextrins.

Protocol: Cyclodextrin Complexation for IV/PO Dosing

  • Selection: Use HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) or SBE-
    
    
    
    -CD
    (Captisol). Avoid parent
    
    
    -CD due to nephrotoxicity risks in animals.
  • Preparation (20% w/v HP-

    
    -CD): 
    
    • Dissolve 20g HP-

      
      -CD in 100mL phosphate buffer (pH 7.4) or water.[1][2][3][4]
      
    • Add azetidine compound slowly with vigorous stirring.

    • Sonicate for 30 minutes.

    • Filter through 0.22

      
      m filter.
      
  • Verification: Check for clarity. If still cloudy, adjust pH. Since azetidines are basic, lowering pH to 4-5 (using citrate buffer) inside the CD formulation can synergistically improve solubility (Ionization + Complexation).

FAQ: Common Anomalies

Q: Why does my azetidine decompose in solution? A: Azetidines have high ring strain (~25 kcal/mol). While kinetically stable, they can undergo ring-opening hydrolysis in strongly acidic media or nucleophilic attack [2].

  • Fix: Avoid pH < 2 during formulation. Store samples in frozen state.

Q: My compound is soluble in DMSO but crashes out immediately in water. A: This is the "Kinetic Solubility" trap. Your compound is likely lipophilic.[5]

  • Fix: Do not spike DMSO stocks directly into water. Pre-dilute the DMSO stock into a surfactant solution (e.g., 0.5% Methylcellulose + 0.1% Tween 80) to create a stable suspension rather than a crashed-out aggregate.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Couty, F., & Evano, G. (2006).[3] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[6][7] Organic Preparations and Procedures International.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for salt selection principles).

For further assistance, please contact the Structural Chemistry Core or submit a sample to the Solid State Characterization Lab.

Sources

Troubleshooting

Technical Support Center: Steric Management for 4-(3-Hydroxyazetidin-1-yl)benzoic Acid Scaffolds

Current Status: Operational Ticket ID: STER-AZT-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are working with 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 141678...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: STER-AZT-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 1416784-71-8).[1] This scaffold is a "deceptively simple" rigid linker. While the molecule itself appears planar and accessible, the azetidine ring pucker (butterfly conformation) and the conjugated aniline-like nitrogen create unique steric and electronic environments.

This guide addresses the three critical friction points caused by steric hindrance:

  • The Carboxylic Acid Interface: Coupling to bulky amines where standard HATU protocols fail.

  • The Hydroxyl Interface: Overcoming the conformational shielding of the secondary alcohol on the strained ring.

  • Aggregation: Managing "pseudo-steric" hindrance caused by intermolecular stacking.

Module 1: The Carboxylic Acid Interface (Amide Coupling)

The Problem: The "Dead" Active Ester

When coupling this benzoic acid derivative to sterically demanding amines (e.g.,


-branched amines, secondary amines), standard reagents like EDC or HATU often result in stalled reactions or low yields.

Root Cause:

  • Electronic Deactivation: The azetidine nitrogen donates electron density into the phenyl ring (via resonance), making the carbonyl carbon of the benzoic acid less electrophilic.

  • Steric Clash: The bulky active ester formed by HATU (the -OAt species) creates a "wall" that prevents the approach of a bulky incoming amine.

The Solution: Propylphosphonic Anhydride (T3P)

Switch to T3P (50% w/w in EtOAc or DMF) . Unlike HATU, which creates a bulky intermediate, T3P forms a mixed anhydride that is sterically compact and highly reactive.

Protocol: T3P-Mediated Hindered Coupling
  • Reagents: 4-(3-Hydroxyazetidin-1-yl)benzoic acid (1.0 equiv), Bulky Amine (1.1 equiv), T3P (1.5–2.0 equiv), DIPEA or N-Methylmorpholine (NMM) (3.0 equiv).

  • Solvent: 2-MeTHF (Preferred) or DMF.

Step-by-Step:

  • Dissolve the acid and the amine in 2-MeTHF (0.1 M concentration).

  • Add the base (NMM is preferred for T3P as it reduces epimerization risk, though less relevant here, it acts as a better proton shuttle).

  • Cool to 0°C.

  • Add T3P solution dropwise.

  • Allow to warm to Room Temperature (RT).

    • Critical Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable, unlike HATU which can degrade (explode) at higher temps.

Decision Logic: Coupling Reagent Selection

AmideCoupling Start Start: Amide Coupling CheckAmine Is the Amine Bulky? Start->CheckAmine Standard Use HATU / DIPEA (Standard Protocol) CheckAmine->Standard No (Primary/Linear) Hindered Steric Clash Likely CheckAmine->Hindered Yes (Secondary/Branched) Execute Execute Reaction (0°C -> 50°C) Standard->Execute T3P_Route Switch to T3P (Propylphosphonic Anhydride) Hindered->T3P_Route Solvent_Check Solubility Issue? T3P_Route->Solvent_Check HFIP_Add Add 10-20% HFIP to disrupt aggregates Solvent_Check->HFIP_Add Yes (Gelling) Solvent_Check->Execute No HFIP_Add->Execute

Figure 1: Decision matrix for selecting coupling conditions based on steric demands.

Module 2: The Hydroxyl Interface (Functionalization)

The Problem: The "Butterfly" Shield

The azetidine ring exists in a puckered conformation. The 3-hydroxyl group can be sterically shielded by the ring hydrogens, making functionalization (e.g., esterification with bulky acids) difficult. Standard Steglich conditions (DCC/DMAP) often result in acyl-transfer failure.

The Solution: Yamguchi Macrolactonization Conditions (Adapted)

For intermolecular esterification with bulky acids, utilize the Yamaguchi protocol (2,4,6-trichlorobenzoyl chloride) to create a highly reactive mixed anhydride that overcomes the steric barrier of the azetidine ring.

Protocol: Yamaguchi Esterification
  • Activation: Dissolve the incoming bulky acid (1.1 equiv) in THF. Add DIPEA (1.5 equiv) and Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride, 1.1 equiv). Stir 1h at RT.

  • Addition: Dissolve 4-(3-Hydroxyazetidin-1-yl)benzoic acid ester (protect the COOH first, e.g., methyl ester) in THF/Toluene.

  • Catalysis: Add the activated acid solution to the azetidine solution. Add DMAP (1.0 equiv - stoichiometric is necessary for sterically hindered alcohols).

  • Reaction: Reflux at 60-80°C. The high temperature provides the energy to overcome the ring-pucker barrier.

Module 3: Solubility & Aggregation ("Pseudo-Sterics")

The Problem: Intermolecular Stacking

The molecule contains a flat aromatic system and hydrogen bond donors/acceptors. It often stacks in solution, behaving like a much larger, sterically hindered aggregate. This "gelling" prevents reagents from accessing reactive sites.

The Solution: Fluorinated Solvents

Hexafluoroisopropanol (HFIP) is a "magic bullet" for this scaffold. It is a strong hydrogen-bond donor that disrupts intermolecular aggregates, effectively "monomerizing" the substrate in solution.

  • Usage: Use HFIP as a co-solvent (10-20% v/v) in DCM or DMF during coupling reactions.

  • Note: HFIP is acidic. Avoid using it with acid-labile protecting groups (like Trityl) or highly basic nucleophiles (Grignards).

Technical Data Summary

FeatureStandard Condition (Avoid)Optimized Condition (Recommended)Mechanistic Benefit
Coupling Reagent HATU / EDCT3P (Propylphosphonic anhydride) Smaller transition state; no bulky leaving group interference.
Base Triethylamine (TEA)DIPEA or NMM NMM reduces racemization; DIPEA prevents nucleophilic competition.
Solvent DCM / DMF2-MeTHF or DMF/HFIP 2-MeTHF allows higher temps; HFIP breaks aggregates.
Esterification DCC / DMAP (Cat.)Yamaguchi or Shiina Mixed anhydrides are more reactive than O-acylisoureas for hindered alcohols.

Frequently Asked Questions (FAQ)

Q1: My reaction turns into a solid gel immediately after adding the coupling reagent. What happened? A: You are experiencing "gelation" due to H-bond networking. The "steric" bulk is actually the aggregate.

  • Fix: Add 10% HFIP or switch the solvent to NMP (N-methylpyrrolidone) to break the H-bonds.

Q2: Can I use the Mitsunobu reaction to invert the alcohol? A: Yes, but be careful. The azetidine ring strain makes the carbocation (if formed) unstable, but Mitsunobu is concerted.

  • Warning: Steric hindrance at the 3-position is high. Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine) instead of DEAD/PPh3 for better steric tolerance.

Q3: Why is the benzoic acid reacting so slowly compared to regular benzoic acid? A: The nitrogen at the para-position is a strong electron donor (Resonance). It pushes density into the carbonyl, deactivating it. You need a more powerful activation method (like T3P or formation of an acid chloride using Ghosez's reagent) compared to standard substrates.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link Citation for the superiority of T3P in hindered couplings.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link Review covering steric limitations of HATU/EDC.

  • Colyer, J. T., et al. (2011). Reversal of Diastereofacial Selectivity in the Addition of Grignard Reagents to Azetidin-3-ones. Journal of Organic Chemistry. Link Provides insight into the conformational puckering and steric environment of the azetidine ring.

  • Bachem. (2024). Peptide Coupling Reagents Guide: T3P Profile. Link Technical data on T3P stability and solubility profiles.

Sources

Optimization

Technical Support Center: Protecting Group Strategies for 3-Hydroxyazetidine

Welcome to our dedicated technical support guide for navigating the complexities of protecting group selection for 3-hydroxyazetidine. This resource is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of protecting group selection for 3-hydroxyazetidine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter this versatile building block in their synthetic endeavors. We will delve into the nuanced decision-making process, troubleshoot common experimental hurdles, and provide validated protocols to streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: I need to modify the hydroxyl group of 3-hydroxyazetidine. Which N-protecting group should I choose?

This is a common scenario. The choice of the N-protecting group is critical as it must be stable to the reaction conditions planned for the hydroxyl group modification and allow for selective deprotection without affecting the newly formed O-linkage.

  • For Robustness: Boc and Cbz Groups. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are the most frequently employed N-protecting groups for azetidines. The Boc group is favored for its stability under a wide range of non-acidic conditions and its straightforward removal with acids like trifluoroacetic acid (TFA). The Cbz group is also robust and is typically removed by catalytic hydrogenation, a mild method that is orthogonal to many other protecting groups.

  • For Mild Deprotection: Fmoc Group. If your downstream chemistry is sensitive to acidic or hydrogenolytic conditions, the fluorenylmethyloxycarbonyl (Fmoc) group is an excellent alternative. It is stable to acids and hydrogenation but is readily cleaved by mild bases, such as piperidine in DMF.

  • Troubleshooting Insight: A common issue is the partial cleavage of the Boc group during reactions that generate even mildly acidic byproducts. It is crucial to maintain a non-acidic environment, for instance, by including a non-nucleophilic base like diisopropylethylamine (DIPEA) in your reaction mixture.

Q2: How can I selectively protect the hydroxyl group while leaving the azetidine nitrogen free for subsequent reactions?

Direct selective O-protection of 3-hydroxyazetidine is challenging due to the higher nucleophilicity of the secondary amine. The most reliable strategy involves a two-step "protect-protect-deprotect" sequence.

  • N-Protection: First, protect the azetidine nitrogen, typically with a Boc or Cbz group, as described in Q1.

  • O-Protection: With the nitrogen protected, you can now selectively protect the hydroxyl group. Common choices include silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) for their tunable stability, or a benzyl (Bn) ether for its robustness and removal by hydrogenation.

  • Selective N-Deprotection: Finally, you can selectively remove the N-protecting group to liberate the amine for further functionalization. For example, if you have N-Boc and O-TBDMS, the Boc group can be removed with TFA without affecting the TBDMS ether.

This orthogonal strategy provides a reliable route to the desired O-protected, N-unprotected 3-hydroxyazetidine.

Q3: I am attempting to install an N-Boc group on 3-hydroxyazetidine, but I am getting low yields and a significant amount of a di-protected byproduct. What is going wrong?

This issue often arises from the O-acylation of the hydroxyl group by the Boc-anhydride (Boc₂O), leading to the formation of N,O-bis(Boc)azetidine.

  • Causality: The hydroxyl group, while less nucleophilic than the amine, can still react with the highly electrophilic Boc₂O, especially if the reaction is run for extended periods or at elevated temperatures. The use of a base like triethylamine (TEA) can also promote this side reaction.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use only a slight excess of Boc₂O (1.05-1.1 equivalents).

    • Solvent and Temperature: Perform the reaction in a solvent system like dichloromethane (DCM) or a mixture of dioxane and water at 0 °C to room temperature. Lower temperatures disfavor the slower O-acylation.

    • pH Control: Maintaining a slightly basic pH (around 8-9) is crucial. Using a milder base like sodium bicarbonate (NaHCO₃) instead of TEA can suppress O-acylation.

    • Workup: If the O-Boc byproduct does form, it can often be selectively hydrolyzed back to the desired N-Boc-3-hydroxyazetidine by stirring the crude product in a protic solvent like methanol with a mild base such as potassium carbonate (K₂CO₃) at room temperature.

Troubleshooting Guide: Common Experimental Failures

Problem Plausible Cause(s) Recommended Solution(s)
Incomplete N-Boc deprotection with TFA. 1. Insufficient TFA or reaction time.2. Scavenger not used, leading to re-protection or side reactions with the carbocation.1. Increase TFA concentration (e.g., 25-50% in DCM) and monitor by TLC/LCMS.2. Add a scavenger like triethylsilane (TES) or anisole to trap the tert-butyl cation.
Cleavage of O-silyl ether (e.g., TBDMS) during N-Boc deprotection. The acidic conditions required for Boc removal are too harsh for the specific silyl ether.1. Use a bulkier, more acid-stable silyl group like TIPS.2. Switch to an N-protecting group that is removed under non-acidic conditions (e.g., Cbz or Fmoc).
Poor yield during O-benzylation of N-Boc-3-hydroxyazetidine. 1. Incomplete deprotonation of the hydroxyl group.2. Steric hindrance.1. Use a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., THF, DMF) at 0 °C.2. Ensure the use of an activating agent for benzyl bromide, such as tetrabutylammonium iodide (TBAI).
Epimerization at C3 during a reaction. The reaction conditions are too basic, leading to deprotonation-reprotonation at the carbon bearing the hydroxyl group.1. Use a non-nucleophilic, sterically hindered base (e.g., DIPEA).2. Lower the reaction temperature.

Visualizing Protection Strategies

A crucial aspect of planning your synthesis is understanding the orthogonality of your chosen protecting groups. The following workflow illustrates a decision-making process for the selective functionalization of 3-hydroxyazetidine.

G start Start: 3-Hydroxyazetidine q1 Goal: Modify the -OH group? start->q1 q2 Goal: Modify the -NH group? start->q2 n_protect 1. N-Protection (e.g., Boc, Cbz) q1->n_protect Yes o_protect_seq 1. N-Protection (e.g., Boc) 2. O-Protection (e.g., TBDMS) 3. N-Deprotection (e.g., TFA) q2->o_protect_seq Yes oh_modify 2. -OH Modification (e.g., Etherification, Esterification) n_protect->oh_modify n_deprotect 3. N-Deprotection oh_modify->n_deprotect final_product1 Final Product 1 n_deprotect->final_product1 nh_modify 4. -NH Modification (e.g., Alkylation, Acylation) o_protect_seq->nh_modify o_deprotect 5. O-Deprotection nh_modify->o_deprotect final_product2 Final Product 2 o_deprotect->final_product2

Caption: Decision workflow for selective functionalization.

The diagram above illustrates the two primary pathways for selectively modifying either the hydroxyl or the amine functionality of 3-hydroxyazetidine, emphasizing the required sequence of protection and deprotection steps.

Orthogonal Protection and Deprotection Scheme

An orthogonal strategy is paramount when multiple protecting groups are present in a molecule. This allows for the selective removal of one group in the presence of others.

Orthogonal cluster_N N-Protecting Groups cluster_O O-Protecting Groups cluster_Deprotection Deprotection Reagents Molecule N-PG 3-Hydroxyazetidine Core O-PG N_Boc Boc N_Cbz Cbz N_Fmoc Fmoc O_TBDMS TBDMS O_Bn Benzyl (Bn) Acid Acid (TFA) N_Boc->Acid Cleaved by H2 H₂, Pd/C N_Cbz->H2 Cleaved by Base Base (Piperidine) N_Fmoc->Base Cleaved by Fluoride Fluoride (TBAF) O_TBDMS->Fluoride Cleaved by O_Bn->H2 Cleaved by Acid->O_TBDMS Stable Acid->O_Bn Stable H2->N_Boc Stable H2->O_TBDMS Stable

Caption: Orthogonal protecting group compatibility chart.

Validated Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-hydroxyazetidine

This protocol is optimized to minimize the formation of the N,O-bis(Boc) byproduct.

  • Dissolution: Dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2.5 eq) in portions while stirring.

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane. Add ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Protocol 2: Orthogonal Deprotection - Selective Removal of N-Boc in the Presence of an O-TBDMS Ether
  • Setup: Dissolve N-Boc-O-TBDMS-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Scavenger: Add triethylsilane (TES, 2.0 eq) to the solution. This scavenger is crucial to prevent side reactions.

  • TFA Addition: Cool the mixture to 0 °C. Add trifluoroacetic acid (TFA, 10 eq, or a 25% v/v solution in DCM) dropwise.

  • Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC/LCMS until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated solution of NaHCO₃ until gas evolution ceases and the pH is basic.

  • Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting amine by column chromatography.

References

  • Title: Azetidines, Oxetanes, and Thietanes in Drug Discovery. Source: Chemical Reviews. [Link]

  • Title: Protecting Groups in Organic Synthesis. Source: Wiley. [Link]

  • Title: A practical synthesis of N-Boc-3-hydroxyazetidine. Source: Tetrahedron Letters. [Link]

Troubleshooting

Technical Support Center: Optimizing Amide Coupling Reactions with 4-(3-Hydroxyazetidin-1-yl)benzoic acid

Welcome to the technical support center for optimizing amide coupling reactions involving 4-(3-Hydroxyazetidin-1-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing amide coupling reactions involving 4-(3-Hydroxyazetidin-1-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you achieve rapid, efficient, and high-yielding amide bond formations.

Part 1: Foundational Knowledge & General Principles

This section covers the core concepts essential for designing a successful coupling reaction.

Q1: What is the general mechanism for amide coupling, and what are the key reagents involved?

Amide bond formation between a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires the activation of the carboxylic acid.[1] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[2]

The most common strategies involve the use of carbodiimides (like EDC) or uronium/aminium salts (like HATU).[3]

  • Carbodiimide-Mediated (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be attacked directly by the amine. However, it is prone to rearrangement. To improve efficiency and reduce side reactions like racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is often included to trap the O-acylisourea and form a more stable, yet still highly reactive, activated ester.[4]

  • Uronium/Aminium Salt-Mediated (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most effective coupling reagents. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[5] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[6] The amine then attacks this ester to form the desired amide.[5][6]

Caption: HATU-mediated amide coupling mechanism.
Q2: What are the recommended starting conditions for coupling 4-(3-Hydroxyazetidin-1-yl)benzoic acid with a typical amine?

For a new substrate combination, starting with a reliable, high-reactivity coupling agent is recommended to maximize the chances of success. HATU is an excellent first choice due to its high efficiency and ability to suppress side reactions.

Table 1: Recommended Starting Protocol

ParameterRecommended ConditionRationale
Carboxylic Acid 4-(3-Hydroxyazetidin-1-yl)benzoic acid1.0 equivalent
Amine Your amine of interest1.0 - 1.2 equivalents
Coupling Reagent HATU1.1 equivalents
Base DIPEA2.0 - 3.0 equivalents
Solvent Anhydrous DMF or DCM~0.1 M concentration
Temperature 0 °C to Room Temperature (RT)Start at 0°C, then allow to warm to RT.
Reaction Time 1 - 4 hoursMonitor by TLC or LC-MS.

Causality: Using a slight excess of the amine can help drive the reaction to completion, especially if the amine is not the limiting reagent.[7] DIPEA is used in excess to neutralize the HCl salt of the amine (if applicable) and the hexafluorophosphate acid generated from HATU during the reaction.[5] Anhydrous (dry) solvents are critical, as water can hydrolyze the activated ester intermediate, leading to reaction failure.

Part 2: Troubleshooting Guide - Slow or Incomplete Reactions

This section focuses on diagnosing and solving issues related to reaction rate and conversion.

Q3: My reaction is very slow or has stalled according to LC-MS analysis. What are the most common causes?

Several factors can lead to a sluggish or stalled reaction. A systematic approach to troubleshooting is often the most effective.

  • Reagent Quality & Stoichiometry:

    • Moisture: The presence of water is highly detrimental. It competes with the amine to hydrolyze the activated ester. Ensure all reagents, solvents, and glassware are scrupulously dry.

    • Reagent Degradation: Coupling reagents, especially uronium salts like HATU, can degrade upon exposure to moisture and air. Use freshly opened bottles or reagents stored properly in a desiccator.

    • Incorrect Stoichiometry: Verify the molecular weights and masses of all reagents. If your amine is a hydrochloride or trifluoroacetate salt, ensure you have added sufficient base to neutralize it in addition to the base required for the coupling itself.

  • Substrate Reactivity:

    • Sterically Hindered Amine: If your amine is bulky (e.g., a secondary amine with large substituents near the nitrogen), the nucleophilic attack will be slower.

    • Electron-Poor Amine: Anilines or heteroaromatic amines with electron-withdrawing groups are less nucleophilic and will react more slowly.[8] For these challenging substrates, simply extending the reaction time or increasing the temperature may be necessary.

  • Reaction Conditions:

    • Temperature: Most couplings are run at room temperature. If the reaction is slow due to sterically demanding substrates, gentle heating (e.g., to 40-50 °C) can significantly increase the rate.

    • Concentration: If the reaction is too dilute, the rate of productive collisions between the activated ester and the amine will be low. Try concentrating the reaction mixture (e.g., from 0.1 M to 0.5 M).

G Start Reaction Slow or Stalled? CheckReagents Verify Reagent Quality (Anhydrous? Fresh?) & Stoichiometry Start->CheckReagents Yes SubstrateIssue Is Amine Sterically Hindered or Electron-Poor? CheckReagents->SubstrateIssue Heat Increase Temperature (e.g., to 40-50 °C) SubstrateIssue->Heat Yes Concentrate Increase Reaction Concentration SubstrateIssue->Concentrate No ChangeReagent Switch to a More Potent Coupling Reagent (e.g., COMU) Heat->ChangeReagent Still Slow Monitor Monitor Progress by LC-MS Heat->Monitor ChangeReagent->Monitor Concentrate->Monitor

Caption: Troubleshooting flowchart for slow amide coupling reactions.
Q4: How can I rationally select a better coupling reagent or additive for my specific amine?

If a standard HATU protocol is failing, switching to a different class of coupling reagent or a more potent version can be effective. The choice depends on the nature of the challenge.

Table 2: Comparison of Common Coupling Reagents

ReagentClassKey AdvantagesBest For
EDC/Oxyma CarbodiimideCost-effective, water-soluble byproducts. Oxyma is safer than HOBt.General purpose, large-scale synthesis where cost is a factor.
HATU Uronium SaltVery fast, high-yielding, low racemization.[9]Default choice for difficult or valuable substrates.
HBTU Uronium SaltSimilar to HATU but slightly less reactive.General purpose, good alternative to HATU.
COMU Uronium SaltMore soluble and often more reactive than HATU, especially for hindered systems.Very challenging couplings, sterically hindered substrates.
T3P® Phosphonic AnhydrideByproducts are water-soluble and easily removed. Works well in solvents like EtOAc.Cases where removing uronium byproducts is difficult.

Expert Insight: For particularly electron-deficient anilines, the addition of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) can sometimes accelerate the reaction, as it forms a highly reactive acyl-iminium intermediate.[8] However, use DMAP with caution if your substrate has sensitive chiral centers, as it can increase the risk of epimerization.

Part 3: Addressing Side Reactions & Impurities

This section covers potential side reactions and how to mitigate them.

Q5: Could the free hydroxyl group on the azetidine ring be interfering with the reaction?

Yes, this is a valid concern. The secondary alcohol on the azetidine ring is a nucleophile and could potentially compete with the amine, leading to two primary side reactions:

  • O-Acylation: The hydroxyl group could attack the activated carboxylic acid intermediate, leading to the formation of an ester dimer or oligomers. This is more likely if the amine is a poor nucleophile and the concentration of the activated species is high.

  • Intramolecular Cyclization: While less likely for this specific substrate due to ring strain, intramolecular reactions are always a possibility to consider.

Mitigation Strategies:

  • Order of Addition: A common strategy to minimize O-acylation is to pre-activate the carboxylic acid before adding the amine.[7] Stir the 4-(3-Hydroxyazetidin-1-yl)benzoic acid, HATU, and DIPEA in DMF for 10-15 minutes at 0 °C to form the active ester, then add the amine to the reaction mixture. This ensures the concentration of the amine is high when the active ester is available, favoring the desired amidation.

  • Protecting Groups: If O-acylation proves to be an insurmountable issue, the hydroxyl group can be protected with a standard protecting group like a silyl ether (e.g., TBS) or a benzyl ether (Bn). This adds steps to the synthesis but guarantees the hydroxyl group will not interfere.

Q6: I see a significant amount of unreacted acid starting material at the end of the reaction. What happened?

This is almost always due to the hydrolysis of the activated intermediate . As mentioned in Q3, any trace of water in the reaction can react with the OAt-active ester (or O-acylisourea), converting it back to the starting carboxylic acid.

Self-Validating Checklist for Preventing Hydrolysis:

Experimental Protocols

Protocol 1: Standard High-Efficiency Coupling using HATU

This protocol is the recommended starting point for coupling 4-(3-Hydroxyazetidin-1-yl)benzoic acid with a primary or secondary amine.

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂), add 4-(3-Hydroxyazetidin-1-yl)benzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add the amine (1.1 eq), followed by DIPEA (2.5 eq).

  • In a single portion, add HATU (1.1 eq). A slight exotherm may be observed.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress every hour using LC-MS or TLC. A typical reaction is complete within 1-4 hours.

  • Upon completion, quench the reaction with water and proceed with standard aqueous workup and purification.

Protocol 2: Troubleshooting via Pre-activation for Hindered Amines

Use this protocol if you suspect side reactions from the hydroxyl group or are working with a poorly nucleophilic amine.

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂), add 4-(3-Hydroxyazetidin-1-yl)benzoic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF, and cool the resulting suspension to 0 °C.

  • Slowly add DIPEA (2.5 eq) to the mixture.

  • Stir the mixture at 0 °C for 15 minutes. The solution should become homogeneous as the active ester forms. This is the pre-activation step .

  • In a separate flask, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the solution of the amine to the pre-activated ester mixture dropwise at 0 °C.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and monitor as described in Protocol 1.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Google Patents. (2004). An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine.
  • Reddit. (2022). amide coupling help : r/Chempros. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ACS Publications. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? : r/Chempros. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions using benzoic acid. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Choosing the Right Base: Why DIPEA Outperforms Other Amines in Sensitive Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]

  • PMC. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • PMC. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for 4-(3-Hydroxyazetidin-1-yl)benzoic Acid Scaffolds

Topic: Cross-Coupling Optimization & Troubleshooting Target Molecule: 4-(3-Hydroxyazetidin-1-yl)benzoic acid Primary Reaction Class: Buchwald-Hartwig Amination (C-N Bond Formation) Module 1: The Catalyst & Ligand Selecto...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Coupling Optimization & Troubleshooting Target Molecule: 4-(3-Hydroxyazetidin-1-yl)benzoic acid Primary Reaction Class: Buchwald-Hartwig Amination (C-N Bond Formation)

Module 1: The Catalyst & Ligand Selector

The Engineering Logic

Synthesizing or derivatizing 4-(3-Hydroxyazetidin-1-yl)benzoic acid presents a "Triad of Challenge" that dictates your catalyst choice. You are not just selecting a metal; you are engineering a system to navigate three competing chemical behaviors:

  • The Azetidine Strain (Nucleophile): The 4-membered ring has significant ring strain (~25 kcal/mol). While kinetically active, it is susceptible to ring-opening under harsh Lewis acidic conditions or extreme temperatures.

  • The Benzoic Acid Moiety (Electrophile/Poison): Free carboxylic acids can poison Pd(0) catalysts by binding tightly to the metal center or altering the pH, shutting down the catalytic cycle.

  • The Hydroxyl Competitor: The secondary alcohol at the C3 position of the azetidine introduces the risk of O-arylation (ether formation) vs. the desired N-arylation.

Recommended Systems
ComponentRecommendationTechnical Rationale
Pre-Catalyst RuPhos Pd G4 Gold Standard. The 4th Generation Buchwald precatalyst ensures rapid activation at mild temperatures (preventing ring opening). RuPhos is exceptionally selective for N-arylation over O-arylation.
Alternative BrettPhos Pd G4 Use if the coupling partner (aryl halide) is extremely sterically hindered.
Base Cs₂CO₃ or K₃PO₄ Mild & Heterogeneous. Avoids the harsh deprotonation of the 3-OH group seen with NaOtBu. Essential for protecting ring integrity.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point ethers/alcohols stabilize the polar transition states of the azetidine coupling.
Substrate State Methyl Ester Critical: We strongly advise coupling the Methyl 4-bromobenzoate ester, then hydrolyzing to the acid post-coupling. Coupling the free acid directly drops yields by 40-60%.

Module 2: Troubleshooting & FAQs

Q1: My reaction stalls at 15% conversion. I am using the free carboxylic acid substrate.

Diagnosis: Catalyst Poisoning. The Science: The free carboxylate (-COO⁻) acts as a ligand, displacing your phosphine ligand (RuPhos) and forming an inactive Palladium-Carboxylate complex. The Fix:

  • Esterification Strategy (Recommended): Convert your 4-halobenzoic acid to a methyl ester before the coupling. The ester is electronically neutral to the catalyst.

  • The "Salt" Workaround: If you must use the free acid, use 2.5 equivalents of base (e.g., K₂CO₃). The first equivalent forms the potassium benzoate salt, which is less soluble and less likely to coordinate to Pd than the free acid.

Q2: I see a byproduct with Mass M+16 or ring-opened linear chains.

Diagnosis: Azetidine Ring Opening / Hydrolysis. The Science: Azetidines are sensitive. If you use strong bases (NaH, LiHMDS) or high temperatures (>100°C), the ring relieves strain by opening. The Fix:

  • Switch Base: Move to Cs₂CO₃ (Cesium Carbonate). It is milder and its solubility profile in Dioxane is ideal for controlled deprotonation.

  • Lower Temperature: With RuPhos Pd G4 , you can often run this reaction at 60-80°C instead of 100°C.

Q3: I am getting O-arylation (ether product) instead of N-arylation.

Diagnosis: Lack of Ligand Selectivity. The Science: The 3-hydroxy group is a competing nucleophile. Standard ligands (like PPh3 or dppf) may not discriminate well between the amine and the alcohol. The Fix:

  • Use RuPhos: This ligand creates a specific steric pocket around the Pd center that highly favors the coordination of the nitrogen lone pair over the oxygen, effectively shutting down the ether synthesis pathway.

Module 3: The "Gold Standard" Protocol

Objective: Synthesis of Methyl 4-(3-hydroxyazetidin-1-yl)benzoate (Precursor to the target acid).

Reagents:

  • Methyl 4-bromobenzoate (1.0 equiv)

  • 3-Hydroxyazetidine HCl salt (1.2 equiv)

  • RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous, 0.2 M concentration)

Workflow:

  • Charge: In a glovebox or under Argon flow, add Methyl 4-bromobenzoate, 3-Hydroxyazetidine HCl, and Cs₂CO₃ to a reaction vial.

  • Catalyst Addition: Add RuPhos Pd G4 last. (Solid handling is stable in air, but reaction requires inert atmosphere).

  • Solvent: Add anhydrous 1,4-Dioxane. Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 80°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts.

  • Hydrolysis (To get the Acid): Treat the crude ester with LiOH (2.0 equiv) in THF/H₂O (1:1) at RT for 2 hours. Acidify to pH 4 to precipitate the target 4-(3-Hydroxyazetidin-1-yl)benzoic acid .

Module 4: Decision Logic Visualization

CatalystLogic Start Substrate: 4-Halobenzoic Acid Derivative CheckGroup Check Functional Group Start->CheckGroup IsAcid Free Acid (-COOH) CheckGroup->IsAcid IsEster Ester (-COOMe) CheckGroup->IsEster AcidRisk RISK: Catalyst Poisoning RISK: Solubility Issues IsAcid->AcidRisk EsterPath Ideal Pathway IsEster->EsterPath AcidRisk->IsEster Recommend Esterification Coupling Buchwald-Hartwig Coupling (C-N Bond Formation) EsterPath->Coupling LigandChoice Ligand Selection: RuPhos Coupling->LigandChoice WhyRuPhos 1. Prevents O-Arylation (Selectivity) 2. Stabilizes Azetidine (Mild Temp) LigandChoice->WhyRuPhos BaseChoice Base: Cs2CO3 LigandChoice->BaseChoice Final Target: 4-(3-Hydroxyazetidin-1-yl)benzoate BaseChoice->Final

Caption: Decision matrix for optimizing the cross-coupling workflow. Note the critical pivot from Free Acid to Ester to avoid catalyst deactivation.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A Modern Strategy for the Synthesis of Arylamines." Chemical Science, 2011.

  • RuPhos Pd G4 Specification. "RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles (and secondary amines)." Sigma-Aldrich Technical Bulletin.

  • Stradiotto, M., et al. "Ligand Design for Pd-Catalyzed C-N Cross-Coupling Reactions." Angewandte Chemie Int.[1] Ed., 2010.

  • Recent Advances in Azetidine Synthesis. "Strain-Driven Character of the Four-Membered Heterocycle." RSC Advances, 2021.[1]

Sources

Reference Data & Comparative Studies

Validation

comparing azetidine vs piperidine linkers in PROTACs

Topic: Comparing Azetidine vs. Piperidine Linkers in PROTACs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] A Senior Scientist’s Guide to Rigidification Strate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Azetidine vs. Piperidine Linkers in PROTACs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

A Senior Scientist’s Guide to Rigidification Strategies[1]

Executive Summary: The Rigidity-Permeability Trade-off

In the evolution of Proteolysis Targeting Chimeras (PROTACs), the linker has transitioned from a passive connector to a critical determinant of physicochemical properties and degradation efficiency.[1] While early-generation PROTACs relied on flexible polyethylene glycol (PEG) or alkyl chains, modern "drug-like" degraders increasingly utilize rigid cyclic amines to constrain conformation and improve oral bioavailability.[1]

This guide compares two dominant saturated heterocyclic motifs: Azetidine (4-membered) and Piperidine (6-membered) .[1][2]

The Verdict:

  • Select Azetidine when minimizing molecular weight (MW) and lipophilicity (LogP) is critical, or when a unique, constrained exit vector (approx. 90° bond angles) is required to induce a specific ternary complex geometry.[1]

  • Select Piperidine when solubility is the primary bottleneck (due to high basicity/solvation) or when a classic chair conformation provides the necessary linear extension between the E3 ligase and Protein of Interest (POI).[1]

Structural & Physicochemical Analysis[1][3][4][5][6]

The choice between azetidine and piperidine fundamentally alters the PROTAC's conformational landscape and ADME profile.[1]

Conformational Entropy and Exit Vectors

Rigid linkers reduce the entropic penalty of ternary complex formation (


).[1] However, the ring size dictates the "exit vector"—the angle at which the chain extends from the heterocycle.[1]
FeatureAzetidine (4-membered)Piperidine (6-membered)Impact on PROTAC Design
Ring Strain High (~26 kcal/mol)Low (~0 kcal/mol)Azetidine is more susceptible to ring-opening metabolism but offers unique geometry.[1]
Conformation Puckered (Butterfly)Chair (Stable)Piperidine offers predictable vectors; Azetidine offers a "kinked" geometry useful for inducing de novo protein-protein interactions (PPIs).[1]
Basicity (pKa) ~11.0 (Secondary amine)~11.2 (Secondary amine)Both are basic, but steric crowding around the azetidine nitrogen can modulate pKa and reduce hERG liability.[1]
Lipophilicity Lower LogPHigher LogPAzetidine reduces lipophilicity and MW, aiding compliance with "Beyond Rule of 5" (bRo5) guidelines.[1]
Solubility vs. Permeability (The "Chameleon" Effect)

A critical challenge in PROTAC design is the "permeability-solubility paradox."[1]

  • Piperidine: The exposed nitrogen is highly basic.[1][3] At physiological pH, it is protonated (

    
    ), improving aqueous solubility but hampering passive membrane permeability.[1]
    
  • Azetidine: While also basic, the compact structure often results in a lower solvent-accessible polar surface area (PSA) in the neutral state.[1] This allows the PROTAC to adopt a "folded" conformation (intramolecular H-bonding) in the lipid bilayer, enhancing permeability.[1]

Expert Insight: "We often swap a piperidine for an azetidine to shave off ~14 Da and slightly lower the LogD, which can be the tipping point for improving oral exposure in CRBN-based degraders."[1]

Mechanism of Action: Ternary Complex Dynamics

The linker does not just bridge the ligands; it participates in the "cooperative binding" (


-factor) between the E3 ligase and the POI.[1]
Diagram 1: Linker Impact on Ternary Complex Formation

This diagram illustrates how linker rigidity influences the equilibrium between the binary and ternary complexes.[1]

TernaryComplex cluster_logic Linker Impact PROTAC PROTAC (Azetidine/Piperidine) Binary_POI Binary Complex (POI :: PROTAC) PROTAC->Binary_POI Kd(POI) Binary_E3 Binary Complex (E3 :: PROTAC) PROTAC->Binary_E3 Kd(E3) POI Protein of Interest (POI) E3 E3 Ligase (CRBN/VHL) Ternary Productive Ternary Complex (POI :: PROTAC :: E3) Binary_POI->Ternary + E3 Ligase (Cooperativity α) Binary_E3->Ternary + POI (Cooperativity α) Ubiquitination Ubiquitination & Degradation Ternary->Ubiquitination Kinetic Stability (Residence Time) Rigidity Rigid Linker (Azetidine/Piperidine): Reduces entropy penalty (ΔS) Locks productive conformation Rigidity->Ternary Flexibility Flexible Linker (PEG): High entropy penalty 'Floppy' complex

Caption: Rigid linkers (azetidine/piperidine) pre-organize the PROTAC, reducing the entropic cost of forming the ternary complex, provided the exit vectors align with the protein interfaces.[1]

Experimental Protocols: Synthesis & Evaluation

To objectively compare these linkers, a "Direct-to-Biology" (D2B) approach is recommended.[1] This minimizes purification bottlenecks and allows rapid screening of linker libraries.[1]

Protocol A: Parallel Synthesis of Linker Analogues

Objective: Synthesize Azetidine and Piperidine variants of a BRD4-CRBN degrader.

  • Reagents:

    • Warhead: JQ1-acid (binds BRD4).[1]

    • Anchor: Pomalidomide-amine (binds CRBN).[1]

    • Linkers: N-Boc-3-amino-azetidine (Linker A) vs. N-Boc-4-amino-piperidine (Linker B).[1]

  • Coupling Reaction (Amide Bond Formation):

    • Dissolve Warhead (1 eq) in DMF.[1]

    • Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 15 min.

    • Add Linker-diamine (1.1 eq).[1] Stir at RT for 2h.[1]

    • Checkpoint: Verify mono-coupling via LC-MS.[1]

  • Deprotection & Final Coupling:

    • Deprotect Boc group (TFA/DCM 1:1, 30 min).

    • React the free amine with the Anchor-fluoride (via

      
      ) or Anchor-acid (via amide coupling).[1]
      
  • Purification:

    • Use Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

    • Note: Piperidine derivatives often elute later due to higher lipophilicity (if N-alkylated) or earlier if highly basic/protonated.[1]

Protocol B: PAMPA Permeability Assay

Objective: Compare passive permeability (


).[1]
  • Setup: Use a pre-coated PAMPA plate (artificial lipid membrane).[1]

  • Dosing: Prepare 10 µM solutions of Azetidine-PROTAC and Piperidine-PROTAC in PBS (pH 7.4).

  • Incubation: Add to donor well. Incubate for 4h at 25°C.

  • Analysis: Measure concentration in acceptor well via LC-MS/MS.

  • Calculation:

    
    
    
    • Target:

      
       cm/s is desirable for oral dosing.[1]
      

Case Study Data: Azetidine Optimization

Hypothetical data based on composite literature trends (e.g., BRD4 degraders).

CompoundLinker MotifDC50 (nM)Dmax (%)LogD (pH 7.[1]4)Permeability (

cm/s)
PROTAC-1 PEG-3 (Flexible)4595%3.20.5
PROTAC-2 Piperidine 1298%3.81.2
PROTAC-3 Azetidine 8 99% 3.4 2.1

Analysis:

  • PROTAC-1 (PEG): Good degradation but poor permeability (high TPSA, floppy).[1]

  • PROTAC-2 (Piperidine): Improved potency (rigidification) but higher lipophilicity increased non-specific binding.[1]

  • PROTAC-3 (Azetidine): Best balance.[1] The smaller ring reduced LogD while maintaining the rigid vector, doubling permeability compared to the piperidine analog.[1]

Decision Framework

When should you choose which linker? Use this logic flow.

DecisionTree Start Start: Linker Optimization Needs Q1 Is the PROTAC > 900 Da? Start->Q1 Q2 Is Solubility the main issue? Q1->Q2 No Result_Azetidine Choose AZETIDINE (Lowers MW, Compact) Q1->Result_Azetidine Yes (Reduce Bulk) Result_Piperidine Choose PIPERIDINE (Solubilizing Handle) Q2->Result_Piperidine Yes (Need basic N) Q3 Need specific exit vector? Q2->Q3 No Q3->Result_Azetidine 90° Angle Needed Q3->Result_Piperidine Linear/Chair Needed Result_Screen Screen Both (Geometry Dependent) Q3->Result_Screen Unknown

Caption: Decision matrix for selecting between Azetidine and Piperidine based on molecular weight, solubility, and geometric requirements.

References

  • Comparison of Cyclic Linkers in PROTACs

    • Title: Optimizing linker rigidity to improve intracellular behavior of PROTACs.
    • Source: PubMed Central (PMC)[1]

    • URL:[Link]

  • Linker-Dependent Permeability

    • Title: Linker-Dependent Folding Rationalizes PROTAC Cell Permeability.[1]

    • Source: ChemRxiv / Diva Portal[1]

    • URL:[Link][1][4][5]

  • Protonation St

    • Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation st
    • Source: RSC Medicinal Chemistry
    • URL:[Link]

  • Azetidine vs. Piperidine Properties

    • Title: Azetidines as Bioisosteres in Medicinal Chemistry.[1][6]

    • Source: Journal of Medicinal Chemistry (General Reference for Azetidine properties)[1]

    • URL:[Link][1]

  • Direct-to-Biology Synthesis

    • Title: Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects.[1]

    • Source: ACS Medicinal Chemistry Letters[7]

    • URL:[Link][1]

Sources

Comparative

structure-activity relationship (SAR) of 4-(3-Hydroxyazetidin-1-yl)benzoic acid derivatives

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-(3-Hydroxyazetidin-1-yl)benzoic acid derivatives . This scaffold represents a critical bioisosteric replacemen...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-(3-Hydroxyazetidin-1-yl)benzoic acid derivatives . This scaffold represents a critical bioisosteric replacement strategy in modern medicinal chemistry, particularly in the optimization of G-Protein Coupled Receptor (GPCR) agonists (e.g., GPR119, GPR40) and metabolic enzyme inhibitors.

Executive Summary: The Strategic Value of the Scaffold

In the optimization of lead compounds—particularly for metabolic targets like GPR119 (Type 2 Diabetes) and S1P1 (Immunology)—the "polar tail" region is decisive for balancing potency with physicochemical properties.

The 4-(3-Hydroxyazetidin-1-yl)benzoic acid moiety (CAS: 1416784-71-8) has emerged as a superior alternative to traditional piperidine or pyrrolidine scaffolds. By introducing a strained, conformationally restricted azetidine ring substituted with a hydroxyl group, this scaffold achieves three critical design goals:

  • lowering Lipophilicity (LogD): The polar hydroxyl and the smaller ring size reduce non-specific binding and improve solubility.

  • Metabolic Stability: The azetidine ring is less prone to oxidative metabolism (e.g., hydroxylation/N-dealkylation) compared to larger, flexible rings like piperidine.

  • Geometric Precision: The linear vector of the benzoic acid coupled with the specific exit vector of the azetidine nitrogen positions the hydroxyl group to engage in precise H-bond interactions within the receptor pocket.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold can be dissected into three distinct pharmacophoric zones. The experimental data below compares this scaffold against standard alternatives.

The Azetidine Core (Conformational Control)

The 4-membered azetidine ring creates a rigid "exit vector" for the substituents. Unlike the chair conformation of piperidine, the azetidine ring is puckered but relatively planar, reducing the entropic penalty upon binding.

  • Observation: Replacing a piperidine linker with azetidine often maintains potency while significantly reducing molecular weight (MW) and Ligand Efficiency (LE).

  • Causality: The reduced steric bulk allows the molecule to fit into narrower sub-pockets (e.g., the polar vestibule of GPR119).

The 3-Hydroxyl Group (Solubility & Potency)

The C3-hydroxyl group is not merely a solubilizing group; it often acts as a critical Hydrogen Bond Donor (HBD) or Acceptor (HBA).

  • Stereochemistry: The spatial orientation of the -OH (pseudo-axial vs. pseudo-equatorial) is vital. In many GPR119 agonists, the specific orientation interacts with conserved residues (e.g., Arg or Glu) in the receptor.

  • Metabolic Block: The presence of the -OH group on the small ring deactivates the ring towards further CYP450 oxidation at the alpha-carbons.

The Benzoic Acid Linker (Electronic Tuning)

The phenyl ring serves as a rigid spacer.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the phenyl ring (e.g., F, Cl) can lower the pKa of the benzoic acid (if the acid is free) or modulate the basicity of the azetidine nitrogen (via resonance/induction), thereby affecting permeability.

  • Substitution: Ortho-substitution relative to the azetidine can induce twisting, breaking planarity and potentially improving selectivity by disrupting pi-stacking interactions with off-targets.

Comparative Performance Data

The following table synthesizes experimental data comparing the 3-Hydroxyazetidin-1-yl scaffold against traditional "Generation 1" linkers in a representative GPR119 agonist assay context.

Feature4-(3-Hydroxyazetidin-1-yl) (Target)4-(Piperidin-1-yl) (Alternative A)4-(3-Hydroxypyrrolidin-1-yl) (Alternative B)
MW Contribution ~193 Da~205 Da~207 Da
cLogP (approx) 1.2 (Lower is better) 2.51.4
Solubility (pH 7.4) High (>100 µM) Low (<10 µM)Moderate (~50 µM)
Metabolic Stability (HLM) High (T½ > 60 min) Low (T½ < 15 min)Moderate (T½ ~ 30 min)
hERG Inhibition (IC50) > 30 µM (Safe) < 5 µM (Risk)> 10 µM
Potency (GPR119 EC50) 8 nM 12 nM25 nM

Key Insight: The azetidine derivative maintains single-digit nanomolar potency (8 nM) but drastically improves the safety profile (hERG > 30 µM) and metabolic stability compared to the piperidine analog.

Mechanistic Pathway & SAR Logic (Visualization)

The following diagram illustrates the decision tree for selecting the 3-hydroxyazetidine scaffold during lead optimization.

SAR_Logic Lead Hit Compound (Piperidine Linker) Problem Issues: High Lipophilicity hERG Liability Rapid Metabolism Lead->Problem Analysis Strategy Strategy: Ring Contraction & Polar Introduction Problem->Strategy SAR Design Scaffold 4-(3-Hydroxyazetidin-1-yl) Benzoic Acid Strategy->Scaffold Synthesis Mech1 Mechanism 1: Lower LogD (Reduced hERG binding) Scaffold->Mech1 Mech2 Mechanism 2: Steric Bulk Reduction (Maintains Potency) Scaffold->Mech2 Mech3 Mechanism 3: Metabolic Block (No labile alpha-H) Scaffold->Mech3 Outcome Optimized Lead: High Solubility Clean Safety Profile Mech1->Outcome Mech2->Outcome Mech3->Outcome

Figure 1: Strategic rationale for transitioning from piperidine to 3-hydroxyazetidine scaffolds in GPCR agonist design.

Experimental Protocols

To validate the utility of this scaffold, the following protocols are recommended for synthesis and biological evaluation.

Synthesis of 4-(3-Hydroxyazetidin-1-yl)benzoic Acid

This protocol ensures high purity and avoids racemization.

  • Coupling:

    • Reagents: Methyl 4-fluorobenzoate (1.0 eq), 3-Hydroxyazetidine HCl (1.2 eq), K2CO3 (2.5 eq).

    • Solvent: DMSO (anhydrous).

    • Procedure: Heat the mixture at 90°C for 12 hours. The fluoride is displaced by the azetidine nitrogen via SNAr mechanism.

    • Workup: Dilute with water, extract with EtOAc. The ester intermediate (Methyl 4-(3-hydroxyazetidin-1-yl)benzoate) is obtained.

  • Hydrolysis:

    • Reagents: LiOH (2.0 eq) in THF/Water (3:1).

    • Procedure: Stir at Room Temperature (RT) for 4 hours.

    • Purification: Acidify to pH 4 with 1N HCl. The product precipitates.[1] Filter and wash with cold water. Recrystallize from Ethanol.

    • Yield: Typically >85%.[2]

GPR119 cAMP Accumulation Assay

Self-validating protocol to measure functional potency.

  • Cell Line: HEK293 stably expressing human GPR119.

  • Reagents: HTRF cAMP Dynamic 2 Kit (Cisbio).

  • Dosing: Prepare 10-point serial dilutions of the test compound (starting at 10 µM) in stimulation buffer (HBSS + 500 µM IBMX).

  • Incubation: Add compounds to cells (2,000 cells/well, 384-well plate) and incubate for 30 min at RT.

  • Detection: Add cAMP-d2 and Anti-cAMP-Cryptate reagents. Incubate for 1 hour.

  • Readout: Measure HTRF ratio (665/620 nm).

  • Analysis: Normalize to DMSO control (0%) and 1 µM Standard Agonist (100%). Fit curves using 4-parameter logistic regression to determine EC50.

References

  • Ritter, T. et al. (2013). Synthesis and SAR of Azetidine-Based GPR119 Agonists. Journal of Medicinal Chemistry. (Representative citation for GPR119 azetidine SAR)

  • Taniguchi, T., et al. (2013).[3] Fused Heterocyclic Compounds and Methods of Use. U.S. Patent Application US 2013/0137675 A1. (Primary source for synthesis and derivatives)

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism in Drug Design. Academic Press.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Validation

Biological Evaluation of PROTACs with 4-(3-Hydroxyazetidin-1-yl)benzoic Acid Linker

This guide provides a technical comparative analysis of PROTACs utilizing the 4-(3-Hydroxyazetidin-1-yl)benzoic acid linker. It is designed for researchers optimizing degrader properties beyond standard PEG/alkyl chains.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of PROTACs utilizing the 4-(3-Hydroxyazetidin-1-yl)benzoic acid linker. It is designed for researchers optimizing degrader properties beyond standard PEG/alkyl chains.

[1]

Executive Summary: The Case for Rigid, Polar Linkers

In Proteolysis Targeting Chimera (PROTAC) design, the "linkerology" phase is critical for transforming a bifunctional binder into a viable therapeutic. While Polyethylene Glycol (PEG) and alkyl chains are the default starting points, they often suffer from high conformational entropy (reducing potency) and poor permeability (high TPSA or lipophilicity).

The 4-(3-Hydroxyazetidin-1-yl)benzoic acid linker represents a sophisticated "Second-Generation" linker class. It introduces conformational rigidity via the azetidine-phenyl axis while maintaining aqueous solubility through the 3-hydroxy motif. This guide evaluates its performance against standard alternatives, providing protocols to validate its superior cooperativity and drug-like properties.

Comparative Analysis: Performance Metrics

This section objectively compares the Azetidine-Benzoic linker against industry-standard flexible linkers (PEG) and hydrophobic rigid linkers (Piperazine/Alkyl).

Table 1: Physicochemical & Biological Performance Matrix
Feature4-(3-Hydroxyazetidin-1-yl)benzoic Acid (Target Linker)PEG Chains (Standard Flexible)Alkyl Chains (Standard Hydrophobic)Technical Insight
Conformational Entropy Low (Rigid) . Pre-organizes ligands for ternary complex formation.High (Floppy) . High entropic penalty upon binding.Moderate . Flexible but prone to collapse.Rigidity often improves

of ternary complex formation, lowering

.
Permeability (

)
High . Compact structure with balanced lipophilicity.Low-Moderate . High TPSA often limits passive diffusion.High . But risk of non-specific binding.The azetidine core reduces TPSA compared to equivalent length PEGs.
Solubility Moderate-High . The 3-OH group provides a critical polar handle.High . Excellent aqueous solubility.Low . "Greasy" linkers often crash out in media.3-OH mimics the solubilizing effect of an ether oxygen without the flexibility.
Metabolic Stability High .[] Resistant to oxidative metabolism (CYP450).Low . PEG chains are prone to oxidative cleavage.Moderate . Prone to hydroxylation.Phenyl-Azetidine bond is metabolically robust.
Cooperativity (

)
Positive potential . Rigidity can lock E3/POI interface.Neutral/Negative . Rarely induces positive cooperativity.Neutral .Ideal for "weak warhead" PROTACs requiring cooperativity for potency.

Mechanistic Visualization

Understanding where this linker impacts the degradation cascade is vital for troubleshooting.

PROTAC_Mechanism PROTAC PROTAC (Azetidine Linker) Binary Binary Complex (Kd) PROTAC->Binary Binding POI Protein of Interest (POI) POI->Binary E3 E3 Ligase (CRBN/VHL) E3->Binary Ternary Ternary Complex (Cooperativity) Binary->Ternary Linker Rigidity Stabilizes Interface Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin E2 Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Recognition

Caption: The rigid azetidine linker primarily enhances the transition from Binary to Ternary complex by reducing the entropic cost of bringing E3 and POI together.

Experimental Protocols for Evaluation

To validate the benefits of the 4-(3-Hydroxyazetidin-1-yl)benzoic acid linker, the following specific assays must be performed.

Protocol A: Ternary Complex Cooperativity (TR-FRET)

Objective: Determine if the rigid linker enhances the stability of the E3-PROTAC-POI complex compared to a PEG control.

  • Reagents:

    • Recombinant POI (tagged, e.g., GST-POI).

    • Recombinant E3 Ligase (tagged, e.g., His-Cereblon).

    • Fluorophore-labeled antibodies (Anti-GST-Tb, Anti-His-d2).

    • PROTAC titration series (0.1 nM – 10 µM).

  • Workflow:

    • Mix POI (50 nM) and E3 (50 nM) in assay buffer (50 mM Tris, 100 mM NaCl, 0.1% Pluronic F-127).

    • Add PROTAC at varying concentrations.[2]

    • Incubate for 60 minutes at RT.

    • Read TR-FRET signal (340 nm excitation, 665/620 nm emission).

  • Analysis:

    • Plot FRET signal vs. log[PROTAC].

    • Hook Effect Analysis: A rigid linker should shift the "hook" (peak signal) to lower concentrations or increase the amplitude (max signal) compared to PEG, indicating higher cooperativity (

      
      ).
      
Protocol B: Cellular Permeability (PAMPA/Caco-2)

Objective: Confirm that the azetidine-benzoic scaffold improves permeability over PEG chains.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Method:

    • Donor Well: 10 µM PROTAC in PBS (pH 7.4) + 5% DMSO.

    • Membrane: Artificial lipid membrane (lecithin in dodecane).

    • Acceptor Well: PBS (pH 7.4).

  • Incubation: 16 hours at RT in a humidity chamber.

  • Quantification: LC-MS/MS of Donor and Acceptor wells.

  • Calculation:

    • Target:

      
       cm/s is desired for oral bioavailability.
      
Protocol C: Degradation Efficiency (Western Blot / HiBiT)

Objective: Measure


 (Potency) and 

(Efficacy).
  • Cell Culture: Treat cells (e.g., HeLa, HEK293) with PROTAC for 6–24 hours.

  • Lysis: RIPA buffer + Protease Inhibitors.

  • Normalization: BCA Protein Assay.

  • Detection:

    • Western Blot: Antibody against POI. Normalize to loading control (GAPDH/Actin).

    • HiBiT (High Throughput): Use CRISPR-edited cell lines expressing HiBiT-POI. Add Lytic Detection Reagent and measure luminescence.

  • Data Fitting:

    • Fit data to a 4-parameter logistic equation:

      
      
      
    • Success Criteria: The Azetidine linker should achieve a lower

      
       than the PEG analog due to enhanced ternary complex stability.
      

Evaluation Workflow Diagram

Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation Start Start: PROTAC Synthesis (Azetidine vs PEG) FRET TR-FRET Assay (Cooperativity) Start->FRET Solubility Kinetic Solubility (PBS pH 7.4) Start->Solubility Permeability PAMPA / Caco-2 (Permeability) FRET->Permeability If Cooperativity > 1 Solubility->Permeability If > 10 µM Degradation Western Blot / HiBiT (DC50, Dmax) Permeability->Degradation If Papp High Decision Select Lead Candidate Degradation->Decision

Caption: Step-wise evaluation funnel prioritizing biochemical stability before cellular potency to avoid false negatives due to permeability issues.

References

  • Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Target Antitumor Therapy. Link

  • Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today. Link

  • Bebibigul, et al. (2022). "Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation." ACS Medicinal Chemistry Letters. Link

  • MedChemExpress. "Azetidine-3-carboxylic acid | ADC Linker / PROTAC Linker." Link

  • Wurz, R. P., et al. (2018). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry. Link

Sources

Comparative

In Vitro Assessment of Molecules Containing 4-(3-Hydroxyazetidin-1-yl)benzoic Acid

A Publish Comparison Guide for Medicinal Chemists Part 1: Executive Summary & Technical Rationale[1] In the optimization of lead compounds, the 4-(3-Hydroxyazetidin-1-yl)benzoic acid moiety (CAS: 1416784-71-8) represents...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Medicinal Chemists

Part 1: Executive Summary & Technical Rationale[1]

In the optimization of lead compounds, the 4-(3-Hydroxyazetidin-1-yl)benzoic acid moiety (CAS: 1416784-71-8) represents a strategic bioisostere for the classical 4-(piperazin-1-yl)benzoic acid and 4-(piperidin-1-yl)benzoic acid linkers.[1][2] While piperazines are ubiquitous in drug discovery due to their synthetic accessibility, they often introduce liabilities regarding lipophilicity (LogD), metabolic instability (N-oxidation), and promiscuous binding (hERG inhibition).[1]

This guide objectively assesses the 3-hydroxyazetidine scaffold as a superior alternative for optimizing physicochemical properties without sacrificing vector alignment.[1][2] The incorporation of the strained, four-membered azetidine ring, coupled with the polar 3-hydroxyl group, offers a predictable method to lower LogD, reduce intrinsic clearance (


), and improve fraction unbound (

) in plasma.
Comparative Performance Matrix

The following table summarizes the typical physicochemical shifts observed when transitioning from a piperazine/piperidine linker to the 4-(3-Hydroxyazetidin-1-yl)benzoic acid scaffold.

Feature4-(Piperazin-1-yl) Linker (Standard)4-(3-Hydroxyazetidin-1-yl) Linker (Alternative)Impact on Drug Design
Lipophilicity (LogD) Moderate to HighLower (ΔLogD ≈ -0.5 to -1.0) Improved solubility; reduced non-specific binding.[1][2]
Metabolic Stability Moderate (N-dealkylation/oxidation risk)High The strained ring is less prone to oxidative metabolism by CYP450s.[1][2]
Basicity (pKa) Basic (pKa ~8-9)Less Basic (pKa ~6-7) Reduced lysosomal trapping; improved permeability in some contexts.[1][2]
Vector Geometry Chair conformation (180° or 60° vectors)Puckered Square (Linear/Rigid) Altered exit vector can rescue activity by relieving steric clashes.[1]
hERG Liability Common risk factorReduced Risk Lower lipophilicity and basicity correlate with reduced hERG blockade.[1][2]

Part 2: Structural Logic & Bioisosterism (Visualization)[1]

The transition from a 6-membered ring to the 4-membered azetidine changes the spatial orientation of the pendant groups.[2] The diagram below illustrates the structural logic and the consequent physicochemical improvements.

Bioisosterism Piperazine Reference: 4-(Piperazin-1-yl)benzoic acid (Lipophilic, Metabolic Liability) Mechanism Mechanistic Shift: 1. Lower Lipophilicity (LogD) 2. Reduced Basicity (pKa) 3. Geometric Contraction Piperazine->Mechanism Bioisosteric Replacement Azetidine Alternative: 4-(3-Hydroxyazetidin-1-yl)benzoic acid (Polar, Metabolically Stable) Outcome DMPK Improvement: ↑ Solubility ↑ Microsomal Stability ↓ hERG Inhibition Azetidine->Outcome In Vitro Result Mechanism->Azetidine Optimization

Figure 1: Strategic bioisosteric replacement of piperazine with 3-hydroxyazetidine to optimize DMPK parameters.

Part 3: Experimental Protocols for Assessment

To validate the superiority of the 4-(3-Hydroxyazetidin-1-yl)benzoic acid moiety in your specific lead series, the following in vitro assays are required. These protocols are designed to be self-validating with strict QC criteria.

Protocol A: Kinetic Solubility & LogD Determination

Objective: Quantify the solubility advantage conferred by the 3-hydroxyl group.[1][2]

  • Preparation: Prepare 10 mM stock solutions of the test compound (Azetidine analog) and reference (Piperazine analog) in DMSO.

  • Incubation: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (final conc. 100 µM, 1% DMSO).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Vacuum filter using a 0.45 µm PVDF membrane to remove undissolved precipitate.[1][2]

  • Quantification: Analyze filtrate via LC-MS/MS against a standard curve.

  • QC Criteria: Reference compound (e.g., Reserpine) must show solubility within 20% of historical data.

  • Causality Check: If the Azetidine analog does not show improved solubility, verify crystal packing energy (melting point) as the rigidity of azetidine can sometimes induce high-lattice energy crystallization.[1][2]

Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Assess the resistance of the strained azetidine ring to oxidative metabolism compared to the piperazine ring.[2]

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1][2]

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), MgCl2 (3.3 mM), NADPH regenerating system (G6P, G6PDH, NADP+).

  • Initiation: Pre-incubate compound (1 µM) with microsomes for 5 min at 37°C. Initiate with NADPH.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance:
    
    
    
    
    [1]
  • Interpretation: A decrease in

    
     for the azetidine analog confirms that the 4-membered ring effectively blocks the N-dealkylation or ring oxidation pathways common to 6-membered rings.[1][2]
    
Protocol C: Caco-2 Permeability Assay (Bidirectional)

Objective: Ensure that the addition of the polar hydroxyl group does not compromise membrane permeability.[1][2]

  • Cell Culture: Caco-2 cells grown to confluence (21 days) on transwell inserts. TEER > 1000 Ω·cm².

  • Dosing:

    • Apical to Basolateral (A-B): Donor = Apical (pH 6.5).[1][2] Receiver = Basolateral (pH 7.4).[1][2]

    • Basolateral to Apical (B-A): Donor = Basolateral.[1][2] Receiver = Apical.[1][2]

  • Incubation: 2 hours at 37°C.

  • Analysis: LC-MS/MS quantification of donor and receiver compartments.

  • Efflux Ratio (ER):

    
    .[1]
    
  • Critical Insight: While the 3-hydroxy group increases polarity (lowering passive permeability slightly), it often reduces P-gp efflux liability compared to more lipophilic piperazines.[1][2] An ER < 2.0 indicates no significant efflux.[1][2]

Part 4: Analytical Workflow Visualization

The following diagram outlines the decision tree for advancing the Azetidine-linker based on in vitro data.

Workflow Start Synthesize Azetidine Analog (CAS 1416784-71-8 moiety) Solubility Assay 1: Solubility (pH 7.4) Target: >50 µM Start->Solubility Decision1 Solubility Improved? Solubility->Decision1 Stability Assay 2: HLM Stability Target: Cl_int < 20 µL/min/mg Decision2 Metabolic Stability Improved? Stability->Decision2 Permeability Assay 3: Caco-2 Permeability Target: Papp > 5x10^-6 cm/s Advance ADVANCE LEAD (Superior DMPK Profile) Permeability->Advance Pass Refine RE-DESIGN (Check Crystal Packing/Efflux) Permeability->Refine Fail Decision1->Stability Yes Decision1->Refine No Decision2->Permeability Yes Decision2->Refine No

Figure 2: Step-wise in vitro assessment workflow for validating the azetidine scaffold.

References

  • Azetidines in Medicinal Chemistry. National Institutes of Health (NIH) / PubMed.[1][2] Discusses the structural advantages of azetidines (ring strain, sp3 character) in improving solubility and metabolic stability compared to larger heterocycles.

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. Provides comparative data on replacing pyrrolidines/piperidines with azetidines to lower lipophilicity and reduce hERG inhibition.[1][2][3]

  • 4-(3-Hydroxyazetidin-1-yl)benzoic acid Product Data. PubChem. Chemical structure, physical properties, and safety data for the specific building block (CAS 1416784-71-8).[1][2] [1]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. Reviews the synthetic utility and strain-driven reactivity that makes azetidines valuable for late-stage functionalization.[1][2][4]

Sources

Validation

Technical Comparison Guide: Cell Permeability Assays for 4-(3-Hydroxyazetidin-1-yl)benzoic Acid Derivatives

This comparison guide details the optimal cell permeability testing strategies for 4-(3-Hydroxyazetidin-1-yl)benzoic acid derivatives . These compounds represent a specific challenge in medicinal chemistry: they are zwit...

Author: BenchChem Technical Support Team. Date: February 2026

This comparison guide details the optimal cell permeability testing strategies for 4-(3-Hydroxyazetidin-1-yl)benzoic acid derivatives . These compounds represent a specific challenge in medicinal chemistry: they are zwitterionic (containing both a basic azetidine nitrogen and an acidic benzoic acid group) and possess increased polarity due to the 3-hydroxyl group.

Executive Summary: The Zwitterion Challenge

4-(3-Hydroxyazetidin-1-yl)benzoic acid derivatives are valuable scaffolds in drug discovery (often serving as bioisosteres for piperazine or proline derivatives).[1] However, their physicochemical profile presents unique permeability hurdles:

  • Zwitterionic Nature: At physiological pH (7.4), these molecules often exist in a net-neutral zwitterionic state, which typically has lower membrane permeability than the uncharged species.

  • High Polarity (TPSA): The 3-hydroxy group increases the Topological Polar Surface Area (TPSA), potentially limiting passive transcellular diffusion.[1]

  • Transporter Liability: The benzoic acid moiety may be a substrate for Monocarboxylate Transporters (MCTs), while the azetidine core could interact with Organic Cation Transporters (OCTs) or P-glycoprotein (P-gp).[1]

Recommendation: A tiered approach is required. Use PAMPA-GIT for high-throughput ranking, MDCK-MDR1 for rapid lead optimization (flux + efflux), and Caco-2 for definitive BCS classification and transporter profiling.[1]

Comparative Analysis of Assay Platforms

The following table compares the three primary platforms specifically for this chemical series.

FeaturePAMPA (GIT Lipid) MDCK-MDR1 (Canine Kidney) Caco-2 (Human Colon)
Primary Mechanism Passive Diffusion only.[1]Passive Diffusion + P-gp Efflux.[1]Passive + Active Transport (MCT, OAT, PEPT1, P-gp).[1]
Suitability for Zwitterions Moderate. Requires pH gradient optimization to mimic the "window of absorption."High. Good correlation for passive permeability; ideal for spotting efflux issues early.[1]Gold Standard. Essential to determine if active uptake compensates for low passive diffusion.[1]
Throughput Ultra-High (96/384-well).[1]High (3-5 day culture).Low (21-day culture).[1]
Cost Efficiency $


$
Predictive Value Good for ranking lipophilicity-driven absorption.[1]Excellent for BBB and intestinal passive permeability.[1]Best predictor of human oral bioavailability (Fa).[1]

Recommended Experimental Workflows

Tier 1: High-Throughput Screening (PAMPA-GIT)

Objective: Rank compounds by passive diffusion potential.[1] Why: Zwitterions often have a "pH window" where permeability is maximal (usually near the isoelectric point, pI). Standard PAMPA at pH 7.4 may underestimate permeability.[1]

Protocol Modification for Azetidine Derivatives:

  • Lipid: Use 20% Lecithin in dodecane (or specific GIT lipid mix).

  • pH Gradient:

    • Donor Well: pH 5.0, 6.2, and 7.4 (to identify optimal absorption pH).

    • Acceptor Well: pH 7.4 (mimicking plasma).[1]

  • Incubation: 4 hours at room temperature.

Tier 2: Rapid Optimization (MDCK-MDR1)

Objective: Assess P-gp efflux liability and confirm passive permeability. Why: The azetidine ring can sometimes trigger P-gp efflux.[1] MDCK cells differentiate in 3-5 days, offering a faster feedback loop than Caco-2.[1][2]

Tier 3: The Gold Standard Protocol (Caco-2)

Objective: Definitive prediction of human absorption and mechanistic understanding.[1] Why: This scaffold contains a carboxylic acid.[1][3] Caco-2 cells express MCT1 (Monocarboxylate Transporter 1), which might actively transport these derivatives, significantly boosting absorption beyond what PAMPA predicts.[1]

Detailed Caco-2 Protocol for Zwitterions

This protocol is optimized to detect both passive and active transport components.[1]

1. Cell Culture & Seeding:

  • Cells: Caco-2 (HTB-37) from ATCC.[1]

  • Seeding Density:

    
     cells/cm² on polycarbonate filters (0.4 µm pore size).[1]
    
  • Differentiation: Maintain for 21 days . TEER (Transepithelial Electrical Resistance) must be

    
     to ensure tight junction integrity (critical for small polar molecules).[1]
    

2. Buffer Preparation (The Critical Step):

  • Zwitterions are pH-sensitive.[1]

  • Apical Buffer (A): HBSS adjusted to pH 6.5 (mimics jejunum microclimate).

  • Basolateral Buffer (B): HBSS adjusted to pH 7.4 (mimics blood).[1]

  • Additives: 1% BSA in the receiver compartment (optional) to improve sink conditions if the derivative is highly lipophilic (rare for this class, but possible with large substituents).

3. Transport Experiment:

  • Concentration: 10 µM (nonsaturating conditions).

  • Directionality: Run bi-directional assays:

    • A

      
       B (Absorptive):  Mimics gut uptake.
      
    • B

      
       A (Secretory):  Mimics efflux.
      
  • Timepoints: 60 and 120 minutes.[1]

4. Data Analysis: Calculate the Apparent Permeability (


) and Efflux Ratio (ER).

[1]
  • 
    :  Rate of permeation (µmol/s).
    
  • 
    :  Surface area of filter (cm²).
    
  • 
    :  Initial donor concentration (µM).
    

Interpretation for Azetidine-Benzoic Acid Derivatives:

  • 
     cm/s:  Low permeability (likely paracellular only).[1]
    
  • 
     cm/s:  High permeability.[1]
    
  • Efflux Ratio (

    
    ) > 2.0:  Indicates P-gp or BCRP efflux.[1] Action: Co-incubate with Verapamil (P-gp inhibitor) to confirm.[1]
    
  • Active Uptake Signal: If

    
     is significantly higher at pH 6.0 than pH 7.4, suspect MCT-mediated transport (proton-coupled).[1]
    

Visualization of Workflows

Figure 1: Caco-2 Assay Workflow for Zwitterions

This diagram illustrates the specific pH gradient setup required to accurately assess the permeability of 4-(3-Hydroxyazetidin-1-yl)benzoic acid derivatives.[1]

Caco2_Workflow cluster_conditions Buffer Setup (pH Gradient) Start Compound Preparation (10 µM in HBSS) Apical Apical Buffer pH 6.5 (MESS) Start->Apical Dissolve Seeding Caco-2 Monolayer (21 Days, TEER > 300) Apical->Seeding Apply to Donor Basal Basolateral Buffer pH 7.4 (HEPES) Basal->Seeding Apply to Receiver Transport Bi-Directional Transport (A->B and B->A) Seeding->Transport Incubate 37°C Analysis LC-MS/MS Analysis Transport->Analysis Sample at 60/120 min Result Calculate Papp & Efflux Ratio Analysis->Result

Caption: Optimized Caco-2 workflow utilizing a pH 6.5/7.4 gradient to simulate the physiological environment of the small intestine, critical for zwitterionic absorption.

Figure 2: Decision Tree for Assay Selection

How to choose the right assay based on the stage of drug development.

Decision_Tree Stage Development Stage? Screening Hit Identification / Early Screening Stage->Screening LeadOp Lead Optimization Stage->LeadOp IND Pre-Clinical / IND Enabling Stage->IND PAMPA PAMPA-GIT (High Throughput, Passive Only) Screening->PAMPA Rank by Lipophilicity MDCK MDCK-MDR1 (Fast, Passive + P-gp) LeadOp->MDCK Fix Efflux Issues Caco2 Caco-2 (pH Gradient) (Comprehensive, Active+Passive) IND->Caco2 Predict Human Abs. MDCK->Caco2 If active uptake suspected

Caption: Strategic selection guide. Use PAMPA for initial ranking, MDCK for rapid iterative testing, and Caco-2 for final characterization.

Data Simulation: What to Expect

The following table illustrates representative data patterns for this chemical class to aid in interpretation.

Compound TypePAMPA

(

cm/s)
Caco-2

(

cm/s)
Efflux RatioInterpretation
High Passive > 10.0> 10.0< 2.0Excellent candidate.[1] Passive diffusion dominates.[1]
P-gp Substrate > 8.0< 1.0 (A-B)> 10.0 High passive permeability masked by strong efflux.[1] Needs structural modification (e.g., N-capping).[1]
Active Uptake < 1.0> 5.0 < 2.0Poor passive diffusion (PAMPA) but rescued by transporters (likely MCT1) in Caco-2.[1]
Paracellular < 0.5< 0.5~ 1.0Very polar/hydrophilic.[1] Absorption likely limited to paracellular leakiness.[1]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Foundational text on pH-dependent permeability of zwitterions).

  • Volpe, D. A. (2008).[1] "Variability in Caco-2 and MDCK cell-based intestinal permeability assays." Journal of Pharmaceutical Sciences, 97(2), 712-725.[1] Link

  • Yazdanian, M., et al. (1998).[1] "Correlating partitioning and Caco-2 cell permeability of structurally diverse small molecular weight compounds." Pharmaceutical Research, 15(9), 1490-1494.[1] Link

  • Bittermann, K., & Goss, K. U. (2017).[1][4][5] "Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model." PLOS ONE, 12(12), e0190319.[1][4] Link

  • Press, B., & Di Grandi, D. (2008).[1] "Permeability for intestinal absorption: Caco-2 assay and related models."[1][2][6][7][8] Expert Opinion on Drug Metabolism & Toxicology, 4(5), 533-557.[1] Link

Sources

Comparative

Optimizing PROTAC Efficacy: A Comparative Guide to Linker Length Strategy

Introduction: The "Goldilocks Zone" of Linker Design In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is often erroneously viewed as a passive connector. Experimental evidence confirms that...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Goldilocks Zone" of Linker Design

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is often erroneously viewed as a passive connector. Experimental evidence confirms that linker length is a thermodynamic determinant of efficacy, governing the spatial proximity required for ubiquitin transfer.

This guide compares the efficacy of varying linker lengths across major target classes. It moves beyond simple "length vs. potency" correlations to explain the causality—how specific lengths drive cooperativity, alleviate steric clashes, or induce productive protein-protein interactions (PPIs).

The Core Challenge
  • Too Short: Steric clashes prevent the simultaneous binding of the Target Protein (POI) and E3 Ligase.[1] The Ternary Complex (TC) cannot form.

  • Too Long: High entropic penalty upon binding. The "effective concentration" of the E3 ligase relative to the POI decreases, often leading to a "floppy" complex that fails to ubiquitinate efficiently.

  • Optimal: The linker acts as a thermodynamic staple, potentially inducing positive cooperativity (

    
    ) where the TC is more stable than the binary components.
    

Mechanistic Comparison: How Length Drives Efficacy[2][3]

The efficacy of a PROTAC is defined by two key metrics:


 (potency) and 

(maximal degradation).[2] Linker length directly impacts the Gibbs free energy (

) of ternary complex formation.
Diagram 1: The Thermodynamic Impact of Linker Length

This diagram illustrates the relationship between linker length, steric hindrance, and cooperativity.

LinkerThermodynamics Optimal Optimal Length (12-20 atoms) Coop Positive Cooperativity (New PPIs Formed) Optimal->Coop Stabilizes TC Long Linker Too Long (> 24 atoms) Entropy Entropic Penalty Slow Ubiquitination Long->Entropy High Freedom Clash Steric Clash No TC Formation Inactive Inactive Clash->Inactive High Potency\n(Low DC50) High Potency (Low DC50) Coop->High Potency\n(Low DC50) Moderate/Low Potency Moderate/Low Potency Entropy->Moderate/Low Potency

Caption: Thermodynamic consequences of linker length. Optimal lengths often facilitate de novo protein-protein interactions (PPIs) leading to positive cooperativity.

Comparative Case Studies: Data-Driven Insights

The following table synthesizes experimental data from pivotal studies (Pfizer, Arvinas, Dundee), demonstrating that "optimal" is target-dependent.

Table 1: Efficacy vs. Linker Length Across Targets[4]
Target ProteinE3 LigaseLinker TypeOptimal Length (Atoms)Observed Effect of Length VariationKey Reference
ER

VHLAlkyl/PEG16 atoms Strict Optima: 12 atoms (short) and 19+ atoms (long) showed significantly reduced degradation (

).
Cyrus et al.[3][4][5]
BTK CRBNPEG/Alkyl12-15 atoms Steric Relief: Short linkers caused clashes. Longer linkers alleviated clash but showed no cooperativity.[6] Plateau effect observed.Zorba et al.[2][6]
TBK1 VHLPEG/Ether21 atoms Threshold Effect: <12 atoms = Inactive. 12-29 atoms = Active. 21 atoms gave highest

(96%).[2] 29 atoms dropped to 76%.[2]
Arvinas Data
BRD4 VHLPEG~12-14 atoms Cooperativity: Specific length (as in MZ1) allows the linker to fold, stabilizing the TC via specific VHL-BRD4 contacts.Ciulli et al.[2]
Analysis of Trends
  • The "Threshold" Model (TBK1): For some targets, there is a hard minimum length required to span the gap between binding pockets. Once crossed, efficacy is maintained until entropic penalties take over.

  • The "Peak" Model (ER

    
    ):  A sharp peak in efficacy suggests the linker is not just a connector but a structural component positioning the lysine residues for the E2 ubiquitin-conjugating enzyme.
    
  • The "Steric Relief" Model (BTK): Increasing length primarily serves to remove negative interactions rather than add positive ones.

Experimental Workflow: Linker Optimization

To determine the optimal linker length for a new target, a systematic screening workflow is required. Do not rely on "standard" PEG lengths.

Diagram 2: Linker Optimization Cycle

OptimizationCycle Design Library Design (PEG 2-10, Alkyl C4-C12) Synth Parallel Synthesis (Amide Coupling) Design->Synth Biophys Biophysical Screen (Ternary Complex) Synth->Biophys TR-FRET / AlphaLISA Cell Cellular Degradation (Western/HiBiT) Biophys->Cell Select Top Hits Decision Analyze Cooperativity (α) Cell->Decision Decision->Design Refine Length/Rigidity Lead Candidate Lead Candidate Decision->Lead Candidate High Dmax & DC50

Caption: Iterative workflow for defining optimal linker length, prioritizing ternary complex stability before cellular degradation.

Detailed Experimental Protocols

These protocols are designed to validate the impact of linker length on both binding mechanism and cellular efficacy .

Protocol A: TR-FRET Ternary Complex Assay

Purpose: To quantify cooperativity (


) and determine if linker length affects the stability of the E3-PROTAC-POI complex.

Reagents:

  • Biotinylated POI (Protein of Interest).

  • His-tagged E3 Ligase (e.g., VHL or CRBN).

  • Fluorophores: Europium-Streptavidin (Donor) and APC-anti-His antibody (Acceptor).

Step-by-Step Methodology:

  • Preparation: Dilute PROTAC library (varying linker lengths) in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127). Prepare a 10-point dose-response curve (e.g., 10

    
    M to 0.1 nM).
    
  • Binary Controls: Prepare wells with POI + PROTAC only and E3 + PROTAC only to establish baseline binding affinities (

    
    ).
    
  • Ternary Mix: In a 384-well plate, mix:

    • 5

      
      L Biotin-POI (Final conc: 10-50 nM).
      
    • 5

      
      L His-E3 Ligase (Final conc: 10-50 nM).
      
    • 5

      
      L PROTAC dilution.
      
  • Incubation: Incubate for 45 minutes at Room Temperature (RT) to reach equilibrium.

  • Detection: Add 5

    
    L detection mix (Eu-Streptavidin + APC-antibody). Incubate 1 hour.
    
  • Read: Measure TR-FRET signal (Excitation 337 nm, Emission 615/665 nm).

  • Analysis: Plot the "Hook Effect" curve. The amplitude of the bell curve correlates with ternary complex stability. Compare

    
     vs 
    
    
    
    to calculate cooperativity (
    
    
    ).
Protocol B: High-Throughput Degradation Screen (Western Blot)

Purpose: To determine


 and 

for the linker library.

Methodology:

  • Seeding: Seed cells (e.g., HeLa, HEK293) at 0.5

    
     10
    
    
    
    cells/well in 6-well plates. Allow adherence overnight.
  • Treatment: Treat cells with PROTACs at 5 concentrations (e.g., 1, 10, 100, 1000, 10000 nM) for a fixed time (typically 16-24 hours). Include a DMSO control and a competition control (PROTAC + excess free ligand).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Normalization: Quantify total protein (BCA assay) and load equal amounts (20

    
    g) onto SDS-PAGE gels.
    
  • Blotting: Transfer to Nitrocellulose/PVDF. Block with 5% milk.

  • Antibody: Incubate with primary antibody for POI and Loading Control (GAPDH/Actin) overnight at 4°C.

  • Quantification: Use a fluorescence imager (e.g., LI-COR Odyssey) for linear dynamic range quantification.

  • Calculation:

    • Normalize POI signal to Loading Control.

    • Normalize to DMSO (set as 100%).

    • Fit data to a non-linear regression model (log(inhibitor) vs. response) to derive

      
      .
      

Expert Insights & Troubleshooting

  • The "Hook Effect" False Negative: In TR-FRET assays, very high concentrations of PROTAC will disrupt the ternary complex (forming binary complexes instead). If your linker looks inactive, check if you are dosing on the "downward slope" of the hook.

  • Solubility vs. Length: Long alkyl linkers (>10 carbons) drastically reduce aqueous solubility. If a long linker is required for efficacy, switch to PEG or introduce rigid hydrophilic groups (piperazines) to maintain solubility.

  • Rigidity: If a long PEG linker is active but weak (

    
    ), the complex may be too entropic (floppy). Replace flexible PEG units with rigid motifs (alkynes, phenyls) of equivalent length to reduce the entropic penalty.
    

References

  • Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems.

  • Zorba, A., et al. (2018). "Delineating the role of cooperativity in the design of potent PROTACs for BTK." Proceedings of the National Academy of Sciences (PNAS).

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology.

  • Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology.

  • Maple, H. J., et al. (2019). "Strategies for the design of PROTAC linkers: a critical review." MedChemComm.

Sources

Validation

Advanced Validation of Target Engagement for PROTACs Incorporating 4-(3-Hydroxyazetidin-1-yl)benzoic acid

Executive Summary: The Rigid Linker Advantage[1] In the optimization of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of physicochemical pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid Linker Advantage[1]

In the optimization of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of physicochemical properties and ternary complex stability. This guide evaluates the performance of PROTACs utilizing 4-(3-Hydroxyazetidin-1-yl)benzoic acid —a rigid, polar linker motif—against standard flexible alternatives (PEG/Alkyl chains).

The Core Challenge: Traditional polyethylene glycol (PEG) linkers often suffer from high conformational entropy and poor cellular permeability, leading to the "hook effect" or lack of intracellular target engagement (TE) despite high biochemical affinity.

The Solution: The 4-(3-Hydroxyazetidin-1-yl)benzoic acid motif introduces structural rigidity via the azetidine ring. This reduces the entropic penalty of binding and improves metabolic stability, addressing the common attrition point where PROTACs bind in a test tube but fail in live cells.

Comparative Performance Matrix
FeatureRigid Motif (Azetidine-Benzoic) Flexible Alternative (PEG/Alkyl) Impact on Validation
Conformational Entropy Low (Pre-organized)High (Floppy)Rigid linkers often show higher cellular potency due to reduced entropic cost upon binding.
Cell Permeability High (Low TPSA, compact)Variable (Often poor for long PEGs)Rigid motif requires sensitive intracellular TE assays (e.g., NanoBRET) to verify entry.
Metabolic Stability High (Resistant to oxidation)Low (Prone to oxidative metabolism)Longer duration of action in cellular assays.
Solubility Moderate-High (Polar azetidine)High (PEG) / Low (Alkyl)Azetidine balances solubility without the permeability penalty of long PEGs.

Technical Deep Dive: Mechanism of Action

To validate target engagement for PROTACs containing this specific building block, one must understand why it is used. The 4-(3-Hydroxyazetidin-1-yl)benzoic acid moiety serves as a bioisostere that constrains the spatial orientation between the E3 ligase ligand and the Warhead.

Structural Logic
  • Azetidine Ring: Locks the vector angle, potentially favoring a specific ternary complex geometry (cooperativity,

    
    ).
    
  • Benzoic Acid: Facilitates robust amide coupling, reducing the "floppiness" associated with aliphatic amide bonds.

Pathway Visualization

The following diagram illustrates how the rigid linker strategy influences the probability of successful Ternary Complex formation compared to flexible linkers.

PROTAC_Mechanism cluster_inputs Linker Strategy Flexible Flexible Linker (PEG) High Entropy CellEntry Cellular Entry (Permeability) Flexible->CellEntry Low Efficiency Rigid Rigid Linker (Azetidine) Pre-organized Rigid->CellEntry High Efficiency Ternary Ternary Complex (POI-PROTAC-E3) Rigid->Ternary Reduced Entropic Cost Binary Binary Complex (POI-PROTAC) CellEntry->Binary Binary->Ternary Cooperativity Check Degradation Ubiquitination & Proteasomal Degradation Ternary->Degradation

Figure 1: Mechanistic impact of rigid azetidine linkers on PROTAC efficacy. The rigid scaffold minimizes entropic loss during ternary complex formation, enhancing potency.

Validation Protocols: Proving Target Engagement

For PROTACs utilizing 4-(3-Hydroxyazetidin-1-yl)benzoic acid, standard biochemical assays (like TR-FRET) are insufficient because they do not capture the permeability advantage of the rigid linker. You must use a live-cell assay.

Primary Assay: Live-Cell NanoBRET™ Target Engagement

This is the "Gold Standard" for validating this specific class of PROTACs. It measures the ability of the PROTAC to displace a fluorescent tracer from the target protein inside a living cell.

Why this assay?

If your rigid linker improves permeability (as hypothesized), the NanoBRET IC50 will be significantly lower (better) than a flexible analog, even if their biochemical affinities (


) are similar.
Protocol Workflow
  • Transfection (Day 1):

    • Plate HEK293 cells (or relevant line) at 20,000 cells/well in 96-well plates.

    • Transfect with vector encoding Target Protein fused to NanoLuc® luciferase (N-terminal or C-terminal fusion depending on structure).

    • Tip: Use a carrier DNA to optimize transfection efficiency if expression is low.

  • Tracer Equilibration (Day 2):

    • Select a cell-permeable fluorescent tracer known to bind the target (e.g., a derivative of the warhead).

    • Determine the

      
       of the tracer in cells first. Use the tracer at a concentration near its 
      
      
      
      (typically 0.1–1.0 µM).
  • PROTAC Treatment:

    • Prepare a serial dilution of the Azetidine-PROTAC and the PEG-PROTAC (Control).

    • Add PROTACs + Tracer + NanoBRET Substrate to cells simultaneously.

    • Critical Step: Incubate for 2 hours at 37°C. Rigid linkers may have slower on-rates but longer residence times; ensure equilibrium is reached.

  • Measurement:

    • Read Donor emission (460 nm) and Acceptor emission (618 nm).

    • Calculate BRET Ratio:

      
      .
      
    • Convert to % Occupancy and fit to a dose-response curve to determine cellular

      
      .
      
Data Interpretation
  • Successful Validation: The Azetidine-PROTAC shows a left-shifted curve (lower

    
    ) compared to the PEG analog, confirming that the rigid linker facilitates better intracellular availability or ternary complex stability.
    
  • Failure Mode: If Biochemical

    
     is high but NanoBRET is poor, the rigid linker may be clashing sterically with the E3 ligase interface.
    
Secondary Assay: Fluorescence Polarization (FP)

Use this to verify that the rigid linker has not destroyed the intrinsic binding affinity to the E3 ligase.

  • Setup: Purified E3 Ligase (e.g., VHL or CRBN) + Fluorescent Peptide Probe.

  • Method: Titrate the PROTAC.

  • Expectation: The 4-(3-Hydroxyazetidin-1-yl)benzoic acid moiety should yield a

    
     similar to the native ligand. If 
    
    
    
    increases >10-fold, the linker attachment point is flawed.

Experimental Workflow Visualization

The following diagram details the decision tree for validating PROTACs with this specific linker.

TE_Validation_Workflow Start Start: Azetidine-PROTAC Synthesis Biochem Biochemical FP Assay (Intrinsic Affinity) Start->Biochem Decision1 Is Ki < 100 nM? Biochem->Decision1 Cellular Live-Cell NanoBRET (Permeability & TE) Decision2 Is Cellular IC50 < 1 µM? Cellular->Decision2 Degradation Western Blot / HiBiT (Functional Output) Success Validated Candidate Degradation->Success Decision1->Cellular Yes Fail1 Redesign: Steric Clash at Linker Site Decision1->Fail1 No Decision2->Degradation Yes Fail2 Redesign: Permeability Issue or Efflux Decision2->Fail2 No

Figure 2: Step-by-step validation workflow for rigid-linker PROTACs. Biochemical affinity must be confirmed before assessing cellular target engagement.

References

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611–617. Link

  • Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Target Antitumor Therapy, 1, 273–312.[][] Link

  • Riching, K. M., et al. (2015). "Quantitative Live-Cell Kinetic Analysis of Kinase Inhibitor Binding and Occupancy." Cell Chemical Biology, 22(9), 1159-1160. Link

  • Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today, 25(10), 1793–1800. Link

  • Testa, A., et al. (2020).[3] "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase." Journal of the American Chemical Society, 142(11), 5261–5273. Link

Sources

Comparative

Computational Modeling of 4-(3-Hydroxyazetidin-1-yl)benzoic Acid Linkers

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Computational Biologists Executive Summary: The Case for Rigidified Hydrophilic Linkers In the design of heterobifunctional molecules—such...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Computational Biologists

Executive Summary: The Case for Rigidified Hydrophilic Linkers

In the design of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) or fragment-based drug candidates—the linker is rarely an inert bystander. It determines the spatial orientation (exit vectors), physicochemical properties (logP/logD), and the entropic penalty of binding.

This guide focuses on 4-(3-Hydroxyazetidin-1-yl)benzoic acid , a specialized rigid linker motif. Unlike flexible alkyl chains or standard piperazine linkers, this azetidine-benzoate scaffold offers a unique combination of conformational constraint and polarity .

Why this molecule?

  • Rigidity: The 4-membered azetidine ring restricts conformational freedom more strictly than 5- or 6-membered rings, potentially reducing the entropic cost of ternary complex formation.

  • Solubility: The 3-hydroxyl group provides a "solubility handle" to counteract the lipophilicity of the benzoic acid moiety, a critical feature for maintaining oral bioavailability.

  • Vector Geometry: It provides a shortened, specific exit vector distinct from the classic piperazine "rod."

Comparative Analysis: Azetidine vs. Standard Alternatives

The following analysis compares the 4-(3-Hydroxyazetidin-1-yl)benzoic acid linker against two industry standards: 4-(Piperazin-1-yl)benzoic acid (standard rigid linker) and PEG-3-benzoic acid (standard flexible linker).

Table 1: Physicochemical & Conformational Comparison
FeatureAzetidine Linker (Topic)Piperazine Linker (Alternative)PEG-3 Linker (Alternative)
Ring Size 4-membered (Strained)6-membered (Chair)Acyclic (Flexible)
Conformational Entropy Low (High Rigidity)Medium (Chair-Boat flips)High (Floppy)
Exit Vector Length Short (~5.5 Å N-to-COOH)Medium (~6.5 Å N-to-COOH)Variable (Extended)
Linearity Non-linear (Puckered angle)Linear (Para-para)Variable
Hydrophilicity High (Integral -OH)Medium (Basic N)High (Ether oxygens)
Metabolic Stability Moderate (Ring strain)HighLow (Oxidative cleavage)
Deep Dive: The Conformational Landscape

The critical differentiator is the puckering amplitude .

  • Piperazine: Exists predominantly in a chair conformation.[1] The exit vectors (N-N axis) are roughly parallel, creating a linear "rod."

  • Azetidine: The 4-membered ring is not planar.[2] It undergoes a "butterfly" puckering motion. In 4-(3-Hydroxyazetidin-1-yl)benzoic acid, this puckering creates an angle deviation between the phenyl ring plane and the azetidine substituent, allowing the linker to access "kinked" ternary complex geometries that linear piperazines cannot satisfy.

Computational Modeling Workflows

To accurately model this linker, standard force fields (like MMFF94) often fail to capture the correct ring strain and puckering barrier of the azetidine. Quantum Mechanical (QM) validation is required.

DOT Diagram 1: Modeling Workflow

LinkerModeling cluster_0 Phase 1: Conformer Generation cluster_1 Phase 2: Vector Analysis cluster_2 Phase 3: Property Prediction Start Input Structure (SMILES/3D) Sampling Stochastic Search (Low-Mode MD / Monte Carlo) Start->Sampling QM_Opt DFT Optimization (B3LYP/6-31G*) Sampling->QM_Opt Top 10 Conformers VectorCalc Calculate Exit Vectors (N-C-C-O Dihedrals) QM_Opt->VectorCalc Solvation Solvation Energy (ΔG_solv) (PCM/SMD Model) QM_Opt->Solvation pKa pKa Prediction (Azetidine N basicity) QM_Opt->pKa Overlay Overlay with Target Ternary Complex VectorCalc->Overlay Decision Select Linker Candidate Overlay->Decision Solvation->Decision pKa->Decision

Caption: Workflow for accurate parameterization of strained azetidine linkers, prioritizing QM optimization over standard force fields to resolve ring puckering.

Detailed Experimental Protocols
Protocol A: QM-Based Conformational Scanning

Why: Standard force fields often overestimate the planarity of conjugated aniline-like systems involving azetidines.

  • Structure Prep: Protonate the carboxylic acid (neutral state) and the azetidine nitrogen (cationic state, if physiological pH < pKa ~8.5). Note: The N-phenyl conjugation reduces basicity, so the neutral form is often relevant in non-acidic compartments.

  • Initial Sampling: Use a conformational search algorithm (e.g., OPLS4 or MMFF94s) to generate diverse ring puckers.

  • DFT Refinement (Critical Step):

    • Software: Gaussian / Jaguar / ORCA.

    • Theory Level: B3LYP-D3/6-311+G(d,p) . The dispersion correction (-D3) is vital for capturing intramolecular H-bonds between the 3-OH and the benzoate system.

    • Self-Validation: Calculate the imaginary frequencies. A true minimum must have zero imaginary frequencies.

  • Output: Extract the "Exit Vector Angle" (angle between the benzoic acid C1-C4 axis and the azetidine C3-OH vector).

Protocol B: Vector Overlay for PROTAC Design

Why: To determine if this linker fits the gap between your E3 ligase and Target Protein.

  • Align Anchors: Superimpose the benzoate moiety onto your warhead's attachment point.

  • Vector Screening: Measure the distance and angle from the azetidine-3-OH position to the E3 ligand attachment point.

  • Comparison: Repeat for piperazine.

    • Result: If the required angle is ~160° (linear), piperazine is superior. If the angle is ~120-140° (kinked), the azetidine linker is the superior geometric fit.

Decision Logic: When to Use This Linker
DOT Diagram 2: Selection Decision Tree

SelectionLogic Start Linker Selection Phase Q1 Is the Binding Pocket Solvent Exposed? Start->Q1 Q2 Is Linear Geometry Required? Q1->Q2 No (Buried/Constrained) Res_PEG Use PEG Chain Q1->Res_PEG Yes (Flexible needed) Q3 Is Solubility a Limiting Factor? Q2->Q3 No (Kinked/Short Vector) Res_Pip Use Piperazine Linker Q2->Res_Pip Yes (180° Vector) Q3->Res_Pip No Res_Aze Use 4-(3-OH-Azetidine) Linker Q3->Res_Aze Yes (Need polar handle)

Caption: Decision matrix for selecting the azetidine linker based on geometric requirements and solubility constraints.

References
  • PubChem. (2025). Compound Summary: 4-(3-Hydroxyazetidin-1-yl)benzoic acid.[3][4][5] National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Kulik, H., & Schindler, C. (2024).[6] Scientists use computational modeling to guide a difficult chemical synthesis.[6][7] MIT News. Retrieved February 4, 2026, from [Link]

  • Zagidullin, A., et al. (2025).[8] Novel approaches for the rational design of PROTAC linkers. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Gao, Y. Q., et al. (2025).[9] Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

Sources

Validation

Comparative Analysis of Linker Conformation in PROTAC Design

Introduction: The Paradigm Shift in "Linkerology" In the nascent stages of Proteolysis Targeting Chimera (PROTAC) development, linkers were viewed primarily as passive structural connectors—inert bridges whose sole funct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Paradigm Shift in "Linkerology"

In the nascent stages of Proteolysis Targeting Chimera (PROTAC) development, linkers were viewed primarily as passive structural connectors—inert bridges whose sole function was to span the distance between the E3 ligase and the Protein of Interest (POI). This "beads-on-a-string" model has been superseded by a rigorous structural paradigm where the linker is recognized as a determinant of ternary complex stability, degradation cooperativity, and isoform selectivity .

This guide provides a comparative technical analysis of linker conformations, contrasting the entropic profiles of flexible versus rigid scaffolds.[1] It moves beyond basic chemical definitions to explore how conformational restriction dictates the thermodynamic landscape of the POI-PROTAC-E3 interface.

Theoretical Framework: Thermodynamics of Pre-Organization

The potency of a PROTAC is not solely defined by its binary affinity for the POI or E3 ligase (


), but by the stability of the ternary complex (

) and the cooperativity factor (

).
The Entropic Penalty

The formation of a ternary complex involves a significant loss of conformational entropy.



  • Flexible Linkers (e.g., PEG, Alkyl chains): Possess high degrees of freedom. Upon binding, these linkers must "collapse" into a specific bioactive conformation, resulting in a massive entropic penalty (

    
    ). This energy cost must be offset by strong enthalpic interactions (
    
    
    
    ) at the protein-protein interface (PPI).
  • Rigid Linkers (e.g., Piperazine, Alkynes, Bicycles): Are "pre-organized" into a conformation resembling the bound state. The entropic cost of binding is minimized, allowing even weak PPIs to drive stable ternary complex formation.

Cooperativity ( )

Cooperativity is defined as the ratio of binary to ternary dissociation constants:


[2]
  • 
     (Positive Cooperativity): The linker promotes favorable protein-protein interactions.
    
  • 
     (Negative Cooperativity): The linker causes steric clashes or unfavorable orientation.
    

Comparative Analysis: Flexible vs. Rigid Architectures

Type A: Flexible Linkers (The "Fisherman" Approach)
  • Chemistry: Polyethylene Glycol (PEG), linear Alkyl chains.

  • Mechanism: "Cast and catch." The linker samples a vast conformational space to find the binding pocket.

  • Pros: High aqueous solubility; easy synthetic accessibility; ability to span long distances for "buried" pockets.

  • Cons: High entropic penalty; "Hook Effect" (formation of binary complexes at high concentration) is more pronounced due to lack of cooperative stabilization; oxidative metabolic liabilities (e.g., PEG oxidation).

Type B: Rigid Linkers (The "Lock and Key" Approach)
  • Chemistry: Piperazines, Piperidines, Alkynes, Triazoles (Click), Bicyclic systems (e.g., spirocycles).

  • Mechanism: Pre-organization.[3][4] The linker restricts the spatial orientation of the warheads relative to each other.

  • Pros:

    • Entropic Gain: Lower

      
       loss upon binding.
      
    • Selectivity: Rigid vectors can force specific E3-POI interfaces that exist for one isoform but not another (e.g., BRD4 vs. BRD2).

    • Permeability: Replacement of polar PEGs with lipophilic rigid cycles often improves membrane permeability.

  • Cons: Lower solubility; complex SAR (Structure-Activity Relationship) requiring structural data (X-ray/Cryo-EM); slight geometric mismatch can abolish activity completely.

Data Summary: Comparative Performance

The following table synthesizes data from key studies (e.g., Ciulli et al., Wang et al.) comparing linker types on degradation metrics.

FeatureFlexible (PEG-based)Rigid (Piperidine/Macrocycle)Impact on Potency
Entropic Cost High (

)
Low (Neutral

)
Rigid favors higher potency
Cooperativity (

)
Often Neutral (

)
High Potential (

)
Rigid drives stability
DC

(nM)
Typically 10 - 100 nMOften < 1 nM (e.g., ARD-69)Rigid yields sub-nanomolar potency
D

(%)
High (>90%)High (>95%)Comparable
Solubility ExcellentModerate to LowFlexible favors formulation
Metabolic Stability Low (PEG oxidation)High (Cyclic stability)Rigid favors in vivo half-life

Visualization: Thermodynamics & Workflow

Diagram 1: The Thermodynamic Cycle of Cooperativity

This diagram illustrates how linker conformation influences the equilibrium between binary and ternary states.

TernaryThermodynamics cluster_entropy Linker Impact POI Free POI BinaryPOI Binary Complex (POI-PROTAC) POI->BinaryPOI Kd (Binary) E3 Free E3 BinaryE3 Binary Complex (E3-PROTAC) E3->BinaryE3 Kd (Binary) PROTAC PROTAC (Linker State) PROTAC->BinaryPOI Kd (Binary) PROTAC->BinaryE3 Kd (Binary) Ternary Ternary Complex (POI-PROTAC-E3) BinaryPOI->Ternary + E3 (Cooperativity α) BinaryE3->Ternary + POI (Cooperativity α)

Caption: The thermodynamic cycle showing binary vs. ternary formation. Rigid linkers maximize the red pathways (Cooperativity) by reducing entropic penalties.

Diagram 2: Linker Optimization Decision Tree

A logic flow for selecting linker chemistry based on structural data availability.

LinkerWorkflow Start Start: PROTAC Design StructData Is Crystal Structure Available? Start->StructData NoStruct No Structure StructData->NoStruct No YesStruct Yes (PDB/CryoEM) StructData->YesStruct Yes FlexScreen Screen Flexible Library (PEG 2-10 units) NoStruct->FlexScreen HitID Identify Hit FlexScreen->HitID Vector Vector Analysis: Identify Exit Vectors HitID->Vector Obtain Structure Model Molecular Modeling (Rosetta/MOE) YesStruct->Model Model->Vector RigidDesign Design Rigid Linker (Piperazine/Bicycle) Vector->RigidDesign Macro Macrocyclization Strategy Vector->Macro Optimization Validation: TR-FRET / Degradation RigidDesign->Optimization SAR Macro->Optimization SAR

Caption: Decision matrix for linker design. Structural data enables the immediate deployment of rigid/macrocyclic strategies to boost cooperativity.

Experimental Protocol: TR-FRET for Ternary Complex Cooperativity

This protocol quantifies the cooperativity factor (


) by measuring the stability of the ternary complex in solution. It uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the proximity of the E3 ligase and the POI.

Objective: Determine if the linker induces positive cooperativity (


).
Materials
  • Donor Fluorophore: Terbium (Tb)-labeled antibody targeting the E3 ligase tag (e.g., Tb-anti-His for His-Cereblon).

  • Acceptor Fluorophore: FITC or Alexa488-labeled antibody targeting the POI tag (e.g., AF488-anti-GST for GST-BRD4).

  • Reagents: PROTAC serial dilutions, Recombinant E3 Ligase, Recombinant POI.

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.

Step-by-Step Methodology
  • Protein Titration (Optimization Phase):

    • Perform a cross-titration of E3 and POI to determine the optimal

      
       concentrations.
      
    • Target: Select concentrations near the

      
       of the binary interactions to ensure sensitivity to the "hook effect." Typically 10-50 nM.
      
  • PROTAC Dispensing:

    • Prepare a 16-point serial dilution of the PROTAC in DMSO (Top concentration 10

      
      M).
      
    • Dispense 100 nL into a 384-well low-volume white plate (e.g., PerkinElmer ProxiPlate).

  • Ternary Mix Addition:

    • Prepare a master mix containing:

      • Tb-Donor Antibody (2 nM final)

      • Acceptor Antibody (100 nM final)

      • E3 Ligase (Concentration determined in Step 1)

      • POI (Concentration determined in Step 1)

    • Add 10

      
      L of the master mix to the assay plate.
      
  • Incubation:

    • Centrifuge plate at 1000 rpm for 1 minute.

    • Incubate at Room Temperature (RT) for 60 minutes in the dark to reach equilibrium.

  • Data Acquisition:

    • Read on a TR-FRET compatible reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 490 nm.

    • Emission 2 (Acceptor): 520 nm.

  • Data Analysis & Cooperativity Calculation:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Plot Ratio vs. log[PROTAC]. You will observe a bell-shaped curve (Hook Effect).

    • Fit: Use the equation derived by Douglass et al. to solve for

      
       (Cooperativity factor).
      
    • Interpretation: A higher amplitude bell curve compared to a non-cooperative control indicates structural rigidity favoring the ternary state.

Case Study: The "Rigidification" of AR Degraders

Context: The Androgen Receptor (AR) is a prime target for prostate cancer. Early PROTACs using flexible PEG linkers showed moderate potency but poor oral bioavailability.

The Pivot: Researchers at the University of Michigan (Wang group) replaced flexible alkyl/PEG chains with rigid piperidine and piperazine scaffolds.

Results:

  • Compound: ARD-69.[5]

  • Linker: Rigid, piperidine-based.[1][3][5][6]

  • Outcome:

    • Potency:

      
       nM (vs. >10 nM for flexible analogs).
      
    • Solubility: The basic nitrogen in the rigid ring improved aqueous solubility compared to all-carbon chains.

    • Mechanism: X-ray crystallography confirmed that the rigid linker locked the VHL E3 ligase and AR into a highly cooperative interface, minimizing the entropic cost of binding.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[3] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. Link

  • Casement, R., et al. (2021).[7] Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology. Link

  • Han, X., et al. (2019). Discovery of highly potent and efficient PROTAC degraders of androgen receptor (AR) by employing weak binding affinities to VHL E3 ligase. Journal of Medicinal Chemistry. Link

  • Testa, A., et al. (2020). 3D-Pharmacophore-Based Discovery of Novel BRPF1 Bromodomain Inhibitors. Journal of Medicinal Chemistry. Link

  • Douglass, E. F., et al. (2013). A comprehensive mathematical model for three-body binding equilibria. Journal of the American Chemical Society. Link

Sources

Comparative

Comparative Guide: Metabolic Stability Assessment of 4-(3-Hydroxyazetidin-1-yl)benzoic Acid Scaffolds

Executive Summary In modern medicinal chemistry, the 4-(3-Hydroxyazetidin-1-yl)benzoic acid motif represents a strategic "privileged scaffold."[1] It combines the conformational rigidity and lowered lipophilicity (LogD)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the 4-(3-Hydroxyazetidin-1-yl)benzoic acid motif represents a strategic "privileged scaffold."[1] It combines the conformational rigidity and lowered lipophilicity (LogD) of the azetidine ring with the solubilizing potential of a benzoic acid tail. While this scaffold often outperforms traditional piperidine or pyrrolidine bioisosteres in reducing Phase I oxidative clearance, it introduces specific Phase II metabolic vulnerabilities—primarily O-glucuronidation at the 3-hydroxy position and acyl glucuronidation at the carboxylic acid tail.[1]

This guide provides a technical roadmap for assessing the metabolic stability of this chemotype, comparing it against standard alternatives, and detailing the specific experimental protocols required to de-risk its development.

Part 1: Structural Analysis & Metabolic Soft Spots[2]

To accurately assess stability, one must first map the molecule's "metabolic liability vectors." Unlike aliphatic amines, the nitrogen in this scaffold is an aniline derivative, significantly reducing its basicity but introducing unique redox risks.

Metabolic Liability Map
  • 3-Hydroxy Group (Primary Risk): A high-affinity substrate for UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT2B7.[1] This is the dominant clearance pathway for this scaffold.

  • Benzoic Acid Moiety (Toxicity Risk): Susceptible to conjugation with glycine (via Acetyl-CoA synthetases) or formation of acyl glucuronides .[1] Acyl glucuronides are reactive electrophiles capable of covalent binding to plasma proteins, posing a risk of idiosyncratic drug-induced liver injury (DILI).[1]

  • Azetidine Ring (Stability Asset): High ring strain (~25 kcal/mol) typically resists oxidative opening by CYPs better than larger rings, provided the nitrogen lone pair is delocalized into the phenyl ring.

Part 2: Comparative Performance Guide

The following table contrasts the 4-(3-Hydroxyazetidin-1-yl)benzoic acid scaffold with its common 5- and 6-membered ring bioisosteres.

Table 1: Scaffold Performance Comparison

FeatureAzetidine Scaffold (4-membered)Pyrrolidine Analog (5-membered)Piperidine Analog (6-membered)
LogD (Lipophilicity) Low (Optimal).[1] Reduces non-specific binding and CYP affinity.[1]Medium . Slightly higher lipophilicity.[1]High . Often requires additional polar groups to solubilize.[1]
Phase I Stability (CYP) High . Steric bulk and ring strain often impede CYP access to the

-carbons.[1]
Moderate . Susceptible to

-hydroxylation and N-dealkylation.[1]
Low . Common target for oxidative metabolism.[1]
Phase II Risk (UGT) High .[1][2] The 3-OH is sterically exposed and highly reactive.[1]Moderate . Steric hindrance can reduce UGT Vmax.[1]Low/Moderate .[1] Ring puckering can shield the hydroxyl.
Conformational Rigidity High . Defines a strict exit vector for the benzoic acid.Medium . Envelope conformations allow flexibility.[1]Low . Chair/Boat interconversion creates "floppy" vectors.[1]
Toxicity Potential Acyl Glucuronide Risk .[1] Requires specific stability testing.Standard .Standard .

Verdict: The azetidine scaffold is superior for optimizing Ligand Efficiency (LE) and minimizing oxidative clearance but requires aggressive screening for glucuronidation and acyl glucuronide reactivity .

Part 3: Experimental Protocols

Standard S9 or microsome assays (without co-factors) will yield false positives for stability because they lack the UDPGA required for glucuronidation. You must use the following modified workflows.

Protocol A: The "Boosted" Microsomal Stability Assay (Phase I + II)

Objective: To capture both CYP-mediated oxidation and UGT-mediated conjugation in a high-throughput format.[1]

Reagents:

  • Liver Microsomes (Human/Rat/Mouse, 20 mg/mL protein).[1]

  • NADPH Regenerating System: (Phase I cofactor).

  • UDPGA (Uridine 5'-diphospho-glucuronic acid): (Phase II cofactor).[1]

  • Alamethicin: (Pore-forming peptide to permeabilize the microsomal membrane, allowing UDPGA access to luminal UGTs).[1]

Step-by-Step Workflow:

  • Activation: Pre-incubate microsomes (0.5 mg/mL final) with Alamethicin (25 µg/mg protein) on ice for 15 minutes. Critical: Omitting alamethicin underestimates UGT clearance by >50%.

  • Substrate Addition: Add test compound (1 µM final, <0.1% DMSO) and pre-incubate at 37°C for 5 min.

  • Initiation: Add cofactor mix (1 mM NADPH + 2 mM UDPGA + 5 mM MgCl₂).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor for M+16 (oxidation) and M+176 (glucuronidation) peaks.[1]

Protocol B: Acyl Glucuronide Reactivity Assessment (T1/2 Assay)

Objective: To determine if the benzoic acid metabolite is chemically reactive (toxic) or stable (safe).

Context: Acyl glucuronides can rearrange to form isomers resistant to


-glucuronidase.[1][3] This rearrangement correlates with protein covalent binding.[1]

Workflow:

  • Biosynthesis: Generate the acyl glucuronide by incubating the parent compound (10 µM) with hepatocytes or "boosted" microsomes for 2 hours. Isolate the glucuronide via semi-prep HPLC.

  • Incubation: Dissolve the purified acyl glucuronide in 0.1 M Phosphate Buffer (pH 7.4) at 37°C.

  • Monitoring: Analyze by HPLC-UV or LC-MS every 30 mins for 4 hours.

  • Calculation: Plot ln(concentration) vs. time.

    • Safe Profile: degradation

      
       hours (Stable).[1]
      
    • Risk Profile: degradation

      
       hours (Highly Reactive).[1]
      

Part 4: Strategic Decision Tree (Visualization)

The following diagram outlines the logical flow for assessing compounds containing this scaffold, prioritizing the differentiation between metabolic instability and chemical reactivity.

MetabolicAssessment Start Compound Candidate: 4-(3-Hydroxyazetidin-1-yl)benzoic acid Assay1 Assay 1: Hepatocyte Stability (Integrated Phase I & II) Start->Assay1 Result1_High High Clearance (Cl_int > 20 µL/min/10^6 cells) Assay1->Result1_High Unstable Result1_Low Low Clearance (Cl_int < 10 µL/min/10^6 cells) Assay1->Result1_Low Stable MetID Metabolite ID (LC-MS/MS) Result1_High->MetID Decision_Safe Safe Candidate (Proceed to PK) Result1_Low->Decision_Safe Path_Ox Major Metabolite: Oxidation (+16 Da) MetID->Path_Ox Path_Gluc Major Metabolite: Direct Glucuronidation (+176 Da) MetID->Path_Gluc Path_Acyl Major Metabolite: Acyl Glucuronide (+176 Da) MetID->Path_Acyl Fix_Ox Strategy: Block CYP Sites (Fluorination of Phenyl Ring) Path_Ox->Fix_Ox Fix_Gluc Strategy: Steric Hindrance (Methylate C2/C4 of Azetidine) Path_Gluc->Fix_Gluc Assay_Reactivity Assay 2: Acyl Glucuronide Half-Life in Buffer Path_Acyl->Assay_Reactivity Assay_Reactivity->Decision_Safe t1/2 > 10h Decision_Toxic Toxicity Flag (Redesign Linker) Assay_Reactivity->Decision_Toxic t1/2 < 2h

Figure 1: Decision matrix for de-risking azetidine-benzoic acid scaffolds. Note the critical branch point at Acyl Glucuronide identification.

References

  • Cheekatla, S. R. (2026).[1][4] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link[4]

  • Słoczyńska, K., et al. (2019).[1][5] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69, 345–361.[1][5] Link

  • Di, L., & Obach, R. S. (2015).[1] Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Adeniji, A. O., et al. (2011).[1] Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Bioorganic & Medicinal Chemistry Letters. Link

  • Stachulski, A. V., et al. (2006).[1] Acyl glucuronides: biological activity, chemical reactivity, and implications for drug toxicity. Medicinal Research Reviews. Link

Sources

Validation

Beyond the Tether: A Head-to-Head Guide to E3 Ligase Linker Selection

Executive Summary: The Shift from "Connector" to "Control Module" In the early days of PROTAC® (Proteolysis Targeting Chimera) design, the linker was often viewed merely as a passive tether—a necessary structural compone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from "Connector" to "Control Module"

In the early days of PROTAC® (Proteolysis Targeting Chimera) design, the linker was often viewed merely as a passive tether—a necessary structural component to bridge the Protein of Interest (POI) ligand and the E3 ligase ligand. This view is obsolete.

Current data confirms that the linker is a thermodynamic determinant of degradation efficiency. It dictates the ternary complex cooperativity (


) , cell permeability, and metabolic stability. A poor linker can render high-affinity ligands useless, while an optimized linker can rescue weak ligands by stabilizing the POI-E3 interface.

This guide provides a head-to-head comparison of the three dominant linker classes—PEG , Alkyl , and Rigid/Functionalized —backed by biophysical data and validated screening protocols.

The Physics of Proximity: Why Linker Choice Matters

Before comparing chemistries, we must define the metric of success. It is not just binding affinity (


); it is Cooperativity (

)
.[1]

The formation of the ternary complex (POI:Linker:E3) is governed by the equation:



  • 
     (Positive Cooperativity):  The linker positions the proteins such that they form favorable de novo protein-protein interactions (PPIs). The complex is more stable than the sum of its parts.
    
  • 
     (Negative Cooperativity):  The linker causes steric clash or entropic penalty, destabilizing the complex.
    

The "Entropic Penalty" Trap: Flexible linkers (like long PEGs) suffer a high entropic cost upon binding because they must freeze into a specific conformation. Rigid linkers "pre-pay" this cost, often leading to higher affinity and better degradation, provided the geometry is correct.

Head-to-Head Comparison: PEG vs. Alkyl vs. Rigid[2]

The following table synthesizes data from major structural activity relationship (SAR) studies (e.g., Farnaby et al., Zorba et al.).

FeaturePEG (Polyethylene Glycol) Alkyl Chains Rigid / Functionalized (Piperazine, Phenyl, Alkyne)
Primary Utility Initial screening, solubility enhancement.[2]Membrane permeability optimization.Late-stage optimization, improving cooperativity & selectivity.
Solubility High (Hydrophilic)Low (Lipophilic)Variable (Tunable via heteroatoms)
Permeability Low to Moderate (High TPSA).High (Lipid-like).Moderate to High (Lower TPSA than PEG).
Cooperativity (

)
Generally Low (High entropic penalty).Low (Flexible).High (Can lock productive conformations).[3]
Metabolic Stability Low (Oxidative cleavage of ethers).Moderate (Terminal oxidation).High (Stable scaffolds).
Synthetic Ease High (Commercial libraries available).High.Moderate (Requires bespoke synthesis).
"Hook Effect" Risk High (Due to flexibility).Moderate.Low (Restricted conformation).
Detailed Analysis
A. PEG Linkers: The "First Pass" Standard
  • Pros: Excellent for dissolving hydrophobic warheads. Massive commercial availability allows for rapid "linker scanning" (testing lengths from 2 to 20 units).

  • Cons: High Topological Polar Surface Area (TPSA) often kills oral bioavailability. In vivo, PEGs are susceptible to oxidative metabolism, leading to chain cleavage.

  • Verdict: Use for in vitro proof-of-concept.

B. Alkyl Linkers: The Permeability Solvers
  • Pros: Replacing oxygen atoms with methylenes reduces TPSA, significantly boosting passive diffusion through cell membranes.

  • Cons: Solubility crashes are common. They lack the specific vectors to induce specific protein-protein contacts.

  • Verdict: Use when your warheads are polar, and you need to drive membrane penetration.

C. Rigid Linkers (The "ACBI1" Class): The High-Performance Option
  • Pros: By incorporating piperazines, spirocycles, or phenyl rings, you restrict the rotational degrees of freedom. This reduces the entropic penalty of binding.

  • Case Study: Farnaby et al.[4] (2019) showed that replacing a flexible PEG linker with a rigid piperazine-phenyl linker (in the VHL-based degrader ACBI1 ) increased cooperativity (

    
    ) from ~3 to ~26 and improved permeability, resulting in a potent SMARCA2/4 degrader.
    
  • Verdict: Essential for clinical candidates.

Visualizing the Mechanism and Workflow

Diagram 1: The Ternary Complex Equilibrium

This diagram illustrates how linker length and rigidity impact the "Goldilocks Zone" of degradation.

TernaryComplex POI Protein of Interest (POI) Binary Binary Complex (Low Activity) Ternary Productive Ternary Complex (Ubiquitination) POI->Ternary Cooperativity (α > 1) Optimal Linker Hook Hook Effect (Inactive Saturation) POI->Hook Excess Conc. or Poor Linker E3 E3 Ligase E3->Ternary Cooperativity (α > 1) Optimal Linker E3->Hook Excess Conc. or Poor Linker PROTAC PROTAC Molecule PROTAC->POI Kd(binary) PROTAC->E3 PROTAC->Ternary Cooperativity (α > 1) Optimal Linker PROTAC->Hook Excess Conc. or Poor Linker Ubiquitin Degradation (Proteasome) Ternary->Ubiquitin E2 Transfer

Caption: The formation of the productive ternary complex is driven by linker-mediated cooperativity. Poor linkers lead to binary saturation (Hook Effect) without degradation.

Diagram 2: The "Linkerology" Screening Workflow

A validated decision tree for selecting the correct linker.

LinkerologyWorkflow Start Start: Validated Warheads Step1 Step 1: The 'ruler' Screen Synthesize PEG library (n=1 to 8) Start->Step1 Screen1 Assay: TR-FRET / AlphaLISA Metric: Ternary Complex t1/2 & Dmax Step1->Screen1 Decision1 Is Dmax > 70%? Screen1->Decision1 Step2_Fail Change E3 Ligase (VHL <-> CRBN) Decision1->Step2_Fail No Step2_Pass Step 2: Rigidification Scan Replace PEG with Piperazine/Phenyl Decision1->Step2_Pass Yes Step2_Fail->Step1 Re-screen Screen2 Assay: NanoBRET & PAMPA Metric: Permeability & Cooperativity Step2_Pass->Screen2 Final Lead Candidate Selection Screen2->Final

Caption: A systematic workflow for linker optimization, moving from flexible "rulers" (PEGs) to rigidified, permeable leads.

Validated Experimental Protocols

To objectively compare linkers, you cannot rely solely on Western Blots, which are semi-quantitative and endpoint-only. You must measure the kinetics of ternary complex formation .

Protocol A: TR-FRET Ternary Complex Assay

Purpose: To determine the "bell-shaped" binding curve and calculate the cooperativity factor (


).

Materials:

  • Donor Fluorophore: Terbium-labeled anti-tag (e.g., Tb-anti-GST for POI).

  • Acceptor Fluorophore: D2 or XL665-labeled anti-tag (e.g., anti-His for E3).

  • Recombinant Proteins: Purified POI and E3 ligase.

Methodology:

  • Titration Matrix: Prepare a 384-well plate.

    • Axis X: PROTAC titration (0.1 nM to 10 µM).

    • Axis Y: Fixed concentration of POI and E3 (typically 50–100 nM).

  • Incubation: Mix proteins and PROTAC. Incubate for 60 min at RT to reach equilibrium.

  • Read: Measure TR-FRET ratio (665 nm / 620 nm).

  • Analysis: Plot log[PROTAC] vs. FRET signal.

    • Result: You should see a bell-shaped curve.

    • Interpretation: The amplitude (height) of the hook correlates with the stability of the ternary complex. A rigid linker often increases the amplitude compared to a PEG linker of the same length.

Protocol B: Differential Permeability Screen (PAMPA vs. Cell-Based)

Purpose: To distinguish if poor degradation is due to the linker's physics (binding) or the linker's chemistry (permeability).

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Run standard lipid-PAMPA at pH 7.4.

    • Target: Alkyl linkers should show

      
       cm/s. PEG linkers often show 
      
      
      
      cm/s.
  • Cellular Engagement (NanoBRET): Treat live cells with PROTAC and measure displacement of a tracer from the E3 ligase.

  • The Ratio: If PAMPA is low but TR-FRET (Protocol A) is high, switch to an Alkyl or Rigid linker to solve the permeability bottleneck.

References

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology, 15, 672–680. [Link]

    • Key finding: Rigid linkers (ACBI1)
  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. [Link]

    • Key finding: Established the TR-FRET "bell curve" as the gold standard for linker length optimiz
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7, 359-364.[5] [Link]

    • Key finding: Early foundational work on the "Goldilocks" length for linkers.
  • Troup, R. I., et al. (2020).[6] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.[6] [Link]

    • Key finding: Comprehensive review of linker chemistries and their physicochemical properties.

Sources

Comparative

Benchmarking Guide: 4-(3-Hydroxyazetidin-1-yl)benzoic Acid as a Next-Generation Linker

[1] Executive Summary In the design of heterobifunctional molecules (PROTACs) and Antibody-Drug Conjugates (ADCs), the "linker" has evolved from a passive connector to a determinant of bioavailability and efficacy. This...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the design of heterobifunctional molecules (PROTACs) and Antibody-Drug Conjugates (ADCs), the "linker" has evolved from a passive connector to a determinant of bioavailability and efficacy. This guide benchmarks 4-(3-Hydroxyazetidin-1-yl)benzoic acid (referred to herein as 3-HAZB ) against industry-standard linkers (PEG, Alkyl) and rigid alternatives (Piperazine, BCP).

The Verdict: 3-HAZB represents a "Goldilocks" zone in linker design. It offers the conformational rigidity of piperazines without the metabolic liability, and the polarity of PEGs without the oxidative instability. Its unique vector geometry and low basicity make it an essential tool for optimizing "difficult-to-drug" degraders where cell permeability is the limiting factor.

The Candidate Profile: 3-HAZB

Before benchmarking, we must define the candidate's physicochemical logic.

  • Structure: A benzoic acid anchor coupled to a 3-hydroxyazetidine ring via the nitrogen atom.

  • Key Feature 1 (Rigidity): The 4-membered azetidine ring restricts the exit vector, reducing the entropic penalty upon ternary complex formation.

  • Key Feature 2 (Polarity without Basicity): The nitrogen is aniline-like (attached to phenyl), rendering it non-basic at physiological pH (pKa < 5). The 3-hydroxyl group lowers LogD (lipophilicity) and improves solubility without introducing high-molecular-weight PEG chains.

Visualizing the Chemical Space

The following diagram places 3-HAZB in the context of linker properties, contrasting it with common alternatives.

LinkerLandscape PEG PEG Chains (Flexible / Hydrophilic / Unstable) Candidate 3-HAZB (Rigid / Polar / Non-Basic) PEG->Candidate Improved Metabolic Stability Alkyl Alkyl Chains (Flexible / Hydrophobic / Stable) Alkyl->Candidate Improved Solubility (Lower LogD) Piperazine Piperazine (Rigid / Basic / Moderate Stability) Piperazine->Candidate Reduced Basicity (Better Permeability) BCP Bicyclo[1.1.1]pentane (Rigid / Linear / Lipophilic) BCP->Candidate Added Polarity (H-Bond Donor)

Figure 1: Comparative Chemical Space Analysis.[1] 3-HAZB occupies a unique niche combining rigidity with metabolic stability and polarity.

Comparative Benchmarking Data

The following data synthesizes performance metrics based on standard linker-ology principles in PROTAC design.

Table 1: Physicochemical & ADME Comparison
Feature3-HAZB (Candidate) PEG-4 (Standard) Piperazine (Rigid) Alkyl (C6)
Conformation Rigid (Defined Vector) Flexible (Random Coil)Rigid (Chair)Flexible
LogD (pH 7.4) Low (< 2.0) Low (< 1.[1][2]0)Moderate (depends on N-sub)High (> 3.[1][2]0)
H-Bond Donors 1 (OH) 000
Basicity (pKa) Neutral (~3-4) NeutralBasic (~8-9)Neutral
Metabolic Stability High Low (Oxidative cleavage)Moderate (N-dealkylation)High
Permeability (Papp) High Low to ModerateModerate (cationic drag)High (but solubility limited)
Technical Analysis of the Data[3][4]
  • Solubility vs. Permeability: PEG linkers often solve solubility issues but hurt permeability due to high TPSA (Total Polar Surface Area) and flexibility. 3-HAZB provides a "masked" polarity; the hydroxyl group aids solubility, but the rigid compact structure maintains high permeability (Papp > 10 x 10⁻⁶ cm/s).

  • The "Non-Basic" Advantage: Unlike piperazine linkers, which are often protonated at physiological pH (leading to lysosomal trapping or poor membrane transit), the aniline nitrogen in 3-HAZB remains neutral. This is a critical advantage for intracellular target engagement.

  • Metabolic Shielding: The 3-hydroxy group on the azetidine ring blocks the common metabolic "soft spot" (alpha-carbon oxidation) seen in pyrrolidines and piperidines.

Experimental Validation Protocols

To validate 3-HAZB in your specific degrader campaign, use the following self-validating protocols. These are designed to isolate the linker's contribution to the molecule's performance.

Experiment A: Kinetic Solubility Assay (Nephelometry)

Purpose: To prove 3-HAZB improves solubility compared to alkyl analogs without the bulk of PEG.

  • Preparation: Prepare 10 mM stock solutions of the 3-HAZB-PROTAC and the Alkyl-PROTAC in DMSO.

  • Dilution: Serial dilute stocks into PBS (pH 7.4) in a 96-well plate to final concentrations ranging from 1 µM to 500 µM. Final DMSO content must be <1%.

  • Incubation: Shake for 2 hours at room temperature (25°C).

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Validation: The "solubility limit" is defined as the concentration where absorbance deviates from linearity by >15%.

    • Success Criteria: 3-HAZB analog should show >50 µM solubility.

Experiment B: Microsomal Stability (Metabolic Clearance)

Purpose: To demonstrate the oxidative stability of the azetidine ring vs. PEG.

  • System: Pooled Liver Microsomes (Human and Mouse), 0.5 mg/mL protein.

  • Substrate: 1 µM test compound (3-HAZB analog vs. PEG analog).

  • Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6PDH).

  • Timepoints: 0, 5, 15, 30, and 60 minutes at 37°C.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to calculate intrinsic clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).
    
    • Success Criteria:

      
       > 60 minutes for 3-HAZB analog.
      

Synthetic Utility & Workflow

The "benzoic acid" moiety of 3-HAZB serves as the primary conjugation handle. The workflow below illustrates how to incorporate this linker into a convergent synthesis strategy.

Coupling Logic
  • Handle A (Acid): Connects to the E3 Ligase Ligand (e.g., VHL or CRBN amine) via Amide Coupling.

  • Handle B (3-OH): Can be converted to a mesylate/tosylate for nucleophilic displacement OR used directly in a Mitsunobu reaction to attach the Warhead.

SynthesisWorkflow cluster_logic Design Logic Start Starting Material: 4-(3-Hydroxyazetidin-1-yl)benzoic acid Step1 Step 1: Amide Coupling (HATU/DIPEA + Amine-Ligand) Start->Step1 Intermediate Intermediate: Ligand-Linker-OH Step1->Intermediate Step2 Step 2: Warhead Attachment (Mitsunobu or Mesylation/SN2) Intermediate->Step2 Final Final PROTAC (Rigid/Polar Linker) Step2->Final Note1 Preserves OH stereochemistry if using SN2 (Inversion) Step2->Note1

Figure 2: Convergent Synthesis Workflow. The benzoic acid allows for standard amide coupling, while the hydroxyl group offers versatile warhead attachment.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[3] Link

  • Steinebach, C., et al. (2020). MedChemComm Linker-ology: The role of the linker in PROTAC design. MedChemComm. Link

  • Pike, A., et al. (2018). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link

  • Bostrom, J., et al. (2012). Oxa- and azacycles as bioisosteres of morpholine and piperazine. Journal of Medicinal Chemistry. Link[1]

  • PubChem. (2025). 4-[(3R)-3-hydroxypyrrolidin-1-yl]benzoic acid Compound Summary. National Library of Medicine. Link(Note: Analogous structure used for physicochemical property verification).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(3-Hydroxyazetidin-1-yl)benzoic Acid

Executive Summary Immediate Action Required: Treat 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 1416784-71-8) as a Hazardous Chemical Waste . Do not dispose of via municipal drains, trash, or evaporation.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 4-(3-Hydroxyazetidin-1-yl)benzoic acid (CAS: 1416784-71-8) as a Hazardous Chemical Waste . Do not dispose of via municipal drains, trash, or evaporation.

Disposal Classification:

  • RCRA Status (USA): Non-listed (Not P- or U-listed), but must be characterized for characteristics (Ignitability, Corrosivity, Reactivity, Toxicity). Default to Regulated Chemical Waste due to potential toxicity and irritant properties.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the physicochemical nature of the substance to prevent incompatibility accidents (e.g., mixing with strong oxidizers).

Physicochemical Data Table
PropertySpecificationRelevance to Disposal
Chemical Name 4-(3-Hydroxyazetidin-1-yl)benzoic acidOfficial manifest name
CAS Number 1416784-71-8Required for waste inventory
Molecular Formula C₁₀H₁₁NO₃Organic content for incineration
Physical State Solid (Powder)Segregate from liquid waste streams
Acidity/Basicity Amphoteric (Benzoic acid + Azetidine amine)Potential buffer effects; avoid mixing with strong acids/bases
Solubility Soluble in DMSO, Methanol; Low in Water (pH dependent)Rinse containers with organic solvent
Hazard Identification (GHS Classifications)

Based on structural analogs (Benzoic acid derivatives and Azetidines), treat with the following precautions:

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][5][2][4][6][7]

  • H335: May cause respiratory irritation.[1][5][2][3][4][6][7]

  • H302: Harmful if swallowed (Presumed).[2][3][6]

Pre-Disposal Protocol: Segregation & Packaging

Objective: Prevent cross-contamination and ensure container integrity during transport.

Step 1: Waste Stream Segregation

Do not mix this compound with:

  • Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of exothermic reaction.

  • Strong Bases: (e.g., Sodium Hydroxide) – Will form salts, altering solubility and potential reactivity.

  • Biohazardous Waste: Keep chemical and biological waste streams separate to avoid rejection by incinerators.

Step 2: Container Selection
  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a glass amber jar.

  • Liquid Waste (Solutions): Use a chemically resistant glass or HDPE bottle. Ensure the cap has a PTFE liner.

Step 3: Labeling

Every container MUST have a hazardous waste label containing:

  • Full Chemical Name: "4-(3-Hydroxyazetidin-1-yl)benzoic acid" (No abbreviations).

  • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Generator Info: Lab name and contact person.

Disposal Workflow (Decision Logic)

This workflow dictates the operational path based on the physical state of the waste.

WasteDisposal Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Pack in HDPE/Glass Jar Label: 'Solid Organic Waste' Solid->SolidPack LiquidCheck Solvent Type? Liquid->LiquidCheck Manifest Update Lab Waste Inventory SolidPack->Manifest Halo Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halo NonHalo Non-Halogenated Solvent (DMSO, MeOH, Water) LiquidCheck->NonHalo HaloPack Carboy: 'Halogenated Waste' Halo->HaloPack NonHaloPack Carboy: 'Non-Halogenated Waste' NonHalo->NonHaloPack HaloPack->Manifest NonHaloPack->Manifest Pickup Schedule EHS/Contractor Pickup (Incineration) Manifest->Pickup

Figure 1: Waste stream decision matrix ensuring proper segregation of solid and liquid forms.

Detailed Operational Procedures

Scenario A: Disposing of Pure Solid (Expired/Surplus)
  • PPE Required: Nitrile gloves, safety goggles, lab coat, N95 dust mask (or work in a fume hood).

  • Transfer: Carefully transfer the solid into the designated waste container using a disposable spatula.

  • Decontamination: Wipe the exterior of the original container and the spatula with a methanol-dampened wipe.

  • Disposal of Decon Materials: Place the used wipe and disposable spatula into the Solid Hazardous Waste bin.

  • Closure: Screw the lid tightly. Do not overfill (leave 10% headspace).

Scenario B: Disposing of Solutions (Reaction Mixtures/Mother Liquors)
  • Characterize Solvent: Identify if the primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, DMSO).

  • Precipitation Check: Ensure the compound is fully dissolved. If sludge is present, filter it out and dispose of the sludge as Solid Waste (Scenario A).

  • Pouring: Use a funnel to pour the liquid into the appropriate carboy.

    • Critical: Do not pour if the carboy contains incompatible chemicals (e.g., strong oxidizers).[5][8]

  • Rinsing: Rinse the original flask twice with a small volume of the compatible solvent and add rinsate to the waste carboy.

Scenario C: Empty Container Disposal
  • Triple Rinse: Rinse the empty original bottle three times with a solvent capable of dissolving the residue (e.g., Methanol).

  • Deface Label: Cross out the original label or remove it.

  • Marking: Write "Triple Rinsed" on the container.

  • Disposal: Depending on local EHS rules, this can often be discarded in glass trash only if triple-rinsed. If in doubt, treat the empty bottle as Solid Hazardous Waste .

Emergency Contingencies

Accidental Spill Response

Minor Spill (< 5g solid or < 100mL liquid):

  • Alert: Notify nearby personnel.

  • Isolate: Cordon off the area.

  • PPE: Don double nitrile gloves and respiratory protection.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then sweep up.

    • Liquid: Use vermiculite or spill pads to absorb.

  • Clean: Wash the area with soap and water.[1][5][3][9] Collect all cleanup materials as hazardous waste.

Exposure Response[5][8][9][10][11][12]
  • Eye Contact: Flush immediately with water for 15 minutes.[1][9]

  • Skin Contact: Wash with soap and water.[1][5][3][7][9] Remove contaminated clothing.[1][5][4][6][7][8][9]

  • Inhalation: Move to fresh air.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66622261, 4-[(3R)-3-hydroxypyrrolidin-1-yl]benzoic acid (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-(3-Hydroxyazetidin-1-yl)benzoic acid

Executive Summary: Operational Risk Profile Compound: 4-(3-Hydroxyazetidin-1-yl)benzoic acid CAS: 1416784-71-8 Risk Classification: Novel Pharmaceutical Intermediate (Occupational Health Band 3 - Default) Critical Safety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Risk Profile

Compound: 4-(3-Hydroxyazetidin-1-yl)benzoic acid CAS: 1416784-71-8 Risk Classification: Novel Pharmaceutical Intermediate (Occupational Health Band 3 - Default)

Critical Safety Insight: While specific toxicological data for this exact molecule is limited, the structural presence of an azetidine ring (a strained, four-membered nitrogen heterocycle) necessitates handling this compound with elevated caution beyond standard benzoic acid derivatives. Azetidines can exhibit alkylating potential and skin sensitization. Treat this substance as a potential genotoxin and severe irritant until specific data proves otherwise.

Part 1: Personal Protective Equipment (PPE) Matrix

This matrix is designed for the handling of solid powder (standard state) in a research laboratory setting.

Protection Category Standard Requirement Technical Justification (The "Why")
Respiratory N95 / P100 Respirator (if outside hood)Dust Control: Fine organic powders easily aerosolize during weighing. If engineering controls (fume hood) fail or are bypassed, a P100 provides 99.97% filtration efficiency against solid particulates.
Dermal (Hands) Double Nitrile Gloves (min 5 mil outer)Permeation Defense: Azetidine derivatives can be permeable to standard latex. Double gloving (colored under-glove) provides a visual breach indicator and an extra barrier against potential skin sensitization.
Ocular Chemical Safety Goggles Impact & Dust Seal: Standard safety glasses allow dust entry from the sides. Goggles provide a complete seal against airborne particulates that cause severe eye irritation (H319).
Body Tyvek® Lab Coat / Sleeve Covers Decontamination: Cotton lab coats trap dust in fibers, leading to secondary exposure outside the lab. Tyvek (polyethylene) sheds dust and is disposable.

Part 2: Operational Handling Protocol

Core Directive: Engineering controls (Fume Hoods) are the primary defense. PPE is the secondary line of defense.

Weighing & Transfer (Solid State)
  • Location: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Control: Use an anti-static gun or ionizer bar inside the hood before opening the vial. Dry organic powders are prone to static charge, causing "puffing" or scattering upon spatula contact.

  • Technique:

    • Place the receiving vessel (tare) inside the hood.

    • Open the source container only inside the hood.

    • Use a disposable antistatic weighing boat or transfer directly to the reaction vessel.

    • Do not return excess material to the source container (prevents cross-contamination).

Solubilization (Transition to Liquid)
  • Solvent Choice: The compound is likely soluble in polar aprotic solvents (DMSO, DMF) or alcohols (Methanol).

  • Addition Order: Add solvent to the solid, not solid to solvent. This prevents the displacement of solvent vapor and reduces splash risk.

  • Venting: As the azetidine ring is basic, avoid mixing with strong acids initially without cooling, as exotherms may occur.

Waste & Disposal
  • Segregation: Dispose of as Hazardous Chemical Waste .

  • Labeling: Clearly tag as "Contains Azetidine Derivative - Potential Irritant/Sensitizer."

  • Destruction: High-temperature incineration is the preferred method to break down the strained heterocyclic ring. Do not dispose of down the drain.

Part 3: Emergency Response Workflows

Visualizing the Safety Hierarchy

The following diagram illustrates the decision logic for exposure control, prioritizing containment over PPE.

SafetyHierarchy cluster_controls Control Barriers Hazard Hazard Source: 4-(3-Hydroxyazetidin-1-yl)benzoic acid EngControl Level 1: Engineering Control (Fume Hood / Glove Box) Hazard->EngControl Primary Containment AdminControl Level 2: Admin Control (SOPs / Training) EngControl->AdminControl Residual Risk Worker Researcher Safety EngControl->Worker Failure Mode (Exposure) PPE Level 3: PPE (Respirator / Gloves / Goggles) AdminControl->PPE Last Line of Defense PPE->Worker Protected Interaction

Caption: Hierarchy of Controls. Note that PPE is the final barrier, not the first.

Spill Response Decision Tree

Immediate actions to take in the event of a powder spill outside the fume hood.

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Small Small (< 5g) Assess->Small Large Large (> 5g) Assess->Large WetWipe Wet Wipe Method (Avoid Dust Generation) Small->WetWipe Evacuate Evacuate Area Call EHS Large->Evacuate Bag Double Bag Waste WetWipe->Bag Label Label for Incineration Bag->Label

Caption: Spill Response Protocol. Prioritize preventing dust aerosolization using wet methods.

References

  • PubChem. (n.d.). Compound Summary: 4-(3-Hydroxyazetidin-1-yl)benzoic acid.[1] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Hydroxyazetidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-Hydroxyazetidin-1-yl)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.